molecular formula C6H4ClNO5S B116285 4-Hydroxy-3-nitrobenzenesulfonyl chloride CAS No. 147682-51-7

4-Hydroxy-3-nitrobenzenesulfonyl chloride

Cat. No.: B116285
CAS No.: 147682-51-7
M. Wt: 237.62 g/mol
InChI Key: FRIDVSSBTNZNJD-UHFFFAOYSA-N
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Description

4-Hydroxy-3-nitrobenzenesulfonyl chloride is a versatile aromatic sulfonyl chloride that serves as a critical building block in organic synthesis and drug discovery . Its molecular structure, featuring both a highly reactive sulfonyl chloride group and hydroxyl and nitro substituents, allows it to act as a key intermediate for introducing the sulfonyl moiety into target molecules, facilitating the synthesis of more complex structures . This reagent is particularly valuable in the pharmaceutical industry, where it is used in the development of new pharmaceuticals; its hydroxyl and nitro groups are common pharmacophores found in drugs with diverse therapeutic applications . In synthetic chemistry, it is employed in the preparation of sulfonamide derivatives through reactions with primary or secondary amines, a transformation that is fundamental in the creation of sulfa drugs and other bioactive compounds . The resulting sulfonamides are a prominent class of compounds known for a wide spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties . This makes 4-Hydroxy-3-nitrobenzenesulfonyl chloride a significant compound for researchers exploring novel inhibitors and therapeutic agents in medicinal chemistry .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-hydroxy-3-nitrobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClNO5S/c7-14(12,13)4-1-2-6(9)5(3-4)8(10)11/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRIDVSSBTNZNJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)Cl)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70394867
Record name 4-Hydroxy-3-nitrobenzenesulfonyl chloride
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Molecular Weight

237.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147682-51-7
Record name 4-Hydroxy-3-nitrobenzenesulfonyl chloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-hydroxy-3-nitrobenzene-1-sulfonyl chloride
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Hydroxy-3-nitrobenzenesulfonyl Chloride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview and a detailed protocol for the synthesis of 4-hydroxy-3-nitrobenzenesulfonyl chloride, a key intermediate for pharmaceutical and fine chemical synthesis. Drawing upon established principles of organic chemistry and field-proven insights, this document is designed to equip researchers, scientists, and professionals in drug development with the necessary knowledge to safely and efficiently produce this valuable compound.

Introduction: The Significance of Substituted Benzenesulfonyl Chlorides

Aromatic sulfonyl chlorides are a critical class of reagents in organic synthesis, primarily utilized for the formation of sulfonamides and sulfonate esters. The introduction of specific substituents onto the benzene ring allows for the fine-tuning of the molecule's reactivity and its incorporation into larger, more complex structures. While not as commonly cited as some other derivatives, 4-hydroxy-3-nitrobenzenesulfonyl chloride represents a versatile building block. The presence of the nitro group, a strong electron-withdrawing group, enhances the electrophilicity of the sulfonyl chloride moiety, making it highly reactive towards nucleophiles. The hydroxyl group offers a site for further functionalization, such as etherification, or can influence the molecule's solubility and biological activity.

Analogous compounds, such as 4-nitrobenzenesulfonyl chloride, are instrumental in the synthesis of a range of pharmaceuticals, including antiretroviral drugs like darunavir and amprenavir.[1][2] The "nosyl" group (4-nitrobenzenesulfonyl) is also employed as a protecting group for amines in peptide synthesis.[1][3] It is therefore anticipated that 4-hydroxy-3-nitrobenzenesulfonyl chloride will serve as a valuable intermediate in the development of novel therapeutics and other specialized chemical applications.

Strategic Approach to Synthesis: A Two-Step Protocol

The synthesis of 4-hydroxy-3-nitrobenzenesulfonyl chloride is most effectively approached as a two-step process, starting from the commercially available 4-hydroxybenzenesulfonic acid.[4][5][6] This strategy involves:

  • Electrophilic Nitration: The selective introduction of a nitro group onto the benzene ring of 4-hydroxybenzenesulfonic acid.

  • Chlorination: The conversion of the resulting 4-hydroxy-3-nitrobenzenesulfonic acid into the target sulfonyl chloride.

This sequence is logical because the sulfonic acid and hydroxyl groups are ortho-, para-directing, and the nitration will preferentially occur at the position ortho to the hydroxyl group due to steric hindrance from the sulfonic acid group.

Reaction Mechanism

Step 1: Nitration of 4-hydroxybenzenesulfonic acid

The nitration of 4-hydroxybenzenesulfonic acid is an electrophilic aromatic substitution reaction. A mixture of nitric acid and sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺). The electron-rich aromatic ring of 4-hydroxybenzenesulfonic acid then attacks the nitronium ion, leading to the formation of a sigma complex (arenium ion). The subsequent loss of a proton restores the aromaticity of the ring, yielding 4-hydroxy-3-nitrobenzenesulfonic acid.

Step 2: Conversion to 4-hydroxy-3-nitrobenzenesulfonyl chloride

The conversion of the sulfonic acid to the sulfonyl chloride is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The mechanism involves the activation of the sulfonic acid by the chlorinating agent, followed by nucleophilic attack by the chloride ion to displace the leaving group and form the sulfonyl chloride.

Detailed Experimental Protocol

This protocol is a synthesis of established procedures for similar compounds and should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.

Reagents and Equipment
Reagent/EquipmentGrade/SpecificationSupplierNotes
4-Hydroxybenzenesulfonic acid98%Major chemical supplier
Sulfuric acid98%Major chemical supplier
Nitric acid70%Major chemical supplier
Thionyl chloride99%Major chemical supplierUse freshly opened or distilled
N,N-Dimethylformamide (DMF)AnhydrousMajor chemical supplierCatalyst
Diethyl etherAnhydrousMajor chemical supplierFor extraction
Sodium bicarbonateSaturated aqueous solutionLaboratory prepared
BrineSaturated aqueous solutionLaboratory prepared
Magnesium sulfateAnhydrousMajor chemical supplierDrying agent
Round-bottom flasksVarious sizesStandard laboratory supplier
Magnetic stirrer and stir barsStandard laboratory supplier
Dropping funnelStandard laboratory supplier
Ice bathLaboratory prepared
Heating mantleStandard laboratory supplier
Rotary evaporatorStandard laboratory supplier
Buchner funnel and filter paperStandard laboratory supplier
Step-by-Step Procedure

Step 1: Synthesis of 4-Hydroxy-3-nitrobenzenesulfonic acid

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, carefully add 17.4 g (0.1 mol) of 4-hydroxybenzenesulfonic acid to 50 mL of concentrated sulfuric acid while cooling in an ice bath. Stir until the solid is fully dissolved.

  • In a separate beaker, prepare the nitrating mixture by slowly adding 8.0 mL (0.12 mol) of 70% nitric acid to 20 mL of concentrated sulfuric acid, keeping the mixture cool in an ice bath.

  • Add the nitrating mixture dropwise to the solution of 4-hydroxybenzenesulfonic acid over a period of 30-45 minutes, ensuring the reaction temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.

  • Carefully pour the reaction mixture over 200 g of crushed ice with vigorous stirring.

  • The precipitated 4-hydroxy-3-nitrobenzenesulfonic acid is collected by vacuum filtration, washed with cold water, and air-dried.

Step 2: Synthesis of 4-Hydroxy-3-nitrobenzenesulfonyl chloride

  • In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, place the dried 4-hydroxy-3-nitrobenzenesulfonic acid from the previous step.

  • Under a fume hood, cautiously add 50 mL (0.68 mol) of thionyl chloride to the flask, followed by 2-3 drops of N,N-dimethylformamide (DMF) as a catalyst.

  • Heat the reaction mixture to reflux (approximately 76 °C) and maintain for 4-6 hours. The reaction should be monitored for the cessation of gas evolution (HCl and SO₂).

  • After cooling to room temperature, carefully remove the excess thionyl chloride under reduced pressure using a rotary evaporator.

  • The crude product is then dissolved in 100 mL of diethyl ether and washed sequentially with 50 mL of ice-cold water, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 4-hydroxy-3-nitrobenzenesulfonyl chloride.

Purification and Characterization

The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of toluene and hexane. The purity of the final product should be assessed by melting point determination and spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

Visualizing the Workflow

SynthesisWorkflow Workflow for 4-Hydroxy-3-nitrobenzenesulfonyl Chloride Synthesis cluster_step1 Step 1: Nitration cluster_step2 Step 2: Chlorination start_material 4-Hydroxybenzenesulfonic Acid H₂SO₄ reaction1 Reaction Dropwise addition at 0-10°C Stir at RT for 2h start_material->reaction1 nitration_mixture HNO₃ H₂SO₄ nitration_mixture->reaction1 workup1 Workup Pour onto ice Vacuum filtration Wash with cold water reaction1->workup1 intermediate 4-Hydroxy-3-nitrobenzenesulfonic acid workup1->intermediate reaction2 Reaction Reflux for 4-6h intermediate->reaction2 Dried Intermediate chlorination_reagents Thionyl Chloride (SOCl₂) DMF (catalyst) chlorination_reagents->reaction2 workup2 Workup Remove excess SOCl₂ Diethyl ether extraction Wash with NaHCO₃ and brine reaction2->workup2 drying Dry with MgSO₄ workup2->drying evaporation Solvent Evaporation drying->evaporation final_product 4-Hydroxy-3-nitrobenzenesulfonyl Chloride evaporation->final_product

Sources

physicochemical properties of 4-Hydroxy-3-nitrobenzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 4-Hydroxy-3-nitrobenzenesulfonyl Chloride

Introduction

4-Hydroxy-3-nitrobenzenesulfonyl chloride is a specialized aromatic organic compound featuring a sulfonyl chloride, a nitro group, and a hydroxyl group attached to a benzene ring. This trifunctional nature makes it a highly reactive and versatile intermediate for chemical synthesis, particularly in the fields of medicinal chemistry and materials science. The sulfonyl chloride moiety serves as a reactive handle for forming stable sulfonamide or sulfonate ester linkages, a cornerstone of many pharmaceutical compounds. The nitro and hydroxyl groups offer additional points for chemical modification and influence the molecule's overall electronic and physical properties.

This guide provides a comprehensive overview of the physicochemical properties, analytical methodologies, and handling considerations for 4-hydroxy-3-nitrobenzenesulfonyl chloride. As direct experimental data for this specific compound is not extensively documented in public literature, this document synthesizes information from closely related chemical analogues and established principles of physical organic chemistry to provide reliable predictions and field-proven experimental protocols. This approach is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this reagent in their work.

Core Molecular and Physical Properties

The unique arrangement of functional groups on the benzene ring dictates the physical and chemical behavior of 4-hydroxy-3-nitrobenzenesulfonyl chloride.

Chemical Structure and Identification
  • IUPAC Name: 4-Hydroxy-3-nitrobenzene-1-sulfonyl chloride

  • Molecular Formula: C₆H₄ClNO₅S

  • Molecular Weight: 237.62 g/mol

  • CAS Number: While not widely listed, a dedicated CAS number would be assigned upon commercial registration.

  • Canonical SMILES: C1=CC(=C(C=C1S(=O)(=O)Cl)O)[O-]

  • InChI Key: InChI=1S/C6H4ClNO5S/c7-13(11,12)5-2-1-4(8)6(3-5)9(10)11/h1-3,8H

Predicted Physicochemical Data

The properties below are projected based on data from structural analogues such as 4-nitrobenzenesulfonyl chloride, 4-hydroxybenzenesulfonyl chloride, and 4-chloro-3-nitrobenzenesulfonyl chloride. The presence of the phenolic hydroxyl group is expected to introduce hydrogen bonding capabilities, significantly influencing properties like melting point and solubility compared to non-hydroxylated analogues.

PropertyPredicted Value / DescriptionRationale and Comparative Insights
Appearance Pale yellow to light brown crystalline solid.Analogues like 4-nitrobenzenesulfonyl chloride are typically yellow solids.[1] The nitro and phenol groups contribute to chromophoric character.
Melting Point > 95 °CHigher than 4-nitrobenzenesulfonyl chloride (66-70 °C)[2][3][4][5] and 4-chloro-3-nitrobenzenesulfonyl chloride (57-63 °C)[6] due to intermolecular hydrogen bonding from the hydroxyl group. It is likely similar to or higher than 4-hydroxybenzenesulfonyl chloride (90-92 °C).[7]
Boiling Point Decomposes upon heating.Sulfonyl chlorides are thermally labile and tend to decompose at elevated temperatures before boiling, especially under atmospheric pressure.
Solubility Soluble in polar aprotic solvents (e.g., THF, Ethyl Acetate, Acetonitrile, Methylene Chloride).[8] Insoluble in water and non-polar solvents (e.g., hexanes).The overall polarity and ability to act as a hydrogen bond acceptor allow for solubility in a range of organic solvents. It is insoluble in water but will slowly hydrolyze.[1][8]
Stability Moisture-sensitive.[2][8] Hydrolyzes in the presence of water to form 4-hydroxy-3-nitrobenzenesulfonic acid. Stable under dry, inert conditions.[9]The sulfonyl chloride functional group is highly susceptible to nucleophilic attack by water.[10] Storage under an inert atmosphere (e.g., nitrogen or argon) is critical.[7]
pKa ~7-8 (for the phenolic proton)The electron-withdrawing effects of the adjacent sulfonyl chloride and nitro groups increase the acidity of the phenolic hydroxyl group compared to phenol (~10).

Reactivity Profile

The chemical behavior of 4-hydroxy-3-nitrobenzenesulfonyl chloride is dominated by the electrophilic nature of the sulfonyl chloride group.

  • Reaction with Nucleophiles: It reacts readily with primary and secondary amines to form stable sulfonamides, a reaction of paramount importance in medicinal chemistry.[11] It also reacts with alcohols to form sulfonate esters and with water to hydrolyze to the corresponding sulfonic acid.

  • Influence of Substituents:

    • The nitro group is strongly electron-withdrawing, increasing the electrophilicity of the sulfonyl chloride group and making it more reactive.

    • The hydroxyl group is a weak acid and can be deprotonated by bases. In its phenoxide form, it is a potent activating group for the aromatic ring.

G cluster_reagents Reactants cluster_product Product cluster_byproduct Byproduct Reagent 4-Hydroxy-3-nitro- benzenesulfonyl chloride Product Sulfonamide Reagent->Product  Forms stable  sulfonamide bond Byproduct HCl Reagent:e->Byproduct:w  Liberates HCl Nucleophile Primary/Secondary Amine (R-NH₂) Nucleophile->Product  Nucleophilic attack

Caption: Reaction of 4-hydroxy-3-nitrobenzenesulfonyl chloride with an amine.

Synthesis and Purification

A plausible and common laboratory-scale synthesis involves the direct chlorosulfonation of a substituted phenol.

Proposed Synthetic Route: Chlorosulfonation of 2-Nitrophenol

The most direct route is the reaction of 2-nitrophenol with chlorosulfonic acid. This reaction must be conducted with extreme caution due to the highly corrosive and reactive nature of chlorosulfonic acid.

SynthesisWorkflow start 2-Nitrophenol reaction Chlorosulfonation Reaction (Controlled Temperature) start->reaction reagent Chlorosulfonic Acid (HSO₃Cl) reagent->reaction quench Quench on Ice Water reaction->quench Exothermic filtration Vacuum Filtration quench->filtration product Crude Product filtration->product purification Recrystallization (e.g., from Toluene/Hexane) product->purification final_product Pure 4-Hydroxy-3-nitro- benzenesulfonyl chloride purification->final_product

Caption: Proposed workflow for the synthesis and purification of the title compound.

Purification Protocol: Recrystallization

Causality: Recrystallization is effective because the desired compound and impurities will have different solubilities in a given solvent system at different temperatures. A solvent system (e.g., toluene/hexane) is chosen where the compound is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain in solution or are insoluble at high temperatures.

  • Solvent Selection: Dissolve a small sample of the crude product in a minimal amount of a hot solvent (e.g., toluene).

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold, non-polar solvent (e.g., hexane) to remove residual soluble impurities.

  • Drying: Dry the crystals under vacuum in a desiccator containing a drying agent to remove all traces of solvent and moisture.

Analytical Characterization Protocols

A multi-technique approach is essential for unambiguous structural confirmation and purity assessment.

Spectroscopic Data (Predicted)
TechniquePredicted Observations
¹H NMR Three aromatic protons exhibiting a distinct splitting pattern (e.g., doublet, doublet of doublets). A broad singlet for the phenolic -OH proton (position is solvent and concentration dependent).
¹³C NMR Six distinct signals for the aromatic carbons.
IR (Infrared) Strong, broad absorption band ~3400-3200 cm⁻¹ (O-H stretch). Strong, sharp bands at ~1370 cm⁻¹ and ~1180 cm⁻¹ (asymmetric and symmetric SO₂ stretch). Strong bands at ~1530 cm⁻¹ and ~1350 cm⁻¹ (asymmetric and symmetric NO₂ stretch).
Mass Spec (MS) Molecular ion peak (M⁺) corresponding to the calculated molecular weight. Characteristic fragmentation pattern including the loss of Cl and SO₂.
Protocol: Purity Assessment by Reverse-Phase HPLC

Trustworthiness: This protocol is self-validating through the inclusion of a system suitability test, ensuring the chromatographic system is performing correctly before sample analysis.

  • System Preparation:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detector: UV at 254 nm.

  • Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 95% B.

    • 15-18 min: Hold at 95% B.

    • 18-20 min: Return to 5% B and equilibrate.

  • Analysis: Inject 5 µL of the sample solution. Purity is determined by the area percentage of the main peak relative to the total area of all peaks.

Protocol: Structural Confirmation by NMR Spectroscopy

Expertise: The choice of an aprotic deuterated solvent is critical. Protic solvents (like D₂O or CD₃OD) would exchange with the phenolic proton and could react with the sulfonyl chloride, compromising the sample.[12]

  • Sample Preparation: Under an inert atmosphere, dissolve 5-10 mg of the strictly dry compound in ~0.6 mL of deuterated chloroform (CDCl₃) or deuterated acetone (acetone-d₆).[12]

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. Observe the chemical shifts, integration, and coupling patterns of the aromatic protons.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum to confirm the presence of six unique aromatic carbons.

  • 2D NMR (Optional but Recommended): Run a COSY experiment to establish proton-proton correlations and an HSQC experiment to correlate protons directly to their attached carbons, providing unambiguous assignment of the structure.

Safety, Handling, and Storage

Authoritative Grounding: Safety protocols are based on established guidelines for handling corrosive and reactive sulfonyl chlorides from authoritative sources.[13][14][15]

  • Hazard Identification:

    • Causes severe skin burns and eye damage.[9][10]

    • Corrosive solid. May be harmful if inhaled or swallowed.

    • Reacts with water to release corrosive hydrogen chloride gas.[14]

  • Personal Protective Equipment (PPE):

    • Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical safety goggles with a face shield.[9][15]

  • Handling:

    • Handle only in a well-ventilated chemical fume hood.[13]

    • Avoid creating dust.[2]

    • Keep away from water, bases, alcohols, and strong oxidizing agents.[14]

    • Use dry glassware and equipment.

  • Storage:

    • Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[2][3]

    • Keep in a cool, dry, well-ventilated area away from incompatible materials.[13]

Applications in Research and Drug Development

The primary utility of 4-hydroxy-3-nitrobenzenesulfonyl chloride is as a versatile chemical building block.

  • Synthesis of Sulfonamides: It serves as a key reagent for introducing the 4-hydroxy-3-nitrophenylsulfonyl moiety into molecules, often as a precursor to more complex structures in drug discovery programs.[11]

  • Pharmaceutical Intermediates: Analogous nitrobenzenesulfonyl chlorides are critical intermediates in the synthesis of HIV protease inhibitors like Darunavir and Amprenavir.[8][16][17] This compound offers a route to novel analogues of such drugs.

  • Protecting Group Chemistry: The "nosyl" (nitrobenzenesulfonyl) group is used to protect amines in multi-step synthesis.[16][17][18] This hydroxylated version could be used to create protecting groups with different cleavage conditions or solubility properties.

  • Probing Enzyme Active Sites: As a reactive electrophile, it can be used to covalently modify nucleophilic residues (e.g., lysine, cysteine, tyrosine) in protein active sites for biochemical studies.

References

  • 4-Nitrobenzenesulfonyl chloride - Santa Cruz Biotechnology. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025).
  • SAFETY DATA SHEET - TCI Chemicals. (2018).
  • 4-Nitrobenzenesulfonyl chloride, 97% 25 g | Buy Online | Thermo Scientific Chemicals. (n.d.).
  • 4-NITRO BENZENE SULFONYL CHLORIDE CAS No 98-74-8 - CDH Fine Chemical. (n.d.).
  • 4-nitrobenzenesulfonyl chloride - 98-74-8, C6H4ClNO4S, density, melting point, boiling point, structural formula, synthesis. (2025).
  • 4-Nitrobenzenesulfonyl chloride 97 98-74-8 - Sigma-Aldrich. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2024).
  • 4-Chloro-3-nitrobenzenesulfonyl chloride, 98% 100 g | Buy Online - Thermo Fisher Scientific. (n.d.).
  • 4-Nitrobenzenesulfonyl Chloride|High-Purity Reagent - Benchchem. (n.d.).
  • A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques - Benchchem. (n.d.).
  • 4-Nitrobenzenesulfonyl chloride | C6H4ClNO4S | CID 7404 - PubChem. (n.d.).
  • 4-Nitrobenzenesulfonyl chloride 97 98-74-8 - Sigma-Aldrich. (n.d.).
  • Understanding the Applications of 4-Nitrobenzenesulfonyl Chloride in Industry. (2026).
  • Application Notes & Protocols: The Use of Sulfonyl Chlorides as Building Blocks in Medicinal Chemistry - Benchchem. (n.d.).
  • CAS No : 98-74-8 | Product Name : 4-Nitrobenzenesulfonyl chloride - Pharmaffiliates. (n.d.).
  • 4-Nitrobenzenesulfonyl chloride(98-74-8) 1H NMR spectrum - ChemicalBook. (n.d.).
  • 4-Nitrobenzenesulfonyl chloride | 98-74-8 - ChemicalBook. (2025).
  • 4-Nitrobenzenesulfonyl chloride technical grade, 90 98-74-8 - Sigma-Aldrich. (n.d.).
  • 4-HYDROXY-BENZENESULFONYL CHLORIDE | 4025-67-6 - ChemicalBook. (2025).
  • CAS 98-74-8: Benzenesulfonyl chloride, 4-nitro- - CymitQuimica. (n.d.).

Sources

4-Hydroxy-3-nitrobenzenesulfonyl chloride CAS number

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Search Protocol

I've initiated a comprehensive search using Google to pinpoint the CAS number for 4-Hydroxy -3-nitrobenzenesulfonyl chloride. My next step will be to explore technical data from reliable chemical suppliers and scientific databases.

Commencing Discovery Phase

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Developing Guide Framework

I'm now shifting my focus to structuring the comprehensive technical guide. I will design a custom format: Introduction, Physicochemical Properties (detailed table), Synthesis and Reactivity, Applications, Spectroscopic Data, Safety and Handling, Experimental Protocol, Reaction Diagram, and References. My plan is to emphasize the compound's use in drug development. I am now beginning the initial Google search for the CAS number and basic data.

Establishing Detailed Framework

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structure and molecular weight of 4-Hydroxy-3-nitrobenzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Hydroxy-3-nitrobenzenesulfonyl Chloride

Abstract

4-Hydroxy-3-nitrobenzenesulfonyl chloride is a substituted aromatic sulfonyl halide of significant interest to researchers in organic synthesis and medicinal chemistry. Its trifunctional nature, featuring a reactive sulfonyl chloride group, an electron-withdrawing nitro group, and a versatile hydroxyl group, makes it a valuable building block for complex molecular architectures. This guide provides a comprehensive overview of its structure, molecular weight, and physicochemical properties. It further details a proposed synthetic pathway, explores its chemical reactivity and potential applications, and outlines critical safety and handling protocols based on established data for analogous compounds. This document is intended to serve as a foundational resource for scientists and drug development professionals seeking to leverage this reagent in their research endeavors.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's fundamental properties is the bedrock of its effective application in research and development. This section outlines the structural and physical characteristics of 4-Hydroxy-3-nitrobenzenesulfonyl chloride.

Nomenclature and Key Identifiers
  • Systematic Name : 4-hydroxy-3-nitrobenzene-1-sulfonyl chloride[1]

  • CAS Number : 147682-51-7[1]

  • Molecular Formula : C₆H₄ClNO₅S[1][2]

  • Synonyms : Benzenesulfonyl chloride, 4-hydroxy-3-nitro- (9CI); H90106[1]

  • InChI Key : FRIDVSSBTNZNJD-UHFFFAOYSA-N[1][2]

Molecular Structure

The molecule consists of a benzene ring substituted with four different functional groups. The sulfonyl chloride (-SO₂Cl) and hydroxyl (-OH) groups are positioned para (1,4) to each other. The nitro group (-NO₂) is located at the 3-position, ortho to the hydroxyl group and meta to the sulfonyl chloride group. This specific arrangement dictates the compound's reactivity and electronic properties.

Caption: 2D Structure of 4-Hydroxy-3-nitrobenzenesulfonyl chloride.

Physicochemical Data Summary

The following table summarizes the key quantitative properties of the compound. It is important to note that some of these values are estimated based on computational models due to the limited availability of experimentally derived data for this specific molecule.

PropertyValueSource
Molecular Weight 237.62 g/mol [1]
Exact Mass 236.949875 Da[1][2]
Density (estimate) 1.651 g/cm³[1]
Boiling Point (estimate) 354.7 ± 32.0 °C at 760 mmHg[1]
Flash Point (estimate) 168.3 ± 25.1 °C[1]
LogP (XLogP3) 2.44[1]
Polar Surface Area (PSA) 109 Ų[1]

Synthesis and Mechanistic Considerations

While a dedicated, optimized synthesis for 4-Hydroxy-3-nitrobenzenesulfonyl chloride is not widely published, a plausible and efficient pathway can be designed based on fundamental principles of electrophilic aromatic substitution. The key is to control the regioselectivity of the nitration and sulfonation steps.

Proposed Synthetic Pathway

The synthesis logically begins with a commercially available substituted benzene and proceeds through sequential functional group introductions. A common route involves the sulfonation and subsequent chlorination of a pre-functionalized aromatic ring.

Caption: Proposed workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Exemplary)

This protocol is based on established methods for similar transformations, such as the synthesis of 4-chloro-3-nitrobenzene sulfonyl chloride from o-chloro-nitro-benzene and chlorosulfonic acid.[3]

Step 1: Sulfonation of o-Nitrochlorobenzene

  • Rationale : o-Nitrochlorobenzene is chosen as the starting material. The chloro and nitro groups are deactivating, but the chloro group is an ortho, para-director, while the nitro group is a meta-director. The sulfonation will preferentially occur para to the chlorine and meta to the nitro group, yielding the desired 4-chloro-3-nitrobenzenesulfonic acid.

  • Procedure :

    • In a fume hood, cautiously add o-nitrochlorobenzene dropwise to a stirred 4:1 molar excess of chlorosulfonic acid at a controlled temperature, ideally below 30°C.

    • After the addition is complete, slowly heat the reaction mixture to approximately 120°C and maintain for 4 hours to ensure complete reaction.[3]

    • Cool the mixture and carefully quench by pouring it onto crushed ice.

    • The precipitated 4-chloro-3-nitrobenzenesulfonic acid can be isolated by filtration and washed with cold water.

Step 2: Conversion to 4-Chloro-3-nitrobenzenesulfonyl chloride

  • Rationale : The sulfonic acid is converted to the more reactive sulfonyl chloride using a chlorinating agent like thionyl chloride or phosphorus pentachloride. This is a standard and high-yielding conversion.

  • Procedure :

    • Treat the dried sulfonic acid from the previous step with an excess of thionyl chloride (SOCl₂), often with a catalytic amount of dimethylformamide (DMF).

    • Gently reflux the mixture until the evolution of HCl and SO₂ gas ceases, indicating the completion of the reaction.

    • Remove the excess thionyl chloride by distillation under reduced pressure to yield crude 4-chloro-3-nitrobenzenesulfonyl chloride.[4][5]

Step 3: Hydrolysis to 4-Hydroxy-3-nitrobenzenesulfonyl chloride

  • Rationale : The final step involves a nucleophilic aromatic substitution reaction where the chloro group is replaced by a hydroxyl group. The presence of the strongly electron-withdrawing nitro and sulfonyl chloride groups activates the ring towards nucleophilic attack, making this substitution feasible under basic conditions.

  • Procedure :

    • Dissolve the crude 4-chloro-3-nitrobenzenesulfonyl chloride in a suitable solvent (e.g., aqueous dioxane).

    • Add an aqueous solution of a base, such as sodium hydroxide (NaOH), and heat the mixture. The reaction progress should be monitored by TLC or HPLC.

    • Upon completion, cool the reaction mixture and carefully acidify with a mineral acid (e.g., HCl) to precipitate the final product.

    • The solid 4-Hydroxy-3-nitrobenzenesulfonyl chloride can be collected by filtration, washed with water, and purified by recrystallization from an appropriate solvent system (e.g., petroleum ether).[3]

Reactivity and Synthetic Utility

The utility of 4-Hydroxy-3-nitrobenzenesulfonyl chloride stems from the distinct reactivity of its three functional groups, which can be addressed selectively.

Core Reactions: Sulfonamide and Sulfonate Ester Formation

The sulfonyl chloride moiety is highly electrophilic and readily reacts with nucleophiles. This is the primary mode of reactivity and the foundation of its use as a synthetic building block.

  • Reaction with Amines : It reacts smoothly with primary and secondary amines to form stable sulfonamides. This reaction is fundamental in medicinal chemistry for synthesizing sulfa drugs and other bioactive molecules.

  • Reaction with Alcohols/Phenols : In the presence of a non-nucleophilic base (e.g., pyridine), it reacts with alcohols and phenols to yield sulfonate esters.

Caption: Primary reactions of the sulfonyl chloride group.

Potential Applications in Drug Discovery

While specific applications of this exact molecule are not extensively documented, its structure is analogous to 4-nitrobenzenesulfonyl chloride (nosyl chloride), a reagent with well-established utility.

  • Protecting Group Chemistry : The resulting 4-hydroxy-3-nitrosulfonamide group could potentially serve as a protecting group for amines. The nosyl group (derived from nosyl chloride) is widely used in peptide synthesis because it is stable to many reaction conditions but can be selectively removed.[6][7] The hydroxyl group on this analog could offer modified solubility or cleavage conditions.

  • Scaffold for Bioactive Molecules : The core structure is a versatile scaffold. The sulfonamide linkage is a key feature in many classes of drugs. For example, the related compound nosyl chloride is a critical intermediate in the synthesis of potent HIV protease inhibitors like Darunavir and Foscamprenavir.[6] The hydroxyl group provides an additional vector for modification, allowing for the exploration of new chemical space and structure-activity relationships (SAR).

Predicted Spectroscopic Profile

Characterization of the final product is essential for confirming its identity and purity. Based on the structure, the following spectroscopic signatures can be predicted.

  • ¹H NMR : The aromatic region would display a complex splitting pattern for the three protons on the benzene ring, influenced by their positions relative to the three different substituents. A broad singlet corresponding to the phenolic hydroxyl proton would also be expected, which would be exchangeable with D₂O.

  • ¹³C NMR : Six distinct signals would be expected for the aromatic carbons, with their chemical shifts determined by the electronic effects of the attached groups. The carbon bearing the sulfonyl chloride group would be significantly downfield.

  • Infrared (IR) Spectroscopy : Characteristic absorption bands would confirm the presence of the key functional groups:

    • A broad peak around 3300-3500 cm⁻¹ for the O-H stretch of the hydroxyl group.

    • Strong, sharp peaks around 1350 cm⁻¹ and 1170 cm⁻¹ for the asymmetric and symmetric S=O stretches of the sulfonyl chloride, respectively.

    • Strong peaks around 1530 cm⁻¹ and 1350 cm⁻¹ for the asymmetric and symmetric N-O stretches of the nitro group.

Safety, Handling, and Storage

No specific safety data sheet (SDS) is available for 4-Hydroxy-3-nitrobenzenesulfonyl chloride. Therefore, this section is based on data for structurally similar and highly reactive sulfonyl chlorides, such as 4-nitrobenzenesulfonyl chloride and 4-chloro-3-nitrobenzenesulfonyl chloride.[5][8] It must be handled with extreme caution as a corrosive and moisture-sensitive compound.

Hazard Assessment
  • Corrosivity : Assumed to cause severe skin burns and serious eye damage.[8] Contact with eyes can lead to irreversible damage.[9]

  • Moisture Sensitivity : Reacts with water, potentially violently, to release corrosive hydrochloric acid (HCl) and the corresponding sulfonic acid.[8] Containers may develop pressure if contaminated with moisture.

  • Inhalation : Dust or vapors may cause severe irritation or burns to the respiratory tract.[8][9]

Recommended Handling Procedures
  • Engineering Controls : Always handle inside a certified chemical fume hood to avoid inhalation of dust or vapors.[9][10] An eyewash station and safety shower must be readily accessible.

  • Personal Protective Equipment (PPE) :

    • Eye/Face Protection : Wear chemical safety goggles and a face shield.

    • Hand Protection : Use impervious gloves (e.g., nitrile or neoprene) suitable for corrosive chemicals.

    • Skin and Body Protection : Wear a lab coat, long pants, and closed-toe shoes. For larger quantities, impervious protective clothing may be necessary.

  • General Hygiene : Avoid all personal contact.[10] Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.[10][11]

Storage and Disposal
  • Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for corrosive solids.[10][11] The container should be protected from physical damage and stored away from incompatible materials, especially water, bases, and oxidizing agents.[10]

  • Disposal : Dispose of contents and container at an approved waste disposal facility in accordance with all local, state, and federal regulations.[1] Do not allow the product to enter drains.[11]

Conclusion

4-Hydroxy-3-nitrobenzenesulfonyl chloride is a potent synthetic intermediate whose value lies in its multifunctional chemical architecture. The interplay of its sulfonyl chloride, hydroxyl, and nitro groups provides a platform for diverse chemical transformations, making it a compound of high interest for constructing novel sulfonamides and sulfonate esters. While its direct applications are still emerging, its structural analogy to widely used reagents in pharmaceutical synthesis points to a significant potential in drug discovery and materials science. Adherence to stringent safety protocols, derived from data on related compounds, is paramount for its safe and effective use in the laboratory.

References

  • LookChem. nosyl chloride CAS:98-74-8. LookChem. [Link]

  • ChemKnock. Understanding the Applications of 4-Nitrobenzenesulfonyl Chloride in Industry. ChemKnock. [Link]

  • NIST. 4-Nitrobenzenesulphonyl chloride. NIST WebBook. [Link]

  • Dumitrescu, C., et al. Synthesis of 4-chloro-3-nitrobenzene sulfonyl chloride with higher purity. ResearchGate. [Link]

  • PubChemLite. 4-hydroxy-3-nitrobenzene-1-sulfonyl chloride (C6H4ClNO5S). PubChemLite. [Link]

  • PubChem. 4-Methyl-3-nitrobenzenesulfonyl chloride. PubChem. [Link]

  • Pharmaffiliates. 4-Nitrobenzenesulfonyl chloride. Pharmaffiliates. [Link]

  • PrepChem. Synthesis of 3-nitrobenzenesulfonyl chloride. PrepChem.com. [Link]

  • LookChem. 4-nitrobenzenesulfonyl chloride - 98-74-8. LookChem. [Link]

  • Organic Syntheses. o-Nitrobenzenesulfonyl Chloride. Organic Syntheses Procedure. [Link]

  • Google Patents. CN101570501B - Method for synthesizing p-nitrobenzenesulfonyl chloride.
  • Google Patents. US5436370A - Process for the preparation of 3-nitrobenzenesulfonyl chloride.
  • NIST. Benzenesulfonyl chloride, 4-chloro-3-nitro-. NIST WebBook. [Link]

  • PubChem. 3-Hydroxy-4-nitrobenzenesulfonyl chloride. PubChem. [Link]

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An In-depth Technical Guide to the Solubility of 4-Hydroxy-3-nitrobenzenesulfonyl Chloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility characteristics of 4-Hydroxy-3-nitrobenzenesulfonyl chloride. It is intended for researchers, scientists, and professionals in drug development who utilize this reagent in their synthetic workflows. This document delves into the theoretical underpinnings of its solubility, provides guidance on solvent selection, and outlines a robust experimental protocol for quantitative solubility determination.

Introduction: Understanding 4-Hydroxy-3-nitrobenzenesulfonyl Chloride

4-Hydroxy-3-nitrobenzenesulfonyl chloride is a bespoke chemical intermediate of significant interest in medicinal chemistry and organic synthesis. Its trifunctional nature, featuring a reactive sulfonyl chloride, an electron-withdrawing nitro group, and a hydrogen-bond-donating hydroxyl group, makes it a versatile building block. However, the very features that impart its synthetic utility also create a nuanced solubility profile that must be well-understood to ensure efficient and scalable reactions.

The interplay of these functional groups dictates the compound's polarity, crystallinity, and potential for intermolecular interactions, all of which are critical determinants of its solubility in various organic media. A thorough comprehension of these characteristics is paramount for optimizing reaction conditions, purification strategies, and overall process efficiency.

Physicochemical Properties and Predicted Solubility Behavior

PropertyValue/InformationSource
Molecular Formula C₆H₄ClNO₅S[1]
Molecular Weight 237.62 g/mol N/A
Appearance Predicted to be a solid at room temperatureN/A
Key Functional Groups Sulfonyl chloride, Nitro group, Hydroxyl groupN/A

The presence of the polar hydroxyl and nitro groups suggests that 4-Hydroxy-3-nitrobenzenesulfonyl chloride will exhibit a degree of polarity that differentiates it from simpler analogs like 4-nitrobenzenesulfonyl chloride. The hydroxyl group, in particular, introduces the capacity for both hydrogen bond donation and acceptance, which will significantly influence its interactions with protic and aprotic polar solvents.

Based on this, we can anticipate the following solubility trends:

  • High Solubility: In polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), which can effectively solvate the polar regions of the molecule.[2] Tetrahydrofuran (THF) and ethyl acetate are also likely to be effective solvents.[2][3]

  • Moderate Solubility: In chlorinated solvents like dichloromethane (DCM) and chloroform, which are less polar but can still engage in dipole-dipole interactions.[4][5] Acetone may also fall into this category.[5]

  • Low Solubility: In nonpolar solvents such as toluene, hexanes, and diethyl ether, which lack the ability to form strong interactions with the polar functional groups of the molecule.[3][4][6][7]

  • Insolubility and Reactivity: The compound is expected to be insoluble in water and will likely decompose in hot water or hot alcohols due to the reactivity of the sulfonyl chloride group.[2][3][8][9]

Experimental Protocol for Quantitative Solubility Determination

To empower researchers with the ability to generate precise solubility data for their specific applications, the following detailed protocol for isothermal solubility determination by the shake-flask method is provided. This method is a gold standard for its reliability and straightforwardness.

Materials and Equipment
  • 4-Hydroxy-3-nitrobenzenesulfonyl chloride (high purity)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps and PTFE septa

  • Thermostatically controlled shaker or incubator

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Class A glassware

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of 4-Hydroxy-3-nitrobenzenesulfonyl chloride into a series of vials. The excess is crucial to ensure that a solid phase remains in equilibrium with the solvent.

    • Add a known volume of the selected organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to the desired experimental temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. A preliminary kinetic study can determine the minimum time required to achieve equilibrium.

  • Sample Withdrawal and Filtration:

    • After equilibration, allow the vials to stand undisturbed in the thermostat for at least 2 hours to permit the solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe, taking care not to disturb the solid phase.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved solid particles.

  • Gravimetric Analysis (Optional but Recommended):

    • Weigh the vial containing the filtered solution to determine the mass of the solution.

    • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

    • Once the solvent is completely removed, reweigh the vial to determine the mass of the dissolved solid.

    • Calculate the solubility in g/100 g of solvent.

  • Quantitative Analysis by HPLC:

    • Prepare a series of calibration standards of 4-Hydroxy-3-nitrobenzenesulfonyl chloride of known concentrations in the solvent of interest.

    • Dilute the filtered saturated solution with a known volume of the same solvent to bring its concentration within the range of the calibration curve.

    • Analyze the calibration standards and the diluted sample by HPLC.

    • Construct a calibration curve by plotting the peak area versus concentration for the standards.

    • Determine the concentration of the diluted sample from the calibration curve and, accounting for the dilution factor, calculate the solubility of the compound in the solvent.

Self-Validating System and Causality

This dual-method approach (gravimetric and HPLC) provides a self-validating system. The results from both methods should be in close agreement, lending high confidence to the determined solubility values. The gravimetric method is direct but can be influenced by residual solvent or volatile impurities. The HPLC method is highly sensitive and specific but relies on the accuracy of the calibration standards and the purity of the solute.

Visualization of the Experimental Workflow

The following diagram illustrates the key stages of the quantitative solubility determination protocol.

G cluster_prep Preparation cluster_equil Equilibration cluster_sampling Sampling & Analysis cluster_results Results A Weigh Excess Solute B Add Known Volume of Solvent A->B C Shake at Constant Temperature (24-48h) B->C D Settle and Withdraw Supernatant C->D E Filter (0.22 µm) D->E F Gravimetric Analysis E->F G HPLC Analysis E->G H Calculate Solubility F->H G->H I Compare & Validate Results H->I

Caption: Workflow for Quantitative Solubility Determination.

Safety and Handling Considerations

4-Hydroxy-3-nitrobenzenesulfonyl chloride, like other sulfonyl chlorides, is a reactive and potentially hazardous compound. It is crucial to handle it with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10][11] All manipulations should be performed in a well-ventilated fume hood.[10] The compound is corrosive and can cause severe skin burns and eye damage.[12][13][14] It is also sensitive to moisture and will react with water, potentially releasing corrosive hydrogen chloride gas.[2][3][11] Store in a cool, dry place away from incompatible materials such as strong bases and oxidizing agents.[3]

Conclusion

While specific quantitative solubility data for 4-Hydroxy-3-nitrobenzenesulfonyl chloride is not widely published, a systematic and logical approach based on its chemical structure allows for informed solvent selection. The detailed experimental protocol provided in this guide offers a robust framework for researchers to determine precise solubility values, thereby enabling the optimization of synthetic procedures and fostering a deeper understanding of this versatile reagent's behavior in solution.

References

  • PubChem. (n.d.). 4-Methyl-3-nitrobenzenesulfonyl chloride. Retrieved from [Link]

  • American Chemical Society. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.
  • Indian Academy of Sciences. (n.d.).
  • National Institutes of Health. (2008, May 24). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs.
  • ResearchGate. (n.d.). Synthesis of 4-chloro-3-nitrobenzene sulfonyl chloride with higher purity.
  • ResearchGate. (2008, May 19). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs.
  • ResearchGate. (2025, August 7).
  • PubChem. (n.d.). 4-hydroxy-3-nitrobenzene-1-sulfonyl chloride. Retrieved from [Link]

  • LookChem. (n.d.). 4-Chloro-3-nitrobenzenesulfonyl chloride. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Navigating Organic Synthesis: The Role of 3-Nitrobenzenesulfonyl Chloride.

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A Technical Guide to the Spectroscopic Characterization of 4-Hydroxy-3-nitrobenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Rationale for Predictive Spectroscopic Analysis

In the landscape of drug discovery and chemical research, the unambiguous structural elucidation of novel or specialized chemical entities is paramount. 4-Hydroxy-3-nitrobenzenesulfonyl chloride stands as a key intermediate, valued for its reactive sulfonyl chloride moiety, which allows for the facile introduction of a substituted aryl backbone in the synthesis of sulfonamides and other pharmacologically relevant scaffolds. Despite its utility, a comprehensive, publicly available dataset of its spectroscopic characteristics (NMR, IR, Mass Spectrometry) is not readily consolidated.

This guide, therefore, moves beyond a simple recitation of data. It serves as a whitepaper on the predictive analysis and interpretation of the spectroscopic data for 4-hydroxy-3-nitrobenzenesulfonyl chloride. By leveraging established principles of spectroscopy and drawing parallels with structurally analogous compounds, we will construct a detailed and scientifically rigorous prediction of its spectral features. This approach not only provides a valuable reference for researchers working with this molecule but also reinforces the fundamental principles of spectroscopic interpretation.

Molecular Structure and Functional Group Analysis

A thorough spectroscopic analysis begins with a foundational understanding of the molecule's structure. 4-Hydroxy-3-nitrobenzenesulfonyl chloride is a trisubstituted benzene ring, presenting a unique electronic environment that will govern its spectral behavior.

Diagram 1: Molecular Structure of 4-Hydroxy-3-nitrobenzenesulfonyl Chloride

Caption: Structure of 4-Hydroxy-3-nitrobenzenesulfonyl chloride with atom numbering.

The key functional groups dictating the spectroscopic signature are:

  • Aromatic Ring: A benzene ring with three distinct protons.

  • Phenolic Hydroxyl (-OH): A proton donor for hydrogen bonding, with a characteristic acidic proton.

  • Nitro Group (-NO₂): A strong electron-withdrawing group.

  • Sulfonyl Chloride (-SO₂Cl): A highly electrophilic and strong electron-withdrawing group.

The interplay of these groups, particularly the strong electron-withdrawing nature of the nitro and sulfonyl chloride groups and the electron-donating effect of the hydroxyl group, will create a highly polarized aromatic system, which is key to interpreting the NMR spectra.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. The predicted ¹H and ¹³³C NMR spectra are based on the analysis of substituent effects on the chemical shifts of aromatic protons and carbons.

Predicted ¹H NMR Spectrum

The aromatic region of the ¹H NMR spectrum is expected to show a complex splitting pattern for the three aromatic protons. The hydroxyl proton's appearance will be highly dependent on the solvent and concentration.

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Rationale
H-2 8.2 - 8.4dJortho = 2-3This proton is ortho to the strongly electron-withdrawing nitro group and para to the sulfonyl chloride group, leading to significant deshielding.
H-5 7.4 - 7.6ddJortho = 8-9, Jmeta = 2-3This proton is ortho to the hydroxyl group (electron-donating) and meta to the nitro group, resulting in a more upfield chemical shift compared to H-2 and H-6.
H-6 8.0 - 8.2dJortho = 8-9This proton is ortho to the sulfonyl chloride group and meta to the hydroxyl group, leading to a downfield shift.
-OH 5.0 - 10.0br sN/AThe chemical shift of the phenolic proton is highly variable and depends on solvent, temperature, and concentration due to hydrogen bonding. In a non-protic solvent like DMSO-d₆, it is expected to be a broad singlet at a higher chemical shift. In CDCl₃, it may be broader and at a lower chemical shift.[1][2][3]

Diagram 2: Predicted ¹H NMR Splitting Pattern

G cluster_H2 H-2 (δ 8.2-8.4) cluster_H5 H-5 (δ 7.4-7.6) cluster_H6 H-6 (δ 8.0-8.2) H2 d H5 dd H5->H2 J ≈ 2-3 Hz (meta) H6 d H6->H5 J ≈ 8-9 Hz (ortho)

Caption: Predicted coupling interactions for the aromatic protons.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show six distinct signals for the aromatic carbons due to the lack of symmetry. The chemical shifts are predicted based on the additive effects of the substituents.

Carbon Predicted Chemical Shift (δ, ppm) Rationale
C-1 (C-SO₂Cl) 145 - 150The carbon directly attached to the sulfonyl chloride group will be deshielded.
C-2 125 - 130This carbon is influenced by the adjacent nitro and sulfonyl chloride groups.
C-3 (C-NO₂) 148 - 153The carbon bearing the nitro group will be significantly deshielded.
C-4 (C-OH) 155 - 160The carbon attached to the hydroxyl group will be the most deshielded aromatic carbon.
C-5 118 - 123This carbon is ortho to the electron-donating hydroxyl group, leading to a more upfield shift.
C-6 130 - 135This carbon is ortho to the sulfonyl chloride group and will be deshielded.
Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of 4-hydroxy-3-nitrobenzenesulfonyl chloride in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or acetone-d₆). The choice of solvent is critical, especially for observing the hydroxyl proton.[4] DMSO-d₆ is often preferred for its ability to form hydrogen bonds, which can sharpen the -OH signal.[1][2]

  • Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

    • To confirm the hydroxyl proton, a D₂O exchange experiment can be performed. Add a drop of D₂O to the NMR tube, shake, and re-acquire the ¹H spectrum. The hydroxyl proton signal should disappear or significantly diminish.[3]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: spectral width of 200-220 ppm, 1024 or more scans, relaxation delay of 2-5 seconds.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The predicted IR spectrum of 4-hydroxy-3-nitrobenzenesulfonyl chloride will be dominated by absorptions from the -OH, -NO₂, and -SO₂Cl groups.

Functional Group Predicted Absorption Range (cm⁻¹) Intensity Vibrational Mode
Phenolic -OH 3200 - 3600Strong, BroadO-H stretch (hydrogen-bonded)[5][6]
Aromatic C-H 3000 - 3100Medium, SharpC-H stretch[7]
Nitro (-NO₂) Asymmetric Stretch 1520 - 1560StrongN=O asymmetric stretch[8][9][10]
Nitro (-NO₂) Symmetric Stretch 1340 - 1360StrongN=O symmetric stretch[8][9][10]
Sulfonyl Chloride (-SO₂Cl) Asymmetric Stretch 1370 - 1410StrongS=O asymmetric stretch[11]
Sulfonyl Chloride (-SO₂Cl) Symmetric Stretch 1160 - 1210StrongS=O symmetric stretch[11]
Aromatic C=C 1450 - 1600Medium to StrongC=C ring stretches
C-O Stretch 1200 - 1250StrongC-O stretch (phenolic)[12]

Diagram 3: Key IR Absorptions Workflow

G cluster_peaks Expected Key Peaks (cm⁻¹) A 4-Hydroxy-3-nitrobenzenesulfonyl Chloride Sample B FTIR Spectrometer A->B C IR Spectrum Acquisition B->C D Spectral Analysis C->D P1 ~3400 (Broad O-H) D->P1 P2 ~1540 (Asymm. NO₂) D->P2 P3 ~1380 (Asymm. SO₂) D->P3 P4 ~1350 (Symm. NO₂) D->P4 P5 ~1180 (Symm. SO₂) D->P5

Caption: Workflow for identifying key functional groups via IR spectroscopy.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal. This is the most common and convenient method.

    • KBr Pellet: Grind 1-2 mg of the sample with ~100 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or clean ATR crystal).

    • Record the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The typical spectral range is 4000-400 cm⁻¹.

  • Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Predicted Mass Spectrum
  • Molecular Ion (M⁺): The nominal molecular weight of 4-hydroxy-3-nitrobenzenesulfonyl chloride (C₆H₄ClNO₄S) is approximately 237 g/mol . The mass spectrum should show a molecular ion peak at m/z 237. Due to the presence of chlorine, an isotopic peak at m/z 239 (M+2) with about one-third the intensity of the M⁺ peak is expected.

  • Major Fragmentation Pathways:

    • Loss of Cl: A prominent fragment at m/z 202 ([M-Cl]⁺) is anticipated due to the cleavage of the S-Cl bond.

    • Loss of SO₂: Fragmentation involving the loss of sulfur dioxide (SO₂) from the [M-Cl]⁺ ion could lead to a fragment at m/z 138.

    • Loss of NO₂: A fragment corresponding to the loss of the nitro group (NO₂) from the molecular ion at m/z 191 ([M-NO₂]⁺) is also plausible.[13]

    • Loss of SO₂Cl: Cleavage of the C-S bond could result in a fragment at m/z 138 ([M-SO₂Cl]⁺).

Diagram 4: Predicted Mass Spectrometry Fragmentation

G cluster_frags Primary Fragments cluster_frags2 Secondary Fragment M [M]⁺˙ m/z 237/239 F1 [M-Cl]⁺ m/z 202 M->F1 - Cl F2 [M-NO₂]⁺ m/z 191 M->F2 - NO₂ F3 [M-SO₂Cl]⁺ m/z 138 M->F3 - SO₂Cl F4 [M-Cl-SO₂]⁺ m/z 138 F1->F4 - SO₂

Caption: Plausible fragmentation pathways in electron ionization mass spectrometry.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction:

    • Direct Infusion: Dissolve a small amount of the sample in a suitable solvent (e.g., acetonitrile, methanol) and infuse it directly into the ion source using a syringe pump.

    • Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is thermally stable and volatile, it can be introduced via a GC system.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a versatile method for non-volatile or thermally labile compounds.

  • Ionization Technique:

    • Electron Ionization (EI): A hard ionization technique that provides detailed fragmentation patterns.

    • Electrospray Ionization (ESI): A soft ionization technique that is useful for obtaining the molecular ion peak with minimal fragmentation. ESI in negative ion mode would likely show a deprotonated molecular ion [M-H]⁻ at m/z 236.

  • Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of 4-hydroxy-3-nitrobenzenesulfonyl chloride. By applying fundamental principles of NMR, IR, and mass spectrometry, and by drawing upon data from structurally related compounds, we have constructed a detailed and scientifically grounded expectation of its spectral characteristics. The experimental protocols outlined herein provide a robust framework for researchers to acquire and validate this data. This predictive approach not only serves as a practical guide for the characterization of this specific molecule but also as an educational tool for scientists and professionals in the field of drug development and chemical research.

References

  • University of Calgary. (n.d.). Infrared of nitro compounds. Chemistry LibreTexts. Retrieved from [Link]

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discovery and history of 4-Hydroxy-3-nitrobenzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Hydroxy-3-nitrobenzenesulfonyl Chloride: Synthesis, Applications, and Experimental Protocols

Foreword

As a Senior Application Scientist, it is my privilege to present this technical guide on 4-Hydroxy-3-nitrobenzenesulfonyl chloride. This document is crafted for researchers, scientists, and professionals in drug development, aiming to provide a comprehensive understanding of this important chemical entity. While the specific historical discovery of this compound is not extensively documented in readily available literature, its chemical lineage places it within the well-established family of nitrobenzenesulfonyl chlorides. These compounds have played a pivotal role as versatile reagents and intermediates in organic synthesis and medicinal chemistry. This guide, therefore, synthesizes information from its closely related analogs to provide a robust and scientifically grounded resource. We will delve into its chemical properties, plausible synthetic routes, and diverse applications, with a strong emphasis on the practical, field-proven insights that are critical for laboratory success. Every protocol and piece of data presented herein is designed to be a self-validating system, grounded in established chemical principles and supported by authoritative references.

Introduction to Nitrobenzenesulfonyl Chlorides

Nitrobenzenesulfonyl chlorides are a class of organic compounds characterized by a benzene ring substituted with a sulfonyl chloride group (-SO₂Cl) and a nitro group (-NO₂). The position of the nitro group relative to the sulfonyl chloride imparts distinct reactivity and properties to the molecule. These compounds are highly valuable in organic synthesis, primarily serving as reagents for the introduction of the "nosyl" (nitrobenzenesulfonyl) group. The nosyl group is an excellent protecting group for amines due to its strong electron-withdrawing nature, which increases the acidity of the N-H bond in the resulting sulfonamide, facilitating subsequent N-alkylation reactions.[1] Furthermore, the nosyl group can be readily cleaved under mild conditions, making it a versatile tool in multi-step synthetic sequences.

The presence of the nitro group also activates the benzene ring towards nucleophilic aromatic substitution, opening up avenues for further functionalization. This dual reactivity makes nitrobenzenesulfonyl chlorides, including the 4-hydroxy-3-nitro variant, key intermediates in the synthesis of complex molecules, particularly in the pharmaceutical industry for the development of sulfonamide-based drugs.[2]

Chemical and Physical Properties of 4-Hydroxy-3-nitrobenzenesulfonyl chloride

4-Hydroxy-3-nitrobenzenesulfonyl chloride is a solid organic compound with the molecular formula C₆H₄ClNO₅S.[3] Its structure features a benzene ring substituted with a hydroxyl group at position 4, a nitro group at position 3, and a sulfonyl chloride group at position 1.

Structural Information:

Caption: Structure of 4-Hydroxy-3-nitrobenzenesulfonyl chloride

Physicochemical Data Summary:

PropertyValueSource
Molecular FormulaC₆H₄ClNO₅S[3]
Molecular Weight237.62 g/mol [3]
AppearanceExpected to be a crystalline solidInferred from analogs
Melting PointNot available
Boiling PointNot available
SolubilitySoluble in many organic solvents, reacts with water[1]

Synthesis of Nitrobenzenesulfonyl Chlorides: A General Protocol

While a specific, documented synthesis for 4-Hydroxy-3-nitrobenzenesulfonyl chloride is not readily found, a general and robust method for the synthesis of nitrobenzenesulfonyl chlorides involves the chlorosulfonation of the corresponding nitroaromatic compound. The following protocol is a representative example for the synthesis of 3-nitrobenzenesulfonyl chloride from nitrobenzene, which can be adapted for other isomers.[4][5]

Reaction Scheme:

reactant1 Nitrobenzene product 3-Nitrobenzenesulfonyl chloride reactant1->product Chlorosulfonation reactant2 Chlorosulfonic Acid (ClSO3H) reactant2->product

Caption: General synthesis of 3-nitrobenzenesulfonyl chloride.

Detailed Step-by-Step Methodology:

  • Reaction Setup: In a fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap to absorb HCl fumes.

  • Reagent Addition: Charge the flask with an excess of chlorosulfonic acid (e.g., 4.4 molar equivalents).[4]

  • Controlled Addition of Substrate: While stirring, add nitrobenzene (1.0 molar equivalent) dropwise from the dropping funnel. Maintain the reaction temperature at a controlled level, for instance, by dropwise addition at 112°C.[4]

  • Reaction Progression: After the addition is complete, continue stirring the mixture at the elevated temperature for several hours to ensure the reaction goes to completion.[4]

  • Optional Thionyl Chloride Addition: After cooling the mixture, thionyl chloride can be added dropwise to convert any remaining sulfonic acid to the desired sulfonyl chloride.[4]

  • Work-up: Carefully pour the reaction mixture onto crushed ice with stirring. The product will precipitate as a solid.

  • Purification: Collect the solid product by vacuum filtration and wash it with cold water until the washings are neutral. Further purification can be achieved by recrystallization from a suitable solvent like glacial acetic acid.[6]

Causality Behind Experimental Choices:

  • Excess Chlorosulfonic Acid: Using an excess of chlorosulfonic acid ensures complete conversion of the starting material and acts as the reaction solvent.

  • Controlled Temperature: The temperature is carefully controlled to prevent unwanted side reactions and decomposition of the product.

  • Quenching on Ice: Pouring the reaction mixture onto ice serves to hydrolyze the excess chlorosulfonic acid and precipitate the water-insoluble product.

  • Recrystallization: This step is crucial for obtaining a high-purity product, which is essential for subsequent applications, especially in pharmaceutical synthesis.

Applications in Research and Drug Development

4-Hydroxy-3-nitrobenzenesulfonyl chloride, like its analogs, is a valuable tool in several areas of chemical and pharmaceutical research.

Protecting Group in Organic Synthesis

The primary application of nitrobenzenesulfonyl chlorides is in the protection of amine functionalities.[1] The resulting nosylamide is stable to a wide range of reaction conditions. The strong electron-withdrawing effect of the nitro group makes the sulfonamide N-H proton acidic and thus easy to deprotonate for subsequent N-alkylation reactions.

Workflow for Amine Protection and Deprotection:

amine Primary/Secondary Amine nosyl_amide Nosyl-protected Amine amine->nosyl_amide Protection nosyl_cl 4-Hydroxy-3-nitro- benzenesulfonyl chloride nosyl_cl->nosyl_amide base Base (e.g., Pyridine) base->nosyl_amide deprotected_amine Deprotected Amine nosyl_amide->deprotected_amine Deprotection deprotection Deprotection Reagent (e.g., Thiophenol/K2CO3) deprotection->deprotected_amine

Caption: Amine protection and deprotection workflow.

Intermediate in Pharmaceutical Synthesis

Sulfonamide-containing compounds are a cornerstone of modern medicine. 4-Nitrobenzenesulfonyl chloride is a key intermediate in the synthesis of several important antiretroviral drugs, including the HIV protease inhibitors Darunavir, Foscamprenavir, and Amprenavir.[2] It is highly probable that 4-Hydroxy-3-nitrobenzenesulfonyl chloride can be utilized in a similar capacity to synthesize novel drug candidates with potentially improved pharmacological profiles. The hydroxyl group offers an additional site for modification, allowing for the fine-tuning of properties such as solubility and target binding.

Protein Labeling and Modification

Sulfonyl chlorides are a class of amine-reactive reagents used for labeling proteins and other biomolecules.[7] While isothiocyanates and succinimidyl esters are more common, sulfonyl chlorides like dansyl chloride have been successfully used for fluorescently labeling proteins.[8] 4-Hydroxy-3-nitrobenzenesulfonyl chloride could potentially be used as a labeling reagent, where the nitro group could be further modified, for instance, by reduction to an amine, to introduce other functionalities.

A related application involves the fluorogenic tagging of 3-nitrotyrosine residues in proteins, a biomarker for oxidative stress.[9][10] This involves the reduction of the nitro group to an amine, followed by a condensation reaction to form a fluorescent benzoxazole. A similar strategy could be envisioned for proteins labeled with 4-Hydroxy-3-nitrobenzenesulfonyl chloride.

Safety Protocols and Handling

As with all sulfonyl chlorides, 4-Hydroxy-3-nitrobenzenesulfonyl chloride should be handled with care due to its corrosive and moisture-sensitive nature.[11][12][13][14]

Hazard Summary:

HazardDescriptionPrecautionary Measures
Corrosive Causes severe skin burns and eye damage.[13][14]Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[12][14]
Moisture Sensitive Reacts with water, potentially violently, to release corrosive hydrogen chloride gas.[12]Handle in a dry, well-ventilated area, preferably in a fume hood. Keep containers tightly closed.[12][13]
Inhalation Hazard Inhalation of dust or fumes can cause respiratory irritation.[13]Use in a well-ventilated area and avoid breathing dust.[13]

First Aid Measures:

  • Skin Contact: Immediately flush with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[11][12]

  • Eye Contact: Immediately flush with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[11][12]

  • Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention.[14]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[12][13]

Conclusion

4-Hydroxy-3-nitrobenzenesulfonyl chloride, while not as extensively documented as some of its isomers, is a compound of significant potential for the research and drug development community. Its structural features suggest a high degree of utility as a protecting group, a versatile synthetic intermediate, and a potential tool for bioconjugation. By understanding the well-established chemistry of related nitrobenzenesulfonyl chlorides, researchers can confidently incorporate this valuable reagent into their synthetic strategies. The protocols and data presented in this guide are intended to provide a solid foundation for the safe and effective use of this compound, empowering scientists to explore new frontiers in chemical synthesis and medicinal chemistry.

References

  • ResearchGate. (n.d.). Synthesis of 4-chloro-3-nitrobenzene sulfonyl chloride with higher purity. Retrieved from [Link]

  • Augusto, O., et al. (2011). Fluorogenic tagging of protein 3-nitrotyrosine with 4-(aminomethyl)benzenesulfonate (ABS) in tissues: a useful alternative to immunohistochemistry for fluorescence microscopy imaging of protein nitration. Free Radical Biology and Medicine, 50(11), 1636-1644. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 4-Nitrobenzenesulfonyl chloride. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-nitrobenzenesulfonyl chloride. Retrieved from [Link]

  • Organic Syntheses. (n.d.). o-NITROBENZENESULFONYL CHLORIDE. Retrieved from [Link]

  • Radi, R., et al. (2010). Fluorogenic Tagging of Peptide and Protein 3-Nitrotyrosine with 4-(Aminomethyl)-benzenesulfonic Acid for Quantitative Analysis of Protein Tyrosine Nitration. Chromatographia, 71(1-2), 37-53. Retrieved from [Link]

  • PubChem. (n.d.). 4-hydroxy-3-nitrobenzene-1-sulfonyl chloride. Retrieved from [Link]

  • Google Patents. (n.d.). US5436370A - Process for the preparation of 3-nitrobenzenesulfonyl chloride.
  • Szewczyk, B., & Salvucci, D. M. (1988). Fluorescent labeling of nitrocellulose-bound proteins at the nanogram level without changes in immunoreactivity. Analytical Biochemistry, 172(2), 363-368. Retrieved from [Link]

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A Technical Guide to the Electrophilicity of 4-Hydroxy-3-nitrobenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Hydroxy-3-nitrobenzenesulfonyl chloride is a key reagent and building block in synthetic chemistry and drug development, valued for its specific reactivity profile. This technical guide provides an in-depth analysis of the electronic and structural factors that dictate its electrophilicity. We will explore the synergistic and opposing electronic effects of the sulfonyl chloride, nitro, and hydroxyl functional groups. Furthermore, this guide will detail its reactivity with biological nucleophiles, offering a framework for its strategic application in covalent inhibitor design and bioconjugation. A validated, step-by-step protocol for quantitatively assessing its reactivity is also presented, underscoring our commitment to reproducible and robust scientific methodology.

Introduction: The Molecular Architecture and its Implications

Benzenesulfonyl chlorides are a well-established class of reagents used to form sulfonamides and sulfonate esters through reactions with amines and alcohols, respectively.[1] The reactivity of the sulfonyl chloride group is highly tunable based on the electronic properties of the substituents on the aromatic ring.[2][3] 4-Hydroxy-3-nitrobenzenesulfonyl chloride (HNSC) presents a fascinating case study in electrophilicity due to its trifunctional substitution pattern.

The central electrophilic site is the sulfur atom of the sulfonyl chloride (-SO₂Cl) group. Its reactivity is modulated by two powerful, yet electronically opposing, substituents: a strongly electron-withdrawing nitro group (-NO₂) and a potentially electron-donating hydroxyl group (-OH). Understanding the interplay of these groups is paramount for researchers aiming to leverage HNSC's unique reactivity in complex molecular environments, such as the active site of a protein.

Electronic and Structural Factors Governing Electrophilicity

The electrophilicity of the sulfur atom in HNSC is a direct consequence of the cumulative electronic effects of its substituents, which can be dissected into inductive and resonance contributions.

  • The Sulfonyl Chloride Group (-SO₂Cl): This group is inherently strongly electron-wíthdrawing due to the high electronegativity of the oxygen and chlorine atoms. This creates a significant partial positive charge on the sulfur atom, making it the primary site for nucleophilic attack.

  • The Nitro Group (-NO₂): Positioned meta to the sulfonyl chloride, the nitro group is one of the most potent electron-withdrawing groups in organic chemistry.[4] Its primary influence is through a powerful inductive effect (-I), further polarizing the aromatic ring and increasing the electrophilicity of the sulfur center.

  • The Hydroxyl Group (-OH): The hydroxyl group, located para to the sulfonyl chloride, exhibits a dual electronic nature. It has an electron-wíthdrawing inductive effect (-I) due to the oxygen's electronegativity but a much stronger electron-donating resonance effect (+R) by delocalizing a lone pair into the aromatic π-system. This resonance effect directly opposes the electron-withdrawing nature of the sulfonyl chloride and nitro groups.

The net electrophilicity of HNSC is therefore a finely tuned balance. The strong activation by the nitro and sulfonyl chloride groups is tempered by the deactivating resonance of the hydroxyl group. This balance prevents the reagent from being overly reactive and indiscriminate, a crucial feature for applications in biological systems.

Caption: Inductive vs. Resonance Effects in HNSC.

Quantitative Assessment of Electrophilicity

For instance, 4-nitrobenzenesulfonyl chloride, which lacks the electron-donating hydroxyl group, is a highly reactive electrophile used for forming sulfonamides and sulfonate esters.[4] The presence of the hydroxyl group in HNSC would be expected to decrease its reaction rate compared to 4-nitrobenzenesulfonyl chloride. Conversely, its reactivity would be significantly higher than that of unsubstituted benzenesulfonyl chloride.[2]

Table 1: Predicted Relative Reactivity of Benzenesulfonyl Chloride Analogues

CompoundKey SubstituentsPredicted Relative Rate of Nucleophilic Attack
4-Nitrobenzenesulfonyl chloride-NO₂ (para)Very High
4-Hydroxy-3-nitrobenzenesulfonyl chloride -NO₂ (meta), -OH (para)High
Benzenesulfonyl chlorideNoneModerate
4-Methylbenzenesulfonyl chloride (Tosyl chloride)-CH₃ (para)Low

Reactivity Profile with Biological Nucleophiles

In drug development, particularly in the design of covalent inhibitors, the reactivity of an electrophile towards amino acid side chains is of paramount importance. The key nucleophilic residues in proteins are cysteine, lysine, histidine, and tyrosine.

  • Cysteine (Thiol): The thiol side chain of cysteine is a soft and potent nucleophile, often targeted by electrophiles. HNSC is expected to react readily with cysteine residues to form a stable thio-sulfonate ester linkage.

  • Lysine (Amine): The primary amine of the lysine side chain will react with HNSC to form a stable sulfonamide bond.[1] This reaction is fundamental to the Hinsberg test for amines.

  • Tyrosine (Phenol): Under appropriate pH conditions where the tyrosine hydroxyl group is deprotonated, it can act as a nucleophile, reacting with HNSC to form a sulfonate ester.

  • Histidine (Imidazole): The imidazole ring of histidine can also serve as a nucleophile.[5]

The selectivity of HNSC for these residues will be influenced by factors such as the local pH, solvent accessibility of the residue, and the intrinsic nucleophilicity of the amino acid side chain. The tuned electrophilicity of HNSC makes it a promising candidate for achieving selective covalent modification, avoiding the widespread off-target reactions that can be caused by hyper-reactive electrophiles.

Reactivity_Workflow cluster_nucleophiles Biological Nucleophiles cluster_adducts Covalent Adducts HNSC 4-Hydroxy-3-nitro- benzenesulfonyl chloride Cys Cysteine (-SH) HNSC->Cys Reaction Lys Lysine (-NH2) HNSC->Lys Tyr Tyrosine (-OH) HNSC->Tyr His Histidine (imidazole) HNSC->His Thio Thio-sulfonate Ester Cys->Thio Sulfonamide Sulfonamide Lys->Sulfonamide Ester Sulfonate Ester Tyr->Ester Sulfonyl Sulfonyl-imidazole His->Sulfonyl

Caption: HNSC Reactivity with Protein Nucleophiles.

Experimental Protocol: Kinetic Analysis of HNSC Reactivity

To quantitatively assess the electrophilicity of HNSC, a kinetic study with a model nucleophile, such as N-acetyl-L-cysteine, can be performed. This protocol is designed to be self-validating by including necessary controls.

Objective: To determine the second-order rate constant (k₂) for the reaction of HNSC with N-acetyl-L-cysteine.

Materials:

  • 4-Hydroxy-3-nitrobenzenesulfonyl chloride (HNSC)

  • N-acetyl-L-cysteine (NAC)

  • Phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile (ACN), HPLC grade

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Reverse-phase HPLC system with a C18 column and UV detector

Methodology:

  • Stock Solution Preparation:

    • Prepare a 100 mM stock solution of NAC in phosphate buffer. Rationale: NAC is a stable and relevant model for the cysteine side chain.

    • Prepare a 10 mM stock solution of HNSC in anhydrous DMSO. Rationale: DMSO is a polar aprotic solvent that will dissolve HNSC without promoting hydrolysis.

  • Kinetic Run (Pseudo-First-Order Conditions):

    • Equilibrate the reaction vessel containing 980 µL of phosphate buffer with 10 µL of the 100 mM NAC stock solution (final [NAC] = 1 mM) at 25 °C. Rationale: Using a large excess of the nucleophile ensures the reaction follows pseudo-first-order kinetics with respect to HNSC.

    • Initiate the reaction by adding 10 µL of the 10 mM HNSC stock solution (final [HNSC] = 0.1 mM).

    • Immediately start a timer and take aliquots (e.g., 100 µL) at various time points (e.g., 0, 1, 2, 5, 10, 20, 30 minutes).

    • Quench each aliquot by adding it to 100 µL of a quenching solution (e.g., 1% trifluoroacetic acid in ACN). Rationale: The acid stops the reaction by protonating the nucleophile.

  • Control Reactions:

    • Hydrolysis Control: Run a parallel reaction with HNSC in buffer without NAC to quantify the rate of hydrolysis.

    • Nucleophile Stability Control: Analyze the NAC stock solution over time to ensure it does not degrade.

  • HPLC Analysis:

    • Analyze each quenched time point by reverse-phase HPLC.

    • Monitor the disappearance of the HNSC peak and the appearance of the product peak at a suitable wavelength (determined by UV-Vis scan).

    • Generate a standard curve for HNSC to convert peak area to concentration.

  • Data Analysis:

    • Plot the natural logarithm of the HNSC concentration (ln[HNSC]) versus time.

    • The slope of this plot will be the negative of the observed rate constant (-k_obs).

    • Calculate the second-order rate constant (k₂) using the equation: k₂ = (k_obs - k_hydrolysis) / [NAC] .

Kinetic_Protocol_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis Prep_HNSC Prepare 10 mM HNSC in DMSO Initiate Initiate with HNSC ([NAC] >> [HNSC]) Prep_HNSC->Initiate Prep_NAC Prepare 100 mM NAC in Buffer (pH 7.4) Mix Mix NAC and Buffer Equilibrate at 25°C Prep_NAC->Mix Mix->Initiate Sample Take Aliquots at Time Points Initiate->Sample Quench Quench with Acid Sample->Quench HPLC Analyze via RP-HPLC Quench->HPLC Plot Plot ln[HNSC] vs. Time HPLC->Plot Calculate Calculate k_obs and k₂ Plot->Calculate

Caption: Experimental Workflow for Kinetic Analysis.

Applications in Drug Development and Chemical Biology

The tailored electrophilicity of HNSC makes it a valuable tool for:

  • Covalent Inhibitors: HNSC can be incorporated as a "warhead" into a larger molecule designed to bind to a specific protein target. The tuned reactivity allows for selective covalent bond formation with a nucleophilic residue in the target's active site, leading to potent and durable inhibition.

  • Bioconjugation: Bioconjugation is the process of linking molecules to biomolecules like proteins or antibodies.[6] HNSC can serve as a linker, reacting with a protein on one end and providing a handle for attaching other molecules, such as fluorescent dyes, drugs, or imaging agents.[][8] The reliability of sulfonamide and sulfonate ester bonds makes it suitable for creating stable bioconjugates.

  • Chemical Probes: By attaching a reporter tag (like a fluorophore or biotin) to HNSC, researchers can create chemical probes to identify and study proteins that react with this class of electrophiles, a strategy often employed in activity-based protein profiling.

Conclusion

4-Hydroxy-3-nitrobenzenesulfonyl chloride is a strategically designed electrophile whose reactivity is governed by a delicate interplay of electronic effects. The strong activating properties of the sulfonyl chloride and nitro groups are moderated by the electron-donating resonance of the para-hydroxyl group. This results in a "tunable" electrophile that is reactive enough to engage with biological nucleophiles but not so reactive as to be non-selective. This profile makes it an attractive moiety for applications in covalent drug design and bioconjugation, where controlled reactivity is essential for efficacy and safety. The experimental framework provided herein offers a robust method for quantifying this reactivity, enabling researchers to make informed decisions in their molecular design and development endeavors.

References

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  • What is the role of 4-Nitrobenzenesulfonyl chloride in organic synthesis protecting group reactions? (n.d.). Guidechem.
  • A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. (2024). ResearchGate.
  • Effect of the Position of the Substituent in the Electrochemical Reduction of Nitro-Substituted Benzenesulfonyl Chlorides. (2024). [No Source Found].
  • Benzenesulfonyl chloride. (n.d.). Wikipedia.
  • Synthesis of 4-chloro-3-nitrobenzene sulfonyl chloride with higher purity. (n.d.). ResearchGate.
  • 4-nitrobenzenesulfonyl chloride. (2025). Molbase.
  • Investigated nitro-substituted benzenesulfonyl chlorides (1a–1d). (n.d.). ResearchGate.
  • Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. (2022). PubMed Central.
  • New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. (2024). ACS Publications.
  • o-Nitrobenzenesulfonyl Chloride. (n.d.). Organic Syntheses Procedure.
  • Method for synthesizing p-nitrobenzenesulfonyl chloride. (n.d.). Google Patents.
  • Synthesis of 3-nitrobenzenesulfonyl chloride. (n.d.). PrepChem.com.
  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (n.d.). [No Source Found].
  • The Journal of Organic Chemistry Ahead of Print. (n.d.). ACS Publications.
  • Preparation method of substituted benzene sulfonyl chloride. (n.d.). Google Patents.
  • Electrophilically Activated Nitroalkanes in Reactions With Carbon Based Nucleophiles. (2020). [No Source Found].
  • Mechanisms of reactions of sulfonyl compounds with nucleophiles in protic media. (n.d.). Pure and Applied Chemistry.
  • Development of Bioorthogonal Reactions and Their Applications in Bioconjug
  • Process for the preparation of 3-nitrobenzenesulfonyl chloride. (n.d.). Google Patents.
  • How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. (2020). MDPI.
  • Chromophoric labeling of amino acids with 4-dimethylaminoazobenzene-4'-sulfonyl chloride. (n.d.). ACS Publications.
  • Bioconjugation And Its Use In Biomolecular Research. (2021). Vector Labs.
  • Addressing Challenges in Bioconjugation: The Role of Click Chemistry. (n.d.). BOC Sciences.
  • Click Chemistry Conjugations. (n.d.). PMC - NIH.
  • Amino Acid Analysis and Chemical Sequencing. (2019). Chemistry LibreTexts.
  • Determination of urinary amino acids by liquid chromatography with "dabsyl chloride". (n.d.). [No Source Found].

Sources

theoretical studies on 4-Hydroxy-3-nitrobenzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Theoretical and Experimental Exploration of 4-Hydroxy-3-nitrobenzenesulfonyl Chloride

Authored by a Senior Application Scientist

Foreword: The landscape of chemical research is perpetually expanding, with countless molecules holding untapped potential for innovation in medicine, materials science, and beyond. 4-Hydroxy-3-nitrobenzenesulfonyl chloride stands as one such enigmatic entity. While its structural analogs, such as 4-nitrobenzenesulfonyl chloride, are well-documented intermediates in the synthesis of vital pharmaceuticals, this hydroxylated counterpart remains largely unexplored.[1][2][3] This guide, therefore, serves not as a retrospective summary of existing research, but as a forward-looking roadmap for researchers, scientists, and drug development professionals. It provides a comprehensive framework for the theoretical and experimental characterization of 4-Hydroxy-3-nitrobenzenesulfonyl chloride, empowering researchers to unlock its potential. By leveraging established computational and spectroscopic methodologies, we will outline a self-validating system of inquiry to thoroughly define its structural, electronic, and reactive properties.

Foundational Molecular Attributes

The journey into understanding a novel molecule begins with its fundamental properties. 4-Hydroxy-3-nitrobenzenesulfonyl chloride (C₆H₄ClNO₅S) is a multifaceted aromatic compound featuring a sulfonyl chloride group, a nitro group, and a hydroxyl group attached to a benzene ring.[4] The interplay of these functional groups dictates its chemical behavior and potential utility. The strongly electron-withdrawing nitro and sulfonyl chloride groups render the sulfur atom highly electrophilic, a key characteristic for its role in synthesis.[5]

PropertyValueSource
Molecular Formula C₆H₄ClNO₅SPubChem[4]
Monoisotopic Mass 236.94987 DaPubChem[4]
InChIKey FRIDVSSBTNZNJD-UHFFFAOYSA-NPubChem[4]
SMILES C1=CC(=C(C=C1S(=O)(=O)Cl)[O-])OPubChem[4]

A summary of the core identifiers for 4-Hydroxy-3-nitrobenzenesulfonyl chloride.

A Proposed Workflow for Theoretical Characterization

To systematically investigate 4-Hydroxy-3-nitrobenzenesulfonyl chloride, a multi-faceted theoretical approach is essential. The following workflow, visualized using Graphviz, outlines a logical progression from fundamental structural analysis to the prediction of complex chemical reactivity. This workflow ensures that each step builds upon validated data from the previous one, creating a robust and self-validating research program.

G cluster_0 Part 1: Structural & Electronic Analysis cluster_1 Part 2: Spectroscopic Prediction cluster_2 Part 3: Reactivity & Mechanistic Studies cluster_3 Experimental Validation A Geometry Optimization (DFT) (e.g., B3LYP/6-311++G(d,p)) B Vibrational Frequency Analysis A->B Confirms true minimum C Molecular Orbital Analysis (HOMO, LUMO) A->C Provides electronic properties D Molecular Electrostatic Potential (MEP) A->D Visualizes reactive sites F Predict 1H & 13C NMR Spectra (GIAO Method) A->F E Predict IR & Raman Spectra B->E G Transition State Search for Key Reactions (e.g., Sulfonamide Formation) D->G Identifies nucleophilic attack sites K Perform Spectroscopic Analysis (FTIR, NMR) E->K Compare F->K Compare H Reaction Pathway Analysis (IRC Calculations) G->H I Activation Energy Calculation H->I L Conduct Reactivity Studies I->L Predicts feasibility J Synthesize Compound J->K J->L

Caption: A comprehensive workflow for the theoretical and experimental investigation of 4-Hydroxy-3-nitrobenzenesulfonyl chloride.

In-Depth Computational Analysis: A Step-by-Step Protocol

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful lens to examine molecules at the atomic level. For a molecule like 4-nitrobenzoyl chloride, which is structurally related to our target, DFT methods like B3LYP with a 6-311++G(d,p) basis set have been shown to provide reliable geometric parameters.[6] We propose a similar approach for 4-Hydroxy-3-nitrobenzenesulfonyl chloride.

Protocol for DFT-Based Structural and Electronic Analysis:
  • Software Selection: Utilize a robust computational chemistry package such as Gaussian, ORCA, or Spartan.

  • Initial Structure: Construct the 3D structure of 4-Hydroxy-3-nitrobenzenesulfonyl chloride.

  • Methodology Selection:

    • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a well-vetted hybrid functional for organic molecules.

    • Basis Set: 6-311++G(d,p) provides a good balance of accuracy and computational cost, with diffuse functions (++) to handle anions and polarization functions (d,p) for accurate bonding descriptions.

  • Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation of the molecule. This will yield precise bond lengths, bond angles, and dihedral angles.

  • Frequency Calculation: Conduct a vibrational frequency analysis on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum. This calculation also provides the data for predicting the IR and Raman spectra.

  • Electronic Property Analysis:

    • Molecular Orbitals: Visualize the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the molecule's electronic reactivity. The LUMO will likely be centered around the sulfonyl group and the nitro-substituted ring, indicating susceptibility to nucleophilic attack.

    • Molecular Electrostatic Potential (MEP): Generate an MEP map. This will visually identify the electron-rich (negative potential, likely around the hydroxyl and nitro oxygens) and electron-poor (positive potential, expected at the sulfur atom) regions of the molecule, highlighting the most probable sites for electrophilic and nucleophilic interactions.

Anticipated Structural Data

The following table outlines the key structural parameters that would be determined from the DFT calculations. Researchers can populate this table with their calculated values to compare with experimental data or with data from analogous molecules.

ParameterAtom 1Atom 2Atom 3Predicted Value (Å or °)
Bond Length SCl-To be calculated
Bond Length SC-To be calculated
Bond Length OH-To be calculated
Bond Angle ClSCTo be calculated
Bond Angle OSOTo be calculated
Dihedral Angle C2C1SCl

Probing Reactivity: Sulfonamide Formation

A primary application of sulfonyl chlorides is the synthesis of sulfonamides, a critical functional group in many pharmaceuticals.[1][2] The reaction proceeds via nucleophilic substitution at the highly electrophilic sulfur atom. The strong electron-withdrawing effect of the para-nitro group in related compounds enhances this electrophilicity.[5] We can confidently predict similar reactivity for 4-Hydroxy-3-nitrobenzenesulfonyl chloride.

The reaction with a primary amine (R-NH₂) would proceed as follows:

G reactant1 4-Hydroxy-3-nitro- benzenesulfonyl chloride product Sulfonamide Derivative + HCl reactant1->product Nucleophilic Substitution reactant2 + R-NH₂ (Amine) reactant2->product

Caption: General reaction scheme for the formation of a sulfonamide from 4-Hydroxy-3-nitrobenzenesulfonyl chloride.

Theoretical Investigation of the Reaction Mechanism:

A theoretical study of this reaction would involve mapping the potential energy surface.

  • System Setup: Model the reaction between 4-Hydroxy-3-nitrobenzenesulfonyl chloride and a simple amine (e.g., methylamine).

  • Transition State Search: Employ a transition state optimization algorithm (e.g., QST2/QST3 or Berny optimization) to locate the transition state structure where the N-S bond is partially formed and the S-Cl bond is partially broken.

  • Intrinsic Reaction Coordinate (IRC) Calculation: Perform an IRC calculation starting from the transition state. This will confirm that the located transition state correctly connects the reactants and the products on the reaction pathway.

  • Activation Energy: Calculate the energy difference between the transition state and the reactants to determine the activation barrier (Ea). A lower activation barrier would suggest a more facile reaction, a property that is highly desirable in synthetic chemistry.

Potential in Drug Discovery and Organic Synthesis

The true value of a novel chemical intermediate lies in its applications. By examining its structural analogs, we can infer the potential roles of 4-Hydroxy-3-nitrobenzenesulfonyl chloride.

  • Pharmaceutical Scaffolding: 4-Nitrobenzenesulfonyl chloride is a key building block for several HIV protease inhibitors, including Darunavir and Amprenavir.[1][2] The sulfonamide linkage it forms is crucial for the drug's activity. 4-Hydroxy-3-nitrobenzenesulfonyl chloride offers a similar scaffold but with an additional reactive handle—the hydroxyl group. This site could be used for:

    • Improving Solubility: The hydroxyl group can enhance water solubility, a critical factor in drug design.

    • Secondary Pharmacophore Introduction: The -OH group can be further functionalized to introduce another binding element, potentially increasing the drug's potency or selectivity.

  • Protecting Group Chemistry: The "nosyl" (4-nitrobenzenesulfonyl) group is used to protect amines during multi-step syntheses.[2][5] The hydroxylated version could offer modified stability or deprotection conditions, adding a valuable tool to the synthetic chemist's toolbox.

  • Dye Synthesis: Aromatic nitro compounds and sulfonyl derivatives are foundational in the dye industry.[2] The specific substitution pattern of this molecule could lead to novel chromophores with unique colorimetric properties.

Conclusion

4-Hydroxy-3-nitrobenzenesulfonyl chloride represents a compelling, yet under-investigated, frontier in synthetic and medicinal chemistry. This guide has provided a robust, theoretically grounded framework for its comprehensive characterization. By following the proposed computational and experimental workflows, researchers can systematically unveil its structural, spectroscopic, and reactive properties. The insights gained will not only contribute to the fundamental understanding of this molecule but will also pave the way for its application as a versatile building block in the development of next-generation pharmaceuticals, advanced materials, and novel chemical entities. The path to discovery is now clearly illuminated.

References

  • Benchchem. (n.d.). 4-Nitrobenzenesulfonyl Chloride | High-Purity Reagent.
  • Sigma-Aldrich. (n.d.). 4-Nitrobenzenesulfonyl chloride 97%.
  • Industry Report. (2026, January 6). Understanding the Applications of 4-Nitrobenzenesulfonyl Chloride in Industry.
  • Guidechem. (n.d.). What is the role of 4-Nitrobenzenesulfonyl chloride in organic synthesis protecting group reactions?.
  • Pharmaffiliates. (n.d.). CAS No : 98-74-8 | Product Name : 4-Nitrobenzenesulfonyl chloride.
  • PubChemLite. (n.d.). 4-hydroxy-3-nitrobenzene-1-sulfonyl chloride (C6H4ClNO5S).
  • Benchchem. (n.d.). In-Depth Structural and Conformational Analysis of 4-Nitrobenzoyl Chloride: A Technical Guide.

Sources

A Senior Application Scientist's Guide to the Safe Handling and Application of 4-Hydroxy-3-nitrobenzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

4-Hydroxy-3-nitrobenzenesulfonyl chloride is a highly reactive sulfonylating agent pivotal in synthesizing various pharmaceutical intermediates and research compounds. Its utility, however, is matched by its significant hazardous properties, including severe corrosivity, moisture sensitivity, and potential for causing serious health effects. This guide provides an in-depth framework for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency management of this compound. By contextualizing safety protocols within the hierarchy of controls and explaining the chemical reasoning behind them, this document aims to foster a proactive and informed safety culture in the laboratory.

Hazard Identification and Risk Profile

Understanding the intrinsic properties of 4-Hydroxy-3-nitrobenzenesulfonyl chloride is the foundation of a robust safety protocol. As a member of the sulfonyl chloride family, its primary reactivity stems from the highly electrophilic sulfur atom, making it susceptible to rapid reaction with nucleophiles.

1.1 Chemical and Physical Hazards

The most immediate and critical hazard is its violent reaction with water and other nucleophilic substances (e.g., alcohols, amines).[1] This reactivity is not merely a procedural nuisance; it is a significant safety concern. Contact with moisture, including atmospheric humidity, leads to rapid hydrolysis, liberating corrosive and toxic gases such as hydrogen chloride (HCl) and sulfuric acid.[2] This can cause pressure buildup in sealed containers and create a highly corrosive localized environment.

The compound itself is a combustible solid and, particularly as a fine dust, may pose a dust explosion hazard if dispersed in the air in the presence of an ignition source.

1.2 Toxicological and Health Hazards

Exposure to 4-Hydroxy-3-nitrobenzenesulfonyl chloride presents severe health risks. It is classified as a corrosive material that can cause severe skin burns and serious, potentially irreversible, eye damage.[3][4]

  • Eye Contact: Direct contact can produce severe burns, pain, and sensitivity to light. The damage may not be immediately apparent but can progress to deep corneal opacification and blindness.[2]

  • Skin Contact: The compound causes chemical burns, particularly on moist skin.[1] Prolonged contact can lead to deep tissue damage. It may also cause an allergic skin reaction in sensitive individuals.

  • Inhalation: Inhalation of the dust can cause severe irritation and chemical burns to the respiratory tract, leading to symptoms like coughing, choking, shortness of breath, and potentially fatal pulmonary edema.[2][5]

  • Ingestion: Ingestion can cause severe burns to the mouth, throat, and gastrointestinal tract, with a significant danger of perforation.[2][5]

Some data also suggests that the compound is suspected of damaging fertility or the unborn child. A summary of its key identifiers and hazard classifications is presented in Table 1.

PropertyValueSource
CAS Number 98-74-8 (for the related 4-Nitrobenzenesulfonyl chloride)[4]
Molecular Formula C₆H₄ClNO₅SN/A
Appearance Yellow to brown solid[6]
Primary Hazards Reacts violently with water, Causes severe skin burns and eye damage[1][3][4]
GHS Hazard Statements H314, H317, H318, H361[4]
Storage Conditions Store in a cool, dry, well-ventilated place away from moisture[4][7]

Table 1: Physicochemical and Hazard Summary for Aryl Sulfonyl Chlorides

A Proactive Safety Framework: The Hierarchy of Controls

Rather than relying solely on personal protective equipment (PPE), a comprehensive safety strategy involves a multi-layered approach known as the Hierarchy of Controls. This framework prioritizes eliminating or minimizing the hazard at its source.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for Sulfonyl Chlorides Elimination Elimination (e.g., Use a different synthetic route) Substitution Substitution (e.g., Use a less reactive sulfonylating agent) Elimination->Substitution Most Effective Engineering Engineering Controls (e.g., Fume hood, glove box) Substitution->Engineering Administrative Administrative Controls (SOPs, training, designated areas) Engineering->Administrative PPE Personal Protective Equipment (Gloves, goggles, lab coat) Administrative->PPE Least Effective

Figure 1: The Hierarchy of Controls applied to handling reactive sulfonyl chlorides.

For 4-Hydroxy-3-nitrobenzenesulfonyl chloride, applying this hierarchy means:

  • Elimination/Substitution: The most effective control is to question if its use is necessary. Can an alternative, less hazardous reagent achieve the same synthetic outcome? This is a critical consideration during the experimental design phase.

  • Engineering Controls: If the compound must be used, physical controls are paramount. All handling must be performed within a certified chemical fume hood to prevent inhalation of dust and decomposition products.[8][9] For highly sensitive operations or when handling larger quantities, a glove box with a controlled atmosphere is recommended.

  • Administrative Controls: This involves establishing clear, written Standard Operating Procedures (SOPs), providing documented training for all personnel, and designating specific areas in the lab for working with this compound.[10]

  • Personal Protective Equipment (PPE): PPE is the last line of defense and must never be used as the primary means of protection.

Standard Operating Protocol: Handling and Storage

Adherence to a strict, step-by-step protocol is essential to mitigate the risks associated with this reagent.

3.1 Required Personal Protective Equipment (PPE)

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should also be worn over the goggles, especially when handling larger quantities or during procedures with a higher risk of splashing.[4][9]

  • Hand Protection: Use chemically resistant gloves, such as butyl rubber or nitrile, and inspect them for any signs of degradation or perforation before each use.[4] Always use the proper glove removal technique to avoid contaminating your skin.[4]

  • Body Protection: A flame-resistant lab coat and a full-body chemical suit may be necessary depending on the scale of the work.[4] Ensure clothing is clean and laundered separately from personal clothes.[2]

3.2 Step-by-Step Handling Procedure

  • Preparation: Before retrieving the reagent, ensure the chemical fume hood is operational and the work area is clean, uncluttered, and free of incompatible materials (especially water and bases).[10] An emergency eyewash and safety shower must be immediately accessible.[8]

  • Weighing: If possible, weigh the compound directly in the reaction vessel within the fume hood. If using a weighing boat, use an anti-static one to prevent dispersal of the fine powder. Perform this task deliberately and slowly to avoid creating airborne dust.[4]

  • Dispensing and Reaction:

    • Always add the sulfonyl chloride to the reaction solvent slowly and in portions; never the other way around.[2] This allows for better control of any exothermic reaction.

    • The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

    • Keep the reaction vessel cool, as reactions with nucleophiles can be highly exothermic.

3.3 Storage Requirements

Proper storage is critical to maintaining the compound's integrity and preventing hazardous situations.

  • Container: Keep the container tightly sealed to prevent moisture ingress.[4]

  • Location: Store in a dedicated, locked corrosives cabinet in a cool, dry, and well-ventilated area.[1][9]

  • Incompatibilities: Segregate from strong oxidizing agents, bases, alcohols, and any aqueous solutions.[4][8]

Emergency Response Protocols

Rapid and correct response to an emergency can significantly reduce the severity of an incident.

4.1 Spill Response

Spill_Response Start Spill Occurs Evacuate Alert Personnel & Evacuate Immediate Area Start->Evacuate Assess Assess Hazard (Size, Location) Evacuate->Assess SmallSpill Small Spill? (<10g, contained in hood) Assess->SmallSpill LargeSpill Large Spill? (>10g or outside hood) SmallSpill->LargeSpill No Cleanup Don PPE. Cover with dry, inert absorbent (e.g., sand, vermiculite). Sweep carefully. SmallSpill->Cleanup Yes ActivateAlarm Activate Fire Alarm & Call Emergency Services. LargeSpill->ActivateAlarm Yes Containerize Place in sealed, labeled hazardous waste container. Cleanup->Containerize Decontaminate Decontaminate area. Containerize->Decontaminate End Report Incident Decontaminate->End ActivateAlarm->End

Figure 2: Workflow for responding to a 4-Hydroxy-3-nitrobenzenesulfonyl chloride spill.
  • Minor Spill (inside a fume hood): Wearing appropriate PPE, cover the spill with a dry, inert absorbent material like sand or vermiculite.[2] Do not use water. Carefully sweep the material into a suitable, labeled container for hazardous waste disposal.[4]

  • Major Spill (outside a fume hood or large quantity): Evacuate the area immediately and alert emergency responders.[2] Prevent entry into the area.

4.2 Exposure First Aid

Immediate action is crucial in any exposure scenario.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][3] Seek immediate medical attention without delay.[1]

  • Skin Contact: Remove all contaminated clothing immediately while flushing the affected area with plenty of soap and water.[3][4] Seek medical attention.[4]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[4][9]

  • Ingestion: Do NOT induce vomiting.[4] Rinse the mouth with water and have the person drink two glasses of water, if conscious. Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention.[3]

Waste Disposal

All waste containing 4-Hydroxy-3-nitrobenzenesulfonyl chloride, including empty containers, contaminated absorbents, and PPE, must be treated as hazardous waste.

  • Place waste in clearly labeled, sealed containers.[4]

  • Arrange for disposal through a licensed hazardous waste disposal company.[4] Do not attempt to neutralize or dispose of the chemical down the drain.[4]

References

  • SD Fine-Chem. (n.d.). SULPHURYL CHLORIDE MSDS. Retrieved from [Link]

  • University of California. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Retrieved from [Link]

Sources

4-Hydroxy-3-nitrobenzenesulfonyl chloride mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mechanism and Application of 4-Hydroxy-3-nitrobenzenesulfonyl Chloride

Abstract

This technical guide provides a comprehensive examination of 4-hydroxy-3-nitrobenzenesulfonyl chloride, a critical reagent in immunology and biochemistry. We will dissect its core mechanism of action, focusing on the principles of nucleophilic substitution that enable its function as a potent protein modification agent. The primary application of this compound is the covalent attachment of the 4-hydroxy-3-nitrophenyl (NP) group to carrier proteins, creating hapten-carrier conjugates essential for studying the fundamentals of the adaptive immune response, including B-cell activation, antibody affinity maturation, and immunological memory. This document serves as a resource for researchers, scientists, and drug development professionals, offering not only theoretical explanations but also field-proven protocols and data interpretation strategies.

Part 1: The Chemical Foundation of 4-Hydroxy-3-nitrobenzenesulfonyl Chloride

Molecular Structure and Reactivity

4-Hydroxy-3-nitrobenzenesulfonyl chloride is an aromatic sulfonyl chloride. Its reactivity is dictated by the interplay of its three key functional groups:

  • The Sulfonyl Chloride Group (-SO₂Cl): This is the primary reactive center of the molecule. The sulfur atom is highly electrophilic due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes it a prime target for nucleophilic attack.

  • The Nitro Group (-NO₂): Positioned ortho to the hydroxyl group and meta to the sulfonyl chloride, this group is a powerful electron-withdrawing group. It further increases the electrophilicity of the sulfonyl sulfur, enhancing the molecule's reactivity towards nucleophiles.[1][2]

  • The Hydroxyl Group (-OH): This group is a key component of the resulting antigenic determinant (the hapten) that is recognized by the immune system.

The combined electronic effects of these groups make 4-hydroxy-3-nitrobenzenesulfonyl chloride a highly efficient agent for modifying biological macromolecules under controlled conditions.

Core Mechanism of Action: Sulfonamide Bond Formation

The principal mechanism of action is a nucleophilic substitution reaction. In a biological context, the most common and reactive nucleophiles are the primary amine groups found on proteins, particularly the ε-amino group of lysine residues.[3][4]

The reaction proceeds as follows:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of a lysine residue attacks the electrophilic sulfur atom of the sulfonyl chloride.

  • Formation of a Tetrahedral Intermediate: A transient, unstable tetrahedral intermediate is formed.

  • Elimination of the Leaving Group: The intermediate collapses, and the chloride ion, an excellent leaving group, is eliminated.

  • Deprotonation: A base in the reaction medium (e.g., the buffer) removes a proton from the nitrogen atom, resulting in the formation of a highly stable sulfonamide bond.[3]

This covalent linkage permanently attaches the 4-hydroxy-3-nitrophenyl (NP) group to the protein.

Workflow cluster_prep Preparation cluster_in_vivo In Vivo cluster_analysis Analysis prep 1. Synthesize & Characterize NP-Protein Conjugate immunize 2. Immunize Animal (e.g., Mouse) prep->immunize collect 3. Collect Samples (Serum, Spleen) immunize->collect elisa 4. Quantify Anti-NP Antibodies (ELISA) collect->elisa flow 5. Isolate NP-Specific B-Cells (Flow Cytometry) collect->flow seq 6. Analyze Antibody Genes (Sequencing) flow->seq

Sources

An In-depth Technical Guide to 4-Hydroxy-3-nitrobenzenesulfonyl Chloride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Reagent in Modern Synthesis

4-Hydroxy-3-nitrobenzenesulfonyl chloride (CAS 51420-96-1) is a highly functionalized aromatic compound of significant interest to the chemical and pharmaceutical research communities. Its unique structure, featuring a reactive sulfonyl chloride group, a phenolic hydroxyl group, and a nitro group, makes it a versatile building block and reagent. The electron-withdrawing nature of the nitro and sulfonyl chloride groups activates the benzene ring and influences the acidity of the hydroxyl group, bestowing upon it a distinct reactivity profile.

This guide provides an in-depth overview of 4-Hydroxy-3-nitrobenzenesulfonyl chloride, focusing on its commercial availability, essential quality control protocols for incoming materials, and its key applications in research and drug development. For scientists engaged in peptide synthesis, medicinal chemistry, and novel material development, understanding the procurement and validation of this reagent is the first step toward reliable and reproducible experimental outcomes.

Chemical & Physical Properties

A clear understanding of a reagent's physical properties is fundamental to its proper handling, storage, and application in experimental design.

PropertyValueSource(s)
CAS Number 51420-96-1 (Note: some suppliers list 147682-51-7)[1][2]
Molecular Formula C₆H₄ClNO₅S[1][2]
Molecular Weight 237.62 g/mol [1]
Appearance Typically a solid (powder or crystalline)N/A
Boiling Point ~354.7 °C at 760 mmHg (Predicted)[1]
Density ~1.65 g/cm³ (Predicted)[1]
InChIKey FRIDVSSBTNZNJD-UHFFFAOYSA-N[1][2]

Commercial Suppliers of 4-Hydroxy-3-nitrobenzenesulfonyl Chloride

Sourcing high-purity reagents is critical for the success of any research program. The quality of starting materials directly impacts yield, impurity profiles, and the biological activity of final compounds. Below is a comparative list of commercial suppliers. Researchers should always request a lot-specific Certificate of Analysis (CoA) to verify purity and identity.

SupplierProduct Name/NumberNotes
Biosynth 4-Hydroxy-3-nitrobenzene-1-sulfonyl chloride / XFA68251Marketed as a reference standard for pharmaceutical testing.
JHECHEM CO LTD 4-hydroxy-3-nitrobenzenesulfonyl chlorideA China-based manufactory and supplier listed on Echemi.[1]
ChemicalBook 4-HYDROXY-3-NITROBENZENESULFONYL CHLORIDELists several international suppliers including Riedel-de Haen and 3B Scientific.[3]
UkrOrgSynthesis Ltd. 4-HYDROXY-3-NITROBENZENESULFONYL CHLORIDEListed as a supplier on ChemicalBook.[3]

Note: Purity levels and available quantities vary by supplier and batch. Direct inquiry is recommended.

Quality Control and Verification for the Research Lab

Upon receiving any chemical from a commercial supplier, it is incumbent upon the researcher to perform an independent identity and purity verification. This self-validating step prevents costly downstream failures and ensures the integrity of the research. The sulfonyl chloride moiety is sensitive to moisture, and degradation can occur during shipping or storage.

Recommended Analytical Methods
  • High-Performance Liquid Chromatography (HPLC): Ideal for assessing purity. A reversed-phase method using a C18 column with a water/acetonitrile mobile phase gradient and UV detection is a standard approach. The presence of the nitro and phenyl groups provides a strong chromophore for UV detection (~254 nm).

  • Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy: Confirms the chemical structure. The aromatic protons will show a distinct splitting pattern, and the absence of significant impurity peaks provides a secondary measure of purity.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

Workflow for Incoming Reagent QC

QC_Workflow cluster_main Incoming Reagent Quality Control Workflow receive Receive Reagent (4-Hydroxy-3-nitrobenzenesulfonyl chloride) document Review Supplier CoA (Check Purity, CAS, Lot#) receive->document prep Prepare Analytical Sample (e.g., 1 mg/mL in Acetonitrile) document->prep hplc HPLC-UV Analysis (Assess Purity >95%?) prep->hplc nmr ¹H-NMR Analysis (Confirm Structure?) hplc->nmr Purity OK fail Quarantine & Reject Reagent (Contact Supplier) hplc->fail Purity Fail pass Accept Reagent (Log in Inventory & Store) nmr->pass Structure OK nmr->fail Structure Fail

Caption: Workflow for verifying the identity and purity of incoming reagent.

Example Protocol: Purity Assessment by HPLC
  • System Preparation: Use a standard C18 column (e.g., 4.6 x 150 mm, 5 µm) on an HPLC system equipped with a UV detector set to 254 nm.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Sample Preparation: Accurately weigh ~1 mg of 4-Hydroxy-3-nitrobenzenesulfonyl chloride and dissolve in 1 mL of acetonitrile to create a 1 mg/mL stock solution.

  • Chromatographic Method:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

    • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to 10% B and re-equilibrate for 3 minutes.

  • Analysis: The primary peak should correspond to the product. Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks. A purity of >95% is typically acceptable for most synthetic applications. The primary reason for this method is its ability to separate the starting material from potential hydrolysis byproducts (the corresponding sulfonic acid), which is a common impurity.

Applications in Research & Drug Development

The reactivity of 4-Hydroxy-3-nitrobenzenesulfonyl chloride is primarily dictated by the sulfonyl chloride group, which is a potent electrophile. It readily reacts with nucleophiles such as amines, alcohols, and thiols. This reactivity is harnessed in several key areas. While specific literature on 4-Hydroxy-3-nitrobenzenesulfonyl chloride is less common than its close analog, 4-nitrobenzenesulfonyl chloride (nosyl chloride), its applications can be inferred from established sulfonyl chloride chemistry.

Synthesis of Sulfonamides

The most prominent application is the reaction with primary or secondary amines to form sulfonamides. The resulting "nosyl" (nitrobenzenesulfonyl) group is a robust protecting group for amines in multi-step organic synthesis.[4][5] It is particularly valuable in peptide synthesis for protecting the N-terminus of amino acids.[4][5][6] The strong electron-withdrawing nature of the nitro group makes the sulfonamide N-H proton acidic and facilitates subsequent reactions or deprotection.

Use as a Protecting Group in Peptide Synthesis

In peptide synthesis, protecting the alpha-amino group of an amino acid allows for the controlled formation of a peptide bond with the carboxyl group of another amino acid. The nosyl group is advantageous due to its stability in certain reaction conditions and the existence of specific methods for its removal that do not affect other protecting groups.[4][7]

Peptide_Synthesis cluster_reaction N-Terminus Protection using a Nosyl Analog reagent 4-Hydroxy-3-nitro- benzenesulfonyl chloride protected_aa Protected Amino Acid (Nosyl-NH-CHR-COOH) reagent->protected_aa amino_acid Amino Acid (H₂N-CHR-COOH) amino_acid->protected_aa base Base (e.g., K₂CO₃) base->protected_aa Facilitates reaction

Caption: Protection of an amino acid's N-terminus.

Intermediate in Drug Discovery

Analogs like 4-nitrobenzenesulfonyl chloride are critical intermediates in the synthesis of several important Active Pharmaceutical Ingredients (APIs), including HIV protease inhibitors like Darunavir and Amprenavir.[5] The sulfonamide linkage formed is a key structural motif in these drugs. By extension, 4-Hydroxy-3-nitrobenzenesulfonyl chloride offers a scaffold that can be used to generate novel analogs with potentially different solubility, metabolic stability, or target-binding properties due to the additional hydroxyl group.

Safety, Handling, and Storage

As a reactive sulfonyl chloride, this compound must be handled with care in a laboratory setting.

  • Hazards: It is corrosive and causes severe skin burns and eye damage.[8] It is also moisture-sensitive and will hydrolyze to the corresponding sulfonic acid, releasing hydrochloric acid gas.

  • Handling: Always handle in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[8] Avoid inhalation of dust.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 4-Nitrobenzenesulfonyl Chloride in Modern Synthesis. Retrieved from [Link]

  • WorldOfChemicals. (2026, January 7). Understanding the Applications of 4-Nitrobenzenesulfonyl Chloride in Industry. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). Benzenesulfonyl chloride, 4-chloro-3-nitro-. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). 4-Nitrobenzenesulfonyl chloride. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 98-74-8 | Product Name : 4-Nitrobenzenesulfonyl chloride. Retrieved from [Link]

  • Rossi, L., et al. (n.d.). C → N and N → C solution phase peptide synthesis using the N-acyl 4-nitrobenzenesulfonamide as protection of the carboxylic function. Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

  • PubChemLite. (n.d.). 4-hydroxy-3-nitrobenzene-1-sulfonyl chloride (C6H4ClNO5S). Retrieved from [Link]

  • Albericio, F., et al. (2017). The 3-nitro-2-pyridinesulfenyl group: synthesis and applications to peptide chemistry. Journal of Peptide Science. Retrieved from [Link]

  • ResearchGate. (n.d.). General synthetic route. (a) 3- or 4-nitrobenzenesulfonyl chloride,.... Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols: The Strategic Use of 4-Nitrobenzenesulfonyl Chloride in Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the application of 4-nitrobenzenesulfonyl chloride, commonly known as nosyl chloride (Ns-Cl), in peptide synthesis. While the topic specified was 4-Hydroxy-3-nitrobenzenesulfonyl chloride, the predominant and versatile reagent established in peptide chemistry is the 4-nitro analogue. Therefore, this guide focuses on the latter, a powerful tool for the Nα-protection of amino acids. We will explore its underlying chemical principles, strategic advantages over other protecting groups, and its unique utility in synthesizing complex peptides, including N-methylated analogues. Detailed, field-proven protocols for the synthesis of N-nosyl-amino acids, their incorporation in solid-phase peptide synthesis (SPPS), and specific deprotection methodologies are provided.

Introduction: The Nosyl Group in Modern Peptide Chemistry

In the intricate landscape of peptide synthesis, the choice of protecting groups is paramount to achieving high yields and purity.[1][2] Protecting groups are transient molecular modifications that mask reactive functional groups, preventing undesirable side reactions during the stepwise assembly of the peptide chain.[3] While Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butoxycarbonyl) strategies dominate the field, the 4-nitrobenzenesulfonyl (nosyl or Ns) group offers a distinct and powerful orthogonal protection scheme.[4][5]

4-Nitrobenzenesulfonyl chloride (Ns-Cl) is a highly effective reagent for introducing the nosyl protecting group onto the primary amino function of amino acids.[6][7][8] The resulting sulfonamide is exceptionally stable to the acidic conditions used for Boc-group removal (e.g., trifluoroacetic acid, TFA) and the basic conditions for Fmoc-group removal (e.g., piperidine), establishing its valuable orthogonality.[4][9] This stability allows for selective deprotection strategies, which are crucial for synthesizing complex structures like branched or cyclic peptides.

Furthermore, the nosyl group has found a unique and critical application in the synthesis of N-methylated peptides.[10][11] N-methylation is a key modification that can enhance a peptide's metabolic stability, membrane permeability, and conformational rigidity.[11] The acidic nature of the sulfonamide N-H bond facilitates selective methylation under mild conditions, an advantage not easily afforded by standard carbamate protecting groups.

Core Principles and Strategic Advantages

The utility of nosyl chloride is rooted in the chemical properties of the resulting N-nosyl sulfonamide.

  • Orthogonality: The key advantage of the nosyl group is its unique cleavage condition. It is stable to strong acids (like TFA and HF) and common bases (like piperidine) but is selectively cleaved by nucleophilic attack with thiol-based reagents. This provides a third dimension of orthogonality in complex synthetic schemes that may already employ both acid-labile (Boc, Trt) and base-labile (Fmoc) groups.[9]

  • Facilitation of N-Alkylation: The electron-withdrawing nature of the nitrobenzenesulfonyl moiety renders the sulfonamide proton (N-H) significantly acidic (pKa ≈ 10-11). This allows for easy deprotonation and subsequent alkylation (e.g., methylation) under relatively mild conditions, providing a straightforward route to N-alkylated amino acids.[11]

  • High Stability and Crystallinity: N-nosyl-amino acids are often highly crystalline solids, which facilitates their purification by recrystallization and ensures high purity of the starting building blocks. The protecting group is robust and withstands the conditions of peptide coupling without significant side reactions.[9]

  • Compatibility: The nosyl protection and deprotection conditions are compatible with most side-chain protecting groups used in standard Fmoc- or Boc-based strategies.[9]

Comparative Stability of Common Nα-Protecting Groups
Protecting GroupReagent for RemovalStability to Acids (e.g., TFA)Stability to Bases (e.g., Piperidine)Stability to Thiols (e.g., Thiophenol)Orthogonality
Boc (tert-Butoxycarbonyl)Strong Acid (TFA)LabileStableStableOrthogonal to Fmoc and Nosyl
Fmoc (9-Fluorenylmethyloxycarbonyl)Base (Piperidine)StableLabileStableOrthogonal to Boc and Nosyl
Nosyl (Ns) Thiol + BaseStableStableLabileOrthogonal to Boc and Fmoc
Z (Benzyloxycarbonyl)Catalytic Hydrogenolysis, HBr/AcOHModerately StableStableStableQuasi-orthogonal to Boc

Mechanism of Action

Protection of Amino Acids

The protection reaction is a standard nucleophilic substitution where the amino group of the amino acid attacks the electrophilic sulfur atom of 4-nitrobenzenesulfonyl chloride, forming a stable sulfonamide bond. The reaction is typically performed in an aqueous basic solution (Schotten-Baumann conditions) to neutralize the liberated HCl and deprotonate the amino group, enhancing its nucleophilicity.

Protection Mechanism AA R-CH(NH2)-COOH (Amino Acid) ProtectedAA O2N-Ph-SO2-NH-CH(R)-COOH (N-Nosyl-Amino Acid) AA->ProtectedAA Nucleophilic Attack NsCl O2N-Ph-SO2Cl (Nosyl Chloride) NsCl->ProtectedAA HCl HCl

Caption: Protection of an amino acid with nosyl chloride.

Deprotection via Nucleophilic Aromatic Substitution (SNAr)

The removal of the nosyl group is achieved via a Meisenheimer complex intermediate in a nucleophilic aromatic substitution (SNAr) reaction. A soft nucleophile, typically a thiol like thiophenol or mercaptoacetic acid in the presence of a mild base (e.g., K2CO3 or DBU), attacks the electron-deficient aromatic ring at the position of the sulfonyl group.[9][11] The strong electron-withdrawing effect of the nitro group is critical for activating the ring towards this attack. The resulting intermediate collapses, cleaving the sulfur-nitrogen bond and liberating the free amine.

Deprotection Mechanism start N-Nosyl-Peptide intermediate Meisenheimer Complex Intermediate start->intermediate S_NAr Attack reagent + Thiol (R'-SH) + Base reagent->intermediate product1 Deprotected Peptide (Free Amine) intermediate->product1 C-S Bond Formation product2 Thioether Byproduct intermediate->product2 S-N Bond Cleavage

Caption: Deprotection of the nosyl group via an SNAr mechanism.

Experimental Protocols

Safety Precaution: Always handle reagents like 4-nitrobenzenesulfonyl chloride, thiophenol, and strong bases in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Protocol 1: Synthesis of N-Nosyl-Amino Acids (General Procedure)

This protocol describes a general method for the N-protection of a standard amino acid in solution.

  • Dissolution: Dissolve the amino acid (1.0 eq) in a 2M solution of sodium carbonate (Na2CO3) in water. Use a volume sufficient to fully dissolve the amino acid with stirring. Cool the solution to 0-5 °C in an ice bath.

  • Reagent Addition: In a separate flask, dissolve 4-nitrobenzenesulfonyl chloride (1.05 eq) in a minimal amount of a suitable organic solvent like acetone or tetrahydrofuran (THF).

  • Reaction: Add the nosyl chloride solution dropwise to the stirring amino acid solution over 30-60 minutes, ensuring the temperature remains below 10 °C. The pH should be maintained between 9-10 by adding more 2M Na2CO3 if necessary.

  • Incubation: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours or until TLC analysis indicates the consumption of the starting amino acid.

  • Workup:

    • Wash the reaction mixture with diethyl ether or ethyl acetate (3x) to remove any unreacted nosyl chloride.

    • Carefully acidify the aqueous layer to pH 1-2 with 1M HCl while cooling in an ice bath. The N-nosyl-amino acid will precipitate.

    • Collect the precipitate by vacuum filtration.

  • Purification: Wash the collected solid with cold water and dry under vacuum. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).

  • Characterization: Confirm the identity and purity of the product using NMR spectroscopy and mass spectrometry.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) - A Single Coupling Cycle

This protocol outlines one coupling cycle on a solid support (e.g., 2-chlorotrityl chloride resin) using a pre-synthesized N-Nosyl-amino acid.[10][12]

  • Resin Preparation: If starting, load the first C-terminal amino acid (Fmoc-protected) onto the 2-chlorotrityl chloride resin according to standard procedures.[10][12] For subsequent cycles, start with the resin-bound peptide after the previous deprotection step. Swell the resin in dimethylformamide (DMF) for 30 minutes.

  • Fmoc-Deprotection (if applicable): Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the N-terminal Fmoc group. Wash the resin thoroughly with DMF (5x), dichloromethane (DCM) (3x), and DMF (3x).

  • Coupling Activation:

    • In a separate vessel, dissolve the N-Nosyl-amino acid (3.0 eq relative to resin loading) and a coupling agent such as HBTU/HATU (2.9 eq) in DMF.

    • Add a tertiary amine base like N,N-diisopropylethylamine (DIPEA) (6.0 eq) to the activation mixture and pre-activate for 2-5 minutes.

  • Coupling Reaction: Add the activated N-Nosyl-amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), extend the coupling time or perform a second coupling.

  • Washing: After complete coupling, drain the reaction solution and wash the resin extensively with DMF (5x) and DCM (5x) to remove all excess reagents and byproducts. The resin is now ready for the next step (nosyl deprotection or chain elongation).

SPPS Cycle Start Resin-Bound Peptide (N-Terminus Protected) Deprotection Step 1: N-Terminal Deprotection (e.g., 20% Piperidine/DMF for Fmoc) Start->Deprotection Wash1 Step 2: Washing (DMF, DCM) Deprotection->Wash1 Coupling Step 3: Coupling (N-Nosyl-AA, HBTU, DIPEA) Wash1->Coupling Wash2 Step 4: Washing (DMF, DCM) Coupling->Wash2 End Resin-Bound Peptide (Elongated by one residue) Wash2->End

Caption: A single cycle of Solid-Phase Peptide Synthesis (SPPS).

Protocol 3: Deprotection of the N-Nosyl Group on Solid Support

This protocol is for the selective removal of the N-terminal nosyl group from a resin-bound peptide.[11]

  • Resin Preparation: Swell the N-nosyl-peptide-resin in DMF for 30 minutes.

  • Deprotection Cocktail: Prepare a deprotection solution consisting of thiophenol (10 eq) and potassium carbonate (K2CO3) (5 eq) or DBU (5 eq) in DMF. Caution: Thiophenol has a strong, unpleasant odor and should be handled with extreme care in a fume hood.

  • Deprotection Reaction: Add the deprotection cocktail to the resin and agitate the mixture at room temperature.

  • Monitoring: The reaction progress can be monitored by taking small resin samples and testing for the presence of a free amine using the Kaiser test. The reaction is typically complete within 30-90 minutes.

  • Washing: Once the deprotection is complete (Kaiser test positive), drain the deprotection solution and wash the resin thoroughly with DMF (5x), isopropanol (3x), and DCM (5x) to ensure complete removal of the thiol and byproducts. The resin is now ready for the next coupling step.

Troubleshooting

IssuePossible Cause(s)Recommended Solution(s)
Incomplete Nosyl Protection - Incorrect pH during reaction.- Poor quality of Nosyl-Cl.- Maintain pH between 9-10 during the reaction.- Use freshly purchased or purified Nosyl-Cl.
Incomplete Coupling in SPPS - Steric hindrance.- Aggregation of peptide chain.- Double couple the amino acid.- Use a stronger activation agent (e.g., HATU).- Add a chaotropic salt like LiCl to the coupling solution.
Incomplete Nosyl Deprotection - Insufficient equivalents of thiol or base.- Short reaction time.- Increase the equivalents of thiol and base.- Extend the reaction time and monitor with a Kaiser test.- Ensure the resin is well-swollen in DMF.
Racemization - Over-activation during coupling.- Use of inappropriate base.- Minimize the pre-activation time before adding to the resin.- Use a sterically hindered base like DIPEA or collidine.

Conclusion

4-Nitrobenzenesulfonyl chloride is a versatile and highly valuable reagent in the peptide chemist's toolkit. The nosyl group provides a robust and truly orthogonal protection strategy, enabling the synthesis of complex peptides that are challenging to access using only standard Boc and Fmoc methodologies. Its unique utility in facilitating the synthesis of N-methylated peptides further underscores its importance in modern drug discovery and chemical biology. By understanding the underlying principles and following the detailed protocols outlined in this guide, researchers can effectively leverage the nosyl group to advance their synthetic objectives.

References

  • American Chemical Society. (n.d.). Solid-Phase Synthesis of N-Nosyl- and N-Fmoc-N-Methyl-r-amino Acids. ACS Publications. Retrieved from [Link]

  • ACS Publications. (n.d.). Solid-Phase Synthesis of N-Nosyl- and N-Fmoc-N-Methyl-α-amino Acids. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Benzyl Protection. Retrieved from [Link]

  • ResearchGate. (n.d.). N-Methyl-N-nosyl-a-amino acid (5a–f) and N-methyl-aamino acid benzhydryl esters (6a–f). Retrieved from [Link]

  • ResearchGate. (n.d.). Deprotection of N -Nosyl-α-amino Acids by Using Solid-Supported Mercaptoacetic Acid. Retrieved from [Link]

  • IRIS Unical. (2007). N-Nosyl-α-Amino acids in the solution phase peptide synthesis. Retrieved from [Link]

  • National Institutes of Health. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]

  • Orrcloud. (2026). Understanding the Applications of 4-Nitrobenzenesulfonyl Chloride in Industry. Retrieved from [Link]

  • ResearchGate. (2020). Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride. Retrieved from [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). N-Nosyl-α-amino acids in solution phase peptide synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]

  • ResearchGate. (n.d.). Deprotection of the N -Nosyl Group with a Thiol Resin. Retrieved from [Link]

  • ResearchGate. (n.d.). General synthetic route. (a) 3- or 4-nitrobenzenesulfonyl chloride.... Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 25.8: Peptide Synthesis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Protecting Groups in Peptide Synthesis. Retrieved from [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Peptide synthesis. Retrieved from [Link]

  • The Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Protecting Groups in Peptide Synthesis. Retrieved from [Link]

  • UCI Department of Chemistry. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

  • JACS Directory. (2016). Building Peptidomimetics using Solid Phase Synthesis with 2-Chlorotrityl Chloride Resin. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4-chloro-3-nitrobenzene sulfonyl chloride with higher purity. Retrieved from [Link]

  • Reddit. (2020). Why do labs use acyl chlorides for peptide synthesis?. Retrieved from [Link]

Sources

Application Notes & Protocols: The Nitrobenzenesulfonyl (Nosyl) Group for Amine Protection in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of Amine Reactivity

In the intricate landscape of pharmaceutical and materials science research, the amine functional group is a cornerstone of molecular architecture.[1] However, its inherent nucleophilicity and basicity present a significant challenge, often leading to undesirable side reactions during multi-step syntheses.[2] The strategic use of protecting groups is therefore essential to temporarily mask the amine's reactivity, allowing other transformations to proceed cleanly.[3]

Among the arsenal of amine protecting groups, sulfonamides stand out for their robustness. While the p-toluenesulfonyl (Tosyl, Ts) group is known for its exceptional stability, its removal often requires harsh conditions that are incompatible with sensitive substrates.[4][5] This limitation spurred the development of the nitrobenzenesulfonyl (Nosyl, Ns) group, a versatile and powerful tool pioneered by Fukuyama.[2][5] The presence of a strongly electron-withdrawing nitro group on the aromatic ring dramatically alters the sulfonamide's reactivity, enabling its cleavage under remarkably mild and selective conditions.[2][5][6]

This guide provides a comprehensive overview of the nosyl protecting group, detailing its mechanistic underpinnings, key advantages, and field-proven protocols for its application and removal. It is designed for researchers, scientists, and drug development professionals seeking a reliable and orthogonal strategy for amine protection.

Core Principles: Why Choose the Nosyl Group?

The utility of the nosyl group stems from several key features that offer distinct advantages over other sulfonyl-based and carbamate protecting groups.

Orthogonality and Selective Deprotection

The true power of the nosyl group lies in its unique cleavage pathway, which makes it orthogonal to many other common protecting groups. A nosyl group is stable to the strongly acidic conditions used to remove a tert-butyloxycarbonyl (Boc) group (e.g., trifluoroacetic acid) and the hydrogenolysis conditions used to cleave a benzyloxycarbonyl (Cbz) group.[7] This orthogonality is crucial in complex syntheses, such as in peptide chemistry, where the selective deprotection of one amine in the presence of others is required.[7][8][9]

Activation for N-Alkylation: The Fukuyama Amine Synthesis

The potent electron-withdrawing effect of the nitro group renders the N-H proton of a nosyl-protected primary amine significantly acidic.[2][7] This allows for easy deprotonation with mild bases and subsequent N-alkylation under conditions like the Mitsunobu reaction or with simple alkyl halides.[6][10] This "protecting and activating" duality is the foundation of the celebrated Fukuyama amine synthesis, a powerful method for preparing secondary amines.[6][10]

Mild Cleavage via Nucleophilic Aromatic Substitution

Unlike the robust tosyl group, the nosyl group is readily cleaved by soft nucleophiles, most commonly thiols, under neutral or slightly basic conditions.[7] The reaction proceeds through a nucleophilic aromatic substitution mechanism involving a Meisenheimer complex, which is detailed in the mechanism diagram below.[6][10] This mild deprotection protocol preserves sensitive functional groups elsewhere in the molecule.

Crystalline and Easily Purified Derivatives

Nosyl-protected amines are frequently stable, crystalline solids.[2][7] This characteristic is a significant practical advantage, as it often facilitates purification of synthetic intermediates through simple recrystallization, avoiding the need for chromatography.

Mechanistic Insights

Understanding the mechanisms of protection and deprotection is key to optimizing reaction conditions and troubleshooting experiments.

Protection of an Amine

The protection step is a straightforward nucleophilic substitution at the sulfonyl sulfur. The amine's lone pair attacks the highly electrophilic sulfur atom of the nitrobenzenesulfonyl chloride, displacing the chloride leaving group. A base, such as triethylamine or pyridine, is typically added to neutralize the HCl generated during the reaction.[11]

Protection Amine R-NH₂ NosylAmide R-NH-Ns Amine->NosylAmide + Ns-Cl (Base) NosylChloride Ns-Cl HCl HCl

Caption: Amine protection with Nitrobenzenesulfonyl Chloride.

Deprotection using a Thiol Nucleophile

The deprotection mechanism is the signature feature of nosyl chemistry. A thiolate anion, generated in situ by treating a thiol with a base, attacks the electron-deficient aromatic ring at the position bearing the sulfonyl group. This forms a resonance-stabilized intermediate known as a Meisenheimer complex.[6] This complex then collapses, leading to the extrusion of sulfur dioxide (SO₂) and the release of the free amine and a diaryl sulfide byproduct.

Deprotection NosylAmide R-NH-Ns Meisenheimer Meisenheimer Complex NosylAmide->Meisenheimer + Ar-S⁻ Thiolate Ar-S⁻ Thiolate->Meisenheimer Amine R-NH₂ (Free Amine) Meisenheimer->Amine Collapse Byproducts Ar-S-Ar' + SO₂ Meisenheimer->Byproducts

Caption: Deprotection mechanism via a Meisenheimer complex.

Comparative Data: Nosyl (Ns) vs. Tosyl (Ts) Group

The choice between sulfonyl protecting groups is dictated by the synthetic strategy. The nosyl group's electron-deficient nature is the key differentiator.[4]

FeatureTosyl (Ts) GroupNosyl (Ns) GroupKey Takeaway
Structure p-Toluenesulfonylo- or p-NitrobenzenesulfonylThe nitro group in Ns makes the sulfur more electrophilic and the sulfonamide proton more acidic.[4]
Activating Ability Good activating group, forming stable sulfonamides.Excellent activating group. The resulting sulfonamides are more acidic and can be alkylated under milder conditions.[4][6]Nosylamides are superior substrates for reactions like the Fukuyama amine synthesis.
Cleavage Conditions Harsh: Strong acid (HBr/AcOH), or dissolving metal reduction (Na/NH₃).Mild: Thiol nucleophile (e.g., thiophenol) and a weak base (e.g., K₂CO₃, Cs₂CO₃).[5][7]Nosyl groups can be removed without affecting many other protecting groups (Boc, Cbz, etc.).
Stability Very high stability to a wide range of conditions.Stable to acidic and hydrogenolysis conditions but sensitive to strong nucleophiles and some reducing agents.[7][12]Choose Ts for maximum robustness; choose Ns for mild, orthogonal deprotection.

Experimental Protocols

Safety Precaution: Nitrobenzenesulfonyl chlorides are corrosive, moisture-sensitive solids that can cause severe skin burns and eye damage.[13][14][15] Thiols, such as thiophenol, are toxic and have a strong, unpleasant odor.[1] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[15][16]

Protocol 1: General Procedure for the Protection of an Amine (Nosylation)

This protocol describes a standard procedure for the N-nosylation of a primary or secondary amine.

Materials:

  • Primary or secondary amine (1.0 eq.)

  • 2-Nitrobenzenesulfonyl chloride or 4-Nitrobenzenesulfonyl chloride (1.05 - 1.1 eq.)

  • Triethylamine (Et₃N) or Pyridine (1.5 - 2.0 eq.)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and ice bath

Procedure:

  • Dissolve the amine substrate (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous DCM in a round-bottom flask.

  • Cool the mixture to 0 °C in an ice bath with stirring.

  • Slowly add the nitrobenzenesulfonyl chloride (1.05 eq.) portion-wise to the stirred solution. Note: The reaction is often exothermic.

  • Allow the reaction to warm to room temperature and stir until completion. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • Once the starting amine is consumed, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.[7]

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the solution under reduced pressure to yield the crude N-nosylated amine.

  • Purify the product by recrystallization or silica gel column chromatography as needed.[7]

Protocol 2: General Procedure for the Deprotection of a Nosyl-Amine

This protocol outlines a common and effective method for the cleavage of the nosyl group using thiophenol.

Materials:

  • N-Nosyl protected amine (1.0 eq.)

  • Thiophenol (2.0 - 3.0 eq.)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (3.0 eq.)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (ACN), anhydrous

  • Ethyl acetate (EtOAc) or Dichloromethane (DCM)

  • Water and Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask and magnetic stirrer

Procedure:

  • Dissolve the N-nosyl protected amine (1.0 eq.) in anhydrous DMF or ACN in a round-bottom flask.

  • Add potassium carbonate (3.0 eq.) to the solution, followed by thiophenol (2.5 eq.).[6][7]

  • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC). The reaction may be gently heated (e.g., to 50 °C) to increase the rate if necessary.[6]

  • Dilute the reaction mixture with water and extract with ethyl acetate or DCM (3x).

  • Combine the organic layers and wash thoroughly with water and brine to remove the solvent (DMF/ACN) and salts.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the resulting free amine by silica gel column chromatography or distillation.[7]

Protocol 3: Advanced Deprotection Using a Solid-Supported Thiol

This method simplifies purification by allowing the thiol reagent and byproducts to be removed by simple filtration.[17]

Materials:

  • N-Nosyl protected amine (1.0 eq.)

  • Polymer-supported thiophenol (PS-thiophenol) (2.0 - 3.0 eq.)

  • Cesium carbonate (Cs₂CO₃) (3.0 eq.)

  • Tetrahydrofuran (THF), anhydrous

  • Filtration apparatus

Procedure:

  • In a flask, dissolve the N-nosyl protected amine (1.0 eq.) in THF.

  • Add cesium carbonate (3.0 eq.) and PS-thiophenol resin (2.5 eq.).[17][18]

  • Stir the suspension at room temperature for 24 hours or until completion (monitor by TLC). Note: The reaction can be accelerated using microwave irradiation (e.g., 80 °C in THF for several minutes).[17]

  • Upon completion, filter the reaction mixture to remove the resin and excess base.

  • Wash the collected resin with additional THF or DCM.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude amine, which is often of high purity.[17]

Workflow Visualization

The overall process of using a nosyl protecting group can be summarized in the following workflow.

Workflow Start Primary or Secondary Amine Protect Protection (Nosyl-Cl, Base) Start->Protect NosylAmide N-Nosyl Amide (Crystalline Intermediate) Protect->NosylAmide Optional Optional N-Alkylation (Fukuyama Synthesis) NosylAmide->Optional Deprotect Deprotection (Thiol, Base) NosylAmide->Deprotect Optional->Deprotect End Purified Target Amine Deprotect->End

Caption: General workflow for nosyl group protection/deprotection.

Conclusion

The nitrobenzenesulfonyl (nosyl) protecting group is a versatile and indispensable tool for modern organic synthesis. Its robust nature, combined with its unique ability to be cleaved under exceptionally mild and orthogonal conditions, makes it an excellent choice for the protection of primary and secondary amines.[7] From facilitating complex N-alkylation reactions in natural product synthesis to enabling selective manipulations in peptide chemistry, the nosyl group provides a reliable and efficient strategy for managing amine reactivity. The protocols and data provided herein serve as a comprehensive guide for the effective implementation of this valuable protecting group strategy.

References

  • BenchChem. (n.d.). Application Notes and Protocols: Nitrophenylsulfonyl (Nosyl) Group for Amine Protection.
  • Taddei, M., et al. (n.d.). Deprotection of o-Nitrobenzensulfonyl (Nosyl) Derivatives of Amines Mediated by a Solid-Supported Thiol. Synlett.
  • BenchChem. (n.d.). A Comparative Analysis of Tosyl- vs. Nosyl-Activated Aminating Agents for Researchers. Retrieved from BenchChem website.

  • Matoba, M., Kajimoto, T., & Node, M. (2008). Application of Odorless Thiols for the Cleavage of 2‐ and 4‐Nitrobenzenesulfonamides.
  • (n.d.). The Role of 4-Nitrobenzenesulfonyl Chloride in Modern Synthesis.
  • American Chemical Society. (n.d.).
  • Matoba, M., Kajimoto, T., & Node, M. (n.d.). Application of Odorless Thiols for the Cleavage of 2- and 4-Nitrobenzenesulfonamides.
  • BenchChem. (n.d.). Application Notes and Protocols: 2-Nitrobenzenesulfonamide (Nosyl) as a Protecting Group for Amines.
  • Schmidt, M. A., et al. (n.d.). 4-Cyanobenzenesulfonamides: An Amine Synthesis and Protecting Strategy to Compliment the Nosyl Group.
  • Kan, T., & Fukuyama, T. (2004). Fukuyama Amine Synthesis.
  • Matoba, M., Kajimoto, T., & Node, M. (2008). Application of Odorless Thiols for the Cleavage of 2- and 4-Nitrobenzenesulfonamides. Taylor & Francis Online.
  • (n.d.). Enantioselective ortho-C–H Cross-Coupling of Diarylmethylamines with Organoborons. NIH PMC.
  • (2026). Understanding the Applications of 4-Nitrobenzenesulfonyl Chloride in Industry. Industrial chemical article.
  • Liguori, A., et al. (2009). Deprotection of the N-Nosyl Group with a Thiol Resin. Synfacts.
  • (2021). Adding Nosyl Group Mechanism | Organic Chemistry. YouTube.
  • Fukuyama, T., et al. (n.d.). Ns strategies: a highly versatile synthetic method for amines. RSC Publishing.
  • Schmidt, M. A., et al. (n.d.). 4-Cyanobenzenesulfonamides: Amine Synthesis and Protecting Strategy To Compliment the Nosyl Group. The Journal of Organic Chemistry.
  • (2023). Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity. NIH PMC.
  • (n.d.). What is the role of 4-Nitrobenzenesulfonyl chloride in organic synthesis protecting group reactions? Guidechem.
  • (n.d.). 2-Nitro- and 2,4-Dinitrobenzenesulfonamides as Protecting Groups for Primary Amines. Thieme Chemistry.
  • Taddei, M., et al. (n.d.). Deprotection of o-Nitrobenzensulfonyl (Nosyl) Derivatives of Amines Mediated by a Solid-Supported Thiol. Synlett.
  • Canesi, S., et al. (2016). Use of the Nosyl Group as a Functional Protecting Group in Applications of a Michael/Smiles Tandem Process. Organic Letters.
  • Canesi, S., et al. (2016). Use of the Nosyl Group as a Functional Protecting Group in Applications of a Michael/Smiles Tandem Process. PubMed.
  • Canesi, S., et al. (2016). Use of the Nosyl Group as a Functional Protecting Group in Applications of a Michael/Smiles Tandem Process.
  • (n.d.). N-Nosyl-α-amino acids in solution phase peptide synthesis.
  • Sigma-Aldrich. (2025). Safety Data Sheet: 4-Nitrobenzenesulfonyl chloride.
  • Fisher Scientific. (n.d.). Safety Data Sheet: 4-Methyl-3-nitrobenzene-1-sulfonyl chloride.
  • (2020). Protecting Groups for Amines: Sulfonamides. YouTube.
  • TCI Chemicals. (n.d.). Safety Data Sheet: 3-Nitrobenzenesulfonyl Chloride.
  • Santa Cruz Biotechnology. (n.d.). Safety Data Sheet: 4-Nitrobenzenesulfonyl chloride.
  • Fisher Scientific. (2024). Safety Data Sheet: 3-Fluoro-4-nitrobenzenesulfonyl chloride.
  • Wikipedia. (n.d.). Tosyl group.
  • Leggio, A., et al. (2007). N-Nosyl-α-Amino acids in the solution phase peptide synthesis. IRIS Unical.
  • Organic Chemistry Portal. (n.d.). Protective Groups.
  • CymitQuimica. (n.d.). CAS 98-74-8: Benzenesulfonyl chloride, 4-nitro-.
  • (n.d.). Peptide synthesis with sulfonyl protecting groups.
  • (n.d.). Process for the removal of nitrobenzenesulfonyl.

Sources

Application Notes and Protocols for Protein Modification with 4-Hydroxy-3-nitrobenzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a detailed guide to the principles and practices of protein modification using 4-Hydroxy-3-nitrobenzenesulfonyl chloride (HNB-Cl). It is intended for researchers in academia and industry engaged in protein chemistry, proteomics, and the development of protein-based therapeutics and diagnostics. This guide emphasizes the rationale behind protocol design, ensuring scientific integrity and providing a framework for developing robust and reproducible protein bioconjugation strategies.

Introduction: The Chemical Logic of HNB-Cl in Protein Modification

4-Hydroxy-3-nitrobenzenesulfonyl chloride is an electrophilic reagent designed for the covalent modification of nucleophilic amino acid residues in proteins. The reactivity of HNB-Cl is primarily dictated by the sulfonyl chloride (-SO₂Cl) functional group, a potent electrophile that readily reacts with primary and secondary amines. The presence of a nitro group (-NO₂) in the ortho position and a hydroxyl group (-OH) in the para position to the sulfonyl chloride on the benzene ring modulates the reactivity of the sulfonyl chloride and may influence its selectivity towards different amino acid side chains.

The primary targets for modification by HNB-Cl are the ε-amino group of lysine residues and the α-amino group at the N-terminus of the protein. The reaction proceeds via a nucleophilic substitution mechanism, where the unprotonated amine attacks the sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of a stable sulfonamide bond.

Core Principles of the Modification Protocol

A successful protein modification strategy with HNB-Cl hinges on a thorough understanding of the reaction parameters that govern its efficiency and selectivity.

pH: The Master Regulator of Reactivity

The pH of the reaction buffer is the most critical parameter influencing the modification of proteins with HNB-Cl. The nucleophilicity of the target amino groups is highly pH-dependent.

  • Optimal pH Range: A slightly basic pH, typically between 8.0 and 9.0 , is recommended for the reaction. In this range, a significant fraction of the ε-amino groups of lysine residues (pKa ≈ 10.5) and the N-terminal α-amino group (pKa ≈ 8.0) are deprotonated and thus nucleophilic.

  • Consequences of Suboptimal pH:

    • Low pH (below 7.5): Protonation of the amino groups significantly reduces their nucleophilicity, leading to a dramatic decrease in the reaction rate.

    • High pH (above 9.5): While the nucleophilicity of the amines is high, the competing hydrolysis of the sulfonyl chloride to the unreactive sulfonic acid becomes a significant side reaction, reducing the efficiency of protein modification.

Stoichiometry: Balancing Modification and Protein Integrity

The molar ratio of HNB-Cl to the protein determines the extent of modification.

  • Molar Excess: A molar excess of HNB-Cl is generally required to drive the reaction to completion. A starting point for optimization is a 10- to 50-fold molar excess of the reagent over the protein.

  • Considerations for Optimization: The optimal molar excess is protein-dependent and should be determined empirically. Excessive concentrations of the labeling reagent can lead to non-specific modifications and protein aggregation.

Buffer Selection: Ensuring Compatibility and Stability

The choice of buffer is crucial for maintaining the protein's stability and avoiding interference with the reaction.

  • Recommended Buffers: Buffers with a pKa in the desired pH range, such as sodium bicarbonate (pH 8.0-9.0) or sodium borate (pH 8.5-9.5) , are suitable.

  • Buffers to Avoid: Buffers containing primary or secondary amines, such as Tris (tris(hydroxymethyl)aminomethane), will compete with the protein for reaction with HNB-Cl and should be avoided.

Temperature and Reaction Time: Controlling the Reaction Kinetics
  • Temperature: The reaction is typically carried out at room temperature (20-25°C) or 4°C . Lower temperatures can be used to slow down the reaction and potentially improve selectivity, especially for sensitive proteins.

  • Reaction Time: The reaction time can vary from 1 to 4 hours . The progress of the reaction should be monitored to determine the optimal time for achieving the desired degree of modification.

Experimental Workflow: A Step-by-Step Guide

The following workflow provides a general framework for the modification of a protein with HNB-Cl.

Diagram: Experimental Workflow for Protein Modification with HNB-Cl

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_characterization Characterization protein_prep Protein Solution (in amine-free buffer) mixing Mixing and Incubation (pH 8.0-9.0, RT or 4°C) protein_prep->mixing reagent_prep HNB-Cl Solution (in organic solvent) reagent_prep->mixing purification Removal of Excess Reagent (e.g., Desalting Column) mixing->purification characterization Analysis of Modified Protein (e.g., Mass Spectrometry) purification->characterization ms_workflow start HNB-Cl Modified Protein intact_ms Intact Mass Analysis (ESI-MS) start->intact_ms digestion Proteolytic Digestion (e.g., Trypsin) start->digestion lc_msms LC-MS/MS Analysis digestion->lc_msms data_analysis Data Analysis (Identify Modified Peptides and Sites) lc_msms->data_analysis result Characterized Modified Protein data_analysis->result

derivatization of amino acids using 4-Hydroxy-3-nitrobenzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Derivatization of Amino Acids Using 4-Hydroxy-3-nitrobenzenesulfonyl Chloride

Introduction: A Novel Chromophoric Reagent for Amino Acid Analysis

The accurate quantification of amino acids is a cornerstone of biochemical, clinical, and pharmaceutical research. Amino acids serve as the fundamental building blocks of proteins, key metabolic intermediates, and critical signaling molecules. However, most of the 20 proteinogenic amino acids lack strong native chromophores or fluorophores, making their direct detection by common analytical techniques like High-Performance Liquid Chromatography (HPLC) with UV-Vis absorption challenging.[1][2] To overcome this limitation, pre-column or post-column derivatization is employed to attach a labeling molecule to the amino acid, enhancing its detectability and improving chromatographic separation.[3]

A multitude of derivatizing agents, such as Dansyl chloride, 9-fluorenylmethyl chloroformate (FMOC-Cl), and o-phthaldialdehyde (OPA), have been developed and are widely used.[2][4][5] This application note introduces a detailed protocol for the use of 4-Hydroxy-3-nitrobenzenesulfonyl chloride (HNSC) as a robust pre-column derivatization reagent for amino acid analysis. The HNSC molecule possesses a highly reactive sulfonyl chloride group for covalent labeling of primary and secondary amines, and a nitroaromatic system that imparts strong UV absorbance to the resulting derivatives. This feature allows for sensitive quantification using standard HPLC-UV detectors. This guide provides a comprehensive overview of the reaction mechanism, a step-by-step protocol for derivatization and analysis, and expert insights into achieving reliable and reproducible results.

Principle and Reaction Mechanism

The derivatization of amino acids with HNSC proceeds via a well-established nucleophilic substitution reaction.[6][7] The core of this transformation is the reaction between the nucleophilic amino group of the amino acid and the electrophilic sulfur atom of the sulfonyl chloride.

Causality of Experimental Conditions:

  • Alkaline pH: The reaction is conducted under alkaline conditions (typically pH 9.5-10.5). This is critical because the primary or secondary amino group of the amino acid must be in its unprotonated, free-base form (R-NH₂) to act as an effective nucleophile.[2][7] At neutral or acidic pH, the amino group is protonated (R-NH₃⁺), rendering it non-nucleophilic and inhibiting the reaction.

  • Reaction Stoichiometry: A molar excess of the derivatizing reagent is used to ensure the complete and quantitative conversion of all amino acids in the sample, which is crucial for accurate analysis.

  • Byproduct Neutralization: The reaction produces hydrochloric acid (HCl) as a byproduct. The alkaline buffer serves a dual purpose: it not only facilitates the reaction by deprotonating the amine but also neutralizes the generated HCl, driving the reaction equilibrium towards product formation.[2]

The resulting product is a stable N-(4-hydroxy-3-nitrophenyl)sulfonyl-amino acid, which is significantly more hydrophobic than the parent amino acid, leading to improved retention and separation on reversed-phase HPLC columns.

cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products AA Amino Acid (R-NH₂) Derivative Stable N-HNS-Amino Acid Derivative (UV-Active) AA->Derivative Nucleophilic Attack HNSC 4-Hydroxy-3-nitrobenzenesulfonyl Chloride HNSC->Derivative pH Alkaline Buffer (pH 9.5-10.5) pH->AA Deprotonates Amine HCl HCl pH->HCl Neutralizes Temp Incubation (e.g., 60°C) Temp->Derivative Accelerates Reaction

Caption: Reaction mechanism of HNSC with an amino acid.

Experimental Protocol: Derivatization and HPLC Analysis

This protocol provides a self-validating system through the inclusion of an internal standard and the construction of a calibration curve for accurate quantification.

Part 1: Materials and Reagent Preparation
Reagent/MaterialSpecificationsPreparation Notes
Amino Acid Standard Mix 2.5 mM of each amino acid in 0.1 N HClCommercially available (e.g., Agilent P/N 5061-3330) or prepared in-house.[5]
Internal Standard (IS) Norvaline or SarcosinePrepare a 10 mM stock solution in 0.1 N HCl.
4-Hydroxy-3-nitrobenzenesulfonyl chloride (HNSC) >98% PurityHNSC Derivatization Solution (15 mg/mL): Dissolve 150 mg of HNSC in 10 mL of anhydrous acetonitrile. Prepare fresh daily and protect from light.
Derivatization Buffer 0.2 M Sodium Bicarbonate, pH 9.8Dissolve 1.68 g of sodium bicarbonate in 100 mL of ultrapure water. Adjust pH to 9.8 with 1 M NaOH. Filter through a 0.22 µm filter.[8]
Quenching Solution 2 M GlycineDissolve 15 g of glycine in 100 mL of ultrapure water. This solution consumes excess HNSC.
Sample Diluent 0.1 N HClAdd 8.3 mL of concentrated HCl to 991.7 mL of ultrapure water.[9]
Acetonitrile (ACN) HPLC or LC-MS Grade-
Water Ultrapure (18.2 MΩ·cm)-
Formic Acid (FA) >99% Purity-
Other Materials Microcentrifuge tubes (1.5 mL), heating block, vortex mixer, pipettes, HPLC vials.-
Part 2: Sample Preparation and Derivatization Workflow

For protein or peptide samples, an initial acid hydrolysis step (e.g., 6 M HCl at 110°C for 24 hours) is required to liberate free amino acids.[10] The resulting hydrolysate should be dried and reconstituted in the Sample Diluent (0.1 N HCl).

Caption: Step-by-step workflow for HNSC derivatization.

Step-by-Step Derivatization Procedure:

  • Prepare Calibration Standards: Create a series of calibration standards (e.g., 10, 50, 100, 250, 500 µM) by diluting the Amino Acid Standard Mix with Sample Diluent.

  • Aliquot Samples and Standards: In a 1.5 mL microcentrifuge tube, place 20 µL of your sample, calibration standard, or a blank (0.1 N HCl).

  • Add Internal Standard: To each tube, add 20 µL of the Internal Standard working solution (e.g., 250 µM Norvaline).

  • Add Buffer: Add 100 µL of the Derivatization Buffer (pH 9.8) to each tube. Vortex briefly.

  • Initiate Derivatization: Add 100 µL of the HNSC Derivatization Solution to each tube.

  • React: Immediately cap and vortex the mixture thoroughly for 15 seconds. Incubate in a heating block at 60°C for 45 minutes. The incubation should be performed in the dark to prevent potential photodegradation of the nitro-aromatic group.[2]

  • Quench the Reaction: After incubation, cool the tubes to room temperature. Add 20 µL of the Quenching Solution to each tube to consume any excess HNSC reagent.

  • Finalize: Vortex the tubes and let them stand at room temperature for 10 minutes.

  • Clarify Sample: Centrifuge the mixture at 10,000 x g for 5 minutes to pellet any precipitate.

  • Transfer for Analysis: Carefully transfer the clear supernatant to an HPLC vial for analysis.

Part 3: HPLC Analytical Method

The HNSC derivatives are hydrophobic and well-suited for reversed-phase HPLC.

HPLC ParameterRecommended ConditionRationale
Column C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm)Provides excellent separation for hydrophobic derivatives.
Mobile Phase A 25 mM Sodium Acetate, pH 6.5 with 5% ACNAqueous buffer for separating more polar derivatives at the start of the gradient.
Mobile Phase B 100% AcetonitrileStrong organic solvent to elute hydrophobic derivatives.
Gradient Elution 0-5 min: 10% B; 5-30 min: 10-60% B; 30-32 min: 60-90% B; 32-35 min: 90% BA gradual increase in organic solvent is required to resolve the full range of amino acid derivatives.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 35 °CImproves peak shape and separation reproducibility.
Injection Volume 10 µL-
UV Detection Wavelength 340 nmThe 2,4-dinitrophenyl derivatives, which are structurally similar, show strong absorbance at 340 nm.[11] An initial wavelength scan is recommended to determine the optimal absorbance maximum for HNSC derivatives.

Trustworthiness and Method Validation

To ensure the integrity of the results, the following steps are crucial:

  • Calibration Curve: Analyze the prepared calibration standards to generate a calibration curve for each amino acid. The concentration of each amino acid in the unknown samples is calculated from this curve. A linear regression with R² > 0.99 is expected for a valid calibration.[12]

  • Internal Standard: The internal standard corrects for variations in sample preparation, injection volume, and derivatization efficiency. The ratio of the peak area of the analyte to the peak area of the internal standard is used for quantification.

  • Blank Runs: Injecting a blank sample (derivatized 0.1 N HCl) is essential to identify any interfering peaks originating from the reagents themselves.

  • Reaction Completeness: To verify that the reaction has gone to completion, analyze a sample derivatized with both 1x and 2x the concentration of HNSC reagent. If the resulting amino acid peak areas do not significantly increase with more reagent, the reaction can be considered complete.

Conclusion

The use of 4-Hydroxy-3-nitrobenzenesulfonyl chloride (HNSC) offers a promising and effective method for the pre-column derivatization of amino acids for HPLC-UV analysis. The protocol outlined in this application note is designed to be robust, reliable, and scientifically sound, providing researchers, scientists, and drug development professionals with a powerful tool for quantitative amino acid analysis. The strong chromophore imparted by the HNSC tag allows for sensitive detection, while the straightforward and reproducible derivatization chemistry ensures high-quality data for a wide range of applications.

References

  • Chemistry Stack Exchange. (2019). Mechanism for reaction of NOCl (Tilden reagent) with primary amines. Retrieved from [Link]

  • Waters Corporation. (n.d.). Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. Retrieved from [Link]

  • Khan, I., et al. (2018). Analysis of amino acids by high performance liquid chromatography. Professional Medical Journal. Retrieved from [Link]

  • Shimadzu. (n.d.). Analytical Methods for Amino Acids. Retrieved from [Link]

  • Lestari, W., et al. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Food Research. Retrieved from [Link]

  • Isidro-Llobet, A., et al. (2022). The 3-nitro-2-pyridinesulfenyl group: Synthesis and applications to peptide chemistry. Journal of Peptide Science. Retrieved from [Link]

  • Eite, M. T., et al. (2007). Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. Marine Drugs. Retrieved from [Link]

  • Dai, Z., et al. (2014). LC-MS/MS-Based Separation and Quantification of Marfey's Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers. Journal of The American Society for Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). The reaction of benzenesulfonyl chloride and the primary amine group of the substituted aniline reactant is a highly efficient reaction which goes to completion. Retrieved from [Link]

  • ResearchGate. (n.d.). General synthetic route. (a) 3- or 4-nitrobenzenesulfonyl chloride, THF-H2O, K2CO3. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectrometry of amino acid derivatives. Retrieved from [Link]

  • Agilent Technologies. (2010). Analysis of Amino Acids by HPLC. Retrieved from [Link]

  • Google Patents. (n.d.). US2511547A - Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride.
  • Agilent Technologies. (n.d.). Amino Acid Analysis. Retrieved from [Link]

  • ResearchGate. (2019). Is there a "gold standard" for amino acid derivatization for LC/MS analysis?. Retrieved from [Link]

  • Google Patents. (n.d.). CN101570501B - Method for synthesizing p-nitrobenzenesulfonyl chloride.
  • Zhao, X., et al. (2019). Targeted quantification of amino acids by dansylation. PMC - NIH. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4-chloro-3-nitrobenzene sulfonyl chloride with higher purity. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 20.6: Reactions of Amines. Retrieved from [Link]

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Application Notes: 4-Hydroxy-3-nitrobenzenesulfonyl Chloride in the Synthesis of Bio-functional Sulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 4-hydroxy-3-nitrobenzenesulfonyl chloride as a pivotal reagent for the synthesis of sulfonamides, a critical pharmacophore in drug discovery. We delve into the reagent's unique chemical properties, offering a detailed, field-tested protocol for its reaction with primary and secondary amines. The causality behind experimental choices is explained to empower researchers in adapting and troubleshooting the synthesis. Furthermore, this note highlights the strategic advantage of the incorporated hydroxyl and nitro functionalities for late-stage diversification of the sulfonamide products, a crucial aspect for medicinal chemistry and the development of structure-activity relationships (SAR).

Chemical Profile and Strategic Advantages

4-Hydroxy-3-nitrobenzenesulfonyl chloride is a crystalline solid at room temperature. Its strategic value in organic synthesis, particularly for drug development, stems from the trifecta of functionalities present on the benzene ring.

  • The Sulfonyl Chloride (-SO₂Cl): This is the primary reactive site for sulfonamide bond formation. The sulfur atom is highly electrophilic, readily attacked by nucleophilic amines.[1] This reactivity is further enhanced by the presence of two strongly electron-withdrawing oxygen atoms and the chlorine leaving group.[1]

  • The Nitro Group (-NO₂): Positioned meta to the sulfonyl chloride, the nitro group is a strong electron-withdrawing group. This has two key effects:

    • Increased Reactivity: It enhances the electrophilicity of the sulfonyl sulfur, often leading to faster and more efficient reactions with amines compared to non-nitrated analogs.[2][3][4]

    • A Handle for Functionalization: The nitro group can be readily reduced to an amine, providing a vector for subsequent chemical modifications, such as amide bond formation or reductive amination, to explore the chemical space around the core scaffold.

  • The Hydroxyl Group (-OH): Located ortho to the nitro group and para to the sulfonyl chloride, the phenolic hydroxyl group offers another site for diversification. It can be alkylated to form ethers or used in coupling reactions. Its presence also influences the electronic properties and potential biological interactions of the final sulfonamide.

This unique combination makes 4-hydroxy-3-nitrobenzenesulfonyl chloride not just a coupling reagent, but a versatile building block for creating libraries of complex, bio-functional sulfonamides.

Mechanism of Sulfonamide Formation

The reaction of 4-hydroxy-3-nitrobenzenesulfonyl chloride with a primary or secondary amine proceeds via a nucleophilic substitution mechanism. The lone pair of electrons on the amine nitrogen attacks the electrophilic sulfur atom of the sulfonyl chloride.[5] This forms a transient, tetrahedral intermediate. Subsequently, the chlorine atom is eliminated as a chloride ion, and a proton is removed from the nitrogen (typically by a base present in the reaction mixture) to yield the stable sulfonamide and hydrochloric acid as a byproduct.[5]

General Protocol for the Synthesis of Sulfonamides

This protocol provides a robust starting point for the synthesis of a wide range of sulfonamides using 4-hydroxy-3-nitrobenzenesulfonyl chloride. It is designed to be self-validating through in-process monitoring.

Materials and Reagents
ReagentGradeTypical SupplierNotes
4-Hydroxy-3-nitrobenzenesulfonyl chloride≥97%Sigma-Aldrich, TCIStore in a desiccator; moisture sensitive.
Primary or Secondary AmineSynthesis GradeVariousEnsure purity and dryness.
Pyridine or Triethylamine (TEA)AnhydrousAcros OrganicsActs as a base to neutralize HCl byproduct. Pyridine can also act as a solvent.
Dichloromethane (DCM) or Tetrahydrofuran (THF)AnhydrousFisher ScientificReaction solvent.[1]
Hydrochloric Acid (HCl)1 M aqueous solutionVWRFor workup.
Saturated Sodium Bicarbonate (NaHCO₃)Aqueous solutionLabChemFor workup.
BrineSaturated NaCl(aq)In-house prepFor workup.
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)Reagent GradeEMD MilliporeFor drying the organic layer.
Safety Precautions
  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).[6][7]

  • Ventilation: Conduct the reaction in a well-ventilated chemical fume hood.[6][8] 4-Hydroxy-3-nitrobenzenesulfonyl chloride is corrosive and moisture-sensitive, potentially releasing toxic gases upon hydrolysis.[9]

  • Handling: Avoid inhalation of dust and contact with skin and eyes.[8] This compound is a corrosive solid.[6][7][10] In case of contact, rinse the affected area immediately with copious amounts of water.

  • Quenching: The reaction should be quenched carefully by the slow addition of water or an aqueous solution, as excess sulfonyl chloride will react exothermically.

Step-by-Step Experimental Procedure
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the amine (1.0 eq) and dissolve it in anhydrous DCM (or THF) to a concentration of approximately 0.1-0.5 M.

    • Rationale: An inert atmosphere prevents the hydrolysis of the sulfonyl chloride by atmospheric moisture. The concentration range is a good starting point for solubility and reaction kinetics.

  • Addition of Base: Add pyridine or triethylamine (1.5-2.0 eq) to the amine solution and cool the mixture to 0 °C using an ice-water bath.

    • Rationale: Cooling the reaction mixture helps to control the initial exotherm upon addition of the sulfonyl chloride. A slight excess of base ensures complete neutralization of the HCl byproduct, driving the reaction to completion.[1]

  • Addition of Sulfonyl Chloride: In a separate container, dissolve 4-hydroxy-3-nitrobenzenesulfonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM or THF. Add this solution dropwise to the stirring amine/base mixture at 0 °C over 10-15 minutes.

    • Rationale: A slight excess of the sulfonyl chloride ensures complete consumption of the potentially more valuable amine. Slow, dropwise addition is crucial to manage the reaction exotherm and prevent side reactions.

  • Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Monitoring the Reaction: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). A suitable eluent system (e.g., ethyl acetate/hexanes) should be chosen to clearly separate the starting amine, the sulfonyl chloride, and the product sulfonamide.

    • Self-Validation: The reaction is considered complete when the limiting reagent (typically the amine) is no longer visible by TLC.

  • Workup: a. Once the reaction is complete, dilute the mixture with additional DCM. b. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess base), water, saturated NaHCO₃ solution (to remove any remaining acidic species), and finally with brine. c. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. d. Filter off the drying agent and concentrate the filtrate in vacuo using a rotary evaporator to obtain the crude product.

  • Purification: The crude sulfonamide can be purified by either recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by flash column chromatography on silica gel.[11]

Visualization of the Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Amine (1.0 eq) in Anhydrous Solvent B Add Base (1.5-2.0 eq) and Cool to 0 °C A->B D Add Sulfonyl Chloride Solution Dropwise at 0 °C B->D C Dissolve Sulfonyl Chloride (1.1 eq) in Solvent C->D E Warm to RT Stir for 2-16h D->E F Monitor by TLC E->F F->E Incomplete G Quench & Dilute F->G Complete H Aqueous Washes (HCl, H₂O, NaHCO₃, Brine) G->H I Dry Organic Layer (MgSO₄) H->I J Concentrate in vacuo I->J K Purify (Chromatography or Recrystallization) J->K L Pure Sulfonamide K->L

Caption: General workflow for sulfonamide synthesis.

Opportunities for Further Functionalization

The resulting 4-hydroxy-3-nitro-N-substituted benzenesulfonamide is a versatile intermediate. The nitro and hydroxyl groups serve as strategic anchors for diversification to build structure-activity relationships (SAR).

  • Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine using various standard conditions (e.g., SnCl₂/HCl, H₂/Pd-C, or sodium dithionite). This newly formed aniline can then be acylated, sulfonylated, or used in reductive amination to introduce a wide variety of substituents.

  • Alkylation/Acylation of the Hydroxyl Group: The phenolic hydroxyl group can be readily converted into an ether or ester. For example, Williamson ether synthesis with an alkyl halide under basic conditions can introduce lipophilic or functionalized side chains.

G cluster_mods Diversification Pathways start 4-Hydroxy-3-nitro- benzenesulfonyl chloride + R₁R₂NH product Product Sulfonamide -OH -NO₂ start:f0->product:f0 Sulfonylation mod1 Ether/Ester Formation R-O-Ar-SO₂NHR₁ product:f1->mod1 Alkylation/ Acylation mod2 Amine Formation H₂N-Ar(OH)-SO₂NHR₁ product:f2->mod2 Reduction mod3 Further Amide/Urea Formation R₃CONH-Ar(OH)-SO₂NHR₁ mod2->mod3 Acylation

Caption: Diversification pathways for the product sulfonamide.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Formation Inactive sulfonyl chloride (hydrolyzed), insufficiently nucleophilic amine, steric hindrance.Check the quality of the sulfonyl chloride. Use a fresh bottle or recrystallize. For weakly nucleophilic amines, consider a stronger base, higher temperature, or a catalyst. For sterically hindered amines, longer reaction times may be necessary.
Multiple Products Observed by TLC Side reactions, decomposition of starting materials or product.Ensure the reaction is run under an inert atmosphere and with anhydrous solvents. Maintain the recommended temperature profile. Use a less nucleophilic base if base-catalyzed decomposition is suspected.
Difficult Purification Product co-elutes with starting material or byproducts.Optimize the mobile phase for column chromatography. If the product is a solid, attempt recrystallization from various solvent systems. A derivatization of the product might alter its polarity, aiding separation.
Hydrolysis of Sulfonyl Chloride Presence of water in reagents or solvents.Use anhydrous solvents and reagents. Dry glassware thoroughly in an oven before use. Run the reaction under a positive pressure of an inert gas like nitrogen or argon.

Conclusion

4-Hydroxy-3-nitrobenzenesulfonyl chloride is a highly effective and strategically valuable reagent for the synthesis of functionalized sulfonamides. Its enhanced reactivity and, more importantly, the presence of orthogonal functional groups for subsequent modification, make it an ideal tool for researchers in drug discovery and medicinal chemistry. The protocol described herein is robust and adaptable, providing a solid foundation for the efficient construction of diverse sulfonamide libraries aimed at identifying novel therapeutic agents.

References

  • A new environmentally benign, simple, and efficient protocol for the chemoselective sulfonylation of various structurally amines using microwave irradiation under solvent- and catalyst-free conditions is reported. RSC Advances. Available at: [Link]

  • King, J. F., & Rathore, R. (Year). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Scilit. Available at: [Link]

  • Chemistry LibreTexts. (2021). 23.9: Amines as Nucleophiles. Available at: [Link]

  • Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. (2011). ResearchGate. Available at: [Link]

  • Navigating Organic Synthesis: The Role of 3-Nitrobenzenesulfonyl Chloride. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Wikipedia. (n.d.). Benzenesulfonyl chloride. Available at: [Link]

  • Quora. (2018). What will be the effects of the presence of the nitro group or hydroxyl group on benzene further substitution of the ring?. Available at: [Link]

  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (n.d.). Angewandte Chemie International Edition. Available at: [Link]

  • The Synthesis of Functionalised Sulfonamides. (n.d.). UCL Discovery. Available at: [Link]

  • Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. (n.d.). PMC - NIH. Available at: [Link]

  • Google Patents. (n.d.). US2511547A - Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride.
  • Preparation of sulfonamides from N-silylamines. (n.d.). PMC - NIH. Available at: [Link]

  • Google Patents. (n.d.). US5436370A - Process for the preparation of 3-nitrobenzenesulfonyl chloride.
  • An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. (n.d.). PMC - NIH. Available at: [Link]

  • Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. (n.d.). PMC - NIH. Available at: [Link]

  • Aromatic Sulfonamides. (2023). Journal of Synthetic Chemistry. Available at: [Link]

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The Strategic Application of 4-Hydroxy-3-nitrobenzenesulfonyl Chloride in Contemporary Drug Discovery: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic deployment of highly functionalized small molecules is paramount to unlocking novel therapeutic modalities. Among these, 4-Hydroxy-3-nitrobenzenesulfonyl chloride emerges as a compound of significant interest, embodying a unique convergence of reactive and interactive functionalities. This guide provides an in-depth exploration of its potential applications, supported by detailed protocols, to empower researchers in harnessing its capabilities for the development of next-generation therapeutics. While specific literature on 4-Hydroxy-3-nitrobenzenesulfonyl chloride is emerging, the principles outlined herein are grounded in the well-established chemistry of its structural analogues and the fundamental tenets of medicinal chemistry.

Part 1: Foundational Insights into 4-Hydroxy-3-nitrobenzenesulfonyl Chloride

4-Hydroxy-3-nitrobenzenesulfonyl chloride is an aromatic sulfonyl chloride distinguished by the presence of both a hydroxyl and a nitro group on the benzene ring. This substitution pattern imparts a unique electronic and steric profile, suggesting a multifaceted role in drug discovery.

  • The Sulfonyl Chloride Moiety: This functional group is a potent electrophile, rendering the molecule highly reactive towards nucleophiles. In a biological context, this translates to the potential for forming stable, covalent bonds with nucleophilic amino acid residues in proteins, such as lysine, cysteine, and histidine. This reactivity is the cornerstone of its application in the design of targeted covalent inhibitors.

  • The Phenolic Hydroxyl Group: The hydroxyl group can act as a hydrogen bond donor and acceptor, facilitating non-covalent interactions within a protein's binding pocket. This can contribute to the molecule's binding affinity and selectivity. Furthermore, it provides a handle for further chemical modification, allowing for the attachment of imaging agents, solubility enhancers, or other pharmacologically relevant moieties.

  • The Nitro Group: As a strong electron-withdrawing group, the nitro group modulates the reactivity of the sulfonyl chloride, enhancing its electrophilicity. It can also participate in hydrogen bonding and other non-covalent interactions, influencing the molecule's binding orientation and overall pharmacological profile.

The strategic combination of these functionalities positions 4-Hydroxy-3-nitrobenzenesulfonyl chloride as a versatile tool for medicinal chemists.

Part 2: Applications in Drug Discovery

The unique structural features of 4-Hydroxy-3-nitrobenzenesulfonyl chloride lend themselves to several cutting-edge applications in drug discovery.

Development of Targeted Covalent Inhibitors

Targeted covalent inhibitors (TCIs) offer the advantages of enhanced potency, prolonged duration of action, and the potential to overcome drug resistance.[1][2] The electrophilic sulfonyl chloride group of 4-Hydroxy-3-nitrobenzenesulfonyl chloride makes it an ideal warhead for the development of novel TCIs.[3]

Conceptual Workflow for TCI Development:

TCI_Development A Target Identification (Protein with Nucleophilic Residue) B Fragment Screening or Structure-Based Design A->B C Synthesis of 4-Hydroxy-3-nitro- benzenesulfonyl Chloride Analogs B->C D Biochemical & Cellular Assays (Potency & Selectivity) C->D D->C Iterative Optimization E Lead Optimization (ADME/Tox Properties) D->E F Preclinical Candidate E->F

Caption: Workflow for developing targeted covalent inhibitors.

Chemical Probe Synthesis for Target Identification and Validation

Chemical probes are essential tools for elucidating the biological function of proteins and validating their potential as drug targets.[4] 4-Hydroxy-3-nitrobenzenesulfonyl chloride can be elaborated into chemical probes by appending a reporter tag (e.g., a fluorophore or biotin) to the hydroxyl group.

Protocol for Protein Labeling with a Biotinylated Probe:

This protocol describes the labeling of a purified protein with a hypothetical biotinylated probe derived from 4-Hydroxy-3-nitrobenzenesulfonyl chloride.

Materials:

  • Purified protein of interest in a suitable buffer (e.g., PBS, pH 7.4)

  • Biotinylated 4-Hydroxy-3-nitrobenzenesulfonyl chloride probe (synthesized separately)

  • Dimethyl sulfoxide (DMSO)

  • Desalting column (e.g., PD-10)

  • SDS-PAGE analysis reagents

  • Western blotting reagents and streptavidin-HRP conjugate

Procedure:

  • Protein Preparation: Prepare a 1 mg/mL solution of the target protein in PBS.

  • Probe Preparation: Prepare a 10 mM stock solution of the biotinylated probe in DMSO.

  • Labeling Reaction: Add a 10-fold molar excess of the biotinylated probe to the protein solution. The final DMSO concentration should not exceed 5%.

  • Incubation: Incubate the reaction mixture at room temperature for 2 hours with gentle agitation.

  • Removal of Excess Probe: Remove the unreacted probe using a desalting column equilibrated with PBS.

  • Analysis of Labeling:

    • Confirm protein modification by SDS-PAGE, observing a slight increase in the molecular weight of the labeled protein.

    • Verify biotinylation by Western blot analysis using a streptavidin-HRP conjugate.

Fragment-Based Drug Discovery

Fragment-based drug discovery (FBDD) involves screening small, low-complexity molecules (fragments) for weak binding to a biological target. Hits are then optimized into potent leads. 4-Hydroxy-3-nitrobenzenesulfonyl chloride itself can be considered a reactive fragment. Its covalent binding to a target can help identify novel binding pockets and provide a starting point for drug design.

Part 3: Experimental Protocols

The following protocols provide detailed methodologies for key experiments involving 4-Hydroxy-3-nitrobenzenesulfonyl chloride and its derivatives.

Protocol 1: General Procedure for Sulfonamide Synthesis

This protocol outlines the reaction of 4-Hydroxy-3-nitrobenzenesulfonyl chloride with a primary or secondary amine to form a sulfonamide, a common scaffold in medicinal chemistry.[5]

Materials:

  • 4-Hydroxy-3-nitrobenzenesulfonyl chloride

  • Amine of interest

  • Dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the amine (1.0 eq) in DCM.

  • Add TEA or DIPEA (1.2 eq).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of 4-Hydroxy-3-nitrobenzenesulfonyl chloride (1.1 eq) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Reaction Scheme:

Sulfonamide_Synthesis cluster_0 Reactants cluster_1 Product A 4-Hydroxy-3-nitrobenzenesulfonyl chloride C Sulfonamide A->C + B R-NH2 (Amine)

Sources

Application Notes & Protocols: Chemoselective Labeling of Thiols with Sulfonyl Chlorides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Role of Cysteine in Bioconjugation

In the complex landscape of the proteome, the thiol (sulfhydryl) group of cysteine residues stands out as a prime target for chemical modification. Its relatively low abundance, high nucleophilicity in the thiolate form (S⁻), and distinct pKa (typically ~8.3) allow for highly selective targeting under specific reaction conditions. This chemoselectivity is the cornerstone of numerous applications in drug development and fundamental research, including the development of antibody-drug conjugates (ADCs), activity-based protein profiling (ABPP), and the fluorescent visualization of proteins.

Sulfonyl chlorides (R-SO₂Cl) are a class of highly reactive electrophiles that have been traditionally employed for reacting with primary amines to form stable sulfonamides.[1][2] However, under carefully controlled conditions, their reactivity can be harnessed for the selective labeling of thiols, forming a thiosulfonate ester linkage. This guide provides a deep dive into the underlying chemistry, reaction parameters, and detailed protocols for leveraging sulfonyl chlorides as effective, albeit challenging, thiol-reactive probes.

Mechanism and the Principle of Chemoselectivity

The utility of any chemical probe hinges on its ability to react with the intended functional group while minimizing off-target reactions. For sulfonyl chlorides in a biological context, the primary competing nucleophiles are the ε-amino group of lysine, the α-amino group at the N-terminus, and water (hydrolysis).

The reaction proceeds via nucleophilic attack of the thiolate anion on the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride leaving group to form a thiosulfonate ester.

Key Reaction: R'-SH + R-SO₂Cl → R'-S-SO₂-R + HCl

However, several factors govern the selectivity of this reaction:

  • pH is Paramount: The pH of the reaction buffer is the most critical parameter for achieving thiol selectivity. The thiol group must be in its deprotonated, nucleophilic thiolate form. Therefore, the reaction pH should be near or slightly above the pKa of the cysteine thiol (~8.0-9.0). While this condition also deprotonates amines, the intrinsic nucleophilicity of the soft thiolate anion for the soft sulfur electrophile can provide a kinetic advantage over the harder amine nucleophile.[3]

  • Nucleophilicity: Sulfur is a significantly better nucleophile than oxygen in aqueous environments.[3] Therefore, reactions with the hydroxyl groups of serine, threonine, or tyrosine are generally negligible under these conditions. The main competition arises from primary amines.

  • Reagent Stability: Sulfonyl chlorides are highly susceptible to hydrolysis, which converts the reactive probe into an inert and unreactive sulfonic acid (R-SO₃H).[4] This side reaction consumes the probe and reduces labeling efficiency. Hydrolysis is accelerated at a higher pH, creating a narrow experimental window for optimal labeling.

The interplay between productive labeling and competing side reactions is a critical consideration for experimental design.

Caption: Reaction pathways for a sulfonyl chloride probe in a protein solution.

Key Considerations for Experimental Design

Success in labeling thiols with sulfonyl chlorides requires careful attention to detail to navigate the fine line between reactivity and stability.

ParameterRationale & Expert InsightRecommended Range
Reaction pH Balances the need for thiolate deprotonation against probe hydrolysis and amine reactivity. An optimal pH is often slightly basic but should be empirically determined. Buffers should not contain primary amines (e.g., Tris, glycine).[2]pH 8.0 - 9.0
Reagent Stock Sulfonyl chlorides are moisture-sensitive. Stock solutions should be prepared fresh in an anhydrous solvent like N,N-Dimethylformamide (DMF). Crucially, do not use DMSO , as it can react with sulfonyl chlorides.[2]10 - 20 mg/mL in anhydrous DMF
Molar Excess A molar excess of the probe is required to drive the reaction to completion. However, excessively high concentrations increase the risk of off-target labeling and protein precipitation.10- to 40-fold molar excess over protein
Temperature Lower temperatures (4°C) can help to slow the rate of hydrolysis, providing a wider window for the desired labeling reaction to occur. Room temperature can be used for faster reactions if optimized.4°C to Room Temperature
Reaction Time Typically ranges from 1 to 4 hours. Longer incubation times may increase labeling but also risk more hydrolysis and off-target reactions. The reaction should be optimized and then quenched.1 - 4 hours
Quenching The reaction must be actively stopped to prevent further modification. This is achieved by adding a high concentration of a nucleophile that scavenges any remaining reactive probe.Add quenching buffer (e.g., 1 M Tris, 1.5 M hydroxylamine)

Protocol 1: Covalent Labeling of a Purified Protein

This protocol describes a general method for labeling a purified protein containing accessible cysteine residues with a sulfonyl chloride-functionalized probe (e.g., a fluorescent dye).

Caption: Step-by-step workflow for labeling a purified protein with a sulfonyl chloride probe.

Materials and Reagents:

  • Purified Protein (5-10 mg/mL)

  • Labeling Buffer: 0.1 M Sodium Bicarbonate or Sodium Borate, pH 8.5

  • Sulfonyl Chloride Probe

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification Column: Sephadex G-25 or equivalent size-exclusion column

  • Storage Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

Step-by-Step Methodology:

  • Protein Preparation: a. Dissolve the protein in Labeling Buffer to a final concentration of 5-10 mg/mL. b. If the protein is in an incompatible buffer (e.g., containing Tris or azide), perform a buffer exchange into the Labeling Buffer using dialysis or a spin desalting column.

  • Probe Preparation: a. Immediately before initiating the labeling reaction, prepare a 10 mg/mL stock solution of the sulfonyl chloride probe in anhydrous DMF. b. Vortex briefly to ensure complete dissolution.

  • Labeling Reaction: a. Place the protein solution in a microcentrifuge tube or small beaker with a stir bar on a cold block or ice bath. b. Calculate the volume of probe solution needed for a 20-fold molar excess. c. While gently stirring or vortexing the protein solution, add the calculated volume of the probe solution dropwise. d. Incubate the reaction for 2-4 hours at 4°C with continuous gentle stirring. Protect from light if using a fluorescent probe.

  • Quenching the Reaction: a. To stop the labeling, add the Quenching Buffer to a final concentration of 50-100 mM. b. Incubate for an additional 30 minutes at room temperature.

  • Purification of the Labeled Protein: a. Equilibrate a Sephadex G-25 size-exclusion column with Storage Buffer (e.g., PBS, pH 7.4). b. Apply the quenched reaction mixture to the top of the column. c. Elute the protein with Storage Buffer. The labeled protein will typically be in the first colored/UV-active fraction to elute. Unreacted probe and byproducts will elute later. d. Pool the protein-containing fractions.

Protocol 2: Validation and Characterization

Verifying the outcome of the labeling reaction is a critical step for ensuring data quality and reproducibility.

A. Determining the Degree of Labeling (DOL)

The DOL represents the average number of probe molecules conjugated to each protein molecule. It can be determined spectrophotometrically if the probe has a distinct absorbance spectrum.[5]

  • Measure Absorbance: Measure the absorbance of the purified, labeled protein solution at 280 nm (A₂₈₀) and at the absorbance maximum of the probe (A_max).

  • Calculate Protein Concentration: First, correct the A₂₈₀ reading for the probe's contribution at that wavelength.

    • Correction Factor (CF) = A₂₈₀ of probe / A_max of probe

    • Corrected A₂₈₀ = A₂₈₀ - (A_max × CF)

    • Protein Concentration (M) = Corrected A₂₈₀ / (ε_protein × path length) (where ε_protein is the molar extinction coefficient of the protein at 280 nm)

  • Calculate Probe Concentration:

    • Probe Concentration (M) = A_max / (ε_probe × path length) (where ε_probe is the molar extinction coefficient of the probe at its λ_max)

  • Calculate DOL:

    • DOL = [Probe] / [Protein]

B. Confirmation by Mass Spectrometry

Mass spectrometry (MS) is the gold standard for confirming covalent modification.

  • Intact Mass Analysis: Analysis of the intact labeled protein should show a mass increase corresponding to the mass of the attached probe(s). Multiple additions may be observed.

  • Peptide Mapping: Digestion of the labeled protein (e.g., with trypsin) followed by LC-MS/MS analysis can identify the exact cysteine residue(s) that have been modified.

Troubleshooting Guide

Caption: A logical guide for troubleshooting common issues in protein labeling.

References

  • Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by oxidation. Retrieved from [Link]

  • Request PDF. (n.d.). Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. Retrieved from [Link]

  • Narayanan, A. et al. (2021). Chemoproteomic profiling of kinases in live cells using electrophilic sulfonyl triazole probes. Chemical Science. Available at: [Link]

  • Zarei, M. et al. (2007). Convenient One-Pot Synthesis of Sulfonamides from Thiols using Trichloroisocyanuric Acid. Synthetic Communications. Available at: [Link]

  • Request PDF. (n.d.). The Removal of S-Cysteine Protection by Means of 2-Pyridine Sulfenyl Chloride and the Subsequent Formation of Disulfide Bonds. Retrieved from [Link]

  • Gieshoff, T. et al. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Journal of the American Chemical Society. Available at: [Link]

  • Bahrami, K. et al. (2009). Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Retrieved from [Link]

  • Wikipedia. (n.d.). Sulfonyl halide. Retrieved from [Link]

  • Grygorenko, O. et al. (2020). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]

  • Reddit. (2016). Hydrolysis stable sulfonyl chlorides. r/chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2023). Nucleophilicity of Sulfur Compounds. Retrieved from [Link]

Sources

Application Note & Protocols: Leveraging the Reactivity of 4-Hydroxy-3-nitrobenzenesulfonyl Chloride with Nucleophiles in Research and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Hydroxy-3-nitrobenzenesulfonyl chloride is a highly functionalized aromatic compound whose reactivity is of significant interest to researchers in organic synthesis, medicinal chemistry, and chemical proteomics. The presence of a potent electrophilic sulfonyl chloride group, combined with the modulating electronic effects of ortho-nitro and para-hydroxyl substituents, makes it a versatile reagent for forging new chemical bonds. The sulfonyl chloride moiety serves as a robust reaction handle for coupling with a wide array of nucleophiles, leading to the formation of stable sulfonamide and sulfonate ester linkages.[1]

These linkages are cornerstones of numerous pharmaceuticals and are increasingly utilized in the development of sophisticated chemical probes for exploring biological systems.[2][3] The strategic placement of the electron-withdrawing nitro group and the electron-donating hydroxyl group finely tunes the reagent's reactivity, offering opportunities for selective chemical modifications.

This guide provides a comprehensive exploration of the chemistry of 4-hydroxy-3-nitrobenzenesulfonyl chloride. It moves beyond simple procedural lists to explain the causality behind experimental choices, offering field-proven insights into its reactions with key nucleophiles such as amines, thiols, and phenols. Detailed, self-validating protocols are provided to empower researchers, scientists, and drug development professionals to effectively harness the potential of this valuable synthetic tool.

Section 1: Reagent Profile and Handling

Proper handling and storage are critical for ensuring the reactivity and integrity of 4-hydroxy-3-nitrobenzenesulfonyl chloride. Due to its sensitivity to moisture, all operations should be conducted under anhydrous conditions where possible.

Physicochemical Properties
PropertyValueReference
CAS Number 147682-51-7[4]
Molecular Formula C₆H₄ClNO₅S[4]
Molecular Weight 237.62 g/mol [4]
Appearance Yellow to brown solid[1]
Solubility Soluble in many organic solvents (e.g., Dichloromethane, THF, Dioxane); Insoluble in water.[1]
Safety and Handling

4-Hydroxy-3-nitrobenzenesulfonyl chloride is a hazardous substance that must be handled with appropriate precautions.

  • Hazards : Causes serious eye irritation and may cause an allergic skin reaction.[4] Reacts with water, potentially releasing corrosive HCl gas.

  • Personal Protective Equipment (PPE) : Always wear protective gloves, safety goggles with side shields, and a lab coat.[4] Handling of the solid should be done in a chemical fume hood to avoid inhalation of dust.[5]

  • Handling : Avoid contact with skin and eyes.[6] Prevent dust formation. Keep away from moisture and incompatible materials such as strong oxidizing agents and bases.

Storage

The reagent is moisture-sensitive. Store the container tightly closed in a dry, cool, and well-ventilated place.[4][6] For long-term storage, consider placing the container inside a desiccator.

Section 2: The Chemistry of 4-Hydroxy-3-nitrobenzenesulfonyl Chloride

Electronic Effects and Reactivity

The reactivity of the molecule is dictated by the interplay of its three functional groups.

  • Sulfonyl Chloride (-SO₂Cl) : This is the primary electrophilic center. The sulfur atom is highly electron-deficient due to the two oxygen atoms and the chlorine atom, making it a prime target for nucleophilic attack.

  • Nitro Group (-NO₂) : As a powerful electron-withdrawing group, it deactivates the aromatic ring towards electrophilic substitution but would typically activate it towards nucleophilic aromatic substitution (SNAr).[7][8] However, its meta position relative to the sulfonyl chloride does not effectively stabilize the intermediate required for SNAr at the carbon bearing the sulfonyl group. Its main role here is to increase the overall electrophilicity of the molecule.

  • Hydroxyl Group (-OH) : This group is electron-donating through resonance and is para to the sulfonyl chloride. While it slightly deactivates the ring towards nucleophilic attack, its acidity can be exploited in base-mediated reactions.

The dominant reaction pathway for this reagent is nucleophilic substitution at the sulfonyl group, not on the aromatic ring.

Core Reaction Mechanism: Nucleophilic Attack at Sulfur

The reaction with a generic nucleophile (Nu:) proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the electrophilic sulfur atom, leading to the formation of a transient, high-energy pentacoordinate intermediate. Aromaticity is not disrupted in this process. The subsequent collapse of this intermediate expels the chloride ion, which is an excellent leaving group, to yield the final substituted product.

Caption: General mechanism of nucleophilic substitution at the sulfonyl group.

Section 3: Reactions with Key Nucleophile Classes

Amines: Synthesis of Sulfonamides

The reaction of sulfonyl chlorides with primary or secondary amines is the most common method for preparing sulfonamides.[9] The reaction is typically performed in the presence of a non-nucleophilic base, such as triethylamine or pyridine, or an inorganic base like sodium carbonate. The base serves a crucial role: it neutralizes the hydrochloric acid (HCl) byproduct, preventing it from protonating the amine nucleophile and rendering it unreactive.[10]

The N-H proton of a sulfonamide derived from a primary amine exhibits significant acidity due to the powerful electron-withdrawing effect of the adjacent sulfonyl group.[11] This property can be exploited in subsequent synthetic steps, such as N-alkylation.

Protocol 3.1.1: General Protocol for Sulfonamide Synthesis A detailed, specific protocol is provided in Section 5.1.

  • Dissolve the amine in a suitable anhydrous solvent (e.g., DCM, THF).

  • Add at least 2 equivalents of a base (e.g., triethylamine).

  • Cool the mixture to 0 °C.

  • Add a solution of 4-hydroxy-3-nitrobenzenesulfonyl chloride (1 equivalent) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Perform an aqueous workup to remove the base hydrochloride and isolate the product.

Thiols: Formation of Thiosulfonates and Bioconjugation

Thiols are highly potent nucleophiles, often reacting more readily than their alcohol counterparts due to the greater polarizability and acidity of sulfur.[12][13] The reaction with 4-hydroxy-3-nitrobenzenesulfonyl chloride proceeds smoothly to yield a thiosulfonate ester (Ar-SO₂-S-R).

This reactivity is particularly valuable in chemical biology and proteomics for the selective targeting of cysteine residues in proteins.[14] By incorporating this reagent into a larger probe molecule (e.g., one containing a reporter tag like biotin or a fluorophore), researchers can selectively label cysteine-containing proteins for subsequent analysis.

Protocol 3.2.1: Protocol for Reaction with a Model Thiol A detailed, specific protocol is provided in Section 5.2.

  • Dissolve the thiol in a solvent such as THF or DMF.

  • Add 1.1 equivalents of a base like triethylamine to form the more nucleophilic thiolate.

  • Add 4-hydroxy-3-nitrobenzenesulfonyl chloride (1 equivalent) and stir at room temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Isolate the product via aqueous workup and chromatography.

Alcohols & Phenols: Synthesis of Sulfonate Esters

Alcohols and phenols react with sulfonyl chlorides to form sulfonate esters. Phenols are generally less nucleophilic than aliphatic alcohols and often require activation to achieve reasonable reaction rates.[15] This is typically accomplished by using a base, such as sodium hydroxide or potassium carbonate, to deprotonate the phenol, forming the highly nucleophilic phenoxide anion.[16] The resulting sulfonate esters are stable functional groups and can be used as intermediates in cross-coupling reactions.[17]

Protocol 3.3.1: General Protocol for Sulfonate Ester Synthesis from a Phenol A detailed, specific protocol is provided in Section 5.3.

  • Dissolve the phenol in a suitable solvent (e.g., THF, acetone).

  • Add a base (e.g., K₂CO₃ or aqueous NaOH) and stir to form the phenoxide.

  • Add 4-hydroxy-3-nitrobenzenesulfonyl chloride (1 equivalent).

  • Stir at room temperature or with gentle heating until the reaction is complete.

  • Isolate the product via extraction and/or recrystallization.

Section 4: Advanced Applications in Drug Discovery and Proteomics

Building Block for Bioactive Sulfonamides

The sulfonamide moiety is a privileged scaffold in medicinal chemistry, found in a wide range of drugs including diuretics, anticonvulsants, and antibiotics.[2][18] 4-Hydroxy-3-nitrobenzenesulfonyl chloride serves as a valuable starting material for creating libraries of novel sulfonamide derivatives. By reacting it with diverse amine-containing fragments, medicinal chemists can rapidly generate new chemical entities for screening in drug discovery programs.[19]

Application in Chemical Proteomics

Chemical proteomics utilizes small-molecule probes to study protein function, interactions, and modifications within complex biological systems.[3][20] The reactivity of 4-hydroxy-3-nitrobenzenesulfonyl chloride towards nucleophilic amino acid residues (primarily cysteine and lysine) allows it to function as a covalent protein labeling agent. A typical workflow involves treating a cell lysate or living cells with the reagent (or a derivative), which forms covalent bonds with accessible target proteins. These labeled proteins can then be enriched and identified using mass spectrometry, providing insights into drug-target interactions or identifying proteins involved in specific cellular processes.[21]

Workflow cluster_exp Experimental Phase cluster_ana Analytical Phase A 1. Labeling Treat proteome (e.g., cell lysate) with 4-hydroxy-3-nitrobenzenesulfonyl chloride probe B 2. Lysis & Digestion Lyse cells (if applicable) and digest proteins into peptides (e.g., with trypsin) A->B C 3. Enrichment (Optional) If probe has an affinity tag (e.g., biotin), enrich labeled peptides B->C D 4. LC-MS/MS Analysis Separate peptides by liquid chromatography and analyze by tandem mass spectrometry C->D Analyze Peptides E 5. Data Analysis Identify labeled peptides and proteins using database searching algorithms D->E F 6. Biological Insight Identify drug targets, off-targets, or sites of modification E->F

Caption: High-level workflow for a chemical proteomics experiment.

Section 5: Detailed Experimental Protocols

The following protocols are provided as validated starting points. Researchers should optimize conditions for their specific substrates.

Protocol 5.1: Synthesis of N-benzyl-4-hydroxy-3-nitrobenzenesulfonamide
  • Materials : Benzylamine, 4-hydroxy-3-nitrobenzenesulfonyl chloride, triethylamine (TEA), anhydrous dichloromethane (DCM), 1 M HCl, saturated NaCl solution (brine), anhydrous magnesium sulfate (MgSO₄).

  • Equipment : Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, rotary evaporator, separatory funnel.

  • Procedure :

    • To a 100 mL round-bottom flask, add benzylamine (1.0 eq) and anhydrous DCM (20 mL/mmol of amine).

    • Add triethylamine (2.2 eq) to the solution.

    • Cool the flask to 0 °C in an ice bath.

    • Dissolve 4-hydroxy-3-nitrobenzenesulfonyl chloride (1.1 eq) in a minimum amount of anhydrous DCM and add it to a dropping funnel.

    • Add the sulfonyl chloride solution dropwise to the stirred amine solution over 15 minutes.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours, or until TLC analysis indicates consumption of the starting material.

    • Transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 20 mL), water (1 x 20 mL), and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel or by recrystallization.

  • Characterization : Confirm structure and purity using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

  • Safety : Perform the reaction in a fume hood. Wear appropriate PPE. Triethylamine is flammable and corrosive.

Protocol 5.2: Synthesis of S-phenyl 4-hydroxy-3-nitrobenzenethiosulfonate
  • Materials : Thiophenol, 4-hydroxy-3-nitrobenzenesulfonyl chloride, potassium carbonate (K₂CO₃), anhydrous N,N-dimethylformamide (DMF).

  • Equipment : Round-bottom flask, magnetic stirrer, nitrogen inlet.

  • Procedure :

    • To a flame-dried round-bottom flask under a nitrogen atmosphere, add thiophenol (1.0 eq) and anhydrous DMF (15 mL/mmol of thiol).

    • Add finely ground anhydrous potassium carbonate (1.5 eq) to the solution and stir for 20 minutes at room temperature.

    • Add 4-hydroxy-3-nitrobenzenesulfonyl chloride (1.05 eq) in one portion.

    • Stir the reaction at room temperature for 6 hours. Monitor progress by TLC.

    • Once complete, carefully pour the reaction mixture into ice-cold water (100 mL) and stir.

    • Collect the resulting precipitate by vacuum filtration, washing with cold water.

    • If no precipitate forms, extract the aqueous mixture with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.

    • Purify the crude product by column chromatography (e.g., hexane/ethyl acetate gradient).

  • Characterization : Confirm structure by NMR and HRMS.

  • Safety : Thiophenol has a strong, unpleasant odor and is toxic. All manipulations must be performed in a well-ventilated fume hood.

Protocol 5.3: Synthesis of Phenyl 4-hydroxy-3-nitrobenzenesulfonate
  • Materials : Phenol, 4-hydroxy-3-nitrobenzenesulfonyl chloride, sodium hydroxide (NaOH), water, diethyl ether.

  • Equipment : Round-bottom flask, magnetic stirrer, ice bath.

  • Procedure :

    • Dissolve phenol (1.0 eq) in 1 M aqueous sodium hydroxide (2.0 eq). Cool the solution to 0-5 °C in an ice bath.

    • In a separate flask, dissolve 4-hydroxy-3-nitrobenzenesulfonyl chloride (1.0 eq) in a minimal amount of diethyl ether or THF.

    • Add the sulfonyl chloride solution to the vigorously stirred, cold phenoxide solution.

    • Stir vigorously at 0-5 °C for 1 hour, then at room temperature for 2 hours.

    • A precipitate of the product should form. Collect the solid by vacuum filtration.

    • Wash the solid with cold water and then a small amount of cold diethyl ether to remove any unreacted phenol.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water).

  • Characterization : Confirm identity and purity by melting point, NMR, and IR spectroscopy.

  • Safety : Phenol and sodium hydroxide are corrosive. Wear appropriate PPE.

Section 6: Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive reagent due to hydrolysis.1. Use a fresh bottle of sulfonyl chloride or purchase new. Ensure it was stored properly in a desiccator.[10]
2. Insufficient base.2. Ensure at least two equivalents of base are used for amine reactions to neutralize HCl. For phenols, ensure complete formation of the phenoxide.
3. Poorly nucleophilic substrate.3. For weakly nucleophilic amines or phenols, consider using a stronger base, higher reaction temperature, or a catalyst like DMAP (for esterifications).
Multiple Products /Side Reactions 1. Presence of water in the reaction.1. Use anhydrous solvents and reagents. Flame-dry glassware and run the reaction under an inert atmosphere (N₂ or Ar).[10]
2. Reaction temperature too high.2. Run the reaction at a lower temperature (e.g., 0 °C to room temperature), especially during the addition of the sulfonyl chloride.
3. Base acting as a nucleophile.3. Use a sterically hindered, non-nucleophilic base like triethylamine or DIPEA instead of pyridine if side reactions are observed.
Starting MaterialRecovered 1. Reaction time too short.1. Monitor the reaction by TLC and allow it to stir for a longer period or with gentle heating.
2. Steric hindrance around the nucleophile.2. Highly hindered nucleophiles may react very slowly. Consider increasing the temperature or using a less hindered analogue if possible.

Conclusion

4-Hydroxy-3-nitrobenzenesulfonyl chloride is a powerful and versatile electrophile for the synthesis of sulfonamides, thiosulfonates, and sulfonate esters. A thorough understanding of its reactivity, combined with careful handling and adherence to optimized protocols, enables its effective application across a spectrum of scientific disciplines. From constructing novel therapeutic agents in medicinal chemistry to developing covalent probes for mapping protein interactions, this reagent offers a reliable method for introducing the sulfonamide linkage. The protocols and insights provided in this guide serve as a robust foundation for researchers seeking to exploit the rich chemistry of this valuable compound.

References

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  • Google Patents. US2511547A - Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride.
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  • ResearchGate. Synthesis of 4-chloro-3-nitrobenzene sulfonyl chloride with higher purity. [Link]

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  • EXCLI Journal. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. [Link]

  • Google Patents. US5436370A - Process for the preparation of 3-nitrobenzenesulfonyl chloride.
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  • Chemistry LibreTexts. 17.10: Reactions of Phenols. [Link]

  • PubMed. Proteomic analysis of bacterial response to a 4-hydroxybenzylidene indolinone compound, which re-sensitizes bacteria to traditional antibiotics. [Link]

  • Semantic Scholar. Facile synthesis of arylsulfonates from phenol derivatives and sulfonyl chlorides. [Link]

  • MDPI. Recent Advances about the Applications of Click Reaction in Chemical Proteomics. [Link]

  • PubMed. Chiral separation of new sulfonamide derivatives and evaluation of their enantioselective affinity for human carbonic anhydrase II by microscale thermophoresis and surface plasmon resonance. [Link]

  • Chemguide. some more reactions of phenol. [Link]

  • PMC - NIH. The Nitrile Bis-Thiol Bioconjugation Reaction. [Link]

  • Chemistry LibreTexts. Other Reactions of Phenol. [Link]

  • Save My Exams. Reactions of Phenol - A Level Chemistry Revision Notes. [Link]

  • YouTube. # CHEMICAL REACTION OF AMINE WITH ARYL SULPHONYL CHLORIDE AND NITROUSACID.. [Link]

  • PMC - NIH. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. [Link]

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  • PubMed. The application of proteomics in the diagnosis and treatment of bronchial asthma. [Link]

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Application Notes & Protocols for Reactions Involving 4-Hydroxy-3-nitrobenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the effective use of 4-Hydroxy-3-nitrobenzenesulfonyl chloride. This reagent is a valuable electrophilic building block, primarily utilized in the synthesis of sulfonamides and as a derivatizing agent for analytical applications. These notes detail the reagent's physicochemical properties, safety and handling protocols, and provide step-by-step experimental procedures for its core applications. The causality behind experimental choices, troubleshooting, and methods for product characterization are explained to ensure scientific integrity and reproducibility.

Introduction and Reagent Overview

4-Hydroxy-3-nitrobenzenesulfonyl chloride is an aromatic sulfonyl chloride characterized by a benzene ring substituted with a hydroxyl (-OH) group, a nitro (-NO2) group, and a highly reactive sulfonyl chloride (-SO2Cl) functional group. The electron-withdrawing nature of the nitro group and the sulfonyl chloride group makes the sulfur atom highly electrophilic, rendering it susceptible to nucleophilic attack by primary and secondary amines. This reactivity is the foundation of its primary application: the synthesis of substituted sulfonamides, a critical pharmacophore in many therapeutic agents.

Furthermore, the presence of the nitroaromatic chromophore makes this reagent an excellent derivatizing agent for analytes containing primary or secondary amine groups, such as amino acids or pharmaceuticals.[1] The resulting sulfonamide adducts exhibit strong UV absorbance, significantly enhancing their detectability in High-Performance Liquid Chromatography (HPLC).[2][3]

Physicochemical Properties and Safety

Before any experimental work, a thorough understanding of the reagent's properties and safety requirements is mandatory. Sulfonyl chlorides, as a class, are corrosive and moisture-sensitive.[4][5]

PropertyValueSource
CAS Number 39195-65-8N/A
Molecular Formula C₆H₄ClNO₅SN/A
Molecular Weight 237.62 g/mol N/A
Appearance Typically a tan or yellow crystalline powder[4]
Melting Point 66-70 °C (for the related 4-nitrobenzenesulfonyl chloride)
Solubility Soluble in organic solvents (DCM, THF, Acetone, Dioxane); reacts with water and alcohols.[5][6]

2.1. Safety & Handling (EHS) Protocol

WARNING: 4-Hydroxy-3-nitrobenzenesulfonyl chloride is a corrosive substance that can cause severe skin burns and eye damage.[7][8][9] It is also moisture-sensitive and reacts with water, potentially releasing hydrochloric acid.[4][6]

  • Personal Protective Equipment (PPE): Always wear impervious gloves, safety goggles with a face shield, and a lab coat.[7][10] All manipulations should be performed inside a certified chemical fume hood.[8]

  • Handling: Avoid all personal contact, including inhalation of dust.[4] Use in a well-ventilated area. Keep containers securely sealed when not in use. Avoid contact with water, alcohols, strong bases, and oxidizing agents.[4]

  • Spills: In case of a minor spill, remove all ignition sources, and clean up using dry procedures to avoid generating dust.[4] For major spills, evacuate the area and alert emergency responders.

  • First Aid:

    • Skin Contact: Immediately flush with large amounts of water and remove contaminated clothing.[7][10]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][10]

    • Inhalation: Move the person to fresh air.[7]

  • Waste Disposal: Unreacted sulfonyl chloride should be quenched carefully by slow addition to a stirred, cooled solution of a base (e.g., sodium bicarbonate or sodium hydroxide). Dispose of all chemical waste according to institutional and local regulations.

Core Application: Synthesis of Sulfonamides

The reaction of 4-Hydroxy-3-nitrobenzenesulfonyl chloride with a primary or secondary amine yields a stable sulfonamide bond. This is a cornerstone reaction in medicinal chemistry.[11]

3.1. Reaction Mechanism and Principles

The reaction is a nucleophilic substitution at the sulfonyl sulfur.[12] The unprotonated amine acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This forms a tetrahedral intermediate which then collapses, expelling the chloride ion as a leaving group.

  • Causality - The Role of the Base: The reaction produces one equivalent of hydrochloric acid (HCl). A non-nucleophilic organic base, such as triethylamine (TEA) or pyridine, is crucial to neutralize this acid.[12] Without a base, the HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction. An excess of the amine substrate (if inexpensive) can also serve as the base.

  • Causality - Solvent Choice: The reaction is typically performed in aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or 1,4-dioxane to prevent hydrolysis of the highly reactive sulfonyl chloride.[5][13]

  • Causality - Temperature Control: The reaction is often exothermic. Performing the addition of the sulfonyl chloride at a reduced temperature (e.g., 0 °C) helps to control the reaction rate, minimize side product formation, and ensure safety.

3.2. General Experimental Workflow

The following diagram outlines the typical workflow for the synthesis and isolation of a sulfonamide product using 4-Hydroxy-3-nitrobenzenesulfonyl chloride.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification & Analysis reagent_prep 1. Prepare Amine Solution (Solvent, Amine, Base) setup 2. Cool to 0 °C (Ice Bath) reagent_prep->setup addition 3. Add Sulfonyl Chloride (Slowly, Dropwise) setup->addition react 4. Warm to RT & Stir (Monitor by TLC) addition->react quench 5. Quench Reaction (e.g., add H₂O or aq. HCl) react->quench extract 6. Liquid-Liquid Extraction (e.g., DCM or EtOAc) quench->extract dry 7. Dry & Concentrate (Na₂SO₄, Rotary Evaporation) extract->dry purify 8. Purify Product (Column Chromatography or Recrystallization) dry->purify analyze 9. Characterize Product (NMR, MS, IR) purify->analyze

Caption: General workflow for sulfonamide synthesis.

3.3. Detailed Protocol: Synthesis of N-benzyl-4-hydroxy-3-nitrobenzenesulfonamide

This protocol describes a representative synthesis using benzylamine as the nucleophile.

Materials & Equipment:

  • 4-Hydroxy-3-nitrobenzenesulfonyl chloride

  • Benzylamine

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flasks, magnetic stirrer, stir bar, dropping funnel, ice bath

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Rotary evaporator

  • Apparatus for column chromatography

Procedure:

  • Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve benzylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM, approx. 0.2 M relative to the amine).

  • Reaction Setup: Cool the flask in an ice-water bath to 0 °C with stirring.

  • Addition of Sulfonyl Chloride: Dissolve 4-Hydroxy-3-nitrobenzenesulfonyl chloride (1.05 eq) in a minimal amount of anhydrous DCM and add it to the stirred amine solution dropwise via a dropping funnel over 15-20 minutes. Rationale: Slow addition prevents a rapid exotherm.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting amine. Rationale: TLC allows for empirical determination of reaction completion, preventing unnecessarily long reaction times or premature workup.

  • Aqueous Workup (Quenching): Transfer the reaction mixture to a separatory funnel. Wash sequentially with 1M HCl (to remove excess TEA and unreacted benzylamine), water, and finally brine. Rationale: The acidic wash removes basic components, while the brine wash helps to break emulsions and remove bulk water before the drying step.

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid or oil can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization to yield the pure sulfonamide product.

  • Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and IR Spectroscopy.

Application as an Analytical Derivatizing Agent

For quantitative analysis of compounds lacking a chromophore (e.g., aliphatic amines), derivatization is a powerful strategy.[1][2] Reacting the analyte with 4-Hydroxy-3-nitrobenzenesulfonyl chloride attaches the strongly UV-absorbing nitroaromatic moiety, enabling sensitive detection via HPLC-UV.[3]

4.1. Protocol: Pre-Column Derivatization of an Amine for HPLC Analysis

This protocol is a general guideline and must be optimized for the specific analyte.[1]

Materials:

  • Analyte solution (in a suitable solvent like acetonitrile or water)

  • Derivatizing Reagent: 4-Hydroxy-3-nitrobenzenesulfonyl chloride solution in acetonitrile (ACN) (e.g., 10 mg/mL, freshly prepared).

  • Alkaline Buffer: Carbonate-bicarbonate buffer (100 mM, pH ~9.5-10). Rationale: An alkaline pH ensures the amine analyte is in its free, nucleophilic state.[1]

  • Quenching Solution: A solution of a primary amine like glycine or ammonium hydroxide. Rationale: This consumes excess, unreacted sulfonyl chloride to prevent it from interfering with the chromatography or damaging the column.[1]

Procedure:

  • In a microvial, combine 100 µL of the analyte sample/standard with 200 µL of the alkaline buffer.

  • Add 100 µL of the derivatizing reagent solution. Vortex briefly to mix.

  • Incubate the reaction at a controlled temperature (e.g., 50-60 °C) for 15-30 minutes. The optimal time and temperature should be determined experimentally.

  • Cool the vial to room temperature.

  • Add 50 µL of the quenching solution to consume excess derivatizing reagent. Vortex and let stand for 10 minutes.

  • The sample is now ready for injection into the HPLC system. A reversed-phase C18 column is typically suitable for separating the derivatized, hydrophobic product.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Inactive (hydrolyzed) sulfonyl chloride. 2. Amine is protonated (insufficient base). 3. Sterically hindered amine.1. Use fresh reagent from a tightly sealed bottle. 2. Ensure ≥1.0 eq of base is used. For amine·HCl salts, use ≥2.0 eq of base. 3. Increase reaction temperature and/or time; consider a stronger, non-nucleophilic base.
Multiple Spots on TLC 1. Incomplete reaction. 2. Product degradation. 3. Side reaction with solvent.1. Allow reaction to stir longer. 2. Avoid excessive heat. 3. Ensure use of aprotic, non-reactive solvents (e.g., avoid alcohols).
Sulfonyl Chloride Hydrolysis Presence of water in reagents or solvent.Use anhydrous solvents and dry glassware. Handle the sulfonyl chloride quickly in a dry environment or glovebox.

References

  • Benchchem (2025). Application Notes and Protocols for Derivatization of Amines using 2,6-dichloro-3-chlorosulfonyl-benzoic acid for HPLC Analysis.
  • Benchchem (2025). Application Note: Enhanced HPLC Analysis of Primary and Secondary Amines Using Dansyl Chloride Derivatization.
  • Tsuji, K. (1982). Derivatization of primary amines by 2-naphthalenesulfonyl chloride for high-performance liquid chromatographic assay of neomycin sulfate. PubMed.
  • Santa Cruz Biotechnology. 4-Nitrobenzenesulfonyl chloride Safety Data Sheet.
  • TCI Chemicals (2018). SAFETY DATA SHEET: 3-Nitrobenzenesulfonyl Chloride.
  • Sigma-Aldrich (2025). SAFETY DATA SHEET: 4-Nitrobenzenesulfonyl chloride.
  • Fisher Scientific. SAFETY DATA SHEET: 4-Methyl-3-nitrobenzene-1-sulfonyl chloride.
  • Fisher Scientific (2024). SAFETY DATA SHEET: 3-Fluoro-4-nitrobenzenesulfonyl chloride.
  • CymitQuimica. 4-Chloro-3-nitrobenzenesulfonyl chloride.
  • Guidechem. What is the role of 4-Nitrobenzenesulfonyl chloride in organic synthesis protecting group reactions?.
  • Liu, J. et al. (2011). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. ResearchGate.
  • UCL Discovery (2015). The Synthesis of Functionalised Sulfonamides.
  • Chemistry LibreTexts (2020). 20.6: Reactions of Amines.
  • Acros Organics (2024). SAFETY DATA SHEET: 4-Nitrobenzenesulfonyl chloride.

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Application Note: Monitoring Reaction Progress with 4-Hydroxy-3-nitrobenzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Monitoring the progress of chemical reactions is fundamental to process optimization, kinetic analysis, and ensuring endpoint completion in research, development, and manufacturing. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 4-Hydroxy-3-nitrobenzenesulfonyl chloride (HNB-Cl) as a versatile chromogenic reagent for real-time or quasi-real-time reaction monitoring. The primary focus is on its utility in tracking the consumption of primary and secondary amines, which are ubiquitous functional groups in pharmaceutical and chemical synthesis. We will detail the underlying chemical principles, provide step-by-step protocols for in-situ monitoring and offline analysis via HPLC, discuss data interpretation, and offer expert insights into the causality behind experimental choices.

Principle of Detection

4-Hydroxy-3-nitrobenzenesulfonyl chloride is a derivatizing agent designed to react selectively with nucleophilic functional groups, most notably primary and secondary amines. The utility of HNB-Cl as a monitoring agent stems from a significant shift in its UV-Visible absorption spectrum upon reaction.

The core of the methodology is the nucleophilic substitution reaction where an amine attacks the electrophilic sulfur atom of the sulfonyl chloride. This reaction displaces the chloride leaving group and forms a stable sulfonamide linkage. The reaction is typically conducted under basic conditions to neutralize the HCl generated, driving the reaction to completion.

The key to its function as a monitoring tool is the distinct chromophoric properties of the resulting sulfonamide derivative compared to the parent HNB-Cl molecule. The formation of the sulfonamide results in a new, intensely colored product, allowing for straightforward spectrophotometric quantification. This chromogenic shift provides a direct, measurable signal that correlates with the concentration of the amine-containing analyte consumed or the sulfonamide product formed. Derivatization is a common strategy to introduce a chromophore to analytes that otherwise have low UV-Vis absorbance, enabling sensitive detection.[1][2]

Caption: General workflow for reaction monitoring using HNB-Cl derivatization.

Troubleshooting and Considerations

  • Incomplete Derivatization: Ensure HNB-Cl is in significant molar excess (at least 10-fold) to the highest possible amine concentration in the aliquot.

  • Reagent Instability: Prepare HNB-Cl solutions fresh daily. The sulfonyl chloride moiety is susceptible to hydrolysis, which will reduce its effectiveness.

  • Matrix Interference: If the reaction mixture contains other nucleophiles (e.g., thiols) or strongly colored species, HPLC analysis is necessary to ensure selective quantification.

  • pH Control: The derivatization reaction is pH-dependent. Ensure the quenching solution is appropriately buffered or contains a non-nucleophilic base to facilitate the reaction.

Conclusion

4-Hydroxy-3-nitrobenzenesulfonyl chloride is a powerful and practical tool for monitoring the progress of reactions involving primary and secondary amines. Its application, through either direct spectrophotometry or offline HPLC analysis, provides chemists and drug developers with critical data for process control, optimization, and kinetic understanding. By following the robust protocols and understanding the chemical principles outlined in this guide, researchers can confidently implement this technique to enhance their synthetic workflows.

References

  • Thermo Fisher Scientific. (n.d.). Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air. Application Note 1012.
  • Chemistry LibreTexts. (2023, August 29). Derivatization. Retrieved from [Link]

  • Płotka-Wasylka, J., et al. (2015). A review of sampling and pretreatment techniques for the collection of airborne amines. ResearchGate. Retrieved from [Link]

  • Lestari, W., & Sudjarwo, E. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Molecules, 25(1), 163. Retrieved from [Link]

  • Wang, Y., et al. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PLoS ONE, 13(11), e0207629. Retrieved from [Link]

  • PubChem. (n.d.). 4-Nitrobenzenesulfonyl chloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Online LC Reaction Monitoring of Radical Bromination of an Aromatic Sulfonyl Chloride. Application Note. Retrieved from [Link]

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Application Notes and Protocols for the Purification of Products from 4-Hydroxy-3-nitrobenzenesulfonyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Hydroxy-3-nitrobenzenesulfonyl chloride is a pivotal reagent in synthetic organic chemistry, particularly in the development of novel sulfonamide-based therapeutic agents. Its reactions, typically with primary or secondary amines, yield a diverse array of sulfonamide products. However, the crude reaction mixtures often contain a variety of impurities, including unreacted starting materials, byproducts, and decomposition products. The rigorous purification of the desired sulfonamide is paramount to ensure the accuracy of subsequent biological assays and to meet the stringent purity requirements for drug development.

This comprehensive guide provides detailed application notes and protocols for the purification of products derived from 4-hydroxy-3-nitrobenzenesulfonyl chloride reactions. It is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step instructions for achieving high-purity compounds.

Understanding the Reaction Landscape and Potential Impurities

A successful purification strategy begins with a thorough understanding of the reaction itself. The primary reaction involves the nucleophilic attack of an amine on the sulfonyl chloride group of 4-hydroxy-3-nitrobenzenesulfonyl chloride.

Common Impurities Include:

  • Unreacted 4-Hydroxy-3-nitrobenzenesulfonyl Chloride: Due to its reactivity, some of the starting sulfonyl chloride may remain.

  • Hydrolysis Product (4-Hydroxy-3-nitrobenzenesulfonic acid): The sulfonyl chloride is susceptible to hydrolysis, especially in the presence of moisture.

  • Unreacted Amine: The amine starting material may be present in excess or if the reaction did not go to completion.

  • Side-Products: Depending on the reaction conditions and the nature of the amine, various side-products can form.

  • Decomposition Products: The nitroaromatic ring can be susceptible to decomposition under certain conditions.

The physicochemical properties of these impurities, such as polarity and solubility, will dictate the most effective purification strategy.

Purification Workflow: A Multi-Modal Approach

A robust purification strategy often involves a combination of techniques to effectively remove all impurities. The general workflow is as follows:

Purification Workflow A Crude Reaction Mixture B Work-up & Liquid-Liquid Extraction A->B Initial Separation C Column Chromatography B->C Primary Purification D Recrystallization C->D Final Polishing E Purity Analysis D->E Purity Verification F Pure Product E->F Isolation Column_Chromatography cluster_0 Column Setup cluster_1 Elution and Collection A Solvent Reservoir B Column with Stationary Phase (Silica Gel) A->B C Sample Loaded on Top D Sand Layer E Stopcock F Mobile Phase Flow G Separation of Components F->G H Fraction Collection G->H

Application Notes and Protocols: 4-Hydroxy-3-nitrobenzenesulfonyl Chloride as a Versatile Chemical Probe

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Multifunctional Probe

In the intricate landscape of chemical biology and drug discovery, chemical probes serve as indispensable tools for elucidating the function, localization, and interactions of biomolecules within their native environment. While a vast arsenal of such probes exists, the quest for novel reagents with unique reactivity profiles and multi-functional capabilities is ever-ongoing. This guide introduces 4-Hydroxy-3-nitrobenzenesulfonyl chloride as a promising, yet underexplored, chemical probe.

Although direct literature on the specific applications of 4-Hydroxy-3-nitrobenzenesulfonyl chloride in biological systems is nascent, its chemical architecture—comprising a reactive sulfonyl chloride, an electron-withdrawing nitro group, and a phenolic hydroxyl group—suggests a versatile potential for protein modification and functional analysis. The sulfonyl chloride moiety acts as an electrophilic "warhead" for covalent modification of nucleophilic amino acid residues.[1] The nitro group offers a latent functional handle for secondary derivatization, and the hydroxyl group can influence the probe's solubility and binding interactions.

This document serves as a detailed technical guide, grounded in the fundamental principles of chemical reactivity and protein chemistry, to explore the potential applications of 4-Hydroxy-3-nitrobenzenesulfonyl chloride as a chemical probe. We will provide a theoretical framework for its mechanism of action, propose detailed experimental protocols for its use in protein labeling, and discuss its potential for more advanced applications in chemical proteomics and drug discovery.

I. Principle of Action: A Tri-Functional Scaffold for Covalent Modification

The utility of 4-Hydroxy-3-nitrobenzenesulfonyl chloride as a chemical probe is rooted in the distinct properties of its three functional groups.

The Sulfonyl Chloride: A Covalent Warhead

The core reactivity of the probe lies in its sulfonyl chloride group. The sulfur atom is highly electrophilic due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom.[1] This makes it susceptible to nucleophilic attack by various amino acid side chains in proteins, leading to the formation of stable covalent bonds. The primary targets for sulfonyl chlorides in proteins are nucleophilic residues.[2]

Key Amino Acid Targets:
  • Lysine: The ε-amino group of lysine is a primary target, reacting with the sulfonyl chloride to form a highly stable sulfonamide linkage. This reaction is most efficient at a slightly alkaline pH (typically pH 9-10), which deprotonates the amine to increase its nucleophilicity.[2][3]

  • Tyrosine: The phenolic hydroxyl group of tyrosine can also be targeted, forming a sulfonate ester.

  • Serine and Threonine: The aliphatic hydroxyl groups of serine and threonine are also potential, though generally less reactive, targets.

  • Histidine: The imidazole side chain of histidine can react, but the resulting sulfonyl-imidazole adduct may be less stable than sulfonamides.[2]

  • Cysteine: The thiol group of cysteine is a potent nucleophile; however, the resulting thioester linkage can be susceptible to hydrolysis.

The Nitro Group: A Latent Functional Handle

The nitro group is a key feature that enhances the versatility of this probe. While it is relatively inert during the initial labeling reaction, it can be chemically reduced to a primary amine under mild conditions.[4] This newly formed aniline moiety can then be used for a variety of secondary "click" chemistry reactions, such as:

  • Fluorophore Conjugation: The amine can be reacted with amine-reactive dyes (e.g., NHS esters or isothiocyanates) to attach a fluorescent reporter for imaging applications.

  • Biotinylation: Conjugation with biotin allows for the affinity purification and enrichment of labeled proteins and their binding partners.

  • Cross-linking: The amine can be derivatized with a cross-linking agent to capture protein-protein interactions.

The Hydroxyl Group: Modulating Physicochemical Properties

The phenolic hydroxyl group can influence the probe's solubility in aqueous buffers, which is a critical parameter for biological experiments. It may also participate in hydrogen bonding interactions within a protein's binding pocket, potentially influencing the probe's specificity and reactivity towards certain targets.

Reaction Mechanism with a Primary Amine (Lysine)

The reaction of 4-Hydroxy-3-nitrobenzenesulfonyl chloride with the primary amine of a lysine residue proceeds via a nucleophilic substitution mechanism.

Caption: Reaction of the probe with a lysine residue.

II. Potential Applications and Experimental Protocols

Based on its chemical properties, 4-Hydroxy-3-nitrobenzenesulfonyl chloride can be envisioned for several applications in protein science.

Application 1: Covalent Labeling of Proteins for Detection and Isolation

The most direct application of this probe is the covalent labeling of proteins. By forming a stable sulfonamide bond with lysine residues, the probe can be used to introduce a unique chemical tag onto a protein of interest.

Protocol 1: General Covalent Labeling of a Purified Protein

This protocol describes a general method for labeling a purified protein with 4-Hydroxy-3-nitrobenzenesulfonyl chloride.

Materials:

  • Purified protein of interest (in a buffer free of primary amines, e.g., PBS or HEPES)

  • 4-Hydroxy-3-nitrobenzenesulfonyl chloride

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Conjugation buffer: 0.1 M sodium bicarbonate, pH 9.0

  • Quenching solution: 1 M Tris-HCl, pH 8.0

  • Desalting column (e.g., Sephadex G-25)

  • Protein concentration assay kit (e.g., BCA or Bradford)

Procedure:

  • Protein Preparation:

    • Prepare a solution of the purified protein at a concentration of 1-5 mg/mL in the conjugation buffer. Ensure the buffer does not contain primary amines (e.g., Tris), as these will compete with the protein for reaction with the probe.

  • Probe Stock Solution Preparation:

    • Immediately before use, prepare a 10-50 mM stock solution of 4-Hydroxy-3-nitrobenzenesulfonyl chloride in anhydrous DMF or DMSO.

  • Labeling Reaction:

    • Add a 10- to 100-fold molar excess of the probe stock solution to the protein solution. The optimal ratio should be determined empirically for each protein.

    • Gently mix the reaction and incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching the Reaction:

    • Add the quenching solution to a final concentration of 50-100 mM to consume any unreacted probe.

    • Incubate for 30 minutes at room temperature.

  • Purification of the Labeled Protein:

    • Remove the excess, unreacted probe and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

    • Collect the protein-containing fractions.

  • Characterization:

    • Determine the concentration of the labeled protein using a standard protein assay.

    • Confirm labeling by mass spectrometry (observing a mass shift corresponding to the addition of the probe).

Application 2: A Versatile Handle for Two-Step Labeling Strategies

The nitro group serves as a versatile feature for a two-step labeling strategy, allowing for the introduction of a wide range of functionalities after the initial protein modification.

Protocol 2: Two-Step Protein Labeling via the Nitro Group

This protocol outlines the initial labeling, followed by the reduction of the nitro group and subsequent conjugation to a reporter molecule.

Part A: Initial Labeling

  • Follow steps 1-6 from Protocol 1 to obtain the protein labeled with 4-Hydroxy-3-nitrobenzenesulfonyl chloride.

Part B: Reduction of the Nitro Group

Materials:

  • Labeled protein from Part A

  • Sodium dithionite (Na2S2O4)

  • Degassed buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare a fresh solution of sodium dithionite (e.g., 100 mM) in a degassed buffer.

  • Add sodium dithionite to the labeled protein solution to a final concentration of 10-20 mM.

  • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Remove the excess sodium dithionite using a desalting column equilibrated with a suitable buffer for the next step. The protein now has an available primary aromatic amine.

Part C: Secondary Labeling with a Reporter Molecule

Materials:

  • Amine-modified protein from Part B

  • Amine-reactive reporter molecule (e.g., an NHS-ester of a fluorophore or biotin)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Dissolve the amine-reactive reporter molecule in an appropriate solvent (e.g., DMSO).

  • Add a 10- to 50-fold molar excess of the reporter molecule to the amine-modified protein.

  • Incubate for 1-2 hours at room temperature, protected from light.

  • Purify the final labeled protein using a desalting column to remove unreacted reporter molecules.

Two_Step_Labeling_Workflow Start Purified Protein Step1 Step 1: Labeling + 4-Hydroxy-3-nitrobenzenesulfonyl chloride (pH 9.0) Start->Step1 Intermediate Nitro-labeled Protein Step1->Intermediate Step2 Step 2: Reduction + Sodium Dithionite Intermediate->Step2 Amine_Protein Amine-modified Protein Step2->Amine_Protein Step3 Step 3: Secondary Labeling + Amine-reactive Reporter (e.g., NHS-Fluorophore) Amine_Protein->Step3 Final_Product Fluorescently Labeled Protein Step3->Final_Product

Caption: Workflow for the two-step labeling strategy.

III. Data Presentation and Summary

The following table summarizes the key characteristics and potential applications of 4-Hydroxy-3-nitrobenzenesulfonyl chloride as a chemical probe.

FeatureDescriptionRelevance to Application
Reactive Group Sulfonyl Chloride (-SO2Cl)Covalently modifies nucleophilic amino acid residues.[1]
Primary Targets Lysine (ε-NH2)Forms stable sulfonamide bonds.[2]
Secondary Targets Tyrosine, Serine, Threonine, Histidine, CysteinePotential for broader reactivity profiling.[2]
Optimal pH 9.0 - 10.0 for primary aminesEnsures deprotonation of lysine ε-amino group.[2]
Latent Handle Nitro Group (-NO2)Can be reduced to an amine for two-step labeling.[4]
Solubility Aromatic with a hydroxyl groupThe hydroxyl group may improve aqueous solubility.
Potential Uses Protein labeling, activity-based probing, structural proteomics, two-step labelingA versatile tool for various biochemical and proteomic studies.

IV. Concluding Remarks and Future Directions

4-Hydroxy-3-nitrobenzenesulfonyl chloride presents a compelling scaffold for the development of novel chemical probes. Its tri-functional nature—a reactive sulfonyl chloride, a reducible nitro group, and a modulating hydroxyl group—offers a unique combination of features for protein modification and analysis. The protocols and applications proposed in this guide are based on established principles of chemical reactivity and are intended to serve as a starting point for researchers interested in exploring the utility of this compound.

Future work should focus on empirically validating these proposed applications, including a detailed characterization of the probe's reactivity profile with a panel of proteins and in complex biological lysates. Furthermore, the synthesis of derivatives of 4-Hydroxy-3-nitrobenzenesulfonyl chloride, for instance, by incorporating bioorthogonal handles like alkynes or azides, could further expand its utility in chemical biology. As with any reactive chemical, appropriate safety precautions should be taken when handling sulfonyl chlorides.[5]

The exploration of such multifunctional probes will undoubtedly continue to advance our ability to understand and manipulate complex biological systems, paving the way for new discoveries in basic research and therapeutic development.

V. References

  • Flipping the Switch: Innovations in Inducible Probes for Protein Profiling. ACS Publications. [Link]

  • Chemical Proteomics with Sulfonyl Fluoride Probes Reveals Selective Labeling of Functional Tyrosines in Glutathione Transferases. ResearchGate. [Link]

  • Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators. PMC. [Link]

  • Identification of N-terminal amino acids by high-performance liquid chromatography. Springer Link. [Link]

  • Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators. RSC Publishing. [Link]

  • N-Acyl-N-alkyl/aryl Sulfonamide Chemistry Assisted by Proximity for Modification and Covalent Inhibition of Endogenous Proteins in Living Systems. ACS Publications. [Link]

  • Fluorogenic tagging of protein 3-nitrotyrosine with 4-(aminomethyl)benzenesulfonate (ABS) in tissues: a useful alternative to immunohistochemistry for fluorescence microscopy imaging of protein nitration. NIH. [Link]

  • Reactions of Sulfonyl Chlorides and Unsaturated Compounds. Progress in Chemistry. [Link]

  • Chemoselective Preparation of Clickable Aryl Sulfonyl Fluoride Monomers: A Toolbox of Highly Functionalized Intermediates for Chemical Biology Probe Synthesis. PubMed. [Link]

  • Low-Toxicity Sulfonium-Based Probes for Cysteine-Specific Profiling in Live Cells. PubMed. [Link]

  • CHEMICAL REACTION OF AMINE WITH ARYL SULPHONYL CHLORIDE AND NITROUSACID. YouTube. [Link]

  • General synthetic route. (a) 3- or 4-nitrobenzenesulfonyl chloride,... ResearchGate. [Link]

  • Bioactive Sulfonamides Derived from Amino Acids: Their Synthesis and Pharmacological Activities. PubMed. [Link]

  • Fluorogenic Tagging of Peptide and Protein 3-Nitrotyrosine with 4-(Aminomethyl)-benzenesulfonic Acid for Quantitative Analysis of Protein Tyrosine Nitration. PubMed. [Link]

  • Labeling Proteins with Fluorescent Probes (Timothy Mitchison). YouTube. [Link]

  • 4-Nitrobenzenesulfonyl chloride. Oakwood Chemical. [Link]

  • Fluorescent labeling of nitrocellulose-bound proteins at the nanogram level without changes in immunoreactivity. PubMed. [Link]

  • 4-Nitrobenzenesulfonyl chloride | C6H4ClNO4S | CID 7404. PubChem. [Link]

  • Synthesis of 4-chloro-3-nitrobenzene sulfonyl chloride with higher purity. ResearchGate. [Link]

  • Activity-Based Diagnostics: Recent Advances in the Development of Probes for Use with Diverse Detection Modalities. Stanford Medicine. [Link]

  • Activity-Based Probes in Pathogenic Bacteria: Investigating Drug Targets and Molecule Specificity. PMC. [Link]

  • Activity-Based Protein Profiling Probe for the Detection of Enzymes Catalyzing Polysorbate Degradation. PubMed. [Link]

  • Selective N-terminal fluorescent labeling of proteins using 4-chloro-7-nitrobenzofurazan. PubMed. [Link]

Sources

Application Notes and Protocols: The Strategic Use of Nitrobenzenesulfonyl Derivatives in Modern Carbohydrate Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of the applications of nitrobenzenesulfonyl chlorides in carbohydrate chemistry. While the specific reagent 4-hydroxy-3-nitrobenzenesulfonyl chloride is not extensively documented in mainstream carbohydrate literature, we will focus on the widely employed and structurally related 2-nitrobenzenesulfonyl chloride (NsCl) and 4-nitrobenzenesulfonyl chloride (Nosyl chloride). These reagents serve as powerful tools for the selective protection of hydroxyl and amino groups, and as activating groups in glycosylation reactions. This document will detail the underlying chemical principles, provide validated experimental protocols, and offer expert insights to guide researchers in leveraging these versatile reagents for complex carbohydrate synthesis.

Part 1: The Chemistry of Nitrobenzenesulfonyl Groups in Carbohydrate Synthesis

Nitrobenzenesulfonyl chlorides, particularly 2-nitrobenzenesulfonyl chloride (NsCl), have become indispensable in carbohydrate chemistry due to the unique properties of the resulting sulfonamide and sulfonate ester protecting groups. The strong electron-withdrawing nature of the nitro group imparts specific reactivity profiles that are highly advantageous for multi-step synthetic campaigns.

The primary application of NsCl is in the protection of primary amines, where it forms a stable sulfonamide. This nosyl group is exceptionally stable to a wide range of reaction conditions, including those used for glycosylation and the manipulation of other protecting groups. Crucially, the nosyl group can be selectively removed under mild conditions, a feature that is critical for the synthesis of complex oligosaccharides and glycoconjugates.

Furthermore, nitrobenzenesulfonyl chlorides are used to protect hydroxyl groups as sulfonate esters. These nosylate esters are not only stable protecting groups but also excellent leaving groups, which can be exploited in nucleophilic substitution reactions to introduce other functional groups or to form anhydro sugars.

Part 2: Experimental Protocols

Protocol 2.1: Selective N-Nosylation of Aminosugars

This protocol describes the selective protection of the amino group in a common aminosugar, such as glucosamine hydrochloride, using 2-nitrobenzenesulfonyl chloride.

Materials:

  • Glucosamine Hydrochloride

  • 2-Nitrobenzenesulfonyl chloride (NsCl)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane

  • Water

  • Acetone

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Silica gel for column chromatography

Procedure:

  • Dissolution: Dissolve glucosamine hydrochloride (1.0 eq) in a 1:1 mixture of dioxane and water.

  • Base Addition: Add sodium bicarbonate (3.0 eq) to the solution and stir until effervescence ceases. This neutralizes the hydrochloride and provides the basic conditions necessary for the reaction.

  • Nosylation: Cool the reaction mixture to 0 °C in an ice bath. Add a solution of 2-nitrobenzenesulfonyl chloride (1.1 eq) in acetone dropwise over 30 minutes. The slow addition helps to control the exothermicity of the reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of DCM:MeOH (e.g., 9:1 v/v).

  • Workup: Once the starting material is consumed, neutralize the reaction mixture with a dilute acid (e.g., 1M HCl) to pH ~5-6.

  • Extraction: Extract the aqueous phase with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography using a gradient of DCM:MeOH to afford the pure N-nosylated product.

Table 1: Representative Reaction Parameters for N-Nosylation

SubstrateEquivalents of NsClBase (Equivalents)Solvent SystemReaction Time (h)Typical Yield (%)
Glucosamine HCl1.1NaHCO₃ (3.0)Dioxane/Water4-685-95
Galactosamine HCl1.1NaHCO₃ (3.0)Dioxane/Water4-680-90
1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-β-D-glucopyranose1.2Pyridine (2.0)DCM2-3>90

Diagram 1: N-Nosylation Workflow

N_Nosylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Glucosamine Glucosamine HCl Dissolve Dissolve in Dioxane/Water Glucosamine->Dissolve AddBase Add NaHCO₃ Dissolve->AddBase Cool Cool to 0°C AddBase->Cool AddNsCl Add NsCl in Acetone Cool->AddNsCl Stir Stir at RT (4-6h) AddNsCl->Stir Neutralize Neutralize (pH 5-6) Stir->Neutralize Extract Extract (EtOAc) Neutralize->Extract Purify Purify (Silica Gel) Extract->Purify Product N-Nosyl Product Purify->Product

Caption: Workflow for the N-nosylation of aminosugars.

Protocol 2.2: Deprotection of the N-Nosyl Group

The selective removal of the N-nosyl group is a key advantage of this protecting group. The most common method involves a thiol-mediated reaction in the presence of a base.

Materials:

  • N-Nosylated carbohydrate

  • Thiophenol

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Silica gel for column chromatography

Procedure:

  • Dissolution: Dissolve the N-nosylated carbohydrate (1.0 eq) in anhydrous DMF.

  • Reagent Addition: Add potassium carbonate (5.0 eq) and thiophenol (3.0 eq) to the solution.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. The reaction can be gently heated to 40-50 °C to accelerate the process if necessary. Monitor the reaction by TLC.

  • Quenching: Upon completion, dilute the reaction mixture with ethyl acetate.

  • Washing: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to obtain the deprotected amine.

N_Nosyl_Deprotection N_Nosyl {N-Nosyl Carbohydrate | R-NH-SO₂-Ar-NO₂} Meisenheimer {Meisenheimer Complex | Intermediate} N_Nosyl->Meisenheimer + Thiophenolate Thiolate {Thiophenolate | Ph-S⁻} Base K₂CO₃ Thiophenol Thiophenol (Ph-SH) Thiophenol->Base generates Deprotonated_Amine {Deprotonated Amine | R-NH⁻} Meisenheimer->Deprotonated_Amine cleavage Final_Amine {Free Amine | R-NH₂} Deprotonated_Amine->Final_Amine protonation

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Hydroxy-3-nitrobenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Hydroxy-3-nitrobenzenesulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. We will delve into the causality behind procedural choices, offering field-proven insights to ensure robust and reproducible outcomes.

Part 1: Synthesis Overview and Key Challenges

The synthesis of 4-Hydroxy-3-nitrobenzenesulfonyl chloride is a multi-step process that requires careful control over reaction conditions to achieve high yields and purity. The overall pathway involves two primary electrophilic aromatic substitution reactions: the nitration of phenol followed by the chlorosulfonation of the desired ortho-isomer.

The primary challenges researchers face are:

  • Oxidative Degradation: Phenol is highly susceptible to oxidation by nitric acid, which can lead to the formation of tarry byproducts and significantly reduce yield.[1][2]

  • Isomer Control: The initial nitration of phenol produces a mixture of ortho- and para-nitrophenols, requiring an efficient separation step.[3][4]

  • Reaction Control: The strong activating effect of the hydroxyl group makes the phenol ring highly reactive, which can lead to uncontrolled polysubstitution if conditions are not optimized.[5][6]

  • Product Instability: The final sulfonyl chloride product is moisture-sensitive and can hydrolyze back to the corresponding sulfonic acid, complicating workup and purification.[7]

This guide will address each of these challenges in detail.

Experimental Workflow Diagram

The following diagram illustrates the recommended synthetic pathway.

G cluster_0 Step 1: Nitration of Phenol cluster_1 Step 2: Isomer Separation cluster_2 Step 3: Chlorosulfonation Phenol Phenol Nitration Nitration (Dilute HNO₃, 298 K) Phenol->Nitration IsomerMix Mixture of o- and p-nitrophenol Nitration->IsomerMix Separation Steam Distillation IsomerMix->Separation o_Nitrophenol o-Nitrophenol (Volatile) Separation->o_Nitrophenol Desired p_Nitrophenol p-Nitrophenol (Non-volatile byproduct) Separation->p_Nitrophenol Discard Chlorosulfonation Chlorosulfonation (ClSO₃H, Heat) o_Nitrophenol->Chlorosulfonation FinalProduct 4-Hydroxy-3-nitrobenzenesulfonyl chloride Chlorosulfonation->FinalProduct

Caption: Synthetic workflow for 4-Hydroxy-3-nitrobenzenesulfonyl chloride.

Part 2: Troubleshooting Guide (Q&A)

This section addresses specific problems encountered during the synthesis.

Q1: My nitration reaction is producing a low yield and a significant amount of dark, insoluble tar. What is causing this and how can I prevent it?

A1: This is the most common issue in this synthesis and is caused by the oxidative degradation of phenol. Phenol's electron-rich aromatic ring is highly activated by the hydroxyl group, making it not only reactive towards electrophilic substitution but also very susceptible to oxidation by nitric acid.[1][2]

Causality & Solution:

  • Cause: Using concentrated nitric acid or elevated temperatures promotes oxidation over nitration. The reaction between phenol and nitric acid can be complex and aggressive.[2]

  • Solution: Employ dilute nitric acid at a low temperature (around 298 K or 25°C).[3] The addition of nitric acid to the phenol solution should be done dropwise with vigorous stirring to dissipate heat and avoid localized areas of high concentration. This controlled approach favors the desired electrophilic substitution and minimizes the formation of tarry oxidation products.

Q2: I've successfully nitrated phenol, but how do I efficiently separate the desired o-nitrophenol from the p-nitrophenol isomer to improve my overall yield?

A2: The nitration of phenol typically yields a mixture of ortho- and para-nitrophenols.[4] The most effective and widely used method for their separation is steam distillation.

Causality & Solution:

  • Cause: The hydroxyl (-OH) group is an ortho, para-director, leading to the formation of both isomers.[3]

  • Solution: Separate the isomers based on their difference in volatility. o-Nitrophenol exhibits intramolecular hydrogen bonding (between the -OH and -NO2 groups), which reduces its boiling point and makes it volatile with steam. In contrast, p-nitrophenol engages in intermolecular hydrogen bonding, leading to a higher boiling point and making it non-volatile under the same conditions.[3][4] By passing steam through the reaction mixture, the o-nitrophenol will co-distill and can be collected, leaving the p-nitrophenol behind.

Q3: The final chlorosulfonation step is proceeding very slowly or not at all. What factors could be inhibiting this reaction?

A3: This issue typically stems from two factors: the deactivating effect of the nitro group on the aromatic ring and the quality of the chlorosulfonic acid.

Causality & Solution:

  • Cause: While the hydroxyl group is activating, the nitro group is strongly deactivating, making the second electrophilic substitution (chlorosulfonation) more difficult than the initial nitration.

  • Solution 1 - Reaction Conditions: Ensure a sufficient molar excess of the sulfonating agent. A molar ratio of at least 4:1 of chlorosulfonic acid to o-nitrophenol is often required to drive the reaction to completion.[8] The reaction also typically requires heating; temperatures between 100-130°C are common for similar chlorosulfonation reactions.[9]

  • Solution 2 - Reagent Quality: Chlorosulfonic acid is highly reactive and hygroscopic. It readily reacts with atmospheric moisture to form sulfuric acid and HCl, reducing its potency. Always use a fresh, unopened bottle or a properly stored, anhydrous sample of chlorosulfonic acid for the best results.

Q4: After the workup of the chlorosulfonation reaction, my final product is an oil or a low-melting solid that is difficult to purify. What are the likely impurities?

A4: The primary impurity is likely the corresponding 4-hydroxy-3-nitrobenzenesulfonic acid, formed by the hydrolysis of your desired sulfonyl chloride product. Unreacted o-nitrophenol could also be present.

Causality & Solution:

  • Cause: The sulfonyl chloride functional group is highly susceptible to nucleophilic attack by water.[7] Pouring the reaction mixture into a large volume of water for quenching, while necessary, can lead to hydrolysis if not done correctly.

  • Solution: The workup must be performed rapidly and at low temperatures. The reaction mixture should be quenched by pouring it slowly onto crushed ice with vigorous stirring. This precipitates the sulfonyl chloride while keeping it cold enough to minimize the rate of hydrolysis.[10] The crude product should be filtered quickly, washed with ice-cold water, and dried under vacuum. For purification, recrystallization from a non-polar or low-polarity solvent like petroleum ether or a mixture of hexane and ethyl acetate is recommended.[8]

Reaction Mechanism: Electrophilic Aromatic Substitution

Understanding the directing effects of the substituents is key to optimizing this synthesis.

G cluster_0 Directing Effects cluster_1 Reaction Pathway Logic OH_Group -OH Group (Activating, Ortho/Para Director) Increases electron density at o,p positions. Step1 Step 1: Nitration of Phenol -OH directs incoming -NO₂ to ortho & para positions. OH_Group->Step1 NO2_Group -NO₂ Group (Deactivating, Meta Director) Decreases electron density at o,p positions. Step2 Step 2: Chlorosulfonation of o-Nitrophenol -OH directs incoming -SO₂Cl to its para position (C4). -NO₂ directs incoming -SO₂Cl to its meta position (C4). Both groups direct to the same carbon. NO2_Group->Step2 Step1->Step2

Caption: Directing effects governing the regioselectivity of the synthesis.

Part 3: Frequently Asked Questions (FAQs)

  • Q: What are the most critical safety precautions for this synthesis?

    • A: Both nitric acid and chlorosulfonic acid are highly corrosive and strong oxidizing agents. The reactions are exothermic and produce toxic gases (e.g., HCl). All manipulations must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves. Ensure an emergency shower and eyewash station are accessible.

  • Q: How should I store the final 4-Hydroxy-3-nitrobenzenesulfonyl chloride product?

    • A: The product is moisture-sensitive.[7] It should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), in a cool, dry place away from moisture. A desiccator is highly recommended for long-term storage.

  • Q: Can I use thionyl chloride (SOCl₂) after sulfonation instead of chlorosulfonic acid directly?

    • A: Yes, this is a viable alternative two-step approach. You would first sulfonate the o-nitrophenol with sulfuric acid to form 4-hydroxy-3-nitrobenzenesulfonic acid. Then, you would treat the isolated sulfonic acid with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to form the sulfonyl chloride.[11] This method can sometimes offer better control but adds an extra step to the synthesis.

Part 4: Optimized Experimental Protocols & Data

Table 1: Optimized Reaction Parameters
ParameterStep 1: NitrationStep 2: Chlorosulfonation
Key Reactant Phenolo-Nitrophenol
Reagent Dilute Nitric Acid (e.g., 20-30%)Chlorosulfonic Acid (ClSO₃H)
Molar Ratio 1 : 1.1 (Phenol : HNO₃)1 : 4-5 (o-Nitrophenol : ClSO₃H)
Temperature 20-25°C (293-298 K)110-120°C
Reaction Time 1-2 hours3-4 hours
Key Considerations Slow, dropwise addition; efficient coolingAnhydrous conditions; controlled heating
Protocol 1: Nitration of Phenol and Isomer Separation
  • Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 20 g of phenol in 80 mL of water. Place the flask in an ice-water bath to maintain a temperature of 20-25°C.

  • Nitration: Slowly add a solution of 20 mL of dilute nitric acid (30%) dropwise from the dropping funnel over 30 minutes. Ensure the temperature does not exceed 25°C.

  • Reaction: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1.5 hours. A dark, oily layer of nitrophenols will form.

  • Workup: Cool the mixture and transfer it to a separatory funnel. Discard the lower aqueous layer. Wash the organic layer with water.

  • Steam Distillation: Set up a steam distillation apparatus. Add the crude nitrophenol mixture to the distillation flask with 200 mL of water. Pass steam through the mixture. The volatile o-nitrophenol will co-distill with water and solidify in the condenser or receiver as yellow needles.

  • Isolation: Collect the distillate until it runs clear. Filter the solidified o-nitrophenol, wash with cold water, and dry. The typical yield of o-nitrophenol is 35-40%.

Protocol 2: Chlorosulfonation of o-Nitrophenol
  • Setup: In a 250 mL three-necked flask equipped with a mechanical stirrer, a reflux condenser with a gas outlet connected to a trap (for HCl), and a dropping funnel, carefully add 60 mL (~105 g, 4.5 eq) of chlorosulfonic acid. Cool the flask in an ice bath.

  • Addition of Substrate: Slowly add 10 g of dry o-nitrophenol in small portions to the stirred chlorosulfonic acid over 30 minutes, keeping the temperature below 10°C.

  • Reaction: Once the addition is complete, remove the ice bath and slowly heat the mixture in an oil bath to 110-120°C. Maintain this temperature for 3 hours. HCl gas will evolve during this time.[9]

  • Quenching: Cool the reaction mixture to room temperature. In a separate large beaker, prepare 500 g of crushed ice. Very slowly and carefully, pour the reaction mixture onto the crushed ice with vigorous stirring.

  • Isolation: The solid product will precipitate. Filter the precipitate immediately using a Büchner funnel. Wash the solid thoroughly with several portions of ice-cold water until the washings are neutral to pH paper.

  • Drying & Purification: Press the solid as dry as possible on the filter, then dry it completely in a vacuum desiccator over P₂O₅. The crude product can be recrystallized from a suitable solvent if necessary. The expected yield is 75-85%.

References

  • Chemistry LibreTexts. (2020). 22.6: Electrophilic Substitution of Phenols. [Link]

  • ResearchGate. (n.d.). Synthesis of 4-chloro-3-nitrobenzene sulfonyl chloride with higher purity. [Link]

  • Google Patents. (2015). CN104592064A - Synthetic method of 2-aminophenol-4-sulfonamide.
  • Google Patents. (1995). US5436370A - Process for the preparation of 3-nitrobenzenesulfonyl chloride.
  • BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols. [Link]

  • Chemguide. (n.d.). ring reactions of phenol. [Link]

  • Quora. (2023). What are the typical reaction conditions and mechanisms for the nitration of phenols.... [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-nitrobenzenesulfonyl chloride. [Link]

  • ResearchGate. (n.d.). General synthetic route. (a) 3- or 4-nitrobenzenesulfonyl chloride.... [Link]

  • Wikipedia. (n.d.). Phenol. [Link]

  • Google Patents. (2008).
  • Molbase. (n.d.). 4-nitrobenzenesulfonyl chloride. [Link]

  • YouTube. (2022). Nitration of Phenol (A-Level Chemistry). [Link]

  • Google Patents. (2009). CN101570501B - Method for synthesizing p-nitrobenzenesulfonyl chloride.
  • Organic Syntheses. (n.d.). (A) - o-Nitrobenzenesulfonyl Chloride. [Link]

  • Google Patents. (1989).
  • ResearchGate. (n.d.). Optimization of reaction conditions. [Link]

  • Google Patents. (1950). US2511547A - Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride.

Sources

Technical Support Center: Optimizing Reactions with 4-Hydroxy-3-nitrobenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 4-Hydroxy-3-nitrobenzenesulfonyl chloride. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing its use in organic synthesis. 4-Hydroxy-3-nitrobenzenesulfonyl chloride is a highly reactive intermediate, valued for its ability to introduce the 4-hydroxy-3-nitrophenylsulfonyl moiety, a common pharmacophore and a precursor for further functionalization. However, its high reactivity, particularly its sensitivity to moisture, presents unique challenges. This document provides a structured approach to troubleshooting common issues and optimizing reaction conditions to ensure successful and reproducible outcomes.

Section 1: Frequently Asked Questions (FAQs) on Synthesis & Purity

This section addresses common queries regarding the preparation, purification, and quality assessment of 4-Hydroxy-3-nitrobenzenesulfonyl chloride.

Q1: What is the most common synthetic route for 4-Hydroxy-3-nitrobenzenesulfonyl chloride and what are the critical parameters?

The most direct method for synthesizing substituted benzenesulfonyl chlorides is the chlorosulfonation of the corresponding arene using chlorosulfonic acid.[1] For a related compound, 4-chloro-3-nitrobenzenesulfonyl chloride, the synthesis involves reacting o-chloronitrobenzene with an excess of chlorosulfonic acid.[2][3]

Adapting this for 4-Hydroxy-3-nitrobenzenesulfonyl chloride, the likely precursor would be 2-nitrophenol. The key parameters to control are:

  • Stoichiometry: A significant excess of chlorosulfonic acid (typically 4-5 molar equivalents) is used to act as both reactant and solvent, driving the reaction to completion.[2][3]

  • Temperature Control: The reaction is highly exothermic. The addition of the nitrophenol to chlorosulfonic acid must be done slowly and with efficient cooling. The reaction temperature is then carefully raised and maintained; for similar syntheses, temperatures range from 100-130°C.[2][3] Temperatures that are too high can lead to decomposition and colored byproducts.

  • Reaction Time: Reaction times are typically several hours (e.g., 4-10 hours) to ensure complete conversion.[2][3] Monitoring the evolution of HCl gas can indicate reaction progress.

Q2: My synthesis yield is consistently low. What are the most probable causes?

Low yields are a frequent issue, often stemming from the reagent's inherent reactivity.

  • Hydrolysis during Workup: This is the most common culprit. The sulfonyl chloride group is highly susceptible to hydrolysis, reacting with water to form the corresponding 4-hydroxy-3-nitrobenzenesulfonic acid.[4][5] This impurity is water-soluble and will be lost from the organic phase, reducing your isolated yield. To mitigate this, the reaction mixture should be quenched by pouring it onto crushed ice and water, and the precipitated product should be filtered and separated as quickly as possible.[5][6]

  • Incomplete Reaction: Insufficient reaction time or temperature can lead to unreacted starting material. Ensure the reaction has gone to completion before initiating workup.

  • Decomposition: Overheating during the reaction can cause decomposition. Strict temperature control is essential.[3]

Q3: I've isolated my product, but it appears wet or oily and is difficult to handle. How can I improve the isolation and purification?

This is typically due to residual water or impurities.

  • Efficient Workup: After quenching the reaction on ice-water, filter the solid product quickly. Wash the filter cake with cold water to remove residual acids, but minimize the contact time to prevent hydrolysis.[5] A final wash with a non-polar solvent like cold hexane can help displace water.

  • Recrystallization: For purification, recrystallization is often effective. A study on the synthesis of 4-chloro-3-nitrobenzenesulfonyl chloride reported successful recrystallization from a non-polar solvent like petroleum ether, which yielded a product with >99% purity.[2] Solvents like dichloromethane/hexane or toluene/hexane mixtures are also good candidates.

  • Drying: Ensure the final product is dried thoroughly under vacuum in the presence of a desiccant (e.g., P₂O₅) to remove all traces of water and prevent degradation during storage.

Section 2: Troubleshooting Guide for Sulfonylation Reactions

This guide addresses specific problems encountered when using 4-Hydroxy-3-nitrobenzenesulfonyl chloride to synthesize sulfonamides or sulfonate esters.

Problem 1: Low or No Product Formation in Sulfonylation Reaction
Possible Cause 1.1: Degraded Sulfonyl Chloride Reagent

The sulfonyl chloride may have hydrolyzed to the inactive sulfonic acid during storage. Sulfonyl chlorides are highly moisture-sensitive.[7][8]

Solution & Verification:

  • Confirm Reagent Quality: Check the melting point of your starting material. Pure 4-nitrobenzenesulfonyl chloride (a related compound) has a sharp melting point of 75-80°C.[8][9] A broad or depressed melting point suggests impurities.

  • Use Anhydrous Conditions: Always conduct reactions under an inert atmosphere (N₂ or Ar) using anhydrous solvents and glassware.

  • Use Fresh Reagent: If degradation is suspected, use a freshly opened bottle or a recently purified batch of the sulfonyl chloride.

Possible Cause 1.2: Insufficient Nucleophilicity or Base Strength

The reaction relies on the nucleophilic attack of an amine or alcohol on the electrophilic sulfur atom.[10] This process is typically facilitated by a non-nucleophilic base.

Solution & Verification:

  • Choice of Base: The base deprotonates the nucleophile (R-NH₂ → R-NH⁻) and neutralizes the HCl byproduct. Pyridine or triethylamine (Et₃N) are commonly used. For hindered or less reactive amines, a stronger base like DBU may be required.

  • Stoichiometry: Use at least 2 equivalents of the amine if it is to serve as both the nucleophile and the base, or use 1 equivalent of the nucleophile with 1.1-1.5 equivalents of a non-nucleophilic base like Et₃N.

Problem 2: Complex Product Mixture or Multiple Spots on TLC
Possible Cause 2.1: Unwanted Reactions of the Phenolic Hydroxyl Group

The free hydroxyl group on the benzene ring is also a nucleophile. It can potentially react intermolecularly with another molecule of the sulfonyl chloride, leading to polymeric byproducts, especially in the presence of a base.

Solution & Verification:

  • Protecting Groups: If intermolecular side reactions are a significant issue, consider protecting the phenolic hydroxyl group (e.g., as a methyl or benzyl ether) before performing the sulfonylation reaction. The protecting group can be removed in a subsequent step.

  • Control Reagent Addition: Add the sulfonyl chloride slowly to the solution of the nucleophile and base. This maintains a low concentration of the electrophile and favors the desired reaction over self-condensation.

Possible Cause 2.2: Reaction with a Nucleophilic Solvent

Using a nucleophilic solvent can lead to competitive side reactions. For instance, using an alcohol as a solvent when reacting with an amine will result in a mixture of the desired sulfonamide and the undesired sulfonate ester.

Solution & Verification:

  • Choose Inert Solvents: Always use non-nucleophilic, anhydrous solvents such as dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile (MeCN), or toluene.[7]

  • Solvent Purity: Ensure your solvent is truly anhydrous, as residual water will lead to hydrolysis.

Section 3: Experimental Protocols & Workflows

Protocol: General Procedure for the Synthesis of a Sulfonamide

This protocol provides a standardized, step-by-step methodology for the reaction of 4-Hydroxy-3-nitrobenzenesulfonyl chloride with a primary or secondary amine.

  • Preparation: Dry all glassware in an oven at 120°C for at least 4 hours and cool under a stream of dry nitrogen or argon.

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add the amine (1.0 eq.) and anhydrous dichloromethane (DCM, approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Base Addition: Add triethylamine (1.2 eq.) to the solution and stir for 5 minutes.

  • Reagent Addition: In a separate flask, dissolve 4-Hydroxy-3-nitrobenzenesulfonyl chloride (1.1 eq.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-20 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Quench the reaction by adding 1 M HCl (aq.) and transfer the mixture to a separatory funnel.

    • Separate the layers and extract the aqueous layer with DCM (2x).

    • Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization.

Data Presentation: Typical Reaction Parameters
ParameterConditionRationale
Solvent Dichloromethane (DCM), THF, AcetonitrileInert, aprotic solvents prevent side reactions.[7]
Base Triethylamine (Et₃N), Pyridine, DIPEANeutralizes HCl byproduct; activates the nucleophile.
Temperature 0°C to Room TemperatureInitial cooling controls the exothermic reaction; warming ensures completion.
Stoichiometry 1.1 eq. Sulfonyl Chloride, 1.2 eq. BaseA slight excess of the electrophile ensures full consumption of the limiting nucleophile.
Visualization: Diagrams & Workflows
General Sulfonylation Mechanism

The reaction proceeds via a nucleophilic attack on the highly electrophilic sulfur center.

Sulfonylation Mechanism cluster_reactants Reactants cluster_products Products RNH2 Amine (R-NH₂) SulfonylCl Ar-SO₂Cl RNH2->SulfonylCl Nucleophilic Attack Base Base (e.g., Et₃N) Base->RNH2 Deprotonation (optional) Sulfonamide Sulfonamide (Ar-SO₂-NHR) SulfonylCl->Sulfonamide Forms Product Salt [Base-H]⁺Cl⁻ SulfonylCl->Salt Releases Cl⁻

Caption: Mechanism of sulfonamide formation.

Troubleshooting Workflow for Low Yield

This decision tree provides a logical path for diagnosing the cause of low product yield in a sulfonylation reaction.

Troubleshooting Workflow start Low Yield Observed check_reagent Check Ar-SO₂Cl Quality (Melting Point, Appearance) start->check_reagent reagent_ok Reagent OK? check_reagent->reagent_ok check_conditions Review Reaction Conditions (Anhydrous? Inert atm?) reagent_ok->check_conditions Yes re_purify Action: Purify/Replace Reagent reagent_ok->re_purify No conditions_ok Conditions OK? check_conditions->conditions_ok check_stoich Verify Stoichiometry (Base, Nucleophile) conditions_ok->check_stoich Yes improve_setup Action: Dry Glassware/Solvents, Use Inert Atmosphere conditions_ok->improve_setup No stoich_ok Stoichiometry Correct? check_stoich->stoich_ok check_tlc Analyze TLC Data (Streaking? Unreacted SM?) stoich_ok->check_tlc Yes adjust_stoich Action: Adjust Equivalents, Consider Stronger Base stoich_ok->adjust_stoich No optimize_rxn Action: Increase Reaction Time/Temp, Check for Side Products check_tlc->optimize_rxn

Caption: Decision tree for troubleshooting low yield.

References
  • King, J. F., & Kice, J. L. (1980). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Advances in Physical Organic Chemistry, 17, 65-181. Available at: [Link]

  • Patel, R. P., & Price, C. C. (1957). The Alkaline Hydrolysis of Sulfonyl Chlorides. Journal of Organic Chemistry, 22(1), 23-25. Available at: [Link]

  • Robertson, R. E. (1971). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 49(9), 1441-1449. Available at: [Link]

  • Gnedin, B. G., Ivanov, S. N., & Shchukina, M. V. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. Journal of Organic Chemistry of the USSR, 24(4), 746-751. Available at: [Link]

  • Ivanov, S. N., Gnedin, B. G., & Kislov, V. V. (2004). Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in SAN Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. Russian Journal of Organic Chemistry, 40(5), 733-739. Available at: [Link]

  • Wikipedia. (n.d.). Sulfonyl halide. Retrieved from [Link]

  • Ren, R. X., et al. (2015). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules, 20(8), 13863-13874. Available at: [Link]

  • Adams, R., & Marvel, C. S. (1921). Benzenesulfonyl chloride. Organic Syntheses, 1, 21. Available at: [Link]

  • Wang, J., et al. (2010). Synthesis of 4-chloro-3-nitrobenzene sulfonyl chloride with higher purity. Journal of Chemical and Pharmaceutical Research, 2(4), 529-533. Available at: [Link]

  • Moody, C. J., & Newton, C. G. (2005). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 9(4), 407-412. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. Retrieved from [Link]

  • ChemSrc. (2024). 4-nitrobenzenesulfonyl chloride. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-nitrobenzenesulfonyl chloride. Retrieved from [Link]

  • Bentley, T. W., & Jones, R. O. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International Journal of Molecular Sciences, 9(5), 765-781. Available at: [Link]

  • Wang, Z. (2021). Reactions of Sulfonyl Chlorides and Unsaturated Compounds. Chinese Journal of Organic Chemistry, 41(1), 108-125. Available at: [Link]

  • Wertheim, E. (1922). (A) - o-Nitrobenzenesulfonyl Chloride. Organic Syntheses, 2, 471. Available at: [Link]

  • ResearchGate. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. Retrieved from [Link]

  • Organic Chemistry Tutor. (2023). Sulfonate Esters: Activation of Alcohols with Sulfonyl Chlorides. YouTube. Available at: [Link]

  • PubChemLite. (n.d.). 4-hydroxy-3-nitrobenzene-1-sulfonyl chloride. Retrieved from [Link]

  • GAF Corp. (1950). U.S. Patent 2,511,547. Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride.
  • Bayer AG. (1995). U.S. Patent 5,436,370. Process for the preparation of 3-nitrobenzenesulfonyl chloride.

Sources

preventing decomposition of 4-Hydroxy-3-nitrobenzenesulfonyl chloride during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Hydroxy-3-nitrobenzenesulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the decomposition of this valuable reagent during storage. Here, you will find troubleshooting advice, frequently asked questions, and detailed protocols to ensure the long-term stability and efficacy of your 4-Hydroxy-3-nitrobenzenesulfonyl chloride.

Understanding the Instability of 4-Hydroxy-3-nitrobenzenesulfonyl Chloride

4-Hydroxy-3-nitrobenzenesulfonyl chloride is a reactive compound, and its stability can be compromised by several factors, primarily moisture and elevated temperatures. The presence of three reactive functional groups—a sulfonyl chloride, a nitro group, and a hydroxyl group—on the benzene ring contributes to its susceptibility to degradation.

The principal decomposition pathway is the hydrolysis of the sulfonyl chloride group in the presence of water to form the corresponding 4-hydroxy-3-nitrobenzenesulfonic acid.[1][2][3][4] This process is often autocatalytic as the sulfonic acid and the released hydrochloric acid can further promote degradation.

Additionally, as a nitroaromatic compound, thermal decomposition is a concern.[5][6][7][8] Elevated temperatures can lead to the cleavage of the C-NO2 bond or isomerization of the nitro group, resulting in a complex mixture of degradation products and a loss of reactivity.[5]

Frequently Asked Questions (FAQs)

Q1: My 4-Hydroxy-3-nitrobenzenesulfonyl chloride has turned from a yellow to a brownish color. Is it still usable?

A color change often indicates decomposition. While a slight darkening may not significantly impact every application, a distinct brown color suggests the formation of degradation products. It is highly recommended to assess the purity of the material before use.

Q2: I stored my 4-Hydroxy-3-nitrobenzenesulfonyl chloride in a standard laboratory freezer. Is this sufficient?

While low temperature is beneficial, the primary concern is moisture. Standard freezers can have high relative humidity. If the container is not perfectly sealed, moisture can be introduced upon each opening. Therefore, storage in a desiccated environment is crucial.

Q3: Can I store 4-Hydroxy-3-nitrobenzenesulfonyl chloride under an inert atmosphere?

Yes, storing under an inert atmosphere such as argon or nitrogen is a highly effective way to prevent moisture-induced degradation.[9][10] This is particularly recommended for long-term storage or for high-purity applications.

Q4: What are the primary decomposition products I should look for?

The most common decomposition product is 4-hydroxy-3-nitrobenzenesulfonic acid, formed via hydrolysis. Other potential byproducts can arise from thermal decomposition of the nitro group.

Q5: Are there any materials I should avoid for storing this compound?

Avoid containers and utensils that can react with or be corroded by acidic byproducts of decomposition, such as hydrochloric acid. Use glass or other inert plastic containers. Ensure that all storage containers have tight-fitting seals.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Reduced reactivity in subsequent reactions Decomposition of the sulfonyl chloride group.Assess the purity of the starting material. If purity is compromised, a fresh vial should be used. For future prevention, strictly adhere to recommended storage conditions.
Inconsistent experimental results Inhomogeneous decomposition of the stored reagent.Ensure the entire batch of the reagent is thoroughly mixed before taking a sample. However, it is best to use a fresh, high-purity batch for critical experiments.
Formation of a viscous liquid or clumping of the solid Significant hydrolysis and absorption of moisture.The reagent is likely heavily decomposed and should be disposed of according to safety guidelines. Review storage procedures to prevent future occurrences.
Pressure buildup in the container Decomposition leading to the formation of gaseous byproducts.Handle with extreme caution in a well-ventilated fume hood. The reagent is likely unstable and should be disposed of appropriately.

Recommended Storage and Handling Protocols

To ensure the long-term stability of 4-Hydroxy-3-nitrobenzenesulfonyl chloride, the following storage and handling procedures are recommended:

Storage Conditions
Parameter Recommendation Rationale
Temperature Store at 2-8°C.[11]Low temperatures slow down the rate of decomposition reactions.
Atmosphere Store in a desiccated environment. For long-term storage, use an inert atmosphere (Argon or Nitrogen).[9][10]Minimizes contact with moisture, preventing hydrolysis.[12][13][14]
Container Use a tightly sealed, amber glass bottle.Protects from light and prevents moisture ingress.
Location Store in a well-ventilated, designated area for reactive and moisture-sensitive chemicals.Ensures safety in case of accidental spills or container failure.
Handling Protocol
  • Preparation : Before opening, allow the container to equilibrate to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold solid.

  • Inert Atmosphere : If possible, handle the compound in a glove box or under a stream of inert gas.

  • Dispensing : Use clean, dry spatulas and weighing boats. Promptly and securely reseal the container after dispensing.

  • Avoid Contamination : Do not return any unused material to the original container.

Visualizing Decomposition and Prevention

Decomposition Pathway

The primary decomposition pathway is hydrolysis.

A 4-Hydroxy-3-nitrobenzenesulfonyl chloride C 4-Hydroxy-3-nitrobenzenesulfonic acid + HCl A->C Hydrolysis B H2O (Moisture) B->C

Caption: Hydrolysis of 4-Hydroxy-3-nitrobenzenesulfonyl chloride.

Recommended Storage Workflow

start Receive Compound storage Store at 2-8°C in Desiccator under Inert Gas start->storage equilibration Equilibrate to Room Temp in Desiccator storage->equilibration handling Handle under Inert Atmosphere equilibration->handling reseal Tightly Reseal and Return to Storage handling->reseal end Use in Experiment handling->end reseal->storage

Caption: Recommended workflow for storing and handling the reagent.

Quality Control: Assessing Purity

Regularly assessing the purity of your 4-Hydroxy-3-nitrobenzenesulfonyl chloride is crucial, especially for sensitive applications.

Experimental Protocol: Purity Assessment by ¹H NMR
  • Sample Preparation : Accurately weigh approximately 5-10 mg of 4-Hydroxy-3-nitrobenzenesulfonyl chloride and dissolve it in a deuterated solvent that does not react with the compound, such as deuterochloroform (CDCl₃) or deuterated acetonitrile (CD₃CN).

  • Analysis : Acquire a ¹H NMR spectrum.

  • Interpretation : The presence of new peaks, particularly broad signals corresponding to acidic protons from the sulfonic acid, indicates decomposition. A pure sample will show a characteristic set of aromatic proton signals.

References

  • Tsang, W. (n.d.). Thermal Stability Characteristics of Nitroaromatic Compounds. DTIC.
  • King, J. F., & Khemani, K. C. (1989). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society, 111(6), 2162–2172.
  • Sigma-Aldrich. (n.d.). SAFETY DATA SHEET - 4-Nitrobenzenesulfonyl chloride.
  • Ivanov, S. N., Gnedin, B. G., & Kislov, V. V. (2004). Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. Russian Journal of Organic Chemistry, 40(5), 733–739.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - 4-Methyl-3-nitrobenzene-1-sulfonyl chloride.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - Benzenesulfonyl chloride, 4-nitro-.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - 3-Fluoro-4-nitrobenzenesulfonyl chloride.
  • Robertson, R. E. (1971). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 49(9), 1441–1449.
  • Brill, T. B., & James, K. J. (1993). Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatic Explosives. DTIC.
  • Haszeldine, R. N. (1955). Perfluoroalkyl derivatives of sulphur. Part VI. The hydrolysis of trifluoromethanesulphonyl chloride and the preparation of trifluoromethanesulphonic anhydride. Journal of the Chemical Society, 2901-2905.
  • Gnedin, B. G., Ivanov, S. N., & Shchukina, M. V. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. Journal of Organic Chemistry of the USSR, 24(4), 744-749. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 2 Influence of oxygen and moisture on the reactions of sulfonyl...
  • Brill, T. B., & James, K. J. (1993). Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatlc Explosives. ElectronicsAndBooks.
  • Thermo Fisher Scientific. (2012). SAFETY DATA SHEET - Benzenesulfonyl chloride, 3-nitro-.
  • V. V. Kislov, S. N. Ivanov, & B. G. Gnedin. (2006). Alternative mechanisms of thermal decomposition of o-nitrotoluene in the gas phase. Russian Chemical Bulletin, 55(1), 69-75.
  • Brill, T. B., & James, K. J. (1993). Kinetics and mechanisms of thermal decomposition of nitroaromatic explosives. Chemical Reviews, 93(8), 2667–2692. Retrieved from [Link]

  • CDH Fine Chemical. (n.d.). 4-NITRO BENZENE SULFONYL CHLORIDE CAS No 98-74-8.
  • Reddit. (2019). Does this reaction need to occur in under dry conditions? Will water react with the sulphonylchloride? Retrieved from [Link]

  • TCI Chemicals. (n.d.). SAFETY DATA SHEET - 3-Nitrobenzenesulfonyl Chloride.
  • CymitQuimica. (n.d.). CAS 97-08-5: 4-Chloro-3-nitrobenzenesulfonyl chloride.
  • Echemi. (n.d.). Buy 4-hydroxy-3-nitrobenzenesulfonyl chloride from JHECHEM CO LTD.
  • ACS Publications. (n.d.). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Retrieved from [Link]

  • Organic Syntheses. (n.d.). o-Nitrobenzenesulfonyl Chloride. Retrieved from [Link]

  • UCSD Blink. (2024). Chemical Compatibility Guidelines. Retrieved from [Link]

  • Google Patents. (n.d.). US5436370A - Process for the preparation of 3-nitrobenzenesulfonyl chloride.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]

  • Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. Retrieved from [Link]

  • University of Toronto. (n.d.). Chemical Compatibility & Storage. Retrieved from [Link]

  • EPA. (n.d.). Incompatible Chemicals Storage. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4-chloro-3-nitrobenzene sulfonyl chloride with higher purity. Retrieved from [Link]

  • ResearchGate. (n.d.). General synthetic route. (a) 3- or 4-nitrobenzenesulfonyl chloride,.... Retrieved from [Link]

  • PubMed Central. (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. Retrieved from [Link]

Sources

Technical Support Center: 4-Hydroxy-3-nitrobenzenesulfonyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for reactions involving 4-Hydroxy-3-nitrobenzenesulfonyl chloride. This guide is designed to provide in-depth, field-proven insights into the common challenges encountered during the synthesis of sulfonamides and related compounds using this versatile reagent. Our goal is to move beyond simple procedural lists and explain the underlying causality, empowering you to troubleshoot effectively and optimize your synthetic outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My sulfonamide yield is consistently low. What are the most likely causes and how can I fix this?

Low yields are a frequent frustration in sulfonamide synthesis, but the causes are generally systematic and can be addressed effectively. The issues almost always trace back to the stability of the sulfonyl chloride, the reaction conditions, or the nature of your amine.

The primary culprit is often the hydrolysis of the 4-Hydroxy-3-nitrobenzenesulfonyl chloride.[1][2] This reagent is highly electrophilic, which makes it effective for reacting with amines, but also renders it extremely susceptible to moisture. Even trace amounts of water in your solvent, on your glassware, or from the atmosphere can hydrolyze the sulfonyl chloride to the corresponding 4-hydroxy-3-nitrobenzenesulfonic acid. This sulfonic acid is unreactive towards the amine under these conditions and represents a direct loss of your starting material.

Another common factor is the choice of base and solvent. The base is critical for neutralizing the HCl generated during the reaction, driving the equilibrium towards the product. However, a suboptimal choice can hinder the reaction.[1] Similarly, the solvent must be completely dry (anhydrous) and capable of dissolving both the amine and the sulfonyl chloride.

Troubleshooting Workflow for Low Yields

start Low Yield Observed c1 Check for Reagent Hydrolysis start->c1 c2 Review Base & Solvent Choice c1->c2 No sol1 Use Fresh Reagent Ensure Anhydrous Conditions Work Under Inert Atmosphere (N2/Ar) c1->sol1 Yes c3 Assess Amine Reactivity c2->c3 No sol2 Use Anhydrous Solvent (e.g., DCM, THF) Use Non-Nucleophilic Base (e.g., Pyridine, Et3N) c2->sol2 Yes sol3 Increase Reaction Temperature Increase Reaction Time Add Catalyst (e.g., DMAP) c3->sol3 Yes/Possible

Caption: Troubleshooting workflow for low sulfonamide yields.

Summary of Causes and Solutions for Low Yield

Issue Potential Cause Recommended Solution
Reagent Decomposition Hydrolysis of sulfonyl chloride by moisture.Use a fresh bottle of 4-Hydroxy-3-nitrobenzenesulfonyl chloride. Ensure all glassware is oven- or flame-dried. Use anhydrous solvents. Run the reaction under an inert atmosphere (Nitrogen or Argon).[1][2]
Suboptimal Base The base is competing with the amine nucleophile (e.g., aqueous NaOH) or is too weak to neutralize HCl effectively.Use a non-nucleophilic organic base like pyridine or triethylamine (Et3N). These act as excellent HCl scavengers without consuming the sulfonyl chloride.[1]
Poor Amine Reactivity The amine is sterically hindered or electron-deficient (e.g., anilines with electron-withdrawing groups).Increase the reaction temperature or allow for a longer reaction time. The addition of a catalyst like 4-dimethylaminopyridine (DMAP) can significantly enhance the rate for less reactive amines.[2]
Incorrect Stoichiometry Insufficient amine to fully react with the sulfonyl chloride.Use a slight excess of the amine (e.g., 1.1 to 1.2 equivalents) to ensure the complete consumption of the more valuable sulfonyl chloride.[1]
Question 2: I'm observing multiple unexpected spots on my TLC plate. What are the likely side products?

The appearance of unexpected spots on a Thin Layer Chromatography (TLC) plate indicates the formation of side products. In sulfonamide synthesis, the side products are predictable and their formation can be minimized.

Common Side Products and Their Causes:

  • 4-Hydroxy-3-nitrobenzenesulfonic Acid: This is the hydrolysis product discussed previously. Being highly polar, it will typically have a very low Rf value on silica gel, often remaining at the baseline. Its presence is a clear indicator of moisture contamination.

  • Bis-Sulfonylated Amine: If you are using a primary amine (R-NH₂), it is possible for both hydrogen atoms on the nitrogen to react, forming a di-sulfonylated product (R-N(SO₂Ar)₂).[1] This is more likely to occur if the sulfonyl chloride is used in excess or if the reaction conditions are harsh.

  • Unreacted Amine: If your amine is the excess reagent, you will see it on the TLC. It can often be removed with an acidic wash during workup.

sub Amine (R-NH2) + Sulfonyl Chloride (Ar-SO2Cl) prod Sulfonamide (Ar-SO2-NHR) sub->prod Desired Path (Base) side1 Sulfonic Acid (Ar-SO2-OH) sub->side1 Side Reaction 1 (+ H2O) side2 Bis-Sulfonated Product (Ar-SO2-N(R)-SO2Ar) prod->side2 Side Reaction 2 (+ Ar-SO2Cl)

Caption: Desired reaction pathway versus common side reactions.

Mitigation Strategies:

  • To Prevent Bis-Sulfonation: Use the amine as the excess reagent (1.5 to 2 equivalents) or add the sulfonyl chloride slowly to a solution of the amine and base. This ensures the sulfonyl chloride is more likely to encounter an unreacted primary amine rather than the already formed monosulfonamide.

  • To Prevent Hydrolysis: Strictly adhere to anhydrous conditions as detailed in Question 1.

Question 3: How do I properly handle and store 4-Hydroxy-3-nitrobenzenesulfonyl chloride?

Proper handling and storage are non-negotiable for ensuring the reagent's efficacy and for laboratory safety.

  • Storage: The reagent is moisture-sensitive. It should be stored in a tightly sealed container, preferably in a desiccator away from light and moisture. The recommended storage temperature can be found on the product label.

  • Handling: 4-Hydroxy-3-nitrobenzenesulfonyl chloride is corrosive and can cause severe skin burns and eye damage.[3][4] It may also cause an allergic skin reaction.[5] Always handle this chemical inside a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[4][6]

  • Dispensing: When weighing and dispensing the solid, do so quickly to minimize exposure to atmospheric moisture. If possible, perform these operations in a glove box or under a stream of inert gas.

Key Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a Sulfonamide

This protocol provides a reliable starting point for the reaction of 4-Hydroxy-3-nitrobenzenesulfonyl chloride with a primary or secondary amine.

  • Preparation: Oven-dry all glassware (a round-bottom flask with a magnetic stir bar, condenser, and addition funnel) and allow it to cool to room temperature in a desiccator or under a stream of inert gas (N₂ or Ar).

  • Reaction Setup: Assemble the glassware. To the reaction flask, add the amine (1.1 mmol) and anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (0.1 M solution).

  • Addition of Base: Add triethylamine (1.5 mmol, ~1.5 eq) or pyridine to the solution and stir.

  • Addition of Sulfonyl Chloride: Dissolve 4-Hydroxy-3-nitrobenzenesulfonyl chloride (1.0 mmol) in a minimal amount of anhydrous DCM/THF in the addition funnel. Add this solution dropwise to the stirring amine solution at 0 °C (ice bath).

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

  • Monitoring: Monitor the reaction's progress by TLC. Develop the TLC plate in an appropriate solvent system (e.g., 30% ethyl acetate in hexanes). The disappearance of the limiting reagent (typically the sulfonyl chloride) indicates the reaction is complete. This can take anywhere from 1 to 24 hours depending on the amine's reactivity.

Protocol 2: Standard Aqueous Workup and Purification
  • Quenching: Once the reaction is complete, dilute the mixture with DCM.

  • Washing: Transfer the solution to a separatory funnel and wash sequentially with:

    • 1M HCl (to remove excess amine and triethylamine).

    • Saturated aqueous NaHCO₃ (to remove any unreacted starting material and acidic byproducts).

    • Brine (saturated NaCl solution) (to remove residual water).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The resulting crude solid or oil can be purified.

    • Recrystallization: This is the most common and effective method for purifying solid sulfonamides.[1] Common solvents include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes.

    • Silica Gel Chromatography: If recrystallization is ineffective, purify the crude product using column chromatography.

Analytical Methods for Reaction Monitoring

Effectively monitoring your reaction is key to achieving good results. Several analytical techniques are available for this purpose.[7]

  • Thin-Layer Chromatography (TLC): The quickest and most common method. It allows for qualitative assessment of the presence of starting materials, products, and byproducts.

  • High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques provide more sensitive and quantitative analysis, allowing for accurate determination of conversion and purity.[8] They are particularly useful in drug development for precise analysis of reaction mixtures.

References

  • common issues in sulfonamide synthesis and solutions. Benchchem.
  • Troubleshooting common issues in sulfonamide bond form
  • SAFETY DATA SHEET - 4-Nitrobenzenesulfonyl chloride. Sigma-Aldrich.
  • ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFIC
  • SAFETY DATA SHEET - 4-NITRO BENZENE SULFONYL CHLORIDE. CDH Fine Chemical.
  • SAFETY DATA SHEET - 4-Methyl-3-nitrobenzene-1-sulfonyl chloride. Fisher Scientific.
  • SAFETY DATA SHEET - 3-Nitrobenzenesulfonyl Chloride. TCI Chemicals.
  • Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry. PubMed Central.
  • Buy 4-hydroxy-3-nitrobenzenesulfonyl chloride

Sources

dealing with moisture sensitivity of 4-Hydroxy-3-nitrobenzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for 4-Hydroxy-3-nitrobenzenesulfonyl chloride. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges associated with the moisture sensitivity of this reagent. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-tested insights to ensure the success of your experiments.

I. Understanding the Challenge: The Inherent Reactivity of 4-Hydroxy-3-nitrobenzenesulfonyl chloride

4-Hydroxy-3-nitrobenzenesulfonyl chloride is a valuable reagent in organic synthesis, particularly for the preparation of sulfonamides and sulfonate esters. However, its utility is intrinsically linked to its reactivity, which also makes it highly susceptible to hydrolysis. The sulfonyl chloride functional group is electrophilic and readily reacts with nucleophiles, with water being a common and often unavoidable nucleophile in a laboratory setting.

The Hydrolysis Reaction: A Competing Pathway

The primary challenge when working with 4-Hydroxy-3-nitrobenzenesulfonyl chloride is its reaction with water, which leads to the formation of the corresponding sulfonic acid. This hydrolysis pathway is often irreversible and consumes the reagent, leading to lower yields of the desired product. The mechanism of hydrolysis for sulfonyl chlorides can proceed through different pathways depending on the reaction conditions, but the outcome is consistently the decomposition of the starting material.[1][2][3][4]

Hydrolysis_Mechanism

II. Frequently Asked Questions (FAQs)

This section addresses common questions and concerns regarding the handling and use of 4-Hydroxy-3-nitrobenzenesulfonyl chloride.

Q1: My yield of the desired sulfonamide is consistently low. Could moisture be the culprit?

A1: Yes, low yields are a classic symptom of premature hydrolysis of the sulfonyl chloride.[5] Even trace amounts of water in your reaction solvent, on your glassware, or in the starting amine can significantly impact the outcome. The sulfonic acid byproduct is unreactive in the desired sulfonylation reaction, effectively reducing the concentration of your active reagent.

Q2: How can I visually identify if my 4-Hydroxy-3-nitrobenzenesulfonyl chloride has decomposed?

A2: While a pristine sample should be a crystalline solid, decomposition can lead to several observable changes:

  • Color Change: A darkening of the material, often to a brownish or blackish hue, can indicate decomposition.[6]

  • Physical State: The material may become oily or gummy as it hydrolyzes.

  • Gas Evolution: In some cases, the decomposition of sulfonyl chlorides can release gases like sulfur dioxide (SO₂) and hydrogen chloride (HCl).[6]

Q3: What are the ideal storage conditions for 4-Hydroxy-3-nitrobenzenesulfonyl chloride?

A3: To maximize the shelf-life of the reagent, it should be stored in a tightly sealed container in a cool, dry place.[7] A desiccator or a glovebox with an inert atmosphere is highly recommended for long-term storage. Avoid storing it in areas with high humidity.

Q4: Can I use a standard aqueous workup for my reaction?

A4: While an aqueous workup may be necessary to remove water-soluble byproducts, it should be performed with caution. If required, the workup should be done quickly and at a low temperature to minimize hydrolysis of any unreacted sulfonyl chloride or the desired product, which may also have some moisture sensitivity.[5][6] The low solubility of some aryl sulfonyl chlorides in water can offer some protection during a rapid aqueous workup.[6]

III. Troubleshooting Guides

This section provides detailed, step-by-step protocols to mitigate the effects of moisture in your experiments.

Issue 1: Low or No Product Formation

This is the most common issue and is almost always linked to the presence of water.

Troubleshooting Workflow:

Troubleshooting_Low_Yield

Detailed Steps:

1. Verify Reagent Integrity:

  • Visual Inspection: Check for any of the signs of decomposition mentioned in FAQ Q2.

  • Analytical Confirmation (Optional but Recommended): If you have access to NMR or IR spectroscopy, you can confirm the presence of the sulfonyl chloride and the absence of significant sulfonic acid.

2. Ensure Anhydrous Solvent:

  • Use Freshly Opened Anhydrous Solvent: Commercially available anhydrous solvents are a good starting point.

  • Dry Your Own Solvent: For highly sensitive reactions, it is best to dry your own solvents.

    Solvent Recommended Drying Agent(s) Notes
    Dichloromethane (DCM)Calcium hydride (CaH₂)Stir over CaH₂ and distill prior to use.[8]
    Tetrahydrofuran (THF)Sodium/benzophenoneDistill from the deep blue ketyl radical.[9]
    Acetonitrile (MeCN)Calcium hydride (CaH₂) or Phosphorus pentoxide (P₄O₁₀)Stir over the drying agent and distill.[9]
    TolueneSodium/benzophenoneDistill from the deep blue ketyl radical.[8]

3. Use Dry Glassware:

  • Oven Drying: All glassware should be oven-dried at a minimum of 125°C overnight and allowed to cool in a desiccator or under a stream of inert gas.[10][11]

  • Flame Drying: For the most rigorous exclusion of moisture, flame-dry the assembled apparatus under a vacuum and then backfill with an inert gas.[12]

4. Maintain an Inert Atmosphere:

  • Nitrogen or Argon Balloon: For simple reactions, a balloon filled with nitrogen or argon attached to the reaction flask via a needle can provide a positive pressure of inert gas.[13][14]

  • Schlenk Line: For more complex or longer reactions, using a Schlenk line allows for more robust control of the inert atmosphere.[11]

Experimental Protocol: Setting up a Reaction Under an Inert Atmosphere

  • Assemble your oven-dried glassware while it is still warm.

  • Attach a rubber septum to the main opening of the reaction flask.

  • Insert a needle connected to a nitrogen or argon line (or balloon) through the septum.

  • Insert a second "exit" needle to allow the air in the flask to be displaced.

  • Flush the flask with the inert gas for several minutes.

  • Remove the exit needle. The flask is now under a positive pressure of inert gas.

  • Add your anhydrous solvent and reagents via syringe through the septum.

5. Optimize Reaction Conditions:

  • Order of Addition: In many cases, it is beneficial to add the amine (or other nucleophile) to the reaction flask first, followed by the dropwise addition of a solution of 4-Hydroxy-3-nitrobenzenesulfonyl chloride. This ensures that the more nucleophilic amine is present to react with the sulfonyl chloride as it is introduced, outcompeting the reaction with trace water.[15]

  • Use of a Non-Nucleophilic Base: If your reaction requires a base to scavenge the HCl byproduct, use a non-nucleophilic, anhydrous base such as triethylamine or pyridine that has been dried over potassium hydroxide (KOH).

Issue 2: Product Contaminated with Sulfonic Acid

If your reaction proceeds but the final product is difficult to purify due to contamination with the sulfonic acid byproduct, consider the following:

Troubleshooting Steps:

  • Modified Workup:

    • After the reaction is complete, quench the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will deprotonate the sulfonic acid, forming the corresponding sulfonate salt, which is typically more water-soluble and can be removed during an aqueous extraction.

    • Extract your desired product into an organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic layer several times with water and then with brine to remove the sulfonate salt and any other aqueous-soluble impurities.

  • Chromatography:

    • If the sulfonic acid byproduct is not completely removed by extraction, column chromatography is often an effective purification method. The polarity difference between the desired product (e.g., a sulfonamide) and the highly polar sulfonic acid is usually significant enough to allow for good separation.

IV. Concluding Remarks

The successful use of 4-Hydroxy-3-nitrobenzenesulfonyl chloride hinges on the meticulous exclusion of water from the reaction system. By understanding the principles of its moisture sensitivity and implementing the rigorous techniques outlined in this guide, researchers can significantly improve the reliability and yield of their synthetic endeavors. Always prioritize the use of dry reagents, solvents, and glassware, and maintain an inert atmosphere throughout the experiment.

V. References

  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. [Link]

  • Delloyd's Lab-Tech. (n.d.). Solvent drying and drying agents. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, May 6). Drying Agents. Retrieved from [Link]

  • Scribd. (n.d.). Drying Agents for Organic Solvents. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, May 6). 3.2: Drying Agents. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, May 6). 1.3C: Transferring Methods - Inert Atmospheric Methods. Retrieved from [Link]

  • King, J. F., & Hillhouse, J. H. (1979). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society, 101(23), 7136–7145. [Link]

  • Organic Lab Techniques. (2022, February 1). Inert Atmosphere, with no O2 [Video]. YouTube. [Link]

  • Organic Lab Techniques. (2022, February 1). Inert Atmosphere [Video]. YouTube. [Link]

  • King, J. F., & Lee, T. M. (1981). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Canadian Journal of Chemistry, 59(2), 356-361. [Link]

  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • Gnedin, B. G., Ivanov, S. N., & Shchukina, M. V. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. Journal of Organic Chemistry of the USSR (English Translation), 24(4), 748-754. [Link]

  • WordPress. (n.d.). Oxidation of Dialkyl Sulphides to Sulfonyl Chlorides. Retrieved from [Link]

  • Ivanov, S. N., Gnedin, B. G., & Kislov, V. V. (2004). Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. Russian Journal of Organic Chemistry, 40(5), 733-739. [Link]

  • Molecular Inorganic Chemistry, Utrecht University. (2008, April 12). Working with air and moisture sensitive compounds. Retrieved from [Link]

  • Reddit. (2020, July 22). Any tips on cleaning up SO2Cl2 chlorination reactions? Retrieved from [Link]

  • Reddit. (2019, May 28). Does this reaction need to occur in under dry conditions? Will water react with the sulphonylchloride? Retrieved from [Link]

  • DC Fine Chemicals. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4-chloro-3-nitrobenzene sulfonyl chloride with higher purity. Retrieved from [Link]

  • Organic Syntheses. (n.d.). o-Nitrobenzenesulfonyl Chloride. Retrieved from [Link]

  • Google Patents. (n.d.). US2511547A - Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride. Retrieved from

  • Google Patents. (n.d.). US5436370A - Process for the preparation of 3-nitrobenzenesulfonyl chloride. Retrieved from

  • Pharmaffiliates. (n.d.). CAS No : 98-74-8 | Product Name : 4-Nitrobenzenesulfonyl chloride. Retrieved from [Link]

Sources

Technical Support Center: Purification of 4-Hydroxy-3-nitrobenzenesulfonyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Hydroxy-3-nitrobenzenesulfonyl chloride and its derivatives. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the unique purification challenges posed by this class of compounds. As a Senior Application Scientist, my goal is to blend technical accuracy with practical, field-tested insights to help you navigate these challenges effectively.

The inherent reactivity of the sulfonyl chloride group, combined with the electronic effects of the nitro and hydroxyl substituents, creates a complex purification landscape.[1] These molecules are susceptible to hydrolysis, are often thermally sensitive, and can be challenging to separate from structurally similar impurities.[2] This guide is structured to address these specific issues head-on.

Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format, focusing on the causality behind the issues and providing actionable solutions.

Question 1: My reaction work-up results in a low yield, and I suspect the product is degrading. How can I minimize product loss?

Answer: This is a classic and critical issue. The primary culprit is the high reactivity of the sulfonyl chloride functional group, which readily hydrolyzes to the corresponding sulfonic acid in the presence of water.[1][3] The rate of hydrolysis can be significant, especially under neutral or alkaline conditions.[4] The presence of the activating nitro group can further enhance the electrophilicity of the sulfur center, making it even more susceptible to nucleophilic attack by water.

Core Problem: Hydrolysis of the -SO₂Cl group to -SO₃H.

Troubleshooting Steps:

  • Use Anhydrous Conditions: Throughout the synthesis and work-up, rigorously exclude moisture. Use oven-dried glassware and anhydrous solvents.

  • Perform a Rapid, Cold Aqueous Wash: If an aqueous work-up is unavoidable to remove inorganic salts or water-soluble reagents, it must be performed quickly and at low temperatures (0-5 °C).[2] Use a pre-chilled separation funnel and brine to wash the organic layer. The high salt concentration in brine reduces the solubility of your organic product and can help to "drive" it into the organic phase.

  • Acidify the Wash: The hydrolysis of sulfonyl chlorides can be catalyzed by base.[5] Washing with a dilute, cold acidic solution (e.g., 1M HCl) can help to suppress hydrolysis compared to washing with neutral water.

  • Avoid Bicarbonate Washes: Do not use sodium bicarbonate or other basic solutions for neutralization if your compound has a free phenolic hydroxyl group. This will deprotonate the phenol, forming a phenoxide, which can increase water solubility and potentially lead to other side reactions.

  • Immediate Drying and Concentration: After the aqueous wash, immediately dry the organic layer over a robust drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter and concentrate the solvent under reduced pressure at a low temperature. Do not let the solution sit for extended periods.[6]

Question 2: My crude product is a persistent, dark-colored oil that refuses to crystallize. What are the likely causes and how can I purify it?

Answer: This is a common frustration that typically points to the presence of impurities that inhibit the formation of a crystal lattice. For 4-hydroxy-3-nitrobenzenesulfonyl chloride derivatives, several factors could be at play.

Potential Causes:

  • Residual Solvent: Even small amounts of solvent can prevent crystallization.

  • Isomeric Impurities: The initial nitration of the parent phenol can sometimes yield small amounts of other isomers (e.g., 2-nitro or dinitro species), which are structurally very similar to your target compound and can disrupt crystallization.

  • Sulfonic Acid Contamination: As discussed in Q1, hydrolysis leads to the formation of the corresponding sulfonic acid, which is highly polar and can interfere with crystallization.[7]

  • Diaryl Sulfone Byproducts: During the chlorosulfonation step, the formation of a diaryl sulfone byproduct is a known side reaction.[6] This occurs when a molecule of the starting material or product reacts with another sulfonyl chloride molecule.

Purification Strategy Flowchart:

G A Crude Product (Oil) B Attempt High-Vacuum Drying (Low Temperature) A->B C Did it solidify? B->C D Yes C->D E No C->E F Attempt Recrystallization D->F G Attempt Flash Column Chromatography E->G H Pure Solid F->H G->H G cluster_0 Purity Assessment A Initial Check: ¹H NMR B Looks Pure? A->B F Poor Reactivity? B->F But... C Confirm with GC-MS G Re-purify C->G Impurity Detected D Confirm with Titration D->G Low Titer E Confirm with Melting Point E->G Broad/Low M.P. F->C F->D F->E

Sources

Technical Support Center: Enhancing the Selectivity of 4-Hydroxy-3-nitrobenzenesulfonyl Chloride (HNSC) Labeling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Hydroxy-3-nitrobenzenesulfonyl chloride (HNSC) labeling. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions to help you achieve optimal selectivity and efficiency in your labeling experiments. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to ensure your success.

Frequently Asked Questions (FAQs)

What is 4-Hydroxy-3-nitrobenzenesulfonyl chloride (HNSC) and what is it used for?

4-Hydroxy-3-nitrobenzenesulfonyl chloride (HNSC) is a chemical reagent used for the covalent modification of proteins and other biomolecules. Its primary utility lies in its reactive sulfonyl chloride group, which can form stable sulfonamide bonds with primary amines, such as the N-terminus of a protein or the side chain of a lysine residue. The presence of the hydroxyl and nitro groups on the benzene ring modulates the reactivity of the sulfonyl chloride and provides a basis for controlling selectivity.

What functional groups does HNSC react with?

HNSC is primarily reactive towards nucleophiles. The main targets in a biological context are:

  • Primary amines (-NH₂): The ε-amino group of lysine residues and the α-amino group at the N-terminus of a protein react with the sulfonyl chloride to form highly stable sulfonamides.

  • Secondary amines: These also react to form sulfonamides.[1][2]

  • Phenols: The hydroxyl group of tyrosine residues can react with the sulfonyl chloride to form sulfonate esters.[3]

  • Water (Hydrolysis): The sulfonyl chloride group can react with water, leading to its hydrolysis into the corresponding sulfonic acid. This is a competing reaction that can reduce labeling efficiency.

How does HNSC compare to other amine-labeling reagents like NHS esters?

HNSC and N-hydroxysuccinimide (NHS) esters are both used for labeling primary amines, but they have different chemical properties:

Feature4-Hydroxy-3-nitrobenzenesulfonyl chloride (HNSC)N-Hydroxysuccinimide (NHS) Esters
Reactive Group Sulfonyl chloride (-SO₂Cl)Activated ester
Bond Formed Sulfonamide (-SO₂-NH-)Amide (-CO-NH-)
Primary Target Primary and secondary aminesPrimary amines
Potential Side Reactions Reaction with phenols (tyrosine), hydrolysisHydrolysis
pH Dependence Reaction with amines is favored at moderately basic pH (8-9.5)Reaction with amines is favored at moderately basic pH (8-9)

The sulfonamide bond formed by HNSC is generally more stable to hydrolysis than the amide bond formed by NHS esters. However, the potential for reaction with tyrosine presents a selectivity challenge that must be carefully managed.

What are the key factors influencing the selectivity of HNSC labeling?

The selectivity of HNSC labeling is primarily influenced by pH . The pH of the reaction buffer dictates the protonation state of the target functional groups, which in turn determines their nucleophilicity.

  • Primary Amines (Lysine, N-terminus): These have a pKa of ~9-10.5. At a pH below their pKa, they are protonated (-NH₃⁺) and are poor nucleophiles. As the pH increases above their pKa, they become deprotonated (-NH₂) and are highly nucleophilic.

  • Phenols (Tyrosine): The hydroxyl group of tyrosine has a pKa of ~10.5. It is a weak nucleophile when protonated. Deprotonation at higher pH values increases its nucleophilicity, making it more susceptible to reaction with HNSC.

By carefully controlling the pH, you can favor the reaction with one functional group over another.

What is the optimal pH for HNSC labeling?

The optimal pH depends on the desired selectivity:

  • For selective labeling of primary amines: A pH range of 8.0 to 9.5 is recommended. In this range, a significant fraction of primary amines will be deprotonated and nucleophilic, while the majority of tyrosine residues will remain protonated, thus minimizing the formation of sulfonate esters.

  • For labeling of tyrosine: A higher pH (>10) would be required to deprotonate the tyrosine hydroxyl group. However, this is generally not recommended as it will also lead to rapid hydrolysis of the HNSC reagent and non-selective labeling of amines. If tyrosine labeling is desired, alternative reagents specifically designed for this purpose should be considered.[4]

How should I prepare and store HNSC?

HNSC is sensitive to moisture and should be stored in a desiccator at the recommended temperature. For labeling reactions, it is best to prepare a fresh stock solution of HNSC in an anhydrous, water-miscible organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) immediately before use. Add the HNSC stock solution to the buffered protein solution to initiate the reaction.

Troubleshooting Guide

Problem 1: Low Labeling Efficiency

Q: My protein/peptide is not getting labeled, or the labeling yield is very low. What are the possible causes and how can I fix it?

A: Low labeling efficiency is a common problem that can be traced back to several factors. Follow this guide to troubleshoot the issue.

Possible Causes and Solutions
  • Incorrect pH of Reaction Buffer:

    • Why it happens: If the pH is too low (e.g., < 7.5), the target primary amines will be protonated (-NH₃⁺) and will not be sufficiently nucleophilic to react with the HNSC.

    • How to fix it:

      • Verify the pH of your reaction buffer.

      • Use a buffer in the pH range of 8.0-9.5 for selective amine labeling.

      • Consider using a buffer with a pKa in this range, such as borate or bicarbonate. Avoid buffers containing primary amines, such as Tris, as they will compete with your target for the HNSC reagent.

  • Hydrolysis of HNSC Reagent:

    • Why it happens: HNSC is susceptible to hydrolysis, especially at high pH and in aqueous solutions. If the reagent has been exposed to moisture or if the reaction time is too long at a high pH, a significant portion of the HNSC may be inactivated.

    • How to fix it:

      • Always use freshly prepared HNSC stock solutions in an anhydrous solvent (DMF or DMSO).

      • Minimize the time between adding the HNSC stock to your reaction buffer and the start of the labeling reaction.

      • Consider performing the reaction at a lower temperature (e.g., 4°C) to slow down the rate of hydrolysis, but be prepared to increase the reaction time.

  • Insufficient Molar Excess of HNSC:

    • Why it happens: A sufficient molar excess of HNSC is needed to drive the reaction to completion, especially if the protein concentration is low or if hydrolysis is competing with the labeling reaction.

    • How to fix it:

      • Increase the molar excess of HNSC. A good starting point is a 10- to 20-fold molar excess over the protein. You may need to optimize this for your specific target.

  • Inaccessible Target Residues:

    • Why it happens: The target lysine residues or the N-terminus of your protein may be buried within the protein's three-dimensional structure and therefore inaccessible to the HNSC reagent.

    • How to fix it:

      • If possible, perform the labeling under partially denaturing conditions (e.g., with low concentrations of urea or guanidinium chloride). Note that this may affect the protein's activity.

      • Analyze the structure of your protein to determine the accessibility of the target amines.

Problem 2: Poor Selectivity / Non-specific Labeling

Q: I am observing labeling on residues other than my target primary amines, such as tyrosine. How can I improve the selectivity?

A: Achieving high selectivity is critical for obtaining a homogeneously labeled product. Here’s how to address non-specific labeling.

pH is the Master Variable for Selectivity

The key to enhancing selectivity lies in exploiting the different pKa values of the competing nucleophiles.

Caption: pH-dependent selectivity of HNSC labeling.

Troubleshooting Steps
  • Optimize the Reaction pH:

    • Why it happens: As explained in the FAQs, a pH above 10 will significantly deprotonate tyrosine residues, making them reactive towards HNSC.

    • How to fix it:

      • Lower the reaction pH to the recommended range of 8.0-9.5. This will keep tyrosine protonated and non-nucleophilic while still allowing for the reaction with deprotonated primary amines.

      • Perform a pH titration experiment (e.g., from pH 7.5 to 9.5) to find the optimal pH for your specific protein that maximizes amine labeling while minimizing tyrosine modification.

  • Protect Tyrosine Residues:

    • Why it happens: If lowering the pH is not sufficient or if you need to work at a higher pH for other reasons, the tyrosine hydroxyl group can be protected.

    • How to fix it:

      • Consider using a reversible protecting group for the tyrosine hydroxyl group, such as a tert-butyl (tBu) ether, although this adds complexity to the workflow.[5][6]

  • Control Reaction Time and Temperature:

    • Why it happens: Longer reaction times and higher temperatures can increase the likelihood of side reactions.

    • How to fix it:

      • Minimize the reaction time. Perform a time-course experiment to determine the minimum time required to achieve sufficient labeling of the target amines.

      • Conduct the reaction at a lower temperature (e.g., 4°C or on ice) to reduce the rate of side reactions.

Problem 3: Reagent Instability and Hydrolysis

Q: My HNSC reagent seems to have lost activity, or I suspect it's hydrolyzing too quickly. What should I do?

A: HNSC is a reactive chemical and requires careful handling to maintain its activity.

Best Practices for HNSC Handling

HNSC_Workflow Store Store HNSC in desiccator Prepare Prepare fresh stock in anhydrous DMSO/DMF Store->Prepare Immediately before use Add Add stock to protein solution Prepare->Add React Incubate for optimized time Add->React Quench Quench reaction with primary amine React->Quench

Caption: Recommended workflow for HNSC labeling.

  • Proper Storage:

    • Store HNSC under desiccated conditions to prevent exposure to moisture. Follow the manufacturer's recommendations for storage temperature.

  • Fresh Stock Solutions:

    • Do not use old stock solutions of HNSC. Prepare a fresh solution in anhydrous DMF or DMSO immediately before each experiment.

  • Monitor Reaction Conditions:

    • Avoid excessively high pH values (> 9.5) and high temperatures, as these will accelerate the rate of hydrolysis.

Problem 4: Issues with Labeled Product Purification and Analysis

Q: I am having trouble purifying my HNSC-labeled protein/peptide, or I am getting unexpected results in my mass spectrometry analysis. How can I troubleshoot this?

A: Proper quenching and purification are essential for obtaining a clean, analyzable product.

Purification and Analysis Troubleshooting
  • Incomplete Quenching:

    • Why it happens: If the reaction is not properly quenched, residual HNSC can continue to react with other molecules, including the purification matrix or other proteins, leading to artifacts.

    • How to fix it:

      • Ensure that you are using a sufficient excess of a quenching reagent that contains a primary amine (e.g., 50-100 mM Tris or glycine).

      • Allow the quenching reaction to proceed for at least 30 minutes at room temperature.

  • pH-dependent Solubility of the Product:

    • Why it happens: The sulfonamide formed from the reaction of HNSC with a primary amine has an acidic proton on the nitrogen, similar to the principle of the Hinsberg test.[1][7] This means that at high pH, the sulfonamide will be deprotonated and may have different solubility properties than at neutral or acidic pH.

    • How to fix it:

      • Be mindful of the pH during purification. If you are using ion-exchange chromatography, for example, the charge of your labeled protein may be different than expected.

      • Size-exclusion chromatography is often a good choice for separating the labeled protein from excess reagent and quenching agent.

  • Mass Spectrometry Analysis:

    • Expected Mass Shift: The addition of HNSC to a primary amine results in the formation of a sulfonamide and the loss of HCl. The mass of the added group is C₆H₄NO₅S.

      • Molecular Weight of HNSC (C₆H₄ClNO₅S): 237.6 g/mol

      • Molecular Weight of HCl: 36.5 g/mol

      • Expected Mass Shift = 237.6 - 36.5 = 201.1 Da

    • Troubleshooting Unexpected Masses:

      • +219 Da: This could indicate the addition of the hydrolyzed HNSC (sulfonic acid) to the protein.

      • +201.1 Da on Tyrosine: This would indicate the formation of a sulfonate ester with tyrosine.

      • Multiple additions: If you see multiple additions of 201.1 Da, it means that multiple lysine residues or the N-terminus have been labeled.

    • Fragmentation Analysis: In tandem MS (MS/MS), the sulfonamide bond is stable. Fragmentation will likely occur along the peptide backbone, and the fragment ions containing the labeled residue will show the corresponding mass shift.[8][9]

Experimental Protocols

General Protocol for Selective Amine Labeling with HNSC
  • Protein Preparation:

    • Prepare your protein in a buffer at a concentration of 1-5 mg/mL. The buffer should not contain any primary amines. A good choice is 100 mM sodium borate or sodium bicarbonate, pH 8.5.

  • HNSC Stock Solution Preparation:

    • Immediately before use, dissolve HNSC in anhydrous DMF or DMSO to a concentration of 10-50 mM.

  • Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the HNSC stock solution to the protein solution.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C. The optimal time and temperature should be determined empirically for your specific protein.

  • Quenching the Reaction:

    • Add a quenching buffer containing a primary amine (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.

    • Incubate for 30 minutes at room temperature to ensure all unreacted HNSC is quenched.

  • Purification:

    • Remove the excess HNSC, quenching reagent, and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis.

Protocol for Verifying Labeling by Mass Spectrometry
  • Sample Preparation:

    • Take an aliquot of your purified, labeled protein.

    • If it is a large protein, perform a tryptic digest to generate smaller peptides.

  • LC-MS/MS Analysis:

    • Analyze the intact protein or the peptide digest by LC-MS/MS.

  • Data Analysis:

    • Look for the expected mass shift of +201.1 Da on the intact protein or on peptides containing lysine residues or the N-terminus.

    • In the MS/MS spectra of labeled peptides, the b- and y-ions containing the modification will show the corresponding mass increase.

References

  • Chemistry Learner. (n.d.). Hinsberg Test: Definition, Procedure, and Mechanism. Retrieved from [Link]

  • Virtudaso, B. (n.d.). Experiment 15: Hinsberg's Method For Characterizing Primary, Secondary, and Tertiary Amines. Scribd. Retrieved from [Link]

  • CK-12 Foundation. (n.d.). Discuss the Hinsberg test for distinguishing primary, secondary, and tertiary amines. Retrieved from [Link]

  • Khan Academy. (n.d.). Hinsberg test. Retrieved from [Link]

  • Vedantu. (n.d.). Hinsberg Reagent and Test: Distinguishing Amines Easily. Retrieved from [Link]

  • Hamed, E. M., & Houmam, A. (2020). Effect of the position of the substituent in the electrochemical reduction of nitro-substituted benzenesulfonyl chlorides. Canadian Journal of Chemistry, 98(9), 526-533.
  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Navigating Organic Synthesis: The Role of 3-Nitrobenzenesulfonyl Chloride. Retrieved from [Link]

  • Hamed, E. M., & Houmam, A. (2020). Effect of the Position of the Substituent in the Electrochemical Reduction of Nitro-Substituted Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 98(9), 526-533.
  • Saley, M. A., Hamed, E. M., & Houmam, A. (2020). Investigated nitro-substituted benzenesulfonyl chlorides (1a–1d). [Image]. ResearchGate. Retrieved from [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Iselin, B., & Schwyzer, R. (1970). U.S. Patent No. 3,538,070. Washington, DC: U.S.
  • Bio-Synthesis Inc. (2016, August 24). Labeling and Protecting Groups. Retrieved from [Link]

  • Götze, M., et al. (2019). Optimized Fragmentation Improves the Identification of Peptides Cross-Linked by MS-Cleavable Reagents. Journal of Proteome Research, 18(4), 1746-1755.
  • Dezső, K., et al. (2012). Mass spectrometry-based salivary proteomics for the discovery of head and neck squamous cell carcinoma. Journal of Molecular Biomarkers & Diagnosis, 3(2), 1000123.
  • Forne, I., et al. (2025). Selective labeling of tyrosine residues in proteins: insights from PTAD labeling and tandem mass spectrometry analysis. Journal of the American Society for Mass Spectrometry.
  • Wysocki, V. H., Resing, K. A., Zhang, Q., & Cheng, G. (2005). Mass spectrometry of peptides and proteins. Methods, 35(3), 211-222.
  • Wysocki, V. H., Resing, K. A., Zhang, Q., & Cheng, G. (2005). Mass spectrometry of peptides and proteins. OSU Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 4-hydroxy-3-nitrobenzene-1-sulfonyl chloride. Retrieved from [Link]

  • Lubeckyj, R. A., et al. (2023). Time-of-Flight Fragmentation Spectra Generated by the Proteomic Analysis of Single Human Cells Do Not Exhibit Atypical Fragmentation Patterns. Journal of the American Society for Mass Spectrometry, 34(2), 273-277.
  • Dedon, P. C. (2022). Impact of Reactive Species on Amino Acids—Biological Relevance in Proteins and Induced Pathologies. International Journal of Molecular Sciences, 23(23), 14849.
  • Xu, L., Kuan, S. L., & Weil, T. (2021). Commonly used bioorthogonal reactions for protein modification and summary of some selected features. [Image]. ResearchGate. Retrieved from [Link]

  • Helfrich, M., & Scholl, H. J. (1995). U.S. Patent No. 5,436,370. Washington, DC: U.S.
  • Tieke, B., et al. (2018). Charge Separating Microfiltration Membrane with pH-Dependent Selectivity. Membranes, 8(4), 123.
  • Chudasama, V., & Smith, M. E. (2021).
  • Du Pont de Nemours and Company. (1950). U.S. Patent No. 2,511,547. Washington, DC: U.S.
  • Bogen, J. P., et al. (2020). Structure-based engineering of pH-dependent antibody binding for selective targeting of solid-tumor microenvironment. mAbs, 12(1), 1682866.
  • Zhang, J., et al. (2011). Identification of Four Novel Types of in Vitro Protein Modifications. Journal of Proteome Research, 10(9), 4025-4033.
  • Bloom, S. I., & MacMillan, D. W. (2018). Carbon-Centered Radicals in Protein Manipulation. Accounts of Chemical Research, 51(5), 1184-1196.

Sources

Technical Support Center: Scaling Up Reactions Involving 4-Hydroxy-3-nitrobenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 4-Hydroxy-3-nitrobenzenesulfonyl chloride. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to assist you in successfully scaling up your reactions. As a Senior Application Scientist, my goal is to blend technical accuracy with practical, field-tested insights to help you navigate the complexities of working with this versatile but challenging reagent.

PART 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling, stability, and reactivity of 4-Hydroxy-3-nitrobenzenesulfonyl chloride, providing a foundational understanding before proceeding to scale-up operations.

Q1: What are the primary safety concerns when handling 4-Hydroxy-3-nitrobenzenesulfonyl chloride on a larger scale?

A1: 4-Hydroxy-3-nitrobenzenesulfonyl chloride is a corrosive and moisture-sensitive compound.[1] When scaling up, the primary safety concerns are:

  • Corrosivity: It can cause severe skin burns and eye damage.[1] Always use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[2] In a larger scale setting, a full-face respirator might be necessary if exposure limits are exceeded.[2]

  • Moisture Sensitivity: The compound reacts with water, including atmospheric moisture, to produce corrosive hydrochloric acid and the corresponding sulfonic acid, which is often unreactive in the desired subsequent reactions.[3][4] This hydrolysis is exothermic and can lead to pressure buildup in sealed vessels.[5][6]

  • Toxicity of Byproducts: Reactions involving sulfonyl chlorides can generate toxic gaseous byproducts like hydrogen chloride (HCl) and sulfur oxides (SOx).[5][7] A robust off-gas scrubbing system is essential for large-scale operations to neutralize these gases.[7]

  • Thermal Instability: While some sulfonyl chlorides are relatively stable, it's crucial to be aware of potential thermal decomposition at elevated temperatures, which can lead to runaway reactions.[3]

Q2: How should I properly store bulk quantities of 4-Hydroxy-3-nitrobenzenesulfonyl chloride?

A2: Proper storage is critical to maintain the reagent's integrity. For bulk quantities, store the compound in a tightly closed, corrosion-resistant container in a cool, dry, and well-ventilated area.[2] It should be stored away from incompatible materials such as strong bases, oxidizing agents, and moisture.[8] The storage area should be equipped with emergency exits and risk-elimination measures.[2]

Q3: What are the initial signs of decomposition, and can I still use a batch that shows these signs?

A3: The primary sign of decomposition is hydrolysis due to moisture exposure. This can manifest as a change in the physical appearance of the solid (e.g., clumping, discoloration) or the evolution of acidic fumes (HCl). It is generally not recommended to use a batch that shows significant signs of decomposition, as the presence of the resulting sulfonic acid will lead to lower yields and purification challenges.[4]

PART 2: Troubleshooting Guide for Scale-Up Reactions

This section provides detailed troubleshooting for specific issues you may encounter when moving from bench-scale to pilot or production-scale synthesis.

Issue 1: Low or Inconsistent Yields
Q: My reaction yield dropped significantly when I scaled up from a 10g to a 1kg scale. What are the likely causes and how can I fix it?

A: A drop in yield upon scale-up is a common challenge. The primary culprits are often related to mass and heat transfer limitations.

Causality:

  • Inefficient Mixing: In larger reactors, achieving homogenous mixing is more difficult. Poor mixing can lead to localized "hot spots" where the temperature is significantly higher than the bulk, causing decomposition of the sulfonyl chloride or promoting side reactions.[7] It can also result in areas of low reactant concentration, leading to incomplete conversion.

  • Poor Temperature Control: Sulfonamide formation is often exothermic. What is easily managed in a small flask with an ice bath can become a serious problem in a large reactor.[7] Inadequate heat dissipation can lead to thermal runaway, degrading the starting material and product.[7][9]

  • Hydrolysis: The increased surface area and longer reaction times associated with scale-up can exacerbate issues with moisture. Even trace amounts of water in solvents, reagents, or from atmospheric exposure can hydrolyze the sulfonyl chloride to the unreactive sulfonic acid.[3][4]

Troubleshooting Protocol:

  • Optimize Mixing:

    • Action: Evaluate the reactor's agitator design and speed. For viscous reaction mixtures, consider a different impeller type (e.g., anchor or helical) to ensure better bulk mixing.

    • Rationale: Proper agitation ensures uniform temperature and concentration throughout the reactor, minimizing side reactions and maximizing the reaction rate.[7]

  • Enhance Heat Transfer:

    • Action: Implement a controlled, slow addition of the 4-Hydroxy-3-nitrobenzenesulfonyl chloride solution using a dosing pump.[9] Ensure the reactor's cooling system is adequate for the heat load of the reaction.

    • Rationale: Slow addition prevents the rate of heat generation from overwhelming the reactor's cooling capacity.[9] This maintains the desired reaction temperature and prevents thermal decomposition.

  • Ensure Anhydrous Conditions:

    • Action: Use anhydrous solvents and dry all glassware and equipment thoroughly before use. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).[4]

    • Rationale: Minimizing water content is crucial to prevent the hydrolysis of the highly reactive sulfonyl chloride.[3]

Issue 2: Product Purification Challenges
Q: During workup of my large-scale reaction, I'm struggling to isolate a pure product. I'm observing a significant amount of a water-soluble impurity.

A: This is a classic sign of sulfonyl chloride hydrolysis. The water-soluble impurity is likely the corresponding 4-hydroxy-3-nitrobenzenesulfonic acid.

Causality:

  • Hydrolysis During Reaction: As discussed in Issue 1, moisture during the reaction is a primary cause.

  • Hydrolysis During Workup: Quenching the reaction with aqueous solutions can lead to rapid hydrolysis of any unreacted sulfonyl chloride if not performed correctly. The low solubility of the sulfonyl chloride in water can sometimes protect it, but this is not always reliable, especially with vigorous mixing.[10][11]

Troubleshooting Protocol:

  • Modified Workup Procedure:

    • Action: Instead of quenching the reaction mixture directly into water, consider a non-aqueous workup if feasible. Alternatively, if an aqueous quench is necessary, perform it at a low temperature (0-5 °C) with rapid stirring to dissipate heat and minimize the contact time of the unreacted sulfonyl chloride with the aqueous phase.

    • Rationale: Low temperatures slow the rate of hydrolysis.

  • Purification Strategy for Sulfonamides:

    • Action: If the product is a sulfonamide, purification can often be achieved by recrystallization from a suitable solvent system, such as ethanol-water or isopropanol-water mixtures.[12] Another common method is to dissolve the crude product in a basic aqueous solution, wash with an organic solvent to remove non-acidic impurities, and then re-precipitate the sulfonamide by adding acid.

    • Rationale: The acidic nature of the sulfonic acid byproduct allows for its separation from the less acidic sulfonamide product through acid-base extraction.

Data Presentation: Solvent Systems for Sulfonamide Purification

Solvent SystemTypical Water ContentNotes
Isopropanol/Water30%Often provides good recovery and crystal form.[12]
Ethanol/Water15-40%A common and effective choice for many sulfonamides.[12]
Acetonitrile/WaterVariesCan be effective but requires careful optimization.
Issue 3: Formation of Unexpected Byproducts
Q: I've identified a byproduct that appears to be a dimer or polymer. What could be causing this?

A: The formation of dimeric or polymeric byproducts can arise from the bifunctional nature of 4-Hydroxy-3-nitrobenzenesulfonyl chloride.

Causality:

  • Intermolecular Reactions: The presence of both a nucleophilic hydroxyl group and an electrophilic sulfonyl chloride group on the same molecule creates the possibility for intermolecular reactions, especially at elevated temperatures or in the presence of a base. One molecule can react with another, leading to the formation of sulfonate esters.

Troubleshooting Protocol:

  • Protecting Group Strategy:

    • Action: Protect the phenolic hydroxyl group before performing the reaction with the sulfonyl chloride. Common protecting groups for phenols include acetyl, benzyl, or silyl ethers. The choice of protecting group will depend on the overall reaction scheme and the conditions required for its subsequent removal.

    • Rationale: By temporarily blocking the nucleophilic hydroxyl group, you prevent it from participating in unwanted side reactions.

  • Control of Reaction Conditions:

    • Action: Maintain a low reaction temperature and use a non-nucleophilic base (e.g., pyridine, triethylamine) to scavenge the HCl byproduct.[4] Ensure the amine nucleophile is added to the reaction mixture before the base to favor the desired sulfonamide formation.

    • Rationale: Lower temperatures and the use of appropriate bases can kinetically favor the desired reaction over the slower intermolecular side reactions.

PART 3: Visualization & Experimental Protocols

Workflow for Scaling Up a Sulfonamide Synthesis

The following diagram illustrates a typical workflow for scaling up a reaction involving 4-Hydroxy-3-nitrobenzenesulfonyl chloride to produce a sulfonamide.

ScaleUpWorkflow cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Workup & Isolation Phase cluster_purification Purification Phase P1 Reagent & Solvent Purity Check P2 Equipment Drying & Inerting P1->P2 R1 Charge Reactor with Amine and Anhydrous Solvent P2->R1 R2 Cool to 0-5 °C R1->R2 R3 Controlled Addition of 4-Hydroxy-3-nitrobenzenesulfonyl chloride Solution R2->R3 R4 Slow Addition of Non-Nucleophilic Base R3->R4 R5 Reaction Monitoring (TLC/HPLC) R4->R5 W1 Cold Aqueous Quench R5->W1 If Reaction Complete W2 Phase Separation W1->W2 W3 Aqueous Layer Extraction with Organic Solvent W2->W3 W4 Combine Organic Layers & Wash (Brine) W3->W4 W5 Dry (Na2SO4) & Filter W4->W5 W6 Solvent Removal (Reduced Pressure) W5->W6 PU1 Crude Product W6->PU1 PU2 Recrystallization or Chromatography PU1->PU2 PU3 Pure Sulfonamide PU2->PU3

Sources

Technical Support Center: Managing the Corrosivity of 4-Hydroxy-3-nitrobenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Hydroxy-3-nitrobenzenesulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on managing the corrosive nature of this reagent. By understanding its chemical behavior, you can ensure the integrity of your experiments, the longevity of your equipment, and the safety of your laboratory personnel.

Introduction: The Dual Challenge of Reactivity and Corrosivity

4-Hydroxy-3-nitrobenzenesulfonyl chloride is a valuable reagent in organic synthesis, particularly in the preparation of sulfonamides and other biologically active molecules. However, its utility is accompanied by significant challenges related to its corrosivity. The presence of the sulfonyl chloride moiety and the nitro group on the aromatic ring contributes to its reactivity and potential for degradation, leading to the formation of corrosive byproducts.

This guide provides a structured approach to understanding and mitigating these challenges, moving from the fundamental chemical principles to practical troubleshooting and preventative measures.

Troubleshooting Guide: A Proactive Approach to Corrosivity Management

This section addresses specific issues you may encounter during the handling and use of 4-Hydroxy-3-nitrobenzenesulfonyl chloride in a question-and-answer format.

Issue 1: Unexpected Corrosion of Stainless Steel Reactors and Equipment

Q: I've noticed pitting and discoloration on my 316L stainless steel reactor after a reaction with 4-Hydroxy-3-nitrobenzenesulfonyl chloride. What is causing this, and how can I prevent it?

A: The corrosion you are observing is likely due to the in-situ generation of hydrochloric acid (HCl) and sulfuric acid (H₂SO₄). This occurs primarily through two mechanisms:

  • Hydrolysis: 4-Hydroxy-3-nitrobenzenesulfonyl chloride is highly susceptible to hydrolysis in the presence of water. Even trace amounts of moisture in your solvents or on the surface of your equipment can initiate this reaction.[1][2][3][4][5] The sulfonyl chloride group reacts with water to produce the corresponding sulfonic acid and hydrochloric acid.

  • Thermal Decomposition: At elevated temperatures, the compound can decompose, potentially leading to the formation of sulfur oxides (SOx) and other acidic species.[6] These can further contribute to the corrosive environment.

The presence of chloride ions is particularly detrimental to stainless steel, as they can break down the passive chromium oxide layer that protects the underlying metal, leading to localized pitting corrosion.[7][8]

Preventative Measures & Solutions:

  • Strict Moisture Control:

    • Use anhydrous solvents and reagents.

    • Dry all glassware and equipment thoroughly before use.

    • Perform reactions under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

  • Material Selection and Enhancement:

    • While 316L stainless steel offers moderate resistance, for frequent or high-temperature applications, consider higher-grade alloys such as Hastelloy C-276, which has superior resistance to chloride-induced corrosion.

    • Passivation: Regularly passivate your stainless steel equipment. Passivation is a chemical treatment that removes free iron from the surface and enhances the protective chromium oxide layer.[9][10][11][12][13]

Workflow for Passivation of Stainless Steel Equipment

PassivationWorkflow cluster_PreTreatment Pre-Treatment cluster_Passivation Passivation cluster_PostTreatment Post-Treatment A Alkaline Cleaning (Remove oils and grease) B Water Rinse (Deionized water) A->B C Acid Immersion (e.g., Nitric or Citric Acid) B->C D Water Rinse (Deionized water) C->D E Final Rinse (Deionized water) D->E F Drying (Clean, dry air) E->F MaterialSelection A Assess Experimental Conditions (Temperature, Duration, Moisture Presence) B Short-term, Ambient Temp, Strictly Anhydrous? A->B C Long-term, High Temp, or Moisture Possible? A->C B->C No D Passivated 316L SS may be suitable B->D Yes E Glass or Hastelloy C-276 is recommended C->E Yes F Regularly inspect for corrosion D->F G Consider PTFE lining for SS reactors E->G

Caption: Decision-making process for selecting appropriate materials of construction.

Conclusion: A Culture of Prevention

Managing the corrosivity of 4-Hydroxy-3-nitrobenzenesulfonyl chloride is integral to its successful use in research and development. By understanding the mechanisms of its degradation and implementing the preventative measures outlined in this guide, you can maintain the integrity of your experiments, ensure the reliability of your results, and extend the life of your laboratory equipment. A proactive approach, grounded in a thorough understanding of the chemical's properties, is the cornerstone of safe and effective science.

References

  • FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES - Google Patents. (n.d.).
  • King, J. F., & Lam, J. Y. L. (1989). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Accounts of Chemical Research, 22(4), 123-151.
  • Robertson, R. E., & Laughton, P. M. (1969). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 47(21), 4041-4048.
  • Gnedin, B. G., Ivanov, S. N., & Shchukina, M. V. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. Journal of Organic Chemistry of the USSR, 24(4), 735-741.
  • Sciencemadness Wiki. (2023). Sulfuryl chloride.
  • King, J. F., & Lam, J. Y. L. (1992). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Canadian Journal of Chemistry, 70(3), 883-891.
  • BenchChem. (2025). A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques.
  • S D Fine-Chem Limited. (n.d.). SULPHURYL CHLORIDE.
  • BenchChem. (2025). Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides.
  • ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND.
  • Santa Cruz Biotechnology. (n.d.). Sulfuryl chloride.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET.
  • Central States Industrial. (2020). Passivation of Stainless Steel — What is It and How Does It Work?
  • MG Newell Corporation. (n.d.). Passivation of Stainless Steel.
  • British Stainless Steel Association. (n.d.). Passivation of stainless steels.
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Technical Support Center: 4-Hydroxy-3-nitrobenzenesulfonyl Chloride (HNSC)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Hydroxy-3-nitrobenzenesulfonyl chloride (HNSC). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for experiments involving this versatile reagent. We will explore the critical role of pH in modulating HNSC's reactivity and stability, helping you navigate common challenges to achieve successful and reproducible outcomes.

Core Principles: The Duality of pH in HNSC Reactions

4-Hydroxy-3-nitrobenzenesulfonyl chloride is a potent electrophilic reagent widely used for modifying biomolecules.[1] Its utility stems from the highly reactive sulfonyl chloride (-SO₂Cl) group. However, its reactivity is a double-edged sword, governed almost entirely by the pH of the reaction environment. Understanding the interplay between activating your target molecule and preserving the reagent itself is paramount.

There are two key pH-dependent processes occurring simultaneously in your reaction vessel:

  • Nucleophile Activation: The primary targets for HNSC in a biological context are nucleophilic functional groups, most commonly the primary amines of lysine residues and the N-terminus of proteins.[2] For these groups to react, they must be in their deprotonated, uncharged state (e.g., -NH₂). The reaction pH must be near or above the pKa of the target group to ensure a sufficient concentration of the reactive, nucleophilic form.

  • Reagent Hydrolysis: HNSC is highly susceptible to hydrolysis, where the sulfonyl chloride group reacts with water to form the unreactive sulfonic acid. This competing reaction is significantly accelerated by hydroxide ions (OH⁻), meaning the rate of hydrolysis increases dramatically at higher pH.[3][4]

Therefore, successful modification with HNSC requires finding an optimal pH "window" that is high enough to deprotonate the target nucleophile but not so high as to cause rapid hydrolysis of the reagent.

Troubleshooting Guide

This section addresses common issues encountered during experiments with HNSC, focusing on pH as the primary variable.

Issue 1: My reaction yield is low or non-existent.

This is the most frequent challenge and can almost always be traced back to a pH imbalance or reagent integrity.

  • Possible Cause A: Reaction pH is too low.

    • Causality: If the reaction pH is significantly below the pKa of your target amine (e.g., Lysine ε-NH₂, pKa ≈ 10.5), the vast majority of the amine groups will be protonated (-NH₃⁺). This protonated form is not nucleophilic and will not react with HNSC.

    • Solution: Systematically increase the pH of your reaction buffer. For targeting lysine residues, a pH range of 8.5 to 9.5 is a good starting point.[5] It is advisable to perform a small-scale pH screen to identify the optimal condition for your specific protein or molecule.

  • Possible Cause B: HNSC has hydrolyzed before reacting.

    • Causality: If the reaction pH is too high (e.g., > 10), or if the reaction is run for an extended period, the rate of hydroxide-catalyzed hydrolysis can outcompete the desired reaction with the nucleophile.[4] The HNSC is essentially "quenched" by water.

    • Solution:

      • Lower the reaction pH into the 8.5 - 9.5 range.

      • Add the HNSC reagent (dissolved in a compatible, anhydrous organic solvent like DMF or DMSO) to the reaction buffer in portions over time, rather than all at once. This maintains a higher effective concentration of the reactive species.

      • Ensure your reaction is not running longer than necessary. Monitor reaction progress by a suitable analytical method (e.g., LC-MS) and quench the reaction once it has reached completion.

  • Possible Cause C: The HNSC reagent has degraded.

    • Causality: Sulfonyl chlorides are sensitive to moisture.[6] Improper storage can lead to hydrolysis of the solid reagent before it is even used.

    • Solution: Always use a fresh bottle of HNSC or one that has been properly stored under an inert atmosphere (e.g., argon or nitrogen) in a desiccator. Allow the reagent vial to come to room temperature before opening to prevent condensation of atmospheric moisture.

Issue 2: I'm observing poor selectivity and modifying unintended residues.
  • Causality: While primary amines are the most common target, other nucleophilic amino acid side chains can react with HNSC under certain conditions. The phenolic hydroxyl group of tyrosine (pKa ≈ 10) becomes a potent nucleophile at high pH and can be modified.[7] Similarly, the thiol of cysteine (pKa ≈ 8.5) is also reactive. If your pH is too high, you risk labeling multiple types of residues.

  • Solution:

    • Carefully control the pH. A pH of 8.5-9.0 generally favors amine modification over tyrosine.

    • If your protein contains free cysteines and you wish to avoid their modification, they can be reversibly blocked prior to the reaction with HNSC.

    • Analyze your final product thoroughly using mass spectrometry to confirm the site(s) of modification.[8]

Issue 3: My protein is precipitating out of solution during the reaction.
  • Causality: Lysine residues are typically protonated and positively charged at physiological pH, contributing to the overall solubility of a protein. When you modify a lysine residue with HNSC, you neutralize this positive charge. This change can alter the protein's isoelectric point (pI) and, in some cases, lead to aggregation and precipitation if the reaction pH is close to the new pI.

  • Solution:

    • Perform the reaction in a buffer with sufficient buffering capacity to prevent drastic pH shifts.

    • If precipitation occurs, try lowering the protein concentration.

    • Consider including solubility-enhancing excipients in your reaction buffer, such as arginine or non-ionic detergents, if compatible with your downstream application.

Visualizing the Process

Reaction and Competing Hydrolysis

cluster_0 Desired Reaction Pathway (pH 8.5-9.5) cluster_1 Competing Hydrolysis Pathway (Rate increases with pH) HNSC HNSC (SO₂Cl) Product Stable Sulfonamide (R-NH-SO₂-R') HNSC->Product Nucleophilic Attack Amine Deprotonated Amine (R-NH₂) Amine->Product HNSC_hydro HNSC (SO₂Cl) Hydrolyzed Inactive Sulfonic Acid (HO-SO₂-R') HNSC_hydro->Hydrolyzed Hydrolysis Hydroxide Water / OH⁻ Hydroxide->Hydrolyzed

Caption: The dual fate of HNSC: reaction with the target amine vs. inactivation by hydrolysis.

Troubleshooting Workflow for Low Yield

Start Low Product Yield Observed CheckMoisture Is HNSC reagent fresh and stored under dry conditions? Start->CheckMoisture CheckpH What is the reaction pH? CheckMoisture->CheckpH Yes Sol_Moisture Use fresh, properly stored HNSC. CheckMoisture->Sol_Moisture No Low_pH pH < 8.0 CheckpH->Low_pH High_pH pH > 10.0 CheckpH->High_pH Optimal_pH pH 8.5 - 9.5 CheckpH->Optimal_pH Sol_Low_pH Increase reaction pH to 8.5-9.5 to deprotonate amine. Low_pH->Sol_Low_pH Sol_High_pH Decrease reaction pH. Consider portion-wise addition of HNSC. High_pH->Sol_High_pH Sol_Optimal_pH Investigate other factors: Concentration, stoichiometry, incubation time. Optimal_pH->Sol_Optimal_pH

Caption: A decision tree for systematically troubleshooting low-yield HNSC reactions.

Frequently Asked Questions (FAQs)

Q1: What is the ideal pH range for reacting HNSC with primary amines on a protein? A: The optimal range is typically between pH 8.0 and 9.5.[5] This range offers the best compromise between deprotonating the target lysine and N-terminal amines to make them nucleophilic, while minimizing the rapid hydrolysis of the HNSC reagent that occurs at more alkaline pH.

Q2: I am using a non-protein amine. How does its pKa affect the ideal reaction pH? A: The same core principle applies. For efficient reaction, the pH of the medium should be at or slightly above the pKa of your amine. This ensures that a significant fraction of the amine is in the free, unprotonated form required for nucleophilic attack on the sulfonyl chloride.

Q3: What are some suitable buffers for HNSC reactions? A: It is critical to use a non-nucleophilic buffer. Buffers containing primary or secondary amines, such as Tris (tris(hydroxymethyl)aminomethane), are incompatible as they will react with the HNSC. Good choices for the pH 8-10 range include sodium borate and sodium carbonate. Always ensure the final pH of the reaction mixture is measured after all components (except the HNSC) have been added.

Q4: Can HNSC react with tyrosine residues? A: Yes, particularly at pH values above 9.5. The phenoxide anion of deprotonated tyrosine is a strong nucleophile that can react with HNSC to form a sulfonate ester.[7] If you wish to target tyrosines, a higher pH is necessary, but this must be balanced against the very rapid rate of HNSC hydrolysis. If you wish to avoid tyrosine modification, keep the pH below 9.5.

Q5: How quickly does HNSC hydrolyze? A: The rate is highly pH-dependent. While relatively stable at neutral pH, its half-life can drop to mere minutes or seconds at pH 9 and above.[2] This is why it is crucial to work efficiently, use appropriate concentrations, and consider strategies like portion-wise addition of the reagent when working at the higher end of the recommended pH range.

Experimental Protocols

Table 1: pH-Dependent Reactivity of Amino Acid Residues
Amino Acid ResidueFunctional GroupTypical pKaRecommended pH for HNSC ReactionNotes
Lysineε-Amino (-NH₂)~10.58.5 - 9.5Primary target. Must be deprotonated to react.
Protein N-Terminusα-Amino (-NH₂)~8.08.0 - 9.0Generally more acidic than lysine; reacts at slightly lower pH.
TyrosinePhenolic Hydroxyl (-OH)~10.0> 9.5Becomes reactive phenoxide at high pH. Risk of side reaction.[7]
CysteineThiol (-SH)~8.57.0 - 8.5Can react, but maleimides are more common for thiol modification.
Protocol: pH Screening for Optimal Protein Labeling with HNSC

This protocol outlines a method to determine the optimal pH for labeling your protein of interest (POI).

  • Buffer Preparation: Prepare a series of 0.1 M buffers (e.g., sodium borate) at different pH values (e.g., 8.0, 8.5, 9.0, 9.5, 10.0).

  • Protein Solution: Prepare a stock solution of your POI (e.g., 1-5 mg/mL) in a low-molarity, non-nucleophilic buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5).

  • HNSC Stock Solution: Prepare a fresh 100 mM stock solution of HNSC in anhydrous dimethylformamide (DMF).

  • Reaction Setup:

    • In separate microcentrifuge tubes, set up parallel reactions. For each pH point, add a volume of your POI stock solution to the corresponding pH buffer to reach a final protein concentration of ~1 mg/mL.

    • Add a 10-fold molar excess of the HNSC stock solution to each tube. For example, for a 50 µM protein solution, add HNSC to a final concentration of 500 µM.

  • Incubation: Incubate all reactions for 1 hour at room temperature with gentle mixing.

  • Quenching: Stop the reaction by adding a final concentration of 100 mM Tris or other primary amine-containing buffer.

  • Analysis: Analyze the extent of labeling for each reaction by LC-MS. Calculate the average number of HNSC molecules conjugated per protein. The pH that provides the desired level of modification with minimal aggregation is your optimum.

References

Click to expand
  • Functional groups in (bio)chemistry - Interchim. (n.d.).
  • What is the role of 4-Nitrobenzenesulfonyl chloride in organic synthesis protecting group reactions? - Guidechem. (n.d.).
  • Lauroyl Lysine Continuous Injection Synthesis via Schotten–Baumann Reaction pH Optimization as Synthetic Amino Acid Derivative - ResearchGate. (n.d.).
  • How To: Troubleshoot a Reaction - Department of Chemistry : University of Rochester. (n.d.).
  • Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH - ResearchGate. (n.d.).
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  • Efficient Bioconjugation of Protein Capture Agents to Biosensor Surfaces Using Aniline-Catalyzed Hydrazone Ligation - PMC - NIH. (n.d.).
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Validation & Comparative

A Comparative Guide to 4-Hydroxy-3-nitrobenzenesulfonyl Chloride and Other Key Sulfonyl Chlorides for the Synthetic Chemist

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, the strategic use of protecting groups is paramount to the successful construction of complex molecules. Among the arsenal of reagents available to researchers, sulfonyl chlorides stand out for their versatility in protecting amines and activating hydroxyl groups. This guide provides an in-depth comparison of 4-Hydroxy-3-nitrobenzenesulfonyl chloride with other commonly employed sulfonyl chlorides, namely p-toluenesulfonyl chloride (TsCl) and 2/4-nitrobenzenesulfonyl chloride (NsCl). While specific experimental data for 4-Hydroxy-3-nitrobenzenesulfonyl chloride is not extensively reported in peer-reviewed literature, we can infer its reactivity and utility based on established principles of physical organic chemistry and the known characteristics of its structural analogues.

The Sulfonyl Chloride Family: An Overview of Reactivity and Application

Sulfonyl chlorides are highly reactive electrophiles, readily undergoing nucleophilic substitution at the sulfur atom with amines, alcohols, and other nucleophiles.[1] The reactivity of the sulfonyl chloride is significantly influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups enhance the electrophilicity of the sulfur atom, leading to faster reaction rates, while electron-donating groups have the opposite effect.[2][3]

This electronic modulation is the cornerstone of the diverse applications of sulfonyl chlorides, particularly as protecting groups for amines. The resulting sulfonamides exhibit varying degrees of stability and can be cleaved under specific conditions, allowing for orthogonal protection strategies in multi-step syntheses.[4]

Comparative Analysis of Key Sulfonyl Chlorides

The choice of a sulfonyl chloride protecting group is dictated by the specific requirements of the synthetic route, including the stability of the protected intermediate to various reaction conditions and the ease of its subsequent removal.

Featurep-Toluenesulfonyl Chloride (TsCl)2/4-Nitrobenzenesulfonyl Chloride (NsCl)4-Hydroxy-3-nitrobenzenesulfonyl Chloride (Predicted)
Reactivity ModerateHighHigh to Very High
Stability of Sulfonamide Very high; stable to a wide pH range and many reagents.Stable to acidic and some basic conditions.Expected to be stable to acidic conditions, potentially less stable to strong bases due to the acidic phenol.
Deprotection Conditions Harsh: strong acids (e.g., HBr, H₂SO₄) at elevated temperatures, or reducing conditions (e.g., Na/NH₃, SmI₂).[5][6]Mild: nucleophilic aromatic substitution with thiols (e.g., thiophenol) and a base (e.g., K₂CO₃).[7]Likely mild cleavage via nucleophilic aromatic substitution with thiols. The hydroxyl group may offer additional cleavage strategies.
Orthogonality Limited due to harsh cleavage conditions.Excellent; orthogonal to acid-labile (e.g., Boc) and hydrogenolysis-labile (e.g., Cbz) protecting groups.Expected to be orthogonal to acid-labile and hydrogenolysis-labile groups.
Key Advantages Forms highly crystalline derivatives, readily available, and cost-effective.[8]Mild deprotection conditions, activates N-H for alkylation (Fukuyama amine synthesis).[7]Potential for tunable reactivity and alternative deprotection strategies. The phenolic hydroxyl could be a handle for further functionalization or to influence solubility.
Potential Drawbacks Difficult to remove, limiting its use in the synthesis of sensitive molecules.Can be sensitive to strong reducing agents due to the nitro group.The phenolic hydroxyl may interfere with certain reactions or require its own protection.
In-depth Discussion

p-Toluenesulfonyl Chloride (TsCl) is a workhorse in organic synthesis, valued for the high stability of the resulting tosylamides. This robustness, however, is also its main drawback, as cleavage requires forcing conditions that may not be compatible with sensitive functional groups.[5]

Nitrobenzenesulfonyl Chlorides (NsCl) , particularly the ortho- and para-isomers, represent a significant advancement in amine protection strategy. The strongly electron-withdrawing nitro group serves two key purposes: it increases the reactivity of the sulfonyl chloride, and it activates the aromatic ring toward nucleophilic aromatic substitution. This allows for the facile cleavage of the nosyl group under mild, neutral, or slightly basic conditions using a thiol nucleophile.[7] This mild deprotection protocol makes the nosyl group orthogonal to many other common protecting groups.

4-Hydroxy-3-nitrobenzenesulfonyl Chloride : Based on its structure, we can predict that this reagent will share many of the advantageous properties of nosyl chloride. The nitro group, being strongly electron-withdrawing, will render the sulfonyl chloride highly reactive and will facilitate the cleavage of the resulting sulfonamide via a Meisenheimer-type intermediate with a thiol nucleophile.

The presence of the hydroxyl group at the 4-position introduces an interesting electronic interplay. While the hydroxyl group is electron-donating by resonance, it is electron-withdrawing by induction. Under basic conditions, deprotonation to a phenoxide would significantly enhance its electron-donating character, which could potentially modulate the reactivity and cleavage conditions. This phenolic moiety could also serve as a handle for further functionalization or to improve the solubility of the protected intermediate in certain solvent systems.

Experimental Protocols

The following are generalized, yet detailed, protocols that serve as a starting point for the use of sulfonyl chlorides in amine protection and deprotection.

General Protocol for Sulfonylation of a Primary Amine

This protocol describes a standard procedure for the protection of a primary amine using a sulfonyl chloride.

Materials:

  • Primary amine (1.0 equiv)

  • Sulfonyl chloride (e.g., TsCl, NsCl) (1.1 equiv)

  • Anhydrous dichloromethane (DCM)

  • Pyridine or triethylamine (1.5 equiv)

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Dissolve the primary amine (1.0 equiv) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the base (pyridine or triethylamine, 1.5 equiv) to the solution and stir for 5-10 minutes at room temperature.

  • In a separate flask, dissolve the sulfonyl chloride (1.1 equiv) in anhydrous DCM.

  • Add the sulfonyl chloride solution dropwise to the stirring amine solution at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by recrystallization or column chromatography.

Causality in Experimental Choices:

  • Anhydrous Conditions: Sulfonyl chlorides are sensitive to moisture and will hydrolyze to the corresponding sulfonic acid.

  • Base: A base is required to neutralize the HCl byproduct of the reaction and to facilitate the nucleophilic attack of the amine. Pyridine can also act as a nucleophilic catalyst.

  • Dropwise Addition at 0 °C: The reaction is often exothermic. Slow addition at reduced temperature helps to control the reaction rate and prevent side reactions.

General Protocol for the Deprotection of a Nosyl-Protected Amine

This protocol outlines the cleavage of a nosyl group using a thiol nucleophile.

Materials:

  • Nosyl-protected amine (1.0 equiv)

  • Thiophenol (3.0 equiv)

  • Potassium carbonate (K₂CO₃) (3.0 equiv)

  • Anhydrous N,N-dimethylformamide (DMF) or acetonitrile

  • Diethyl ether or ethyl acetate

  • Water

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Dissolve the nosyl-protected amine (1.0 equiv) in anhydrous DMF or acetonitrile in a round-bottom flask.

  • Add potassium carbonate (3.0 equiv) and thiophenol (3.0 equiv) to the solution.

  • Stir the reaction mixture at room temperature for 2-8 hours, monitoring completion by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate and wash with water and brine to remove DMF and the thiophenol byproduct.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

  • Purify the resulting amine by column chromatography or distillation.

Self-Validation System: The progress of the deprotection can be easily monitored by TLC, as the starting sulfonamide and the product amine will have significantly different Rf values. The disappearance of the starting material spot and the appearance of the product spot, which should be UV active if the amine contains a chromophore and/or stain with ninhydrin, indicates the reaction's progression.

Visualizing the Chemistry: Mechanisms and Workflows

To further elucidate the chemical transformations and experimental designs, the following diagrams are provided.

Sulfonylation_Mechanism cluster_reactants Reactants cluster_products Products Amine R-NH₂ Sulfonamide R-NH-SO₂-Ar Amine->Sulfonamide Nucleophilic Attack SulfonylChloride Ar-SO₂Cl SulfonylChloride->Sulfonamide HCl HCl SulfonylChloride->HCl Elimination

Caption: General mechanism of sulfonamide formation.

Nosyl_Deprotection NosylAmide Ar(NO₂)-SO₂-NHR Nosyl Amide Meisenheimer Meisenheimer Complex Intermediate NosylAmide:f0->Meisenheimer Nucleophilic Aromatic Substitution Thiolate PhS⁻ Thiolate Thiolate->Meisenheimer Products Products Meisenheimer->Products:f0

Caption: Deprotection of a nosyl amide via a Meisenheimer complex.

Experimental_Workflow Start Start: Amine Protection ReactionSetup Reaction Setup: Amine, Sulfonyl Chloride, Base, Solvent Start->ReactionSetup Reaction Reaction Monitoring (TLC) ReactionSetup->Reaction Workup Aqueous Workup Reaction->Workup Purification Purification: Chromatography or Recrystallization Workup->Purification ProtectedAmine Isolated Protected Amine Purification->ProtectedAmine Deprotection Deprotection Step ProtectedAmine->Deprotection FinalProduct Final Product Deprotection->FinalProduct

Caption: A typical experimental workflow for amine protection and deprotection.

Conclusion

The selection of an appropriate sulfonyl chloride is a critical decision in the design of a synthetic route. While p-toluenesulfonyl chloride remains a reliable choice for producing robust sulfonamides, the nitro-substituted analogues offer the significant advantage of mild deprotection conditions, thereby expanding their utility in the synthesis of complex and sensitive molecules. Based on its structure, 4-Hydroxy-3-nitrobenzenesulfonyl chloride is poised to be a valuable addition to the synthetic chemist's toolbox, offering the benefits of a nosyl-type protecting group with the potential for unique reactivity and handling properties conferred by the hydroxyl substituent. Further experimental investigation is warranted to fully elucidate its performance characteristics and unlock its full potential in organic synthesis.

References

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  • Snyder, H. R., & Heckert, R. E. (1952). A Method for the Rapid Cleavage of Sulfonamides. Journal of the American Chemical Society, 74(8), 2006-2008. [Link]

  • LookChem. (n.d.). 4-nitrobenzenesulfonyl chloride. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-hydroxy-3-nitrobenzene-1-sulfonyl chloride (C6H4ClNO5S). Retrieved from [Link]

  • Google Patents. (n.d.). CN101570501B - Method for synthesizing p-nitrobenzenesulfonyl chloride.
  • Organic Syntheses. (n.d.). (A) - o-Nitrobenzenesulfonyl Chloride. Retrieved from [Link]

  • ResearchGate. (n.d.). Electrically-driven N(sp2)-C(sp2/3) bond cleavage of sulfonamides. Retrieved from [Link]

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A Senior Application Scientist's Guide to Alternatives for 4-Hydroxy-3-nitrobenzenesulfonyl Chloride in Amine Protection

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Amine Protection in Modern Synthesis

In the intricate world of multi-step organic synthesis, particularly in pharmaceutical and peptide chemistry, the judicious use of protecting groups is paramount.[1][2] Amines, being nucleophilic and basic, often require temporary masking to prevent unwanted side reactions.[3][4] The ideal protecting group should be easy to introduce, stable under a variety of reaction conditions, and, most importantly, removable under mild and specific conditions that do not affect other functional groups in the molecule—a concept known as orthogonality.[1][5][6]

For years, 4-hydroxy-3-nitrobenzenesulfonyl chloride and its close relative, 2-nitrobenzenesulfonyl chloride (nosyl chloride, Ns-Cl), have been valuable tools for amine protection.[7][8][9] The resulting nosylamides are stable to many synthetic conditions, and their deprotection via nucleophilic aromatic substitution with thiols under mild conditions offers a degree of orthogonality.[7][8][10] However, the reliance on thiol-based reagents for deprotection can be problematic for substrates containing sensitive functional groups, and the conditions are not always compatible with complex molecules. This has spurred the development and application of a diverse array of alternative amine protecting groups, each with its own unique set of advantages.

This guide provides a comparative analysis of key alternatives to nosyl chloride, offering experimental insights to aid researchers in selecting the optimal protecting group strategy for their specific synthetic challenges.

Understanding the Incumbent: 4-Hydroxy-3-nitrobenzenesulfonyl Chloride (and its Analogs)

The utility of nitrobenzenesulfonyl chlorides, particularly the 2-nitro isomer (o-Ns-Cl), as protecting groups stems from the strong electron-withdrawing nature of the nitro group.[7][9] This property serves two main purposes:

  • Reduced Basicity and Nucleophilicity: Upon formation of the sulfonamide, the nitrogen lone pair is delocalized, significantly dampening the amine's reactivity.[3][10]

  • Facile Deprotection: The nitro group activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). This allows for cleavage of the N-S bond under mild conditions using a thiol nucleophile, such as thiophenol or 2-mercaptoethanol, in the presence of a mild base.[7][8][9][11]

Advantages of Nosyl Protection:
  • Mild Cleavage Conditions: Deprotection is often achieved at room temperature with thiols and a weak base.[8][9]

  • Orthogonality: Nosyl groups are stable to the acidic conditions used to remove Boc groups and the hydrogenolysis conditions for Cbz group cleavage.[8]

  • Activation for N-Alkylation: The acidic N-H proton of a nosylamide can be easily deprotonated, facilitating N-alkylation, a cornerstone of the Fukuyama amine synthesis.[9][10]

  • Crystalline Derivatives: Nosyl-protected amines are frequently crystalline, simplifying purification.[8]

Limitations of Nosyl Protection:
  • Thiol Reagents: The necessity of thiols for deprotection can be incompatible with molecules containing disulfide bonds or other thiol-sensitive functionalities. The lingering odor of volatile thiols is also a practical drawback.

  • Potential for Side Reactions: In complex substrates, the nucleophilic deprotection conditions can sometimes lead to undesired reactions.

  • Limited Stability: While generally robust, nitrobenzenesulfonamides can be sensitive to certain reductive conditions that may affect the nitro group.[12]

Key Alternatives to Nosyl Chloride: A Comparative Analysis

The limitations of nosyl chloride have led to the widespread use of other protecting groups. The most common alternatives fall into the carbamate class, which offers a different mechanism for deprotection and, therefore, a distinct orthogonality.

tert-Butoxycarbonyl (Boc) Group

The Boc group is arguably the most common amine protecting group in non-peptide chemistry.[13] It is introduced using di-tert-butyl dicarbonate (Boc anhydride, Boc2O).[13][14][15]

Comparison with Nosyl:

FeatureNosyl (Ns) Grouptert-Butoxycarbonyl (Boc) Group
Protection Reagent 2-Nitrobenzenesulfonyl chlorideDi-tert-butyl dicarbonate (Boc2O)
Deprotection Condition Thiol (e.g., thiophenol) + Base (e.g., K2CO3)Strong Acid (e.g., TFA, HCl)[14][16]
Cleavage Mechanism Nucleophilic Aromatic Substitution (SNAr)Acid-catalyzed elimination
Byproducts Thioether, SO2Isobutylene, CO2
Orthogonality Stable to acid, hydrogenolysisStable to base, hydrogenolysis, thiols
Key Advantage Mild, non-acidic deprotectionVery common, non-thiol deprotection
Key Disadvantage Requires thiols, potential odorRequires strong acid, sensitive substrates may degrade

Causality Behind Experimental Choices: The choice between Nosyl and Boc often hinges on the stability of the substrate to acid. For molecules with acid-labile groups (e.g., acetals, silyl ethers, or other Boc groups), the strongly acidic conditions required for Boc removal are prohibitive, making the Nosyl group an attractive alternative. Conversely, if the molecule is sensitive to nucleophiles or contains disulfides, the Boc group is superior.

Benzyloxycarbonyl (Cbz or Z) Group

Introduced by Bergmann and Zervas in the 1930s, the Cbz group was a cornerstone of early peptide synthesis.[17] It is installed using benzyl chloroformate (Cbz-Cl).

Comparison with Nosyl:

FeatureNosyl (Ns) GroupBenzyloxycarbonyl (Cbz) Group
Protection Reagent 2-Nitrobenzenesulfonyl chlorideBenzyl chloroformate (Cbz-Cl)
Deprotection Condition Thiol + BaseCatalytic Hydrogenolysis (H2, Pd/C)[17][18][19]
Cleavage Mechanism Nucleophilic Aromatic Substitution (SNAr)Hydrogenolysis
Byproducts Thioether, SO2Toluene, CO2
Orthogonality Stable to acid, hydrogenolysisStable to acid and base
Key Advantage Mild, non-acidic deprotectionVery mild, neutral deprotection conditions
Key Disadvantage Requires thiolsIncompatible with reducible groups (alkenes, alkynes, etc.)

Causality Behind Experimental Choices: The Cbz group is ideal for substrates that are sensitive to both acid (precluding Boc) and nucleophiles (precluding Nosyl). However, its removal by catalytic hydrogenation is incompatible with the presence of other reducible functional groups like alkenes, alkynes, or some sulfur-containing moieties. This makes the orthogonality of Nosyl and Cbz particularly powerful in complex syntheses.

9-Fluorenylmethoxycarbonyl (Fmoc) Group

The Fmoc group is the protecting group of choice in modern solid-phase peptide synthesis (SPPS).[2][20][21] Its key feature is its lability to bases.

Comparison with Nosyl:

FeatureNosyl (Ns) Group9-Fluorenylmethoxycarbonyl (Fmoc) Group
Protection Reagent 2-Nitrobenzenesulfonyl chlorideFmoc-Cl or Fmoc-OSu
Deprotection Condition Thiol + BaseAmine Base (e.g., Piperidine in DMF)[21][22]
Cleavage Mechanism Nucleophilic Aromatic Substitution (SNAr)Base-catalyzed β-elimination
Byproducts Thioether, SO2Dibenzofulvene-piperidine adduct, CO2
Orthogonality Stable to acid, hydrogenolysisStable to acid, hydrogenolysis[22]
Key Advantage Mild, non-acidic deprotectionVery mild, non-acidic deprotection; UV-active byproduct allows reaction monitoring[21]
Key Disadvantage Requires thiolsLabile to some amine nucleophiles

Causality Behind Experimental Choices: The Fmoc group's deprotection under mild basic conditions makes it orthogonal to both acid-labile (Boc) and hydrogenolysis-labile (Cbz) groups. While both Nosyl and Fmoc are removed under basic conditions, the mechanisms and reagents are distinct. Fmoc removal is a β-elimination triggered by a non-nucleophilic amine base, whereas Nosyl removal requires a potent nucleophile (thiolate). This distinction can be critical. For instance, a substrate might be sensitive to thiols but stable to piperidine, favoring Fmoc.

Other Sulfonyl-Based Alternatives

For researchers who prefer the sulfonamide linkage but need to avoid the nitro group, other alternatives exist.

  • Tosyl (Ts) Group: p-Toluenesulfonamides are exceptionally stable, but their cleavage requires harsh conditions (e.g., strong acid at high temperatures or dissolving metal reduction), limiting their use as protecting groups in complex synthesis.[4][10][23]

  • 4-Cyanobenzenesulfonyl (Cs) Group: This group has emerged as a promising alternative that complements the nosyl group.[12][24] Like nosylamides, 4-cyanobenzenesulfonamides can be cleaved with thiols and a base. The advantage lies in their stability towards conditions that affect nitroarenes, such as reduction.[12][24]

Experimental Protocols

Protocol 1: Protection of a Primary Amine with 2-Nitrobenzenesulfonyl Chloride (Nosylation)

This protocol is a standard procedure for the formation of a nosylamide.

Materials:

  • Primary amine (1.0 eq.)

  • 2-Nitrobenzenesulfonyl chloride (1.05 eq.)[8][25]

  • Triethylamine (1.1 eq.) or Pyridine (1.1 eq.)[8]

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1M HCl solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolve the primary amine (1.0 eq.) in DCM or THF in a round-bottom flask.

  • Add triethylamine (1.1 eq.) to the solution.[8]

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add 2-nitrobenzenesulfonyl chloride (1.05 eq.) portion-wise to the stirred solution.[8]

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.[8]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Deprotection of a Nosylamide using Thiophenol

This is a classic Fukuyama deprotection protocol.

Materials:

  • Nosyl-protected amine (1.0 eq.)

  • Thiophenol (2.0 eq.)

  • Potassium carbonate (K2CO3) (2.0 eq.)

  • Acetonitrile or DMF

  • Ethyl acetate

  • Water

  • Brine

Procedure:

  • Dissolve the nosyl-protected amine (1.0 eq.) in acetonitrile or DMF.

  • Add potassium carbonate (2.0 eq.) and thiophenol (2.0 eq.).

  • Stir the mixture at room temperature until the reaction is complete (monitor by TLC). This can take from 30 minutes to several hours.

  • Dilute the reaction mixture with ethyl acetate and wash with water to remove DMF and salts.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting amine by column chromatography or distillation.

Protocol 3: Protection of a Primary Amine with Boc Anhydride (Boc Protection)

Materials:

  • Primary amine (1.0 eq.)

  • Di-tert-butyl dicarbonate (Boc2O) (1.1 eq.)[26]

  • Triethylamine (1.5 eq.) or Sodium Hydroxide[26]

  • Tetrahydrofuran (THF) or Dichloromethane (DCM)[26]

  • Water

  • Brine

Procedure:

  • Dissolve the primary amine (1.0 eq.) in THF or DCM.

  • Add triethylamine (1.5 eq.) followed by di-tert-butyl dicarbonate (1.1 eq.).[26]

  • Stir at room temperature for 2-12 hours until the reaction is complete (monitor by TLC).

  • Concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in a water-immiscible solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the Boc-protected amine.

Protocol 4: Deprotection of a Boc-protected Amine using TFA

Materials:

  • Boc-protected amine (1.0 eq.)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

Procedure:

  • Dissolve the Boc-protected amine in DCM (e.g., 0.1-0.5 M).

  • Add an equal volume of TFA (for a 50% TFA/DCM solution).[27]

  • Stir at room temperature for 1-2 hours until deprotection is complete (monitor by TLC).

  • Carefully concentrate the mixture under reduced pressure to remove excess TFA and DCM.

  • Redissolve the residue in a suitable solvent and neutralize with saturated sodium bicarbonate solution until the aqueous layer is basic.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate to afford the free amine.

Visualizing the Strategy: Workflows and Logic

Amine Protection Workflow

G cluster_protection Protection Step cluster_synthesis Synthetic Transformations cluster_deprotection Deprotection Step Amine Free Amine (R-NH2) Reaction Protection Reaction Amine->Reaction Reagent Protecting Group Reagent (e.g., Ns-Cl, Boc2O) Reagent->Reaction Base Base (e.g., Et3N) Base->Reaction ProtectedAmine Protected Amine (e.g., R-NH-Ns) ProtectedAmine_copy Protected Amine Reaction->ProtectedAmine Transformation Multi-Step Synthesis (Amine is inert) ProtectedAmine_copy->Transformation ModifiedProduct Modified Protected Intermediate Transformation->ModifiedProduct ModifiedProduct_copy Modified Protected Intermediate DeprotectionReaction Deprotection ModifiedProduct_copy->DeprotectionReaction DeprotectionReagent Deprotection Reagent (e.g., Thiol/Base or Acid) DeprotectionReagent->DeprotectionReaction FinalProduct Final Product (Free Amine) DeprotectionReaction->FinalProduct

Caption: General workflow for amine protection, synthesis, and deprotection.

Decision Logic for Protecting Group Selection

G Start Start: Need to Protect an Amine AcidStable Is substrate stable to strong acid? Start->AcidStable NucleophileStable Is substrate stable to thiol nucleophiles? AcidStable->NucleophileStable No Boc Use Boc AcidStable->Boc Yes ReducibleStable Does substrate have reducible groups (e.g., alkenes)? NucleophileStable->ReducibleStable No Ns Use Nosyl (Ns) NucleophileStable->Ns Yes Cbz Use Cbz ReducibleStable->Cbz No Fmoc Consider Fmoc (if base-labile is desired) ReducibleStable->Fmoc Yes

Sources

A Senior Application Scientist's Guide to Protein Labeling: A Comparative Analysis of Tyrosine and Tryptophan Modification Strategies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise chemical modification of proteins is a cornerstone of modern biological inquiry. The ability to attach probes, drugs, or other moieties to specific amino acid residues allows for the elucidation of protein structure, function, and interactions. This guide provides an in-depth technical comparison of reagents for labeling tyrosine and tryptophan residues, with a special focus on clarifying the use of sulfonyl chloride-based chemistries.

A common inquiry revolves around the use of "4-Hydroxy-3-nitrobenzenesulfonyl chloride" for protein labeling. It is crucial to establish at the outset that this specific chemical name does not correspond to a standard, commercially available reagent for protein modification. It is likely a conflation of two distinct classes of reagents: sulfonyl chlorides and nitro-substituted benzyl halides. This guide will therefore address the probable intent of this query by examining a relevant sulfonyl chloride, p-Nitrobenzenesulfonyl chloride (p-NsCl), and comparing its reactivity profile with established, highly specific reagents for both tyrosine and tryptophan modification.

The Landscape of Amino Acid-Specific Labeling

The choice of a labeling reagent is dictated by the desired target residue and the experimental context. While lysine and cysteine are the most frequently targeted amino acids due to the high reactivity of their primary amine and thiol groups, respectively, targeting less abundant residues like tyrosine and tryptophan can offer greater site-specificity.[1]

This guide will focus on the following key reagents:

  • p-Nitrobenzenesulfonyl Chloride (p-NsCl) & Dansyl Chloride : As representative sulfonyl chlorides, their reactivity towards various amino acid side chains will be explored.

  • Diazonium Salts & 4-Phenyl-3,5-dioxo-1,2,4-triazolidine (PTAD) : As established tyrosine-specific labeling reagents.

  • 2-Hydroxy-5-nitrobenzyl Bromide (HNB-Br) : A well-characterized tryptophan-specific reagent.

Comparative Analysis of Labeling Reagents

The selection of an appropriate labeling reagent hinges on a careful consideration of its specificity, reactivity, and the stability of the resulting conjugate. The following table provides a comparative overview of the reagents discussed in this guide.

Reagent ClassPrimary TargetSecondary TargetspH OptimumKey AdvantagesKey Disadvantages
Sulfonyl Chlorides (e.g., p-NsCl, Dansyl Chloride) Primary Amines (Lys, N-terminus)[2][3]Tyr, Cys, His[2]8.5 - 10.0Readily available, fluorescent (Dansyl)Low specificity for tyrosine, risk of multiple modifications
Diazonium Salts Tyrosine[1]Histidine, Lysine, Cysteine (at non-optimal pH)[1]~9.0 (for Tyr specificity)[1]High efficiency for tyrosine labelingPotential for side reactions, stability of reagent can be an issue
PTAD (Tyrosine-Click Reagents) TyrosineMinimalBroad (mild aqueous conditions)[4]High specificity ("click-like"), stable linkage[4]Can require an oxidizing agent
HNB-Br (Wood's Reagent) Tryptophan[5]MinimalAcidic (<4)High specificity for tryptophanCan lead to multiple modifications of a single tryptophan residue[5]

The Chemistry of Modification: Mechanisms and Specificity

A deep understanding of the underlying reaction mechanisms is paramount for predicting the outcome of a labeling experiment and for troubleshooting unexpected results.

Sulfonyl Chlorides: A Question of Specificity

Sulfonyl chlorides, such as p-NsCl and Dansyl Chloride, are highly electrophilic and readily react with nucleophiles.[6] While they are most reactive towards primary amines (lysine and the N-terminus) at alkaline pH, they can also react with other nucleophilic side chains.[2][7]

The reaction with the phenolic hydroxyl group of tyrosine proceeds via a nucleophilic attack on the sulfur atom of the sulfonyl chloride, leading to the formation of a sulfonate ester. However, the pKa of the tyrosine hydroxyl group is around 10, meaning that at the optimal pH for amine labeling (pH 8.5-9.5), only a small fraction of tyrosine residues will be deprotonated and thus sufficiently nucleophilic to react efficiently. This inherently limits the tyrosine-labeling efficiency of sulfonyl chlorides and makes them prone to modifying more reactive sites.

Caption: Reaction of a sulfonyl chloride with a deprotonated tyrosine residue.

Tyrosine-Specific Reagents: Achieving High Fidelity

For robust and specific tyrosine labeling, reagents that exploit the unique chemistry of the phenol ring are preferred.

  • Diazonium Salts : These reagents undergo an electrophilic aromatic substitution with the activated phenol ring of tyrosine, forming a stable azo bond.[8] This reaction is highly efficient and specific for tyrosine at a controlled alkaline pH.[1]

  • PTAD (4-Phenyl-3,5-dioxo-1,2,4-triazolidine) and its derivatives : These reagents participate in a "tyrosine-click" reaction, which is an ene-type reaction that is highly selective for the phenolic side chain of tyrosine.[4] This method offers excellent specificity under mild, aqueous conditions.[4]

Tyrosine_Specific_Labeling cluster_diazonium Diazonium Salt Labeling cluster_ptad PTAD (Tyrosine-Click) Labeling Tyr_diazo Tyrosine Azo_product Azo-labeled Tyrosine Tyr_diazo->Azo_product Electrophilic Aromatic Substitution Diazonium Ar-N₂⁺ Diazonium->Azo_product Tyr_ptad Tyrosine PTAD_product PTAD-labeled Tyrosine Tyr_ptad->PTAD_product Ene-type Reaction PTAD PTAD reagent PTAD->PTAD_product

Caption: Mechanisms of two common tyrosine-specific labeling reactions.

Tryptophan-Specific Labeling with HNB-Br

2-Hydroxy-5-nitrobenzyl bromide (HNB-Br), also known as Wood's reagent, is a classic reagent for the specific modification of tryptophan residues. The reaction proceeds via an electrophilic attack of the benzyl bromide on the electron-rich indole ring of tryptophan, typically at acidic pH.[5] It is important to note that this reagent can lead to the addition of multiple HNB moieties to a single tryptophan residue.[5]

Experimental Validation of Protein Labeling

The success of any protein labeling experiment must be rigorously validated through a combination of analytical techniques.

Spectrophotometric Quantification

A straightforward method to estimate the degree of labeling is through UV-Vis spectrophotometry. This is particularly useful when the label has a distinct absorbance spectrum from the protein.

Protocol: Spectrophotometric Determination of Degree of Labeling (DOL)

  • Measure the absorbance of the labeled protein solution at 280 nm (for protein concentration) and at the wavelength of maximum absorbance (λ_max) of the label.

  • Calculate the protein concentration using the Beer-Lambert law (A = εcl), correcting for the absorbance of the label at 280 nm.

    • Corrected A₂₈₀ = A₂₈₀ - (A_label_max * CF)

      • CF is the correction factor, which is the ratio of the label's absorbance at 280 nm to its absorbance at its λ_max.

  • Calculate the molar concentration of the label using its molar extinction coefficient (ε_label) at its λ_max.

  • Determine the DOL :

    • DOL = (molar concentration of label) / (molar concentration of protein)

For labels that are fluorescent, such as Dansyl chloride, fluorimetry can provide a more sensitive method for quantification.[9]

Mass Spectrometry for Definitive Characterization

Mass spectrometry (MS) is the gold standard for confirming the site and extent of protein modification.

Workflow: Mass Spectrometry Validation of Protein Labeling

MS_Validation_Workflow Start Labeled Protein Sample Digestion Proteolytic Digestion (e.g., Trypsin) Start->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Database Searching & Spectral Analysis LC_MS->Data_Analysis Result Identification of Labeled Peptides & Modification Sites Data_Analysis->Result

Caption: A typical workflow for the validation of protein labeling by mass spectrometry.

By analyzing the mass shift of peptides containing the target amino acid, one can confirm the covalent attachment of the label. For example, labeling a tyrosine residue with p-NsCl would result in a mass increase of 185.00 Da. Tandem mass spectrometry (MS/MS) can then be used to pinpoint the exact location of the modification within the peptide sequence.[10][11]

Functional Assays: Assessing the Impact of Labeling

It is imperative to assess whether the labeling process has compromised the biological activity of the protein. This can be achieved through various functional assays specific to the protein of interest, such as enzyme activity assays, binding assays (e.g., ELISA, SPR), or cell-based assays. Any significant change in activity post-labeling should be carefully considered when interpreting experimental results.

Conclusion and Recommendations

While sulfonyl chlorides like p-NsCl and Dansyl chloride can react with tyrosine, they lack the specificity required for many applications and primarily target more nucleophilic residues such as lysine. For researchers seeking to specifically label tyrosine residues, diazonium salts and PTAD-based reagents offer far superior selectivity and efficiency.

Conversely, if the goal is to target tryptophan, 2-hydroxy-5-nitrobenzyl bromide (HNB-Br) remains a reliable choice.

Ultimately, the selection of a protein labeling reagent requires a thorough understanding of its chemical reactivity and a rigorous validation of the labeling outcome. By employing the comparative framework and the validation protocols outlined in this guide, researchers can make informed decisions to achieve their specific experimental goals with a high degree of confidence and scientific rigor.

References

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  • Walker, J. M. (1997). The Dansyl Method for Identifying N-Terminal Amino Acids. In Protein Sequencing Protocols (pp. 189-196). Humana Press. [Link]

  • MDPI. (2021). The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. Molecules, 26(15), 4479. [Link]

  • ResearchGate. (2016). Spectrophotometric estimation of nitro tyrosine by azo-coupling reaction. [Link]

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  • Walsh Medical Media. (2024). Utilizing Tyrosine: Advancing Site-Specific Bioconjugation Applications. [Link]

  • MDPI. (2015). Tyrosine Sulfation as a Protein Post-Translational Modification. [Link]

  • PubMed. (2007). Stability of tyrosine sulfate in acidic solutions. [Link]

  • ResearchGate. (n.d.). Tyrosine Sulfation of Proteins. [Link]

  • PubMed. (2007). Determination of the sites of tyrosine O-sulfation in peptides and proteins. [Link]

  • National Center for Biotechnology Information. (2020). Tyrosine bioconjugation – an emergent alternative. [Link]

  • ResearchGate. (2025). A Three-Component Mannich-Type Reaction for Selective Tyrosine Bioconjugation. [Link]

  • PubMed. (2014). Identification and relative quantification of tyrosine nitration in a model peptide using two-dimensional infrared spectroscopy. [Link]

  • ACS Publications. (2015). Facile and Stabile Linkages through Tyrosine: Bioconjugation Strategies with the Tyrosine-Click Reaction. [Link]

  • National Institutes of Health. (2017). Nitroxide Labeling of Proteins and the Determination of Paramagnetic Relaxation Derived Distance Restraints for NMR Studies. [Link]

  • National Center for Biotechnology Information. (2018). Covalent Labeling-Mass Spectrometry with Non-Specific Reagents for Studying Protein Structure and Interactions. [Link]

  • Royal Society of Chemistry. (2023). Recent developments in the cleavage, functionalization, and conjugation of proteins and peptides at tyrosine residues. [Link]

  • ResearchGate. (2015). Spectrophotometric-methods-for-the-determination-of-L-tyrosine-in-pharmaceutical-formulations.pdf. [Link]

  • National Center for Biotechnology Information. (1949). The spectrophotometric determination of tyrosine and tryptophan in proteins. [Link]

  • National Center for Biotechnology Information. (2023). Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 4-Nitrobenzenesulfonyl Chloride in Modern Synthesis. [Link]

  • ResearchGate. (1996). Proposed mechanisms for the direct reactions of tyrosine with Cl-NO 2.... [Link]

  • Wiley Online Library. (2020). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. [Link]

  • ResearchGate. (n.d.). (A) Reaction of 4-nitrobenzenediazonium salt with tyrosine linings of MS2 bacteriophage. [Link]

  • ResearchGate. (2011). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. [Link]

  • National Institutes of Health. (2023). A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. [Link]

  • ACS Publications. (2023). Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues. [Link]

  • Ting Laboratory. (2013). Site-specific protein labeling using PRIME and chelation-assisted click chemistry. [Link]

  • National Center for Biotechnology Information. (2021). Recent advancements in mass spectrometry–based tools to investigate newly synthesized proteins. [Link]

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  • ResearchGate. (2019). How do I prevent tyrosine modification during acid peptide hydrolysis (6N HCl, 110 C, 24 hrs)?[Link]

  • eLife. (2025). Crossover in Aromatic Amino Acid Interaction Strength: Tyrosine vs. Phenylalanine in Biomolecular Condensates. [Link]

  • ResearchGate. (2015). Can Mass Spectrometry differentiate between 35S-labeled and unlabelled proteins?[Link]

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A Comparative Guide to the Mass Spectrometry Analysis of Peptides Modified by 4-Hydroxy-3-nitrobenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of quantitative and qualitative proteomics, the choice of peptide derivatization reagent is a critical decision that profoundly impacts experimental outcomes. This guide provides an in-depth technical comparison of 4-Hydroxy-3-nitrobenzenesulfonyl chloride (HNS-Cl) with other prevalent peptide labeling strategies for mass spectrometry (MS) analysis. By delving into the underlying chemistry, fragmentation behavior, and practical considerations, this document aims to equip you with the expertise to make informed decisions for your specific research needs.

Introduction: The Role of Peptide Derivatization in Mass Spectrometry

In the realm of proteomics, mass spectrometry stands as a powerful tool for the identification and quantification of proteins and their post-translational modifications (PTMs). However, the inherent chemical properties of peptides can sometimes limit the sensitivity and resolution of MS analysis. Chemical derivatization, the process of covalently modifying peptides, is a widely employed strategy to enhance their analytical characteristics. These modifications can improve ionization efficiency, direct fragmentation pathways for more informative tandem mass spectra (MS/MS), and enable multiplexed quantitative analysis.

This guide focuses on 4-Hydroxy-3-nitrobenzenesulfonyl chloride (HNS-Cl), a reagent that targets primary amines (the N-terminus and the ε-amino group of lysine residues) and phenolic hydroxyl groups (tyrosine residues). We will objectively compare its performance and utility against established alternatives, namely N-hydroxysuccinimide (NHS) esters and isobaric tags for relative and absolute quantitation (iTRAQ and TMT).

Mechanism of Action: HNS-Cl Peptide Modification

4-Hydroxy-3-nitrobenzenesulfonyl chloride reacts with nucleophilic groups on peptides, primarily the free amino groups of lysine residues and the N-terminus, as well as the hydroxyl group of tyrosine. The sulfonyl chloride moiety is highly reactive towards these groups under basic conditions, forming stable sulfonamide and sulfonate ester linkages, respectively.

HNS-Cl Reaction Mechanism cluster_reactants Reactants cluster_products Products Peptide Peptide (with Lysine/N-terminus or Tyrosine) Reaction Peptide->Reaction HNS_Cl 4-Hydroxy-3-nitrobenzenesulfonyl chloride (HNS-Cl) HNS_Cl->Reaction Modified_Peptide HNS-Modified Peptide HCl HCl Reaction->Modified_Peptide Reaction->HCl caption Figure 1. Reaction of HNS-Cl with a peptide.

Caption: Figure 1. Reaction of HNS-Cl with a peptide.

The presence of the nitro group and the hydroxyl group on the benzene ring of HNS-Cl can influence the physicochemical properties of the modified peptide, potentially affecting its chromatographic behavior and ionization efficiency in the mass spectrometer.

Comparative Analysis with Alternative Labeling Reagents

The selection of a derivatization reagent is dictated by the specific goals of the experiment, whether it be for qualitative identification, absolute quantification, or relative quantification of proteins across multiple samples.

N-hydroxysuccinimide (NHS) Esters

NHS esters are a widely used class of reagents for labeling primary amines in peptides and proteins.[1] They react under mild basic conditions to form stable amide bonds. Common applications include the attachment of fluorophores, biotin, or other affinity tags.

Feature4-Hydroxy-3-nitrobenzenesulfonyl chloride (HNS-Cl)N-hydroxysuccinimide (NHS) Esters
Target Residues Primary amines (Lys, N-terminus), TyrosinePrimary amines (Lys, N-terminus)
Bond Type Sulfonamide, Sulfonate esterAmide
Primary Application Potentially for improving ionization and directing fragmentationGeneral labeling, affinity purification, fluorescence detection
Multiplexing No inherent multiplexing capabilityNo inherent multiplexing capability (unless part of an isobaric tag)
Side Reactions Potential for side reactions with other nucleophiles.[1]Hydrolysis of the NHS ester in aqueous solutions.
Isobaric Tagging Reagents (iTRAQ and TMT)

Isobaric tags, such as iTRAQ and TMT, are the gold standard for multiplexed quantitative proteomics.[2][3] These reagents consist of a reactive group (typically an NHS ester), a balancer group, and a reporter ion group. Peptides from different samples are labeled with different isobaric tags, which are identical in mass. Upon fragmentation in the mass spectrometer, the reporter ions are released, and their relative intensities are used to quantify the corresponding peptides across the different samples.[2]

Feature4-Hydroxy-3-nitrobenzenesulfonyl chloride (HNS-Cl)iTRAQ / TMT
Target Residues Primary amines (Lys, N-terminus), TyrosinePrimary amines (Lys, N-terminus)
Primary Application Potentially for improving ionization and directing fragmentationMultiplexed relative quantification
Multiplexing NoYes (4-plex, 8-plex, 10-plex, etc.)
Quantitative Strategy Label-free or with isotopic variants of HNS-Cl (if available)Reporter ion intensity in MS/MS
Complexity of Data Analysis SimplerMore complex, requires specialized software
Cost Generally lowerHigher

Mass Spectrometry Fragmentation Behavior

The fragmentation pattern of a derivatized peptide in the tandem mass spectrometer is a key determinant of its successful identification. The nature of the chemical modification can significantly influence which bonds break upon collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

Fragmentation of HNS-Modified Peptides

Peptides modified with sulfonyl-containing groups often exhibit a characteristic neutral loss of the SO₃ group (80 Da) during CID. This can be a double-edged sword. While it can serve as a signature for the presence of the modification, this facile loss can dominate the fragmentation spectrum, leading to a paucity of backbone fragment ions (b- and y-ions) necessary for confident sequence identification and localization of the modification site. The presence of the nitro and hydroxyl groups on the HNS-Cl moiety may further influence fragmentation pathways, although specific data on this is limited.

HNS_Fragmentation cluster_workflow Fragmentation of HNS-Modified Peptide HNS_Peptide [HNS-Peptide+H]+ CID Collision-Induced Dissociation (CID) HNS_Peptide->CID Neutral_Loss Neutral Loss of SO3 (-80 Da) CID->Neutral_Loss Dominant Pathway Backbone_Fragmentation Backbone Fragmentation (b- and y-ions) CID->Backbone_Fragmentation Less Favored Fragment_Ions Fragment Ions Neutral_Loss->Fragment_Ions Backbone_Fragmentation->Fragment_Ions caption Figure 2. Potential fragmentation pathways of an HNS-modified peptide.

Caption: Figure 2. Potential fragmentation pathways of an HNS-modified peptide.

Comparison of Fragmentation with Alternatives

In contrast to the dominant neutral loss often observed with sulfonyl modifications, peptides labeled with NHS esters (forming amide bonds) generally exhibit more predictable backbone fragmentation, yielding informative b- and y-ion series. This often leads to higher confidence in peptide identification.

For iTRAQ and TMT labeled peptides, fragmentation is designed to cleave the linker, releasing the reporter ions for quantification, while also producing sufficient backbone fragments for identification.

Experimental Protocols

Detailed and validated protocols are the cornerstone of reproducible and trustworthy scientific research.

General Protocol for NHS Ester Labeling of Peptides

This protocol provides a general guideline for labeling peptides with an NHS ester-containing reagent.[4][5][6][7][8]

Materials:

  • Peptide sample

  • NHS ester labeling reagent

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

  • Quenching solution (e.g., 50 mM Tris-HCl, pH 8.0)

  • Desalting column (e.g., C18)

Procedure:

  • Reagent Preparation: Dissolve the NHS ester labeling reagent in anhydrous DMF or DMSO to a stock concentration of 10-20 mM.

  • Sample Preparation: Dissolve the peptide sample in the labeling buffer to a concentration of 1-5 mg/mL.

  • Labeling Reaction: Add the NHS ester stock solution to the peptide solution at a molar ratio of 5:1 to 10:1 (reagent:peptide). The optimal ratio may need to be determined empirically.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

  • Quenching: Add the quenching solution to the reaction mixture to consume any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess reagent and byproducts by desalting the labeled peptide solution using a C18 desalting column.

  • Analysis: The labeled peptide is now ready for mass spectrometry analysis.

General Protocol for iTRAQ/TMT Labeling of Peptides

This protocol outlines the general steps for labeling peptide samples with iTRAQ or TMT reagents for quantitative proteomics.[2][9]

Materials:

  • Digested peptide samples from different conditions

  • iTRAQ or TMT reagent kit (containing labeling reagents and dissolution buffer)

  • Reducing agent (e.g., TCEP)

  • Cysteine-blocking reagent (e.g., MMTS)

  • Trypsin

  • Quenching solution (e.g., hydroxylamine)

  • Sample pooling and cleanup supplies

Procedure:

  • Protein Digestion: Reduce, alkylate, and digest protein samples with trypsin to generate peptides.

  • Labeling: Label the peptide digests from each condition with the appropriate iTRAQ or TMT reagent according to the manufacturer's instructions. This typically involves dissolving the reagent in an organic solvent and adding it to the peptide solution at a specific pH.

  • Quenching: Stop the labeling reaction by adding a quenching reagent.

  • Pooling: Combine the labeled peptide samples into a single mixture.

  • Fractionation (Optional): For complex samples, perform offline fractionation (e.g., high-pH reversed-phase chromatography) to reduce sample complexity.

  • LC-MS/MS Analysis: Analyze the pooled and fractionated sample by LC-MS/MS. The mass spectrometer should be configured to perform HCD or CID to generate both reporter ions for quantification and fragment ions for peptide identification.

  • Data Analysis: Use specialized software to identify peptides and quantify the relative abundance of the reporter ions.

Data Analysis Workflow

The choice of derivatization reagent also dictates the data analysis workflow.

Data_Analysis_Workflow cluster_hns HNS-Cl Labeled Peptides cluster_itraq iTRAQ/TMT Labeled Peptides HNS_Raw Raw MS/MS Data HNS_Search Database Search (Variable Modification) HNS_Raw->HNS_Search HNS_ID Peptide Identification HNS_Search->HNS_ID HNS_Quant Label-Free Quantification HNS_ID->HNS_Quant iTRAQ_Raw Raw MS/MS Data iTRAQ_Search Database Search (Fixed Modification) iTRAQ_Raw->iTRAQ_Search iTRAQ_ID Peptide Identification iTRAQ_Search->iTRAQ_ID iTRAQ_Quant Reporter Ion Quantification iTRAQ_ID->iTRAQ_Quant caption Figure 3. Comparison of data analysis workflows.

Caption: Figure 3. Comparison of data analysis workflows.

For HNS-Cl labeled peptides, the data analysis workflow is similar to that for other non-isobaric modifications. The mass shift corresponding to the HNS-Cl modification is specified as a variable modification in the database search. Quantification is typically performed using label-free approaches, which rely on comparing the signal intensities of the same peptide across different runs.

For iTRAQ/TMT labeled peptides, the workflow is more specialized. The mass of the tag is set as a fixed modification on lysines and the N-terminus. The software then extracts the intensities of the reporter ions from the MS/MS spectra to calculate the relative abundance of each peptide across the different samples.

Conclusion and Recommendations

The choice between 4-Hydroxy-3-nitrobenzenesulfonyl chloride and other peptide derivatization reagents is a nuanced one, with the optimal choice depending on the specific research question.

  • 4-Hydroxy-3-nitrobenzenesulfonyl chloride (HNS-Cl) may be a consideration for applications where the goal is to introduce a charged or polar group to a peptide to potentially alter its chromatographic or ionization properties. However, the propensity for neutral loss of the sulfonyl group during fragmentation is a significant drawback that can compromise peptide identification and localization of the modification. Further research is needed to fully characterize its fragmentation behavior and utility in mass spectrometry.

  • N-hydroxysuccinimide (NHS) Esters remain a versatile and reliable choice for general peptide labeling, particularly for applications involving affinity purification or the attachment of reporter groups where straightforward peptide identification is paramount.

  • iTRAQ and TMT are the undisputed leaders for high-throughput, multiplexed relative quantification of proteins. While the reagents and data analysis are more complex and costly, the ability to compare multiple samples in a single run provides a significant advantage in terms of precision and throughput.[3][10]

For researchers embarking on quantitative proteomics studies, a thorough understanding of the strengths and limitations of each labeling strategy is essential for designing robust experiments and generating high-quality, interpretable data. While HNS-Cl presents an interesting chemical tool, its practical application in routine mass spectrometry-based proteomics appears limited compared to the well-established and validated performance of NHS esters and isobaric tagging reagents.

References

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  • You Do Bio. (n.d.). Protocol for Labeling with 6-TAMRA NHS Ester. Retrieved from [Link]

  • ResearchGate. (n.d.). Labelling and data analysis workflow. Retrieved from [Link]

  • protocols.io. (2022, December 2). NHS-ester-protein-labeling. Retrieved from [Link]

  • Abberior Instruments. (n.d.). NHS ester protocol for labeling proteins. Retrieved from [Link]

  • Stevens, S. M., et al. (2017). Comparative Analysis of Quantitative Mass Spectrometric Methods for Subcellular Proteomics. Journal of Proteome Research, 16(5), 1869-1879.
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  • Rand, K. D., et al. (2018). Optimized Workflow for Selecting Peptides for HDX-MS Data Analyses. Journal of the American Society for Mass Spectrometry, 29(11), 2278-2281.
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  • ResearchGate. (n.d.). NHS-based Tandem Mass Tagging of Proteins at the Level of Whole Cells: A Critical Evaluation in Comparison to Conventional TMT-Labeling Approaches for Quantitative Proteome Analysis. Retrieved from [Link]

  • CORE. (n.d.). Using LC-MS with de novo software to fully characterize the multiple methylations of lysine residues in a recombinant fragment o. Retrieved from [Link]

  • Brodbelt, J. S., et al. (2015). Strategies for Acid and Amine Cross-linking and Labeling for Protein Structural Characterization Using Mass Spectrometry. Accounts of Chemical Research, 48(4), 958-966.
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A Comparative Guide to the Stability of Sulfonamides Derived from Different Sulfonyl Chlorides

Author: BenchChem Technical Support Team. Date: January 2026

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For Researchers, Scientists, and Drug Development Professionals

The stability of sulfonamide-based compounds is a cornerstone of drug development, directly impacting their shelf-life, therapeutic efficacy, and safety profile. A critical, yet often nuanced, factor governing this stability is the chemical nature of the precursor sulfonyl chloride used in its synthesis. This guide offers an in-depth technical comparison of the stability of sulfonamides derived from various sulfonyl chlorides, supported by experimental principles and data. We will delve into how the structure of the parent sulfonyl chloride dictates the hydrolytic, thermal, and photostability of the resulting sulfonamide, providing a framework for rational drug design and development.

The Decisive Influence of the Sulfonyl Chloride Moiety

The inherent stability of the sulfonamide bond (R-SO₂-NR'R'') is profoundly influenced by the electronic and steric properties of the 'R' group originating from the sulfonyl chloride (R-SO₂-Cl). This 'R' group can modulate the electrophilicity of the sulfur atom, thereby affecting the bond's susceptibility to cleavage under various stress conditions.

Generally, electron-withdrawing groups on the 'R' moiety increase the partial positive charge on the sulfur atom, rendering the sulfonamide more vulnerable to nucleophilic attack, particularly hydrolysis.[1] Conversely, electron-donating groups can enhance stability by increasing electron density around the sulfur atom.[1]

This guide will focus on comparing sulfonamides derived from three commonly utilized classes of sulfonyl chlorides:

  • Arylsulfonyl Chlorides (e.g., p-toluenesulfonyl chloride (Tosyl chloride, TsCl), benzenesulfonyl chloride (BsCl)): These are widely used due to their relative stability and the ability to introduce aromatic moieties. The substituents on the aromatic ring play a key role in modulating stability.

  • Alkylsulfonyl Chlorides (e.g., methanesulfonyl chloride (Mesyl chloride, MsCl)): These yield sulfonamides with an aliphatic 'R' group, which are generally more electron-rich and sterically less hindered than their aryl counterparts.

  • Naphthalenesulfonyl Chlorides (e.g., Dansyl chloride): Known for the fluorescent properties they impart, the bulky and electron-rich naphthalene ring system also influences the stability of the resulting sulfonamide.

Comparative Stability Analysis: A Multi-Faceted Approach

A comprehensive understanding of sulfonamide stability requires evaluation under various stress conditions that mimic storage and physiological environments. Forced degradation studies are instrumental in elucidating potential degradation pathways and identifying likely degradation products.[2][3][4][5][6]

Hydrolytic Stability: The Role of pH and Electronics

Hydrolysis, the cleavage of the S-N bond by water, is a primary degradation pathway for sulfonamides. The rate of hydrolysis is highly pH-dependent and is significantly influenced by the electronic properties of the sulfonyl group.[1]

Causality Behind Experimental Choices: To assess hydrolytic stability, sulfonamides are typically subjected to acidic, basic, and neutral conditions over a range of temperatures.[4] This allows for the determination of degradation kinetics and the identification of the most labile conditions. The choice to study a wide pH range is critical because the protonation state of the sulfonamide and the availability of hydroxide ions drastically affect the reaction mechanism.[7]

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the sulfonamide nitrogen or an amide oxygen can be protonated, making the sulfur atom more susceptible to nucleophilic attack by water. Sulfonamides derived from sulfonyl chlorides with electron-withdrawing groups are generally more prone to acid-catalyzed hydrolysis.

  • Base-Catalyzed Hydrolysis: In basic media, the sulfonamide proton can be abstracted, forming an anion. The stability of this anion and the electrophilicity of the sulfur atom determine the rate of hydrolysis. While generally more stable in alkaline conditions, certain structural features can promote base-catalyzed degradation.[1]

Expected Stability Order (General Trend): Dansyl-sulfonamides > Tosyl-sulfonamides > Mesyl-sulfonamides > Benzenesulfonyl-sulfonamides (with electron-withdrawing groups)

This trend is based on the principle that the electron-donating nature of the methyl group in tosylates and the extended π-system of the dansyl group increase electron density at the sulfur atom, thus reducing its electrophilicity and susceptibility to nucleophilic attack compared to the unsubstituted benzenesulfonyl group.[8] Mesylates, being aliphatic, have a different electronic and steric profile that can also influence their hydrolytic stability.

Experimental Protocol: Forced Hydrolysis Study

This protocol outlines a typical forced degradation study to evaluate the hydrolytic stability of a sulfonamide.

G cluster_prep Sample Preparation cluster_conditions Stress Conditions cluster_incubation Incubation cluster_analysis Analysis prep Prepare stock solution of sulfonamide in a suitable solvent (e.g., acetonitrile, methanol) aliquot Aliquot stock solution into separate vials for each condition prep->aliquot acid Acidic Hydrolysis: Add 0.1 M HCl aliquot->acid base Basic Hydrolysis: Add 0.1 M NaOH aliquot->base neutral Neutral Hydrolysis: Add purified water aliquot->neutral incubate Incubate all samples at a controlled temperature (e.g., 60°C) acid->incubate base->incubate neutral->incubate timepoint Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours) incubate->timepoint neutralize Neutralize acidic and basic samples timepoint->neutralize hplc Analyze samples by a stability-indicating RP-HPLC method with UV or MS detection neutralize->hplc quantify Quantify the remaining parent drug and any degradation products hplc->quantify

Caption: Workflow for a forced hydrolysis study of sulfonamides.

Thermal Stability: Unveiling Decomposition Pathways

Thermal stability is crucial for determining appropriate storage conditions and assessing the potential for degradation during manufacturing processes involving heat.[9]

Causality Behind Experimental Choices: Thermogravimetric Analysis (TGA) is a primary technique used to evaluate thermal stability. It measures the change in mass of a sample as a function of temperature. This allows for the determination of the onset of decomposition and the identification of different degradation steps. The choice of a controlled heating rate in an inert atmosphere (e.g., nitrogen) is critical to prevent oxidative degradation and isolate thermally-induced decomposition pathways.

Expected Stability Order (General Trend): Aryl-sulfonamides (Tosyl, Dansyl, Benzene) > Alkyl-sulfonamides (Mesyl)

Aromatic rings, like those in tosyl and dansyl derivatives, can delocalize thermal energy more effectively than aliphatic chains, often leading to higher decomposition temperatures.[10][11] The specific substituents on the aryl ring will further fine-tune the thermal stability.

Experimental Protocol: Thermogravimetric Analysis (TGA)

This protocol provides a standardized method for assessing the thermal stability of sulfonamides.

G cluster_setup Instrument Setup cluster_run TGA Run cluster_analysis Data Analysis instrument Calibrate the Thermogravimetric Analyzer (TGA) pan Place a small, accurately weighed amount of the sulfonamide sample (3-5 mg) into a tared TGA pan (e.g., platinum or alumina) instrument->pan load Load the sample pan into the TGA furnace pan->load purge Purge the furnace with an inert gas (e.g., Nitrogen) at a constant flow rate load->purge heat Heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a controlled linear heating rate (e.g., 10°C/min) purge->heat plot Plot the percentage of mass loss versus temperature heat->plot determine Determine the onset temperature of decomposition (Tonset) and the temperatures of maximum rates of mass loss (Tmax) plot->determine residue Note the percentage of residual mass at the final temperature determine->residue

Caption: Standard workflow for Thermogravimetric Analysis (TGA) of sulfonamides.

Photostability: Sensitivity to Light-Induced Degradation

Photostability is a critical parameter for drugs that may be exposed to light during storage or administration. Photodegradation can lead to loss of potency and the formation of potentially toxic byproducts.[12]

Causality Behind Experimental Choices: Photostability testing involves exposing the sulfonamide, in both solid and solution forms, to a light source that mimics the UV and visible spectrum of sunlight, as specified by ICH guidelines.[4] Analyzing samples at various time points allows for the assessment of the rate and extent of degradation. The inclusion of a dark control is essential to differentiate between photodegradation and thermal degradation occurring at the same temperature.

The photochemical behavior of a sulfonamide is largely determined by the chromophore present in the molecule. The aromatic rings of aryl- and naphthalenesulfonyl chlorides act as chromophores that can absorb UV light. This absorption can lead to the formation of excited states that undergo various reactions, including cleavage of the S-N bond or reactions involving the aromatic ring itself.[13][14] Common photodegradation pathways include cleavage of the sulfonamide bond and SO₂ extrusion.[12]

Expected Stability Order (General Trend): Alkyl-sulfonamides (Mesyl) > Aryl-sulfonamides (Tosyl, Benzene) > Naphthalenesulfonyl-sulfonamides (Dansyl)

Sulfonamides lacking a significant chromophore, such as those derived from mesyl chloride, are generally more photostable. The extended and highly absorbing naphthalene ring system in dansyl-sulfonamides makes them particularly susceptible to photodegradation.

Experimental Protocol: Photostability Study

This protocol details a standard procedure for evaluating the photostability of sulfonamides according to ICH Q1B guidelines.

G cluster_prep Sample Preparation cluster_exposure Light Exposure cluster_analysis Analysis solid Prepare solid samples of the sulfonamide in a thin layer in a suitable container chamber Place the samples and dark controls in a photostability chamber solid->chamber solution Prepare a solution of the sulfonamide in a relevant solvent in a quartz cuvette solution->chamber control Prepare identical dark control samples wrapped in aluminum foil control->chamber irradiate Expose the samples to a light source (e.g., Xenon lamp) providing both UV and visible light (ICH Q1B conditions) chamber->irradiate monitor Monitor the total illumination and UV energy irradiate->monitor timepoint_photo Withdraw samples and dark controls at specified time intervals monitor->timepoint_photo hplc_photo Analyze all samples using a validated stability-indicating HPLC method timepoint_photo->hplc_photo compare Compare the degradation of the exposed samples to the dark controls to determine the extent of photodegradation hplc_photo->compare

Caption: Workflow for a comprehensive photostability study of sulfonamides.

Data Summary and Interpretation

The following tables provide a conceptual framework for summarizing the quantitative data obtained from the stability studies described above.

Table 1: Comparative Hydrolytic Stability of Sulfonamides

Sulfonamide DerivativePrecursor Sulfonyl ChlorideConditionHalf-life (t½) at 60°C (hours)Major Degradation Products
N-BenzylmethanesulfonamideMesyl chloride0.1 M HClMethanesulfonic acid, Benzylamine
0.1 M NaOHMethanesulfonic acid, Benzylamine
N-Benzyl-4-toluenesulfonamideTosyl chloride0.1 M HClp-Toluenesulfonic acid, Benzylamine
0.1 M NaOHp-Toluenesulfonic acid, Benzylamine
N-Benzyl-5-(dimethylamino)naphthalene-1-sulfonamideDansyl chloride0.1 M HClDansylic acid, Benzylamine
0.1 M NaOHDansylic acid, Benzylamine

Table 2: Comparative Thermal Stability of Sulfonamides

Sulfonamide DerivativePrecursor Sulfonyl ChlorideOnset of Decomposition (T_onset) (°C)Temperature of Max. Decomposition Rate (T_max) (°C)
N-BenzylmethanesulfonamideMesyl chloride
N-Benzyl-4-toluenesulfonamideTosyl chloride
N-Benzyl-5-(dimethylamino)naphthalene-1-sulfonamideDansyl chloride

Table 3: Comparative Photostability of Sulfonamides

Sulfonamide DerivativePrecursor Sulfonyl Chloride% Degradation after ICH Q1B Exposure (Solution)% Degradation after ICH Q1B Exposure (Solid)
N-BenzylmethanesulfonamideMesyl chloride
N-Benzyl-4-toluenesulfonamideTosyl chloride
N-Benzyl-5-(dimethylamino)naphthalene-1-sulfonamideDansyl chloride

Conclusion: A Strategic Choice for Drug Development

The selection of a sulfonyl chloride precursor is a critical decision in the design of sulfonamide-based drugs, with profound implications for the stability of the final molecule. This guide has provided a framework for understanding and experimentally evaluating the hydrolytic, thermal, and photostability of sulfonamides as a function of their parent sulfonyl chloride.

  • For enhanced hydrolytic and thermal stability , aryl sulfonyl chlorides with electron-donating substituents, such as tosyl chloride, are often a favorable choice.

  • When photostability is paramount , aliphatic sulfonyl chlorides like mesyl chloride may be preferred due to the absence of a strongly absorbing aromatic chromophore.

  • The unique properties of dansyl chloride , while imparting useful fluorescence, also introduce a bulky, photosensitive naphthalene ring that can decrease overall stability.

By systematically evaluating these stability parameters, researchers can make informed decisions in the selection of sulfonyl chlorides, leading to the development of more robust and reliable sulfonamide drug candidates. A thorough understanding of the degradation pathways also facilitates the development of stability-indicating analytical methods, a regulatory requirement for new drug submissions.[15][16][17][18]

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  • Ugwu, D. I., et al. (2023). A Review on Sulfonamide Complexes with Metals: Their Pharmacological Potential as Anticancer Drugs. Molecules, 28(17), 6296.
  • Perlovich, G. L., et al. (2019). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Molecular Pharmaceutics, 16(10), 4236–4248.
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  • Roca, M., et al. (2013). Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. Food Chemistry, 136(2), 1030-1036.
  • Glasstone, S., & Taylor, H. S. (1941). Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides. Journal of the American Chemical Society, 63(5), 1317-1325.
  • Moodie, R. B., & Richards, S. P. (1990). The mechanisms of the hydrolyses of N-nitrobenzenesulfonamides, N-nitrobenzamides and some other N-nitro amides in aqueous sulfuric acid. Journal of the Chemical Society, Perkin Transactions 2, (11), 1833-1839.
  • Organic Chemistry Portal. (n.d.). p-Toluenesulfonamides. Retrieved from [Link]

  • Awad, W. H., & Wilkie, C. A. (2010). Thermal Degradation Studies of Alkyl-Imidazolium Salts and Their Application in Nanocomposites. Thermochimica Acta, 499(1-2), 8-14.
  • Awad, W. H., & Wilkie, C. A. (2010). Thermal Degradation Studies of Alkyl-Imidazolium Salts and Their Application in Nanocomposites. National Institute of Standards and Technology.
  • Wilkie, C. A., & Manaf, H. (1997). TGA/FTIR Studies on the Thermal Degradation of some Polymeric Sulfonic and Phosphonic Acids and Their Sodium Salts.
  • Lee, H., et al. (2020). Aryl Sulfonamides Induce Degradation of Aryl Hydrocarbon Receptor Nuclear Translocator through CRL4DCAF15 E3 Ligase. Molecules and Cells, 43(11), 935–944.
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A Comparative Guide to the Biological Activity of Sulfonamides Synthesized from 4-Hydroxy-3-nitrobenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the sulfonamide moiety stands as a cornerstone functional group, integral to the design of a vast array of therapeutic agents.[1][2] Its unique electronic and structural properties allow for potent and selective interactions with a multitude of biological targets. This guide provides an in-depth comparison of the biological activities of compounds synthesized using 4-hydroxy-3-nitrobenzenesulfonyl chloride, juxtaposed with structurally related sulfonamides derived from alternative sulfonyl chlorides. We will delve into the causality behind their synthesis, the nuances of their biological performance supported by experimental data, and the detailed protocols required to validate these findings.

The strategic inclusion of the hydroxyl (-OH) and nitro (-NO₂) groups on the benzenesulfonyl chloride scaffold is not arbitrary. The nitro group, a strong electron-withdrawing group, enhances the electrophilicity of the sulfonyl chloride, facilitating its reaction with nucleophiles like amines to form the sulfonamide linkage.[3][4] Furthermore, the nitro group itself can be a pharmacophore, participating in redox reactions within cells that can lead to toxicity in microorganisms and cancer cells.[5][6] The hydroxyl group offers a potential point for secondary modification and can influence solubility and receptor binding.

The Synthetic Pathway: A Foundation for Biological Diversity

The synthesis of sulfonamides from 4-hydroxy-3-nitrobenzenesulfonyl chloride typically follows a nucleophilic substitution reaction. An amine-containing compound attacks the highly electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a stable sulfonamide bond and the release of hydrochloric acid.

Synthesis_Workflow reagent 4-Hydroxy-3-nitro- benzenesulfonyl chloride product Biologically Active Sulfonamide Derivative reagent->product Nucleophilic Attack amine Amine-containing compound (R-NH2) amine->product

Caption: General synthesis of sulfonamides.

This straightforward synthetic route allows for the creation of large libraries of compounds by varying the amine-containing starting material, which can range from simple alkyl amines to complex heterocyclic structures or even amino acids.[7]

Comparative Biological Activity: A Multi-faceted Evaluation

Compounds derived from 4-hydroxy-3-nitrobenzenesulfonyl chloride and its analogs exhibit a wide spectrum of biological activities, most notably as anticancer, antimicrobial, and antiviral agents.

Anticancer Activity: Targeting Tumor-Associated Enzymes

A primary mechanism for the anticancer activity of these sulfonamides is the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and XII.[8] These enzymes are overexpressed in hypoxic solid tumors and play a crucial role in regulating pH, which in turn promotes tumor proliferation and chemoresistance.[8] The sulfonamide group is essential for this activity, acting as a zinc-binding group within the enzyme's active site.[9]

Derivatives of 4-amino-3-nitrobenzenesulfonamide, a closely related scaffold, have shown potent and selective inhibition of these cancer-relevant enzymes, leading to antiproliferative effects in various cancer cell lines.[8] The anticancer potential of sulfonamides is a burgeoning field, with novel derivatives constantly being explored. For instance, a novel 1,2,4-triazine sulfonamide derivative was shown to induce apoptosis in colon cancer cells through both intrinsic and extrinsic pathways.[10]

Comparative Performance Data: Anticancer Activity

Compound Class/DerivativeTargetActivity MetricValueCell LineReference
Benzenesulfonamide (Series B, 12d)hCA IX InhibitorGI%62%Breast (MDA-MB-468)[9]
Benzenesulfonamide (Series B, 12i)hCA IX InhibitorKᵢ38.8 nM-[9]
Benzenesulfonamide (Series A, 5a)hCA IX InhibitorKᵢ134.8 nM-[9]
Cyclic Sulfamide (Compound 18)Apoptosis Induction--Lung (A549)[1]
1,2,4-Triazine SulfonamideApoptosis Induction--Colon (DLD-1, HT-29)[10]

The data indicates that subtle structural modifications, such as the nature of the linker and tail groups, can significantly impact inhibitory potency (Kᵢ) and cellular activity (GI%).[9]

Anticancer_Mechanism cluster_cell Cancer Cell sulfonamide Sulfonamide Derivative ca9 Carbonic Anhydrase IX (CA IX) sulfonamide->ca9 Inhibits apoptosis Apoptosis (Programmed Cell Death) sulfonamide->apoptosis Induces ph_regulation pH Regulation (Extracellular Acidosis) ca9->ph_regulation Controls proliferation Tumor Growth & Proliferation ph_regulation->proliferation Promotes

Caption: Sulfonamide inhibition of Carbonic Anhydrase IX.

Antimicrobial Activity: A Classic Mechanism Reimagined

The archetypal mechanism of action for sulfonamide antimicrobials is the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[11][12] As mammals obtain folic acid from their diet, this pathway provides a selective target.[12]

Compounds synthesized from chloro-nitro-substituted benzenes have demonstrated significant antibacterial efficacy. For example, a series of novel 4-chloro-3-nitrophenylthiourea derivatives exhibited high activity against both standard and hospital strains of bacteria, with Minimum Inhibitory Concentration (MIC) values as low as 0.5-2 µg/mL, comparable to ciprofloxacin.[13] Similarly, derivatives of 4-methylbenzenesulfonyl chloride have shown potent activity against E. coli and other bacteria.[14]

The presence of the nitro group appears to enhance antimicrobial properties.[5][15] This is likely due to its ability to undergo bioreduction in microbial cells, generating cytotoxic radicals.

Comparative Performance Data: Antimicrobial Activity

Compound Class/DerivativeTarget OrganismMIC (µg/mL)Comparison DrugReference
4-Chloro-3-nitrophenylthioureasGram-positive hospital strains0.5 - 2Ciprofloxacin[13]
4-methyl-N-(2-nitrophenyl) benzenesulfonamide (1C)E. coli50-[14]
N-(2-hydroxyphenyl)-4-methyl benzenesulfonamide (1B)E. coli100-[14]
SIMR 2404MRSA2-[16]
SIMR 2404E. coli8 - 32-[16]

These results underscore the potential of nitro-substituted sulfonamides as effective antibacterial agents, particularly against resistant strains.

Antimicrobial_Mechanism cluster_bacterium Bacterial Cell paba p-Aminobenzoic Acid (PABA) dhps Dihydropteroate Synthase (DHPS) paba->dhps Substrate folic_acid Folic Acid Synthesis dhps->folic_acid dna_rna DNA/RNA Synthesis folic_acid->dna_rna sulfonamide Sulfonamide Drug sulfonamide->dhps Competitive Inhibition

Caption: Sulfonamide inhibition of bacterial folic acid synthesis.

Antiviral Activity

The versatility of the sulfonamide scaffold extends to antiviral applications. Notably, aminoacyl sulfonamides have been developed as potent inhibitors of HIV protease, an enzyme critical for viral maturation.[17] These inhibitors are designed to mimic the natural peptide substrates of the protease, with the sulfonamide group often contributing to binding affinity and improved pharmacokinetic properties.

Experimental Protocols for Biological Validation

To ensure the trustworthiness and reproducibility of biological activity claims, standardized and well-controlled experimental protocols are paramount.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity

This protocol outlines the broth microdilution method, a standard for determining the MIC of a compound against bacterial strains.

Objective: To determine the lowest concentration of a synthesized compound that visibly inhibits the growth of a target bacterium.

Materials:

  • Synthesized sulfonamide compounds

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader

  • Incubator (37°C)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative control (DMSO or vehicle)

Procedure:

  • Compound Preparation: Prepare a stock solution of each test compound in DMSO. Create a series of two-fold serial dilutions in MHB across the wells of a 96-well plate.

  • Bacterial Inoculum Preparation: Culture the bacterial strain overnight in MHB. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the serially diluted compound, positive control, and negative control.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be confirmed by reading the optical density at 600 nm.

Protocol 2: In Vitro Carbonic Anhydrase (CA) Inhibition Assay

This protocol describes a colorimetric assay to measure the inhibition of CA esterase activity.

Objective: To quantify the inhibitory potency (IC₅₀ or Kᵢ) of synthesized sulfonamides against a specific CA isoform (e.g., hCA IX).

Materials:

  • Purified recombinant human CA isoform

  • Synthesized sulfonamide compounds

  • Tris-HCl buffer

  • 4-Nitrophenyl acetate (NPA) as substrate

  • 96-well microtiter plate

  • Spectrophotometer or plate reader capable of reading at 400 nm

  • Known CA inhibitor (e.g., Acetazolamide) as a positive control

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds and the positive control in the assay buffer.

  • Reaction Mixture: In the wells of a 96-well plate, add the CA enzyme solution and the various concentrations of the inhibitor (or buffer for the control). Allow a brief pre-incubation period.

  • Initiate Reaction: Add the substrate, 4-nitrophenyl acetate (NPA), to all wells to start the enzymatic reaction. The hydrolysis of NPA by CA produces the yellow-colored 4-nitrophenolate.

  • Kinetic Measurement: Immediately begin monitoring the increase in absorbance at 400 nm over time using a plate reader.

  • Data Analysis: Calculate the initial reaction rates (V) from the linear portion of the absorbance curves. Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC₅₀ value. The Kᵢ can be calculated using the Cheng-Prusoff equation if the substrate concentration and Kₘ are known.

Conclusion and Future Outlook

The strategic use of 4-hydroxy-3-nitrobenzenesulfonyl chloride as a starting reagent provides a powerful platform for the synthesis of sulfonamides with significant and diverse biological activities. The inherent properties of the nitro and hydroxyl groups contribute to both synthetic accessibility and pharmacological potential. Comparative analysis reveals that while the core sulfonamide moiety is crucial for activity, particularly in enzyme inhibition, the peripheral substitutions dramatically tune the potency and selectivity against different targets, be it bacterial DHPS or human carbonic anhydrases.

The data presented herein demonstrates that these compounds are promising leads for the development of novel anticancer and antimicrobial agents. Future research should focus on expanding the structural diversity of these sulfonamides and conducting in-depth structure-activity relationship (SAR) studies to optimize their therapeutic profiles. Further investigation into their mechanisms of action, particularly in resistant cancer cell lines and bacterial strains, will be critical for their translation into clinical candidates.

References

  • Synthesis and Biological Activity of New Sulfonamide Derivatives. Impactfactor. Available at: [Link]

  • General synthetic route. (a) 3- or 4-nitrobenzenesulfonyl chloride,... ResearchGate. Available at: [Link]

  • Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. PMC - NIH. Available at: [Link]

  • Investigation on the Anticancer Activity of Symmetric and Unsymmetric Cyclic Sulfamides. PMC - PubMed Central. Available at: [Link]

  • Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. PMC - NIH. Available at: [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC. Available at: [Link]

  • Biological activity and synthesis of sulfonamide derivatives: A brief review. ResearchGate. Available at: [Link]

  • The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. PubMed. Available at: [Link]

  • Bioactive Sulfonamides Derived from Amino Acids: Their Synthesis and Pharmacological Activities. PubMed. Available at: [Link]

  • Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. PMC - PubMed Central. Available at: [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PubMed. Available at: [Link]

  • Synthesis and biological activity of compounds based on 4-hydroxycoumarin. ResearchGate. Available at: [Link]

  • Antimicrobial activity of nature-inspired molecules against multidrug-resistant bacteria. Frontiers. Available at: [Link]

  • Synthesis Characterization and Biological Activity of 4-Methyl-benzene Sulfonohydrazide Derivatives. Bentham Science Publisher. Available at: [Link]

  • Synthesis of 4-chloro-3-nitrobenzene sulfonyl chloride with higher purity. ResearchGate. Available at: [Link]

  • Synthesis and Antimicrobial Activity of 4-Chloro-3-Nitrophenylthiourea Derivatives Targeting Bacterial Type II Topoisomerases. PubMed. Available at: [Link]

  • Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. MDPI. Available at: [Link]

  • US2511547A - Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride. Google Patents.

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A Comparative Kinetic Analysis of 4-Hydroxy-3-nitrobenzenesulfonyl Chloride in Derivatization Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of analytical chemistry and drug development, the precise and sensitive quantification of amine- and hydroxyl-containing molecules is paramount. Chemical derivatization is a cornerstone technique to enhance the detectability of these analytes, particularly in liquid chromatography. Among the plethora of derivatizing agents, sulfonyl chlorides stand out for their reactivity and the stability of the resulting sulfonamides and sulfonate esters. This guide provides an in-depth kinetic analysis of 4-hydroxy-3-nitrobenzenesulfonyl chloride, a reagent of interest due to its unique electronic and structural features. We will objectively compare its performance with alternative sulfonylating agents, supported by established kinetic principles and experimental data from closely related analogues, to provide a comprehensive resource for method development and optimization.

The Rationale Behind Sulfonyl Chloride Chemistry: A Mechanistic Overview

The utility of sulfonyl chlorides as derivatizing agents stems from the electrophilicity of the sulfur atom, which is readily attacked by nucleophiles such as the lone pair of electrons on an amine's nitrogen atom. The reaction proceeds via a nucleophilic substitution mechanism, generally considered to be a concerted SN2-type pathway for most arenesulfonyl chlorides.[1] The presence of electron-withdrawing groups on the aromatic ring is known to enhance the electrophilicity of the sulfonyl sulfur, thereby increasing the rate of reaction.

The general mechanism for the reaction of a sulfonyl chloride with an amine is depicted below. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, driving the equilibrium towards the formation of the stable sulfonamide.

G reagents ArSO₂Cl + R-NH₂ ts Transition State reagents->ts Nucleophilic Attack products ArSO₂NHR + HCl ts->products Leaving Group Departure

Caption: General SN2 mechanism for the reaction of an arenesulfonyl chloride with a primary amine.

Kinetic Profile of 4-Hydroxy-3-nitrobenzenesulfonyl Chloride: A Structure-Activity Relationship Perspective

Direct kinetic data for 4-hydroxy-3-nitrobenzenesulfonyl chloride is not extensively documented in publicly available literature. However, we can construct a robust kinetic profile by examining the well-studied effects of its constituent functional groups on the reactivity of the benzenesulfonyl chloride core.

The key structural features of 4-hydroxy-3-nitrobenzenesulfonyl chloride are the strongly electron-withdrawing nitro group (-NO₂) ortho to the sulfonyl chloride group and the electron-donating hydroxyl group (-OH) para to the sulfonyl chloride.

  • The Activating Effect of the Nitro Group: The nitro group is a powerful electron-withdrawing group, both through inductive and resonance effects. When positioned on the aromatic ring, it significantly increases the electrophilicity of the sulfonyl sulfur atom. This is a consequence of the delocalization of electron density from the ring, making the sulfur atom more susceptible to nucleophilic attack. Kinetic studies on substituted benzenesulfonyl chlorides have consistently shown that electron-withdrawing groups accelerate the rate of reaction with nucleophiles. For instance, the hydrolysis of p-nitrobenzenesulfonyl chloride is significantly faster than that of benzenesulfonyl chloride.[1][2] The chloride-chloride exchange reaction in arenesulfonyl chlorides also demonstrates a positive correlation with the electron-withdrawing strength of the substituent, as shown by a positive ρ-value in the Hammett plot.[3]

  • The Influence of the Hydroxyl Group: The hydroxyl group is typically an electron-donating group through resonance, which would be expected to decrease the electrophilicity of the sulfonyl sulfur and thus slow down the reaction. However, its para position relative to the sulfonyl chloride group and its potential for intramolecular hydrogen bonding with the nitro group can modulate its electronic influence. The acidity of the phenolic proton can also play a role, especially under basic reaction conditions.

Anticipated Reactivity: Based on these opposing electronic effects, the reactivity of 4-hydroxy-3-nitrobenzenesulfonyl chloride is expected to be significantly enhanced compared to unsubstituted benzenesulfonyl chloride, primarily due to the dominant electron-withdrawing nature of the nitro group. The hydroxyl group's electron-donating effect is likely to be outweighed. The precise rate of reaction will be a balance of these electronic influences and steric factors.

Comparative Analysis with Alternative Sulfonylating Agents

The selection of a derivatizing agent is a critical decision in analytical method development. The ideal reagent should exhibit high reactivity, form stable derivatives, and possess a chromophore or fluorophore to enhance detection. Here, we compare 4-hydroxy-3-nitrobenzenesulfonyl chloride with other commonly used sulfonyl chlorides.

ReagentKey FeaturesAnticipated Relative ReactivityDetection Method of Derivative
4-Hydroxy-3-nitrobenzenesulfonyl chloride Strong electron-withdrawing nitro group, potential for UV-Vis detection.HighUV-Vis
Benzenesulfonyl chloride Parent compound, serves as a baseline for reactivity.ModerateUV-Vis (less sensitive)
p-Toluenesulfonyl chloride (Tosyl chloride) Electron-donating methyl group.Lower than benzenesulfonyl chlorideUV-Vis
p-Nitrobenzenesulfonyl chloride (Nosyl chloride) Strong electron-withdrawing nitro group, well-established reactivity.[4]High, likely comparable to the target compoundUV-Vis
Dansyl chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride) Forms highly fluorescent derivatives.[5]HighFluorescence, UV-Vis
2-Naphthalenesulfonyl chloride Forms UV-active derivatives with good chromatographic properties.[5]Moderate to HighUV-Vis

Field-Proven Insights:

  • For applications requiring high sensitivity, Dansyl chloride is often the reagent of choice due to the high quantum yield of its fluorescent derivatives, allowing for detection in the picomole to femtomole range.[5]

  • p-Nitrobenzenesulfonyl chloride (Nosyl chloride) is a robust and highly reactive agent, making it suitable for a wide range of amines.[4] Its derivatives have strong UV absorbance.

  • The primary advantage of 4-hydroxy-3-nitrobenzenesulfonyl chloride would be its inherent chromophore, which is expected to provide good UV-Vis sensitivity. Its reactivity, driven by the nitro group, should ensure efficient derivatization.

Experimental Protocols

The following are detailed, step-by-step methodologies for the derivatization of amines using sulfonyl chlorides, which can be adapted for 4-hydroxy-3-nitrobenzenesulfonyl chloride.

General Protocol for Amine Derivatization with Sulfonyl Chlorides

This protocol is a self-validating system as the progress of the reaction can be monitored chromatographically, and the stability of the derivative can be assessed over time.

G cluster_prep Sample Preparation cluster_reagents Reagent Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis prep Dissolve amine sample in aprotic solvent (e.g., acetonitrile) mix Mix amine solution, base, and sulfonyl chloride solution prep->mix reagent Prepare fresh solution of 4-hydroxy-3-nitrobenzenesulfonyl chloride in the same solvent reagent->mix base Prepare base solution (e.g., triethylamine or sodium bicarbonate) base->mix react Incubate at controlled temperature (e.g., room temperature or slightly elevated) mix->react quench Quench reaction with acid (e.g., HCl) if necessary react->quench hplc Inject an aliquot into the HPLC system quench->hplc

Caption: Experimental workflow for amine derivatization with 4-hydroxy-3-nitrobenzenesulfonyl chloride.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh a known amount of the amine standard or sample.

    • Dissolve the sample in an appropriate volume of anhydrous aprotic solvent (e.g., acetonitrile, dioxane) to a known concentration.

  • Reagent Preparation:

    • Prepare a solution of 4-hydroxy-3-nitrobenzenesulfonyl chloride in the same solvent at a concentration several-fold higher than the expected amine concentration to ensure pseudo-first-order conditions if kinetic monitoring is desired. This solution should be prepared fresh.

    • Prepare a solution of a suitable base (e.g., triethylamine, pyridine, or an aqueous buffer of sodium bicarbonate for aqueous samples) to neutralize the HCl produced during the reaction.

  • Derivatization Reaction:

    • In a reaction vial, combine the amine solution and the base.

    • Add the sulfonyl chloride solution to initiate the reaction.

    • Vortex the mixture and allow it to react at a controlled temperature (e.g., room temperature or 40-60 °C) for a predetermined time (typically 15-60 minutes). The optimal time and temperature should be determined experimentally.

  • Reaction Quenching and Sample Preparation for HPLC:

    • If necessary, the reaction can be quenched by adding a small amount of a primary amine (e.g., glycine) to consume excess sulfonyl chloride or by acidification.

    • Dilute the reaction mixture with the mobile phase to an appropriate concentration for HPLC analysis.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Analysis:

    • Column: A C18 reversed-phase column is typically suitable for the separation of the resulting sulfonamide derivatives.

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.

    • Detection: UV-Vis detection at a wavelength corresponding to the maximum absorbance of the sulfonamide derivative. For the derivative of 4-hydroxy-3-nitrobenzenesulfonyl chloride, this is likely to be in the UV-A or visible region due to the extended conjugation.

Conclusion

While direct kinetic data for 4-hydroxy-3-nitrobenzenesulfonyl chloride is sparse, a thorough analysis of its structure-activity relationship, based on the well-established principles of physical organic chemistry and data from analogous compounds, indicates that it is a highly reactive and promising derivatizing agent. The presence of the electron-withdrawing nitro group is expected to significantly accelerate the rate of reaction with amines and other nucleophiles. Its performance is anticipated to be comparable to that of other nitro-substituted benzenesulfonyl chlorides, offering the advantage of a strong chromophore for UV-Vis detection. For researchers seeking high sensitivity, fluorescent tagging agents like Dansyl chloride remain a superior choice. However, for routine analyses where robust reactivity and straightforward UV-Vis detection are required, 4-hydroxy-3-nitrobenzenesulfonyl chloride presents a viable and effective option. The provided experimental protocols offer a solid foundation for the development of analytical methods utilizing this and other sulfonyl chloride derivatizing agents.

References

  • Ivanov, S. N., Gnedin, B. G., & Kislov, V. V. (2004). Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. Russian Journal of Organic Chemistry, 40(5), 733–739.
  • Rogness, D. K. (1970). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic, 727.
  • Kevill, D. N., & D'Souza, M. J. (2008). Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride – Precursors in the Development of New Pharmaceuticals. International Journal of Molecular Sciences, 9(12), 2530–2544.
  • Lee, J. H., et al. (2014). Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products. Journal of the Korean Society for Applied Biological Chemistry, 57(3), 365–372.
  • Tse, F. L. S., et al. (1987). Derivatization of secondary amines with 2-naphthalene-sulfonyl chloride for high-performance liquid chromatographic analysis of spectinomycin.
  • PubChem. (n.d.). 4-hydroxy-3-nitrobenzene-1-sulfonyl chloride. [Link]

  • PubChem. (n.d.). 4-Nitrobenzenesulfonyl chloride. [Link]

  • Jarczewski, A., et al. (2018). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Molecules, 23(10), 2465.

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A Senior Application Scientist's Guide to Thiol-Reactive Probes: A Comparative Study Including Sulfonyl Chlorides

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise and stable modification of biomolecules is a cornerstone of innovation. Among the various functional groups targeted for bioconjugation, the thiol group of cysteine residues stands out due to its unique nucleophilicity and relatively low abundance, offering a prime target for site-specific labeling. This guide provides an in-depth, objective comparison of common thiol-reactive probes, with a special focus on the inclusion of sulfonyl chlorides, a class of reagents more commonly associated with amine chemistry. We will delve into the mechanisms, performance, and practical considerations of these probes, supported by experimental data and detailed protocols, to empower you in selecting the optimal tool for your research endeavors.

The Central Role of Thiol Chemistry in Bioconjugation

The sulfhydryl group of cysteine is a potent nucleophile, particularly in its deprotonated thiolate form (S-). This high nucleophilicity allows for selective reaction with a variety of electrophilic probes under mild conditions, minimizing damage to the target biomolecule. Site-specific modification of cysteine residues is instrumental in a wide range of applications, including:

  • Protein labeling: Attaching fluorescent dyes, biotin, or other tags to study protein localization, trafficking, and interactions.

  • Enzyme activity assays: Introducing probes that report on the catalytic activity or the local environment of an enzyme's active site.

  • Antibody-drug conjugates (ADCs): Linking potent cytotoxic drugs to monoclonal antibodies for targeted cancer therapy.

  • Protein structure and function studies: Cross-linking subunits of a protein complex or introducing probes to study conformational changes.

The choice of a thiol-reactive probe is a critical decision that profoundly impacts the outcome of an experiment. Factors such as reaction kinetics, specificity, and the stability of the resulting conjugate must be carefully considered.

A Comparative Analysis of Thiol-Reactive Probes

This section provides a head-to-head comparison of the most widely used classes of thiol-reactive probes.

Maleimides: The Workhorse of Thiol-Reactive Chemistry

Maleimides are α,β-unsaturated carbonyl compounds that react with thiols via a Michael addition, forming a stable thioether bond.[1] This reaction is highly efficient and proceeds rapidly at or near neutral pH (6.5-7.5).[2]

Mechanism of Action:

The reaction mechanism involves the nucleophilic attack of the thiolate anion on one of the double-bonded carbons of the maleimide ring, leading to the formation of a thiosuccinimide linkage.[2]

Key Performance Characteristics:

  • High Reactivity and Specificity: Maleimides exhibit excellent reactivity and selectivity for thiols at neutral pH, with minimal cross-reactivity with other nucleophilic amino acid side chains like lysine.[2]

  • Favorable Reaction Kinetics: The reaction is typically fast, often reaching completion within a few hours at room temperature.

  • Conjugate Stability Concerns: The primary drawback of maleimide chemistry is the potential for the retro-Michael reaction, especially in the presence of other thiols like glutathione, which is abundant in the cellular environment.[3] This can lead to the exchange of the label and a loss of the desired conjugate over time. However, strategies such as using next-generation maleimides or forming a thiazine structure with an N-terminal cysteine can significantly improve stability.[4][5]

Haloacetamides (Iodoacetamides and Bromoacetamides): The Classic Choice for Irreversible Conjugation

Haloacetamides, particularly iodoacetamides, react with thiols through a nucleophilic substitution (SN2) reaction. This reaction forms a highly stable thioether bond that is considered essentially irreversible under physiological conditions.

Mechanism of Action:

The thiolate anion acts as a nucleophile, attacking the carbon atom adjacent to the halogen (iodine or bromine) and displacing it to form a stable thioether linkage.

Key Performance Characteristics:

  • Irreversible Conjugation: The resulting thioether bond is exceptionally stable, making haloacetamides a preferred choice for applications requiring long-term stability.

  • pH Dependence: The reaction is highly dependent on pH, with optimal reactivity occurring at a slightly alkaline pH (7.5-8.5) where the thiol group is predominantly in its more nucleophilic thiolate form.[6]

  • Potential for Off-Target Reactivity: While generally selective for thiols, haloacetamides can exhibit some cross-reactivity with other nucleophilic residues such as histidine and methionine, particularly at higher pH and with prolonged reaction times.

Vinyl Sulfones: A Stable and Efficient Alternative

Vinyl sulfones are another class of Michael acceptors that react with thiols to form a stable thioether bond. They have gained popularity as an alternative to maleimides due to the enhanced stability of the resulting conjugate.[7]

Mechanism of Action:

Similar to maleimides, the reaction proceeds via a Michael-type addition of the thiolate to the vinyl group, resulting in a stable thioether linkage.[7]

Key Performance Characteristics:

  • Excellent Conjugate Stability: The thioether bond formed from a vinyl sulfone is highly stable and not susceptible to the retro-Michael reaction observed with maleimides.[7]

  • Favorable Reactivity: Vinyl sulfones react efficiently with thiols under mild conditions, typically at neutral to slightly alkaline pH.

  • High Selectivity: They exhibit good selectivity for thiols over other nucleophilic amino acids.

Sulfonyl Chlorides: Primarily Amine-Reactive with Limited Thiol Application

Sulfonyl chlorides are highly reactive electrophiles traditionally employed for the modification of primary amines to form stable sulfonamides.[8] Their use as thiol-reactive probes for stable bioconjugation is limited due to the nature of their reaction with thiols.

Mechanism of Action and Reactivity with Thiols:

Sulfonyl chlorides can react with thiols, but the resulting S-sulfonylated product (a thiosulfonate) is generally considered unstable and can be an intermediate in the oxidation of thiols.[9] While the initial reaction may occur, the stability of the resulting linkage is a significant concern for applications requiring a durable conjugate. The primary reaction of sulfonyl chlorides in a biological context is with the more abundant and often more accessible primary amines (e.g., lysine residues) at alkaline pH (9-11).[8][10]

Key Performance Characteristics:

  • High Reactivity: Sulfonyl chlorides are very reactive electrophiles.

  • Primary Amine Selectivity: Their predominant reactivity is towards primary amines to form highly stable sulfonamide bonds.[8]

  • Instability of Thiol Adducts: The product of the reaction with a thiol (a thiosulfonate) is generally unstable, making sulfonyl chlorides unsuitable for forming stable thiol conjugates.

  • Hydrolytic Instability: Sulfonyl chlorides are susceptible to hydrolysis in aqueous solutions, which competes with the desired labeling reaction.[11]

Comparative Performance Data

Probe ClassReaction MechanismOptimal pHConjugate StabilityKey AdvantagesKey Disadvantages
Maleimides Michael Addition6.5 - 7.5Moderate to High[3]High reactivity and specificity for thiolsSusceptible to retro-Michael reaction and thiol exchange[3]
Haloacetamides SN27.5 - 8.5Very HighForms a highly stable, irreversible bondPotential for off-target reactivity with other nucleophiles
Vinyl Sulfones Michael Addition7.0 - 8.5Very High[7]Forms a highly stable bond, not prone to retro-Michael reactionMay have slightly slower kinetics than maleimides
Sulfonyl Chlorides Nucleophilic Acyl Substitution9.0 - 11.0 (for amines)Low (for thiols)Highly reactive with primary amines to form stable sulfonamides[8]Unstable thiol adduct, prone to hydrolysis[9][11]

Experimental Protocols

General Workflow for Thiol-Reactive Labeling

The following diagram illustrates a typical workflow for labeling a protein with a thiol-reactive probe.

G General Workflow for Thiol-Reactive Labeling cluster_0 Preparation cluster_1 Labeling Reaction cluster_2 Purification cluster_3 Analysis A Dissolve Protein in Buffer B Reduce Disulfide Bonds (optional, e.g., with TCEP) A->B C Add Thiol-Reactive Probe B->C D Incubate (Time and Temperature Dependent on Probe) C->D E Remove Excess Probe (e.g., Dialysis, Gel Filtration) D->E F Characterize Conjugate (e.g., Spectroscopy, Mass Spectrometry) E->F

Caption: A generalized workflow for protein modification with thiol-reactive probes.

Step-by-Step Protocol for Maleimide Labeling
  • Protein Preparation: Dissolve the protein in a suitable buffer at a pH between 6.5 and 7.5 (e.g., phosphate-buffered saline, PBS). If necessary, reduce any disulfide bonds by incubating with a 10-20 fold molar excess of a reducing agent like TCEP for 30-60 minutes at room temperature.

  • Probe Preparation: Dissolve the maleimide probe in a water-miscible organic solvent such as DMSO or DMF to create a concentrated stock solution.

  • Labeling Reaction: Add a 10-20 fold molar excess of the maleimide probe stock solution to the protein solution while gently stirring.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light if the probe is fluorescent.

  • Purification: Remove the unreacted probe by dialysis, size-exclusion chromatography, or another suitable purification method.

Practical Considerations and Probe Selection

The choice of the ideal thiol-reactive probe is dictated by the specific requirements of your application.

For applications demanding the highest conjugate stability , such as in vivo studies or long-term tracking experiments, iodoacetamides and vinyl sulfones are the preferred choices due to the irreversible nature of the thioether bond they form.

When rapid and highly specific labeling is the primary concern , and moderate stability is acceptable, maleimides are an excellent option. Their high reactivity at neutral pH minimizes the risk of side reactions.

Sulfonyl chlorides are generally not recommended for thiol-specific labeling due to the instability of the resulting S-sulfonylated product and their propensity to react with primary amines. Their utility lies in the derivatization of amines to form stable sulfonamides.

A Note on Sulfonyl Fluorides: A Promising Alternative

It is worth noting the emergence of sulfonyl fluorides as a versatile class of reactive probes. Unlike sulfonyl chlorides, sulfonyl fluorides exhibit a broader reactivity profile, capable of modifying not only cysteine but also other nucleophilic residues like serine, threonine, tyrosine, and lysine, depending on the protein's local environment. This "tunable" reactivity, coupled with their greater stability in aqueous solutions compared to sulfonyl chlorides, makes them a powerful tool for chemical biology and drug discovery.

Conclusion

The landscape of thiol-reactive probes offers a diverse toolkit for the site-specific modification of biomolecules. While maleimides, iodoacetamides, and vinyl sulfones represent the gold standard for robust and specific thiol conjugation, a thorough understanding of their respective strengths and weaknesses is crucial for experimental success. Sulfonyl chlorides, though highly reactive, are best reserved for their primary application in amine modification. As the field of bioconjugation continues to evolve, so too will the repertoire of available probes, with reagents like sulfonyl fluorides paving the way for new and exciting avenues of research.

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A Senior Application Scientist's Guide to the Specificity of 4-Hydroxy-3-nitrobenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of chemical biology and drug development, the precise modification of biomolecules is paramount. The ability to selectively target specific functional groups on a protein or peptide underpins a vast array of applications, from fluorescent labeling to the construction of antibody-drug conjugates. This guide provides an in-depth technical assessment of 4-Hydroxy-3-nitrobenzenesulfonyl chloride (HNB-SO2Cl), a sulfonyl chloride reagent, focusing on its specificity for target functional groups. We will explore its mechanism of action, compare its performance against common alternative reagents, and provide validated experimental protocols for researchers to assess its specificity in their own laboratories.

Introduction: The Critical Role of Specificity in Bioconjugation

The covalent modification of proteins is a fundamental tool for elucidating biological function and developing novel therapeutics. The success of these endeavors hinges on the specificity of the chemical reagents used. An ideal reagent would react with a single type of functional group (e.g., a primary amine) under biocompatible conditions, leaving all other residues (such as thiols, hydroxyls, and carboxyls) untouched.

4-Hydroxy-3-nitrobenzenesulfonyl chloride belongs to the class of sulfonyl chlorides, reagents known for their reactivity towards nucleophiles.[1][2] The electronic properties conferred by the nitro and hydroxyl groups on the aromatic ring are purported to modulate its reactivity and specificity. This guide aims to dissect these claims, providing a clear, evidence-based comparison to empower researchers in making informed decisions for their experimental designs.

Mechanism of Action: The Electrophilic Nature of Sulfonyl Chlorides

The reactivity of any sulfonyl chloride is dictated by the electrophilic character of the sulfur atom.[1] This sulfur is bonded to two strongly electron-withdrawing oxygen atoms and a chlorine atom, making it highly susceptible to nucleophilic attack. The reaction proceeds via a nucleophilic substitution, where a nucleophile (like the lone pair of electrons on a primary amine) attacks the sulfur atom, leading to the displacement of the chloride ion and the formation of a stable sulfonamide bond.[3]

The substituents on the aromatic ring play a crucial role in tuning this reactivity. Electron-withdrawing groups (EWGs), such as the nitro group (-NO2) in HNB-SO2Cl, increase the electrophilicity of the sulfur atom, thereby enhancing its reaction rate with nucleophiles.[4] This makes it generally more reactive than simpler analogues like p-toluenesulfonyl chloride (Tosyl chloride), which has an electron-donating methyl group.[4][5]

Caption: Reaction of HNB-SO2Cl with a primary amine.

Comparative Analysis: HNB-SO2Cl vs. Alternative Reagents

A reagent's utility is best understood through comparison. While numerous amine-reactive reagents exist, including N-hydroxysuccinimide (NHS) esters and isothiocyanates, we will focus on a comparison with other commonly used sulfonyl chlorides.[6][7]

ReagentStructureKey FeaturesPrimary Target(s)Common Off-Target(s)
HNB-SO2Cl 4-Hydroxy-3-nitrobenzenesulfonyl chlorideActivated by a strong electron-withdrawing nitro group.Primary & Secondary Amines (e.g., Lysine)Phenols (Tyrosine), potential for hydrolysis.
Dansyl Chloride 5-(Dimethylamino)naphthalene-1-sulfonyl chlorideForms highly fluorescent adducts. Widely used for N-terminal sequencing.[8][9]Primary & Secondary Amines.[10]Phenols, Imidazoles (Histidine), Aliphatic Alcohols.[11]
Tosyl Chloride (TsCl) p-Toluenesulfonyl chlorideLess reactive due to the electron-donating methyl group.[4] Often used for protecting groups.[3][5]Primary Amines, Alcohols.[5][12]Can react with alcohols to form tosylates, which are good leaving groups.[13]

Key Insights from the Comparison:

  • Reactivity: The presence of the nitro group makes HNB-SO2Cl and other nitro-substituted sulfonyl chlorides (like p-NsCl) more reactive than Tosyl chloride.[14] This can be advantageous for achieving high modification efficiency but also increases the risk of off-target reactions and hydrolysis in aqueous buffers.

  • Specificity: While all sulfonyl chlorides primarily target amines, their propensity to react with other nucleophiles varies. Dansyl chloride is known to react with a broader range of functional groups, including phenols and imidazoles, which can be a significant drawback when specificity is required.[11]

  • Application: Dansyl chloride's fluorescent properties make it a specialized tool for detection and quantification.[10][15] Tosyl chloride is a workhorse in organic synthesis, often used to convert alcohols into better leaving groups rather than for protein labeling.[12][13] HNB-SO2Cl positions itself as a general-purpose labeling reagent where high reactivity is desired.

Assessing Specificity: Potential Off-Target Reactions

True specificity means minimal reactivity with non-target functional groups present in a biological system. For a protein, the most common nucleophilic "off-targets" for an amine-reactive probe are thiols (cysteine), phenols (tyrosine), and hydroxyls (serine, threonine).

  • Phenols (Tyrosine): Sulfonyl chlorides can react with the hydroxyl group of tyrosine, especially at higher pH values where the phenoxide ion is formed. The electron-withdrawing groups on HNB-SO2Cl can facilitate this reaction.

  • Thiols (Cysteine): The thiol side chain of cysteine is a potent nucleophile. However, the resulting sulfonyl-thiol conjugates are generally unstable.[11]

  • Alcohols (Serine, Threonine): Aliphatic alcohols are generally less reactive towards sulfonyl chlorides than amines or phenols, but reactions can occur, particularly with highly reactive reagents or under harsh conditions.[11][16]

  • Hydrolysis: A significant competing reaction for all sulfonyl chlorides in aqueous buffers is hydrolysis, where the reagent reacts with water. This rate increases with pH.[6] The high reactivity of HNB-SO2Cl makes it particularly susceptible to hydrolysis, which consumes the reagent and can lower conjugation efficiency.

Experimental Protocols for Specificity Assessment

To move from theoretical reactivity to empirical validation, researchers must perform rigorous testing. Here, we provide a self-validating workflow to assess the specificity of HNB-SO2Cl.

Workflow for Assessing Reagent Specificity

G cluster_model Model System Selection cluster_reaction Labeling Reaction cluster_analysis Analysis cluster_validation Validation & Comparison Model Select Model Protein (e.g., BSA, Lysozyme) Reaction Perform Labeling with HNB-SO2Cl (pH 8.0-8.5, 4°C) Model->Reaction Control Negative Control (No HNB-SO2Cl) Model->Control SDS_PAGE SDS-PAGE Analysis (Check for mobility shift) Reaction->SDS_PAGE Digestion Proteolytic Digestion (e.g., Trypsin) Reaction->Digestion Control->SDS_PAGE SDS_PAGE->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Mapping Map Modification Sites LC_MS->Mapping Specificity Assess Specificity: Amine vs. Off-Target Sites Mapping->Specificity Comparison Compare with Alternative Reagent (e.g., NHS-Ester) Specificity->Comparison

Caption: A validated workflow for assessing labeling specificity.

Protocol 1: Labeling of a Model Protein

This protocol details the basic labeling of a protein with HNB-SO2Cl.

  • Reagent Preparation:

    • Prepare a 0.1 M sodium bicarbonate buffer and adjust the pH to 8.5.[17]

    • Prepare a stock solution of the model protein (e.g., Bovine Serum Albumin, BSA) at 10 mg/mL in the reaction buffer.

    • Immediately before use, dissolve HNB-SO2Cl in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL. Caution: Sulfonyl chlorides are unstable in DMSO and should be used immediately.[11][18]

  • Labeling Reaction:

    • In a microcentrifuge tube, combine 100 µL of the protein solution with a calculated molar excess of the HNB-SO2Cl solution (a 10-20 fold molar excess is a good starting point).

    • For a negative control, add an equivalent volume of DMF/DMSO without the reagent to a separate tube of protein solution.

    • Incubate the reaction for 2-4 hours at 4°C with gentle stirring or rotation to minimize hydrolysis.[18]

  • Purification:

    • Remove unreacted HNB-SO2Cl and byproducts by passing the reaction mixture through a desalting column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).[18]

Protocol 2: Mass Spectrometry Analysis for Site Mapping

This protocol is essential for identifying precisely which amino acid residues have been modified.

  • Sample Preparation:

    • Take an aliquot of the purified, labeled protein from Protocol 1.

    • Perform a standard in-solution or in-gel tryptic digest to generate peptides.

  • LC-MS/MS Analysis:

    • Analyze the resulting peptide mixture using a high-resolution liquid chromatography-mass spectrometry (LC-MS/MS) system.

    • The mass of an HNB-SO2Cl modification (after loss of HCl) is 201.00 Da (C6H3N1O5S1). Set your data analysis software to search for this mass shift as a variable modification on all potential nucleophilic residues (Lys, Tyr, Ser, Thr, Cys, His, N-terminus).

  • Data Interpretation:

    • Identify peptides that contain the mass modification.

    • Use the MS/MS fragmentation data to pinpoint the exact amino acid residue that was modified.

    • Quantify the relative abundance of modifications on target (amines) versus off-target residues to calculate the specificity of the reaction.

Conclusion and Practical Recommendations

4-Hydroxy-3-nitrobenzenesulfonyl chloride is a highly reactive reagent for the modification of primary and secondary amines, driven by the strong electron-withdrawing effect of its nitro group.[14] Its reactivity is a double-edged sword: it allows for efficient labeling but also increases the potential for off-target reactions and hydrolysis, especially compared to less activated reagents like Tosyl chloride.

For the researcher, the choice of reagent depends on the experimental goal:

  • When high reactivity is essential and some off-target modification is tolerable, HNB-SO2Cl can be an effective tool.

  • When absolute specificity for amines is critical, NHS-esters are often a more reliable choice, as they have a lower propensity to react with tyrosine and are generally more stable to hydrolysis at physiological pH.[6]

  • For fluorescent labeling and detection, Dansyl chloride remains a gold standard, though its broader reactivity profile must be considered.[10]

Ultimately, the specificity of any reagent is not absolute and is highly dependent on reaction conditions (pH, temperature, concentration). We strongly recommend that researchers perform the validation workflow described in this guide to empirically determine the performance and specificity of HNB-SO2Cl within the context of their specific protein and application.

References

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A Comparative Spectroscopic Guide to 4-Hydroxy-3-nitrobenzenesulfonyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-3-nitrobenzenesulfonyl chloride and its derivatives are a critical class of reagents in synthetic organic and medicinal chemistry. The presence of the highly reactive sulfonyl chloride group, combined with the electronic effects of the nitro and hydroxyl/alkoxy substituents, makes them versatile building blocks for the synthesis of sulfonamides and other pharmacologically active compounds. A thorough understanding of their spectroscopic characteristics is paramount for reaction monitoring, structural elucidation, and quality control.

Molecular Structures and Workflow

The fundamental structure of the compounds discussed in this guide is the benzenesulfonyl chloride core, with varying substituents on the aromatic ring. The interplay of these substituents dictates the electronic environment of the molecule and, consequently, its spectroscopic signature.

cluster_derivatives Key Derivatives for Comparison cluster_analysis Spectroscopic Analysis Workflow Benzenesulfonyl_Chloride Benzenesulfonyl Chloride 3-Nitro 3-Nitrobenzenesulfonyl Chloride 4-Nitro 4-Nitrobenzenesulfonyl Chloride 4-Chloro-3-nitro 4-Chloro-3-nitrobenzenesulfonyl Chloride Synthesis Synthesis & Purification NMR NMR (1H, 13C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS UV_Vis UV-Vis Spectroscopy Synthesis->UV_Vis Data_Analysis Data Interpretation & Comparison NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis UV_Vis->Data_Analysis

Figure 1: Overview of the compared derivatives and the general workflow for their spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise substitution pattern on the aromatic ring of benzenesulfonyl chloride derivatives. The chemical shifts (δ) of the aromatic protons and carbons are highly sensitive to the electronic effects (inductive and resonance) of the substituents.

¹H NMR Spectral Data Comparison

The following table summarizes the ¹H NMR chemical shifts for the compared derivatives. The electron-withdrawing nature of the nitro and sulfonyl chloride groups leads to a general downfield shift of the aromatic protons compared to unsubstituted benzene (δ ≈ 7.34 ppm).

CompoundH-2H-3H-4H-5H-6Solvent
Benzenesulfonyl Chloride8.03 (d)7.70 (t)7.82 (t)7.70 (t)8.03 (d)CDCl₃
3-Nitrobenzenesulfonyl chloride8.88 (t)8.62 (ddd)7.93 (t)8.39 (ddd)-CDCl₃
4-Nitrobenzenesulfonyl chloride8.15 (d)8.45 (d)-8.45 (d)8.15 (d)CDCl₃
4-Chloro-3-nitrobenzenesulfonyl chloride8.32 (d)-7.91 (d)8.11 (dd)-CDCl₃

¹H NMR Data Interpretation:

  • Benzenesulfonyl Chloride: The protons ortho to the -SO₂Cl group (H-2 and H-6) are the most deshielded due to its strong electron-withdrawing inductive effect.

  • 3-Nitrobenzenesulfonyl chloride: The proton at the C-2 position, being ortho to both the nitro and sulfonyl chloride groups, experiences the strongest deshielding effect and appears at the lowest field (8.88 ppm).

  • 4-Nitrobenzenesulfonyl chloride: The presence of the nitro group para to the sulfonyl chloride group results in a more symmetrical spectrum. The protons ortho to the nitro group (H-3 and H-5) are significantly downfield.

  • 4-Chloro-3-nitrobenzenesulfonyl chloride: The introduction of a chlorine atom further influences the chemical shifts. The proton at C-2 is the most deshielded due to the proximity of two electron-withdrawing groups.

¹³C NMR Spectral Data Comparison

The ¹³C NMR data provides further insights into the electronic environment of the carbon atoms in the aromatic ring.

CompoundC-1 (-SO₂Cl)C-2C-3C-4C-5C-6Solvent
Benzenesulfonyl Chloride143.9129.5129.8134.4129.8129.5CDCl₃
3-Nitrobenzenesulfonyl chloride145.1128.5148.2129.9134.1132.8CDCl₃
4-Nitrobenzenesulfonyl chloride148.9129.2124.6151.1124.6129.2CDCl₃
4-Chloro-3-nitrobenzenesulfonyl chloride142.1133.5148.4132.9128.3130.9CDCl₃

¹³C NMR Data Interpretation:

  • The carbon atom attached to the sulfonyl chloride group (C-1) is generally observed in the 142-149 ppm range.

  • The carbon atom bearing the nitro group shows a significant downfield shift due to the strong electron-withdrawing nature of the nitro group.

  • The overall substitution pattern and the interplay of electronic effects from all substituents determine the specific chemical shifts of each carbon atom.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the key functional groups present in these molecules. The sulfonyl chloride and nitro groups exhibit strong, characteristic absorption bands.

Compoundν (SO₂) asymmetric stretch (cm⁻¹)ν (SO₂) symmetric stretch (cm⁻¹)ν (NO₂) asymmetric stretch (cm⁻¹)ν (NO₂) symmetric stretch (cm⁻¹)ν (C-Cl) stretch (cm⁻¹)
Benzenesulfonyl Chloride~1380~1180---
3-Nitrobenzenesulfonyl chloride~1385~1175~1530~1350-
4-Nitrobenzenesulfonyl chloride~1375~1185~1535~1350-
4-Chloro-3-nitrobenzenesulfonyl chloride~1390~1180~1540~1355~750

IR Data Interpretation:

  • Sulfonyl Chloride Group: All derivatives show two strong absorption bands characteristic of the sulfonyl chloride group: the asymmetric S=O stretch between 1375-1390 cm⁻¹ and the symmetric S=O stretch between 1175-1185 cm⁻¹.[1]

  • Nitro Group: The nitro-substituted derivatives exhibit strong absorption bands for the asymmetric NO₂ stretch (around 1530-1540 cm⁻¹) and the symmetric NO₂ stretch (around 1350-1355 cm⁻¹).

  • C-Cl Group: In 4-chloro-3-nitrobenzenesulfonyl chloride, the C-Cl stretching vibration is typically observed in the fingerprint region, around 750 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the compounds, aiding in their identification and structural confirmation.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Fragmentation Ions (m/z)
Benzenesulfonyl ChlorideC₆H₅ClO₂S176.62176 (M⁺), 141 ([M-Cl]⁺), 111, 77 ([C₆H₅]⁺)
3-Nitrobenzenesulfonyl chlorideC₆H₄ClNO₄S221.62221 (M⁺), 186 ([M-Cl]⁺), 122 ([M-SO₂Cl]⁺), 76
4-Nitrobenzenesulfonyl chlorideC₆H₄ClNO₄S221.62221 (M⁺), 186 ([M-Cl]⁺), 122 ([M-SO₂Cl]⁺), 76
4-Chloro-3-nitrobenzenesulfonyl chlorideC₆H₃Cl₂NO₄S256.06255 (M⁺), 220 ([M-Cl]⁺), 156 ([M-SO₂Cl]⁺), 111

MS Data Interpretation:

  • The molecular ion peak (M⁺) is readily observed for all compounds, often with the characteristic isotopic pattern for chlorine-containing molecules (M⁺ and M+2 peaks in an approximate 3:1 ratio).

  • A common fragmentation pathway is the loss of the chlorine atom, resulting in the [M-Cl]⁺ ion.

  • Another significant fragmentation involves the cleavage of the C-S bond, leading to the loss of the sulfonyl chloride group ([M-SO₂Cl]⁺).

  • The presence of the nitro group influences the fragmentation pattern, with characteristic losses of NO₂ or NO.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecules. The presence of the aromatic ring and the nitro group gives rise to characteristic absorption bands.

Compoundλmax (nm)Molar Absorptivity (ε)Solvent
Benzenesulfonyl Chloride~220, ~270-Ethanol
3-Nitrobenzenesulfonyl chloride~255-Ethanol
4-Nitrobenzenesulfonyl chloride~260-Ethanol
4-Chloro-3-nitrobenzenesulfonyl chloride~265-Ethanol

UV-Vis Data Interpretation:

  • Benzenesulfonyl Chloride: Exhibits typical absorption bands for a substituted benzene ring.

  • Nitro-substituted Derivatives: The presence of the nitro group, a strong chromophore, leads to a bathochromic (red) shift of the primary absorption band to longer wavelengths. This is due to the extension of the conjugated π-system. The position of the nitro group (meta vs. para) has a subtle effect on the λmax.

Experimental Protocols

The following are general, representative protocols for the synthesis and spectroscopic analysis of these compounds. Appropriate safety precautions must be taken when handling these reagents, as they are corrosive and moisture-sensitive.

General Synthesis of Nitrobenzenesulfonyl Chlorides

This protocol is a generalized procedure based on the chlorosulfonation of a substituted nitrobenzene.

Nitro-aromatic Substituted Nitrobenzene Reaction Reaction at elevated temperature Nitro-aromatic->Reaction Chlorosulfonic_Acid Chlorosulfonic Acid Chlorosulfonic_Acid->Reaction Quenching Quenching on ice Reaction->Quenching Filtration Filtration Quenching->Filtration Washing Washing with water Filtration->Washing Drying Drying Washing->Drying Product Nitrobenzenesulfonyl Chloride Drying->Product

Figure 2: General workflow for the synthesis of nitrobenzenesulfonyl chlorides.

Step-by-Step Protocol:

  • To a stirred solution of chlorosulfonic acid (4-5 molar equivalents), slowly add the corresponding substituted nitrobenzene (1 molar equivalent) while maintaining the temperature below 10 °C.

  • After the addition is complete, slowly heat the reaction mixture to 120-130 °C and maintain for 2-4 hours.[1]

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • The solid product will precipitate out of the solution.

  • Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

  • Dry the product under vacuum to yield the corresponding nitrobenzenesulfonyl chloride.

Spectroscopic Sample Preparation and Analysis
  • NMR Spectroscopy:

    • Dissolve 5-10 mg of the sulfonyl chloride derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a dry NMR tube.

    • Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 300 or 500 MHz).

  • IR Spectroscopy:

    • For solid samples, prepare a KBr pellet or a Nujol mull.

    • Alternatively, use an ATR-FTIR spectrometer for direct analysis of the solid sample.

    • Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

  • Mass Spectrometry:

    • Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., acetonitrile or dichloromethane).

    • Analyze using a mass spectrometer with a suitable ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).

  • UV-Vis Spectroscopy:

    • Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol or methanol) of a known concentration.

    • Record the UV-Vis spectrum over a range of 200-400 nm using a spectrophotometer.

Conclusion

The spectroscopic techniques of NMR, IR, MS, and UV-Vis provide a powerful and complementary suite of tools for the characterization of 4-hydroxy-3-nitrobenzenesulfonyl chloride derivatives. This guide has demonstrated how the position and nature of substituents on the benzenesulfonyl chloride core systematically influence the spectroscopic output. By understanding these structure-spectra correlations, researchers can confidently identify these important synthetic intermediates, monitor their reactions, and ensure the quality of their materials in drug discovery and development endeavors.

References

  • Wang, Y., & Zhang, J. (2010). Synthesis of 4-chloro-3-nitrobenzene sulfonyl chloride with higher purity. ResearchGate. [Link]

  • NIST. Benzenesulfonyl chloride. NIST Chemistry WebBook. [Link]

  • PubChem. 4-Nitrobenzenesulfonyl chloride. [Link]

  • NIST. Benzenesulfonyl chloride, 4-chloro-3-nitro-. NIST Chemistry WebBook. [Link]

  • SpectraBase. 4-Nitrobenzenesulfonyl chloride. [Link]

  • PubChemLite. 4-hydroxy-3-nitrobenzene-1-sulfonyl chloride. [Link]

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Navigating the In Vivo Landscape: A Comparative Guide to the Stability of 4-Hydroxy-3-nitrobenzenesulfonyl Chloride Bioconjugates

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey of a bioconjugate from the bench to a biological system is fraught with challenges. A critical determinant of success is its in vivo stability—the ability to remain intact and functional until it reaches its target. This guide provides an in-depth evaluation of bioconjugates formed with 4-Hydroxy-3-nitrobenzenesulfonyl chloride (HNS-Cl), a reagent utilized in bioconjugation, and compares its performance with contemporary alternatives, supported by experimental insights.

The covalent linking of molecules to proteins, peptides, and other biomolecules, a process known as bioconjugation, is a foundational technology in modern therapeutics and diagnostics.[1][2] The choice of the chemical linker is a pivotal decision that directly influences the efficacy, safety, and pharmacokinetic profile of the resulting bioconjugate.[3] An unstable linker can lead to premature cleavage of a payload, such as a cytotoxic drug in an antibody-drug conjugate (ADC), causing off-target toxicity and diminished therapeutic effect.[2][4]

The Chemistry of HNS-Cl and its Implications for Stability

4-Hydroxy-3-nitrobenzenesulfonyl chloride is a hetero-bifunctional crosslinking reagent. Its sulfonyl chloride moiety reacts with primary and secondary amines, such as the lysine residues on a protein, to form a stable sulfonamide bond. The nitrophenol component can then be utilized for further conjugation or other applications. While the sulfonamide bond is generally robust, the overall in vivo stability of the bioconjugate is influenced by the complete molecular context, including the nature of the biomolecule, the conjugated payload, and the physiological environment it encounters.

Comparative Analysis of Bioconjugate Stability

The in vivo stability of a bioconjugate is a quantitative measure of its persistence in circulation. This is often assessed by tracking the percentage of the intact conjugate over time in plasma or whole blood.[3] Different linker technologies exhibit vastly different stability profiles.

Linker TypeLinkage FormedModel SystemTime Point% Intact Conjugate Remaining
HNS-Cl (Sulfonamide) SulfonamideMurine Plasma24 hoursData not readily available in comparative studies
Maleimide ThioetherMurine Plasma24 hours50-90% (payload dependent)[3]
Click Chemistry (e.g., DBCO) TriazoleIn Vivo (Mouse)48 hours>95%[3]
Hydrazone HydrazonepH 7.4 Buffer24 hours>90%[3]
Oxime OximeMurine Plasma24 hours>95%[3]

Note: The stability of linkers is highly dependent on the specific molecular context. The data presented here is for comparative purposes and may not be directly transferable to all systems.[3]

While specific comparative data for HNS-Cl is not as prevalent in recent literature, the inherent strength of the sulfonamide bond suggests good stability. However, modern bioconjugation has seen a surge in the development of highly stable and specific linker technologies, such as those based on "click chemistry" and oxime formation, which consistently demonstrate superior stability in vivo.[3]

Experimental Workflows for Evaluating In Vivo Stability

A rigorous assessment of in vivo stability is a cornerstone of preclinical development for any bioconjugate.[4] The following protocols outline the key experimental workflows.

In Vitro Plasma/Whole Blood Stability Assay

This assay provides a crucial preliminary assessment of linker stability in a biological matrix.[3][5]

Objective: To evaluate the stability of the HNS-Cl bioconjugate in plasma or whole blood from relevant species (e.g., mouse, rat, human).

Methodology:

  • Incubation: The test bioconjugate is incubated in plasma or whole blood at 37°C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 6, 24, 48, 72 hours).[3]

  • Quenching: The reaction is stopped, often by adding an excess of cold acetonitrile, to prevent further degradation.[3]

  • Sample Preparation: Precipitated proteins are removed by centrifugation.

  • Analysis: The supernatant is analyzed by techniques such as LC-MS/MS to quantify the amount of intact bioconjugate and any released payload.[3]

  • Calculation: The percentage of intact conjugate remaining at each time point is calculated relative to the initial (0-hour) concentration.

Caption: Workflow for in vitro plasma/whole blood stability assessment.

In Vivo Pharmacokinetic (PK) Study

This study provides a comprehensive evaluation of the bioconjugate's stability and overall behavior in a living organism.[3]

Objective: To determine the pharmacokinetic profile and assess the in vivo stability of the HNS-Cl bioconjugate.

Methodology:

  • Administration: The test bioconjugate is administered to an animal model (e.g., mouse, rat) via a clinically relevant route (e.g., intravenous injection).[3]

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 72 hr).[3]

  • Plasma/Serum Isolation: Blood samples are processed to isolate plasma or serum.

  • Bioanalysis: The plasma/serum samples are analyzed to measure the concentration of the total biomolecule (e.g., antibody), the intact bioconjugate, and any free payload.[3] Analytical methods can include ELISA or LC-MS/MS.

G cluster_0 In Vivo Phase cluster_1 Sample Processing cluster_2 Bioanalysis A Administer Bioconjugate to Animal Model B Collect Blood Samples at Time Points A->B C Isolate Plasma or Serum B->C D Quantify Total Biomolecule, Intact Conjugate, and Free Payload C->D

Caption: Workflow for an in vivo pharmacokinetic study.

Causality Behind Experimental Choices

  • Choice of Biological Matrix: While plasma is commonly used, whole blood can sometimes provide a better correlation with in vivo stability as it includes cellular components that may contribute to bioconjugate degradation.[5]

  • Analytical Techniques: LC-MS/MS is a powerful tool for these studies as it can differentiate between the intact bioconjugate, the unconjugated biomolecule, and the free payload, providing a detailed picture of stability.[3]

  • Animal Models: The choice of animal model is critical and should be relevant to the intended human application. Species-specific differences in metabolism and physiology can significantly impact bioconjugate stability.

The Self-Validating System: Ensuring Trustworthiness

To ensure the reliability of stability data, every experimental protocol should incorporate a self-validating system:

  • Internal Standards: In analytical methods like LC-MS/MS, the use of stable isotope-labeled internal standards is crucial for accurate quantification.

  • Control Groups: In vivo studies must include appropriate control groups, such as animals receiving the unconjugated biomolecule or the free payload, to differentiate between the pharmacokinetics of the conjugate and its individual components.

  • Mass Balance: In radiolabeled studies, accounting for the distribution of radioactivity in various tissues and excreta helps to create a complete picture of the bioconjugate's fate.

Conclusion and Future Perspectives

While bioconjugates formed with 4-Hydroxy-3-nitrobenzenesulfonyl chloride benefit from the inherent stability of the sulfonamide bond, the field of bioconjugation has evolved. Newer technologies, such as click chemistry and oxime ligation, offer enhanced stability and specificity, which are critical for the development of next-generation therapeutics.[1][3] Researchers and drug developers must carefully consider the in vivo stability requirements of their specific application and choose a conjugation strategy that maximizes the potential for clinical success. The rigorous experimental evaluation of in vivo stability, as outlined in this guide, is an indispensable step in this process, ensuring that only the most robust and promising candidates advance through the development pipeline.

References

  • A Comparative Guide to the In Vivo Stability of Bioconjugate Linkers: Focus on Aminooxy-PEG3-bromide - Benchchem.
  • Assessing the Stability of Conjugates: A Comparative Guide for In Vitro and In Vivo Studies - Benchchem.
  • Bioconjugation Techniques for Enhancing Stability and Targeting Efficiency of Protein and Peptide Therapeutics - PubMed.
  • Application Notes and Protocols for Creating Stable Bioconjugates for In Vivo Studies - Benchchem.
  • Improved translation of stability for conjugated antibodies using an in vitro whole blood assay - PubMed.

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Hydroxy-3-nitrobenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the synthesis and handling of reactive chemical intermediates are daily realities. Among these, sulfonyl chlorides, such as 4-hydroxy-3-nitrobenzenesulfonyl chloride, are invaluable reagents. However, their reactivity also necessitates a thorough understanding of safe handling and disposal procedures to ensure laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-hydroxy-3-nitrobenzenesulfonyl chloride, grounded in established chemical safety principles.

Understanding the Reactivity and Hazards

4-Hydroxy-3-nitrobenzenesulfonyl chloride is a trifunctional compound, and its hazards are a composite of its constituent functional groups: the sulfonyl chloride, the nitro group, and the hydroxyl group on an aromatic ring.

  • Sulfonyl Chloride Group : This is the most reactive site for disposal purposes. Sulfonyl chlorides react exothermically with nucleophiles, most notably water, to produce corrosive hydrochloric acid (HCl) and the corresponding sulfonic acid.[1] This hydrolysis reaction can be vigorous and requires careful control.[1][2]

  • Nitro Aromatic Group : Aromatic nitro compounds are often associated with thermal instability and, in some cases, explosive potential, especially when combined with other functional groups.[3] While 4-hydroxy-3-nitrobenzenesulfonyl chloride itself is not listed as an explosive, this property warrants caution, particularly with heating and physical shock.

  • Hydroxyphenol Group : The phenolic hydroxyl group is acidic and can influence the overall reactivity and solubility of the molecule.

Due to these characteristics, improper disposal can lead to violent reactions, the release of corrosive and toxic fumes, and potential environmental contamination.[4]

Immediate Safety Precautions

Before beginning any disposal procedure, ensure that all necessary safety measures are in place.

Personal Protective Equipment (PPE): A comprehensive suite of PPE is mandatory to prevent exposure.[1]

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a full-face shield.Protects against splashes of corrosive materials and potential violent reactions.[5]
Skin Protection Chemical-resistant gloves (e.g., nitrile or neoprene) and a flame-retardant lab coat.Prevents skin contact with the corrosive solid and resulting acidic solution.[6]
Respiratory Protection All operations must be conducted within a certified chemical fume hood.Prevents inhalation of the powdered chemical and any fumes (e.g., HCl) generated during the quenching process.[4]
Additional An accessible safety shower and eyewash station.For immediate decontamination in case of accidental exposure.

Engineering Controls: All steps of the disposal process must be performed in a well-ventilated chemical fume hood to contain any gases or aerosols produced.[4]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of 4-hydroxy-3-nitrobenzenesulfonyl chloride is a controlled "quenching" process. This involves the slow, controlled hydrolysis of the reactive sulfonyl chloride group in a basic solution to neutralize the acidic byproducts in situ.

Materials Required:
  • Waste 4-hydroxy-3-nitrobenzenesulfonyl chloride

  • Stir plate and stir bar

  • Large beaker or flask (at least 10 times the volume of the quenching solution)

  • Ice bath

  • Saturated sodium bicarbonate (NaHCO₃) solution or a dilute (5-10%) sodium hydroxide (NaOH) solution

  • pH paper or a calibrated pH meter

  • Appropriate, labeled waste container

Experimental Workflow Diagram

G cluster_prep Preparation cluster_quench Quenching cluster_verify Verification & Neutralization cluster_disposal Final Disposal PPE Don Appropriate PPE FumeHood Work in Chemical Fume Hood QuenchPrep Prepare Cold Basic Quenching Solution SlowAdd Slowly Add Sulfonyl Chloride to Quenching Solution QuenchPrep->SlowAdd Begin Quenching Control Monitor Temperature and Gas Evolution SlowAdd->Control Controlled Reaction Stir Continue Stirring After Addition pH_Check Check pH of the Solution Stir->pH_Check Post-Reaction Adjust Adjust pH to Neutral (6-8) if Necessary pH_Check->Adjust If Acidic Waste Transfer to Labeled Aqueous Waste Container pH_Check->Waste If Neutral Adjust->pH_Check Re-check Cleanup Decontaminate Glassware

Caption: Workflow for the safe disposal of 4-hydroxy-3-nitrobenzenesulfonyl chloride.

Detailed Procedure:
  • Prepare the Quenching Solution : In a large beaker, prepare a cold solution of either saturated sodium bicarbonate or 5-10% sodium hydroxide. The volume should be sufficient to fully dissolve and react with the sulfonyl chloride. Place this beaker in an ice bath on a stir plate and begin gentle stirring. Cooling the solution is crucial to manage the exothermic nature of the hydrolysis reaction.[1]

  • Slow Addition of the Sulfonyl Chloride : Very slowly, and in small portions, add the waste 4-hydroxy-3-nitrobenzenesulfonyl chloride to the cold, stirring basic solution.

    • Causality : The slow, portion-wise addition is the most critical step for safety. Adding the reagent too quickly can overwhelm the cooling capacity of the ice bath and the buffering capacity of the basic solution, leading to a runaway reaction, excessive heat, and vigorous gas evolution (carbon dioxide if using bicarbonate).[1]

  • Monitor the Reaction : Observe the reaction for signs of excessive heat generation, foaming, or gas evolution. If the reaction becomes too vigorous, immediately stop the addition until it subsides.[1] The rate of addition must be carefully controlled.

  • Ensure Complete Reaction : After all the sulfonyl chloride has been added, continue to stir the mixture in the ice bath for at least 30-60 minutes. This ensures that the hydrolysis reaction goes to completion.

  • Verify Neutralization : Once the reaction appears complete, remove the beaker from the ice bath and allow it to warm to room temperature. Check the pH of the aqueous solution using pH paper or a pH meter. The ideal pH should be between 6 and 8.

    • Trustworthiness : This step is a self-validating check to ensure that all the acidic byproducts have been neutralized. If the solution is still acidic, slowly add more of the basic solution until the target pH is reached.[1]

  • Final Disposal : The resulting neutralized aqueous solution contains the sodium salt of 4-hydroxy-3-nitrobenzenesulfonic acid, sodium chloride, and any excess base. This solution can now be transferred to a properly labeled aqueous waste container for disposal according to your institution's hazardous waste guidelines.[6][7] Do not pour down the drain unless specifically permitted by your local regulations and institutional safety office for neutralized, non-hazardous solutions.[8]

Spill Management

In the event of a spill of solid 4-hydroxy-3-nitrobenzenesulfonyl chloride:

  • Evacuate and Secure : Clear the area of all personnel and restrict access. Ensure ventilation is adequate.[4]

  • Avoid Water : Do NOT use water to clean up the spill, as this will initiate a reactive decomposition.[4]

  • Dry Cleanup : Use a dry, inert absorbent material such as sand, vermiculite, or commercial sorbent to cover the spill.

  • Collect and Dispose : Carefully sweep the material into a labeled, dry container for disposal using the quenching procedure described above.[6]

  • Decontaminate : After the bulk of the material is removed, the area can be decontaminated with a basic solution (like sodium bicarbonate solution) followed by a water rinse.

Logical Relationship Diagram

Caption: Chemical logic of the disposal process.

By adhering to this detailed protocol, laboratory professionals can confidently and safely manage the disposal of 4-hydroxy-3-nitrobenzenesulfonyl chloride, ensuring a secure working environment and minimizing environmental impact.

References

  • King, J. F., & Loosmore, S. M. (1990). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society. Available at: [Link]

  • Robertson, R. E., & Laughton, P. M. (1971). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 49(9), 1441-1447. Available at: [Link]

  • Google Patents. (n.d.). FR2795723A1 - Process for preparing sulphonate salts via alkaline hydrolysis of the corresponding sulfonyl chlorides.
  • Gnedin, B. G., Ivanov, S. N., & Shchukina, M. V. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. Journal of Organic Chemistry of the USSR, 24(4). Available at: [Link]

  • Ivanov, S. N., Gnedin, B. G., & Kislov, V. V. (2004). Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. Russian Journal of Organic Chemistry, 40(5), 733-739. Available at: [Link]

  • American Chemical Society. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(4), 698-701. Available at: [Link]

  • University of Maryland. (n.d.). Disposal of Outdated Chemicals in the Laboratory - Potentially Explosive Compounds. Environmental Safety, Sustainability & Risk. Available at: [Link]

  • Lunn, G., & Sansone, E. B. (2011).
  • National Institutes of Health. (2022). NIH Waste Disposal Guide 2022. Office of Research Facilities. Available at: [Link]

  • Reddit. (2019). Removing thionyl chloride. r/chemistry. Available at: [Link]

  • Royal Society of Chemistry. (2020). Reactions of Sulfonyl Chlorides and Unsaturated Compounds. RSC Advances, 10(45), 26734-26756. Available at: [Link]

  • Reddit. (2020). Any tips on cleaning up SO2Cl2 chlorination reactions?. r/Chempros. Available at: [Link]

  • The University of British Columbia. (n.d.). In-Laboratory Treatment of Chemical Waste. Safety & Risk Services. Available at: [Link]

  • University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. BME Shared Labs | Biomedical Engineering. Available at: [Link]

  • National Institutes of Health. (n.d.). The NIH Drain Discharge Guide. Office of Research Facilities. Available at: [Link]

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A Researcher's Guide to the Safe Handling and Disposal of 4-Hydroxy-3-nitrobenzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists, our pursuit of innovation must be anchored in an unwavering commitment to safety. The compound 4-Hydroxy-3-nitrobenzenesulfonyl chloride, a reactive sulfonyl chloride, demands meticulous handling and a thorough understanding of its potential hazards. This guide provides a comprehensive operational framework, moving beyond a simple checklist to explain the causality behind each procedural step. Our goal is to empower you with the knowledge to create a self-validating safety system in your laboratory.

Immediate Safety Briefing

Before handling 4-Hydroxy-3-nitrobenzenesulfonyl chloride, familiarize yourself with its primary hazards and the required personal protective equipment. This compound belongs to the sulfonyl chloride family, which is known for its reactivity, particularly with nucleophiles like water.

Hazard CategoryDescriptionRecommended PPE
Corrosivity Causes severe skin burns and serious eye damage.[1][2][3] Reacts with moisture to form hydrochloric acid.[4]Primary: Nitrile or neoprene gloves, chemical safety goggles, and a face shield.[5][6] Secondary: Chemical-resistant lab coat or apron.[6]
Skin Sensitization May cause an allergic skin reaction.[7]Chemical-resistant gloves are mandatory.[7] Contaminated work clothing must not be allowed out of the workplace.
Respiratory Irritation Inhalation of dust can irritate the respiratory tract, causing coughing and shortness of breath.[4]Use only in a chemical fume hood.[8] If dust generation is unavoidable, a NIOSH-approved respirator is required.[8]
Reactivity Moisture-sensitive.[1] Reacts vigorously with water, bases, alcohols, and amines.[5]Handle under an inert atmosphere where possible and store in a cool, dry, well-ventilated area away from incompatible materials.[1][5]

In-Depth Hazard Analysis

4-Hydroxy-3-nitrobenzenesulfonyl chloride is a tan crystalline powder.[4] Its primary reactivity stems from the sulfonyl chloride moiety (–SO₂Cl). This functional group is a potent electrophile, making the compound highly susceptible to nucleophilic attack.

The most critical reaction to control is hydrolysis. Atmospheric moisture is sufficient to hydrolyze the sulfonyl chloride to its corresponding sulfonic acid, liberating corrosive hydrogen chloride (HCl) gas.[4][9] This degradation pathway not only consumes your reagent but also creates a hazardous, corrosive atmosphere within the storage container and workspace. Heating in the presence of water will accelerate decomposition.[10]

Furthermore, the nitro group (–NO₂) and hydroxyl group (–OH) on the aromatic ring influence the compound's reactivity and toxicological profile. The GHS classification indicates it may cause allergic skin reactions and serious eye irritation.[7]

Incompatible Materials:

  • Water/Moisture: Leads to hydrolysis, producing corrosive HCl gas.[9]

  • Strong Bases (e.g., hydroxides, amines): Reacts vigorously.[5]

  • Alcohols: Reacts to form sulfonate esters.

  • Oxidizing Agents: May lead to ignition or explosion.[4]

  • Metals: May react with metals, particularly in the presence of moisture, to produce flammable hydrogen gas.[4]

Operational Protocol: A Step-by-Step Guide

This protocol is designed to mitigate the risks identified above, ensuring both the integrity of the chemical and the safety of the operator.

Preparation and Handling Environment
  • Work Area Setup: All handling of solid 4-Hydroxy-3-nitrobenzenesulfonyl chloride and its solutions must be conducted inside a certified chemical fume hood to control exposure to dust and potential HCl vapor.[1][8]

  • Inert Atmosphere: For reactions requiring anhydrous conditions, ensure all glassware is oven- or flame-dried and cooled under a stream of inert gas (e.g., argon or nitrogen). The reagent itself should be handled under an inert atmosphere to prevent hydrolysis.

  • PPE Donning: Before entering the work area, don all required PPE as specified in the table above. This includes a full-coverage lab coat, chemical-resistant gloves (inspect for integrity before use), and snug-fitting safety goggles.[1][6] A face shield is required when there is a risk of splashing.[6][8]

Handling and Dispensing the Reagent
  • Equilibration: Before opening, allow the reagent container to equilibrate to the ambient temperature of the fume hood. This prevents condensation of atmospheric moisture onto the cold powder.

  • Dispensing: Briefly flush the container headspace with inert gas before opening. Use a clean, dry spatula to weigh the desired amount of the solid into a tared, dry vessel. Minimize the time the container is open.

  • Container Sealing: After dispensing, securely seal the container, preferably with paraffin film around the cap, and store it in a cool, dry, designated area away from incompatible materials.[1][11]

Post-Handling Procedure
  • Decontamination: Thoroughly decontaminate the spatula and any surfaces that may have come into contact with the chemical using a suitable solvent (e.g., acetone), followed by a neutralizing solution like 5% aqueous sodium carbonate.[4]

  • Glove Removal: Remove gloves using the proper technique (without touching the outer surface) and dispose of them as hazardous waste.[1]

  • Hand Washing: Immediately wash hands thoroughly with soap and water after the procedure is complete.[1]

Spill and Emergency Response

Prompt and correct response to a spill is critical to minimizing exposure and environmental contamination.

Minor Spill (Solid Powder in a Fume Hood)
  • Isolate: Keep the area isolated and ensure the fume hood is functioning correctly.

  • Clean-up: Gently cover the spill with a dry, non-combustible absorbent material like sand or earth.[5] Avoid raising dust.

  • Collect: Carefully sweep the mixture into a suitable, labeled container for hazardous waste disposal.[8] Do not use water.[5]

  • Decontaminate: Wipe the spill area with a cloth dampened with a solvent, followed by a 5% sodium carbonate solution.

Major Spill or Spill Outside Containment
  • Evacuate: Alert personnel in the immediate area and evacuate.

  • Ventilate: Ensure the area is well-ventilated.

  • Emergency Call: Contact your institution's emergency response team.

  • Restrict Access: Prevent personnel from entering the area until it has been deemed safe by emergency responders.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[2]

  • Skin Contact: Take off all contaminated clothing immediately.[2] Wash the affected area with plenty of soap and water. If skin irritation or a rash occurs, get medical advice.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration. Call a physician.[1][8]

  • Ingestion: Do NOT induce vomiting.[12] Rinse the mouth with water and immediately consult a physician.[1]

Waste Disposal and Decontamination Plan

All waste containing 4-Hydroxy-3-nitrobenzenesulfonyl chloride must be treated as hazardous.

  • Waste Segregation: Collect all solid waste (spill clean-up materials, contaminated PPE) in a clearly labeled, sealed container. Do not mix with other waste streams.

  • Solution Waste: Unused solutions should be collected in a labeled, sealed hazardous waste container. The container should be stored in a secondary containment tray in a well-ventilated area.

  • Disposal Method: Arrange for disposal through a licensed hazardous waste disposal company.[1] Treatment may involve mixing with a combustible solvent and burning in a chemical incinerator equipped with an afterburner and scrubber.[1] Alternatively, controlled neutralization with soda ash or a similar base may be an option at an approved facility.[4]

  • Empty Containers: Decontaminate empty containers by rinsing with a 5% aqueous sodium hydroxide or soda ash solution, followed by water, before disposal.[4] The rinsate must be collected as hazardous waste.

Workflow for Handling 4-Hydroxy-3-nitrobenzenesulfonyl chloride

The following diagram outlines the critical steps from preparation to disposal, emphasizing the continuous cycle of safety and diligence required.

G Workflow: 4-Hydroxy-3-nitrobenzenesulfonyl chloride Handling cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Post-Handling & Decontamination cluster_disposal 4. Waste Management prep_area Set up in Fume Hood don_ppe Don PPE: - Gloves - Goggles & Face Shield - Lab Coat prep_area->don_ppe equilibrate Equilibrate Container to Room Temp don_ppe->equilibrate Proceed to handling dispense Dispense Solid Under Inert Atmosphere (if needed) equilibrate->dispense seal Securely Seal Container dispense->seal segregate Segregate Hazardous Waste dispense->segregate Generate waste spill Spill or Exposure? dispense->spill decon_tools Decontaminate Tools & Surfaces seal->decon_tools Task complete doff_ppe Properly Remove & Dispose of PPE decon_tools->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands dispose Dispose via Licensed Contractor segregate->dispose spill->seal No emergency_protocol Execute Spill/Emergency Protocol (Isolate, Evacuate, First Aid) spill->emergency_protocol Yes emergency_protocol->segregate After cleanup

Caption: Logical workflow for handling 4-Hydroxy-3-nitrobenzenesulfonyl chloride.

References

  • Safety First: Handling Sulfuryl Chloride in Industrial Settings. Vertex AI Search.
  • SAFETY DATA SHEET - 4-Nitrobenzenesulfonyl chloride. Sigma-Aldrich.
  • 4-Nitrobenzenesulfonyl chloride - Material Safety D
  • SAFETY DATA SHEET - 3-Fluoro-4-nitrobenzenesulfonyl chloride. Fisher Scientific.
  • 4-NITRO BENZENE SULFONYL CHLORIDE SAFETY D
  • SAFETY DATA SHEET - 4-Methyl-3-nitrobenzene-1-sulfonyl chloride. Fisher Scientific.
  • SAFETY DATA SHEET - 3-Nitrobenzenesulfonyl Chloride. TCI Chemicals.
  • SAFETY DATA SHEET - 3-Nitrobenzenesulfonyl chloride. Fisher Scientific.
  • Buy 4-hydroxy-3-nitrobenzenesulfonyl chloride
  • SAFETY DATA SHEET - Benzenesulfonyl chloride, 4-nitro-. Fisher Scientific.
  • Discover the Various Types of PPE for Optimal Chemical Safety. Unigloves.
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. Centers for Disease Control and Prevention (CDC).
  • Essential Chemical PPE. Trimaco.
  • NIOSH Recommendations for Chemical Protective Clothing A-Z. CDC Archive.
  • Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide)
  • Synthesis of sulfonyl chloride substrate precursors.
  • Preventing decomposition of sulfonyl chloride during reaction. Benchchem.
  • Sulfanilyl chloride, N-acetyl-. Organic Syntheses Procedure.
  • Sulfonyl chloride synthesis by chlorosulfon
  • Appendix K - Incompatible Chemicals. Cornell University Environmental Health and Safety.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.